Product packaging for DG046(Cat. No.:)

DG046

Cat. No.: B1192569
M. Wt: 455.4948
InChI Key: QCPJTEUURKCRNT-ATKRNPRHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DG046 is a potent, phosphinic pseudotripeptide that acts as a high-affinity inhibitor of endoplasmic reticulum aminopeptidase 1 (ERAP1) and insulin-regulated aminopeptidase (IRAP) . It functions as a transition-state analogue, coordinating the zinc ion in the enzyme's active site via its phosphinic group, which results in potent inhibition with IC50 values in the nanomolar range (e.g., 43 nM for ERAP1, 2 nM for IRAP) . The inhibitor's potency is attributed to an extensive network of stabilizing interactions within the active site, including π-stacking with residues like Phe433 in ERAP1 and His353/His357 in IRAP . This compound is a valuable tool for elucidating the role of aminopeptidases in antigen processing and presentation . By inhibiting ERAP1, which trims peptides for loading onto Major Histocompatibility Complex class I (MHC-I) molecules, this compound can modulate the immunopeptidome and influence immune responses . Its application in research extends to cancer immunotherapy and autoimmune diseases (MHC-I-opathies), where shaping the presented peptide repertoire is of therapeutic interest . Furthermore, its high potency against IRAP makes it suitable for studying this enzyme's role in cognitive function, glucose metabolism, and antigen cross-presentation . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C24H30N3O4P

Molecular Weight

455.4948

IUPAC Name

(2-(((R)-1-Amino-1-oxo-3-phenylpropan-2-yl)carbamoyl)pent-4-yn-1-yl)(1-amino-3-phenylpropyl)phosphinic acid

InChI

InChI=1S/C24H30N3O4P/c1-2-9-20(17-32(30,31)22(25)15-14-18-10-5-3-6-11-18)24(29)27-21(23(26)28)16-19-12-7-4-8-13-19/h1,3-8,10-13,20-22H,9,14-17,25H2,(H2,26,28)(H,27,29)(H,30,31)/t20?,21-,22?/m1/s1

InChI Key

QCPJTEUURKCRNT-ATKRNPRHSA-N

SMILES

O=P(C(N)CCC1=CC=CC=C1)(CC(C(N[C@H](CC2=CC=CC=C2)C(N)=O)=O)CC#C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DG046;  DG-046;  DG 046

Origin of Product

United States

Foundational & Exploratory

The DarTG Toxin-Antitoxin System: A Technical Guide to a Novel DNA-Modifying Defense Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The DarTG system represents a fascinating and recently characterized family of toxin-antitoxin (TA) modules prevalent in numerous bacterial species, including significant pathogens like Mycobacterium tuberculosis.[1][2] This system plays a crucial role in bacterial physiology, primarily mediating defense against bacteriophage infection and potentially influencing bacterial persistence and growth regulation.[3][4][5][6] Unlike canonical TA systems, DarTG operates through a novel mechanism of reversible ADP-ribosylation of single-stranded DNA (ssDNA).[1][7] The toxin, DarT, is an ADP-ribosyltransferase that modifies thymidine residues in specific ssDNA sequences, leading to a stall in DNA replication and subsequent growth arrest or abortive infection.[1][5] This toxic activity is counteracted by the antitoxin, DarG, a macrodomain-containing glycohydrolase that specifically removes the ADP-ribose modification from DNA, thus restoring normal cellular processes.[1][5] The enzymatic nature of both the toxin and antitoxin distinguishes the DarTG system, suggesting it may represent a new class of TA systems. This guide provides an in-depth overview of the DarTG system, its molecular mechanisms, biological functions, and the experimental methodologies used for its characterization, offering valuable insights for researchers and professionals in drug development.

Core Components and Molecular Mechanism

The DarTG system is encoded by a two-gene operon, darT and darG.

  • DarT (Toxin): The DarT protein is a DNA ADP-ribosyltransferase.[1][4] It utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate to transfer an ADP-ribose moiety onto thymidine bases within specific single-stranded DNA sequences.[1][8] This covalent modification of DNA acts as a lesion, obstructing the progression of the DNA replication machinery.[5][9] In Thermus aquaticus, the preferred recognition motif for DarT is NNTNTCN, while in Mycobacterium tuberculosis, it is TTTT/A.[5] Uncontrolled DarT activity leads to an accumulation of DNA damage, triggering the DNA damage response and ultimately causing growth arrest or cell death.[5][10]

  • DarG (Antitoxin): The DarG protein is a glycohydrolase belonging to the macrodomain family of enzymes.[1][5] Its primary function is to reverse the toxic effect of DarT by specifically hydrolyzing the ADP-ribose group from the modified thymidine residues on ssDNA.[1][5] This enzymatic "rescue" activity restores the integrity of the DNA and allows for the resumption of DNA replication and cell growth.[5] In addition to its enzymatic activity, DarG can also physically interact with DarT, suggesting a secondary mechanism of toxin inhibition through sequestration, a hallmark of type II TA systems.[9]

The interplay between DarT and DarG creates a dynamic regulatory switch that allows bacteria to respond to specific cellular stresses, most notably bacteriophage infection.

Signaling Pathway of the DarTG System

DarTG_Pathway cluster_0 Normal Conditions cluster_1 Stress Condition (e.g., Phage Infection) cluster_2 Recovery DarT_inactive DarT (Toxin) DarTG_complex DarT-DarG Complex (Inactive) DarT_inactive->DarTG_complex Binding DarG DarG (Antitoxin) DarG->DarTG_complex Binding DarT_active Active DarT DarTG_complex->DarT_active Dissociation/ DarG Degradation ADPr_ssDNA ADP-ribosylated ssDNA DarT_active->ADPr_ssDNA ADP-ribosylation NAM NAM DarT_active->NAM ssDNA Single-Stranded DNA (Replication Fork) ssDNA->ADPr_ssDNA Replication_Stall Replication Stall & Growth Arrest ADPr_ssDNA->Replication_Stall NAD NAD+ NAD->DarT_active DarG_active Active DarG ssDNA_restored Restored ssDNA DarG_active->ssDNA_restored Hydrolysis ADP_ribose ADP-ribose DarG_active->ADP_ribose ADPr_ssDNA_rev ADP-ribosylated ssDNA ADPr_ssDNA_rev->DarG_active Replication_Resumes Replication Resumes ssDNA_restored->Replication_Resumes

Caption: The DarTG toxin-antitoxin signaling pathway.

Biological Functions

The primary and most well-documented function of the DarTG system is in anti-phage defense .[3][4][11][12] Upon phage infection, the DarT toxin is activated, leading to the ADP-ribosylation of the invading phage DNA.[4] This modification inhibits phage DNA replication and transcription, ultimately leading to an abortive infection that protects the bacterial population from widespread lysis.[3][4]

Additionally, the DarTG system has been implicated in the regulation of bacterial growth and persistence .[5][6] By targeting the bacterial chromosome's origin of replication, DarT can induce a state of bacteriostasis.[5][13] This reversible growth arrest may contribute to the formation of persister cells, which are phenotypically tolerant to antibiotics. Depletion of DarG in M. tuberculosis has been shown to be bactericidal and sensitizes the bacteria to certain antibiotics.[14]

Quantitative Data

While extensive biochemical characterization of the DarTG system is ongoing, specific enzyme kinetic parameters and binding affinities are not consistently reported across the literature in a standardized format. The following table summarizes the types of quantitative data that are crucial for a comprehensive understanding of the system's function.

ParameterDescriptionSignificanceReported Values/Observations
DarT Activity
Km (for NAD+)Michaelis constant for NAD+. Represents the substrate concentration at which the reaction rate is half of Vmax.Indicates the affinity of DarT for its co-substrate, NAD+.Not explicitly reported in the reviewed literature.
kcatTurnover number. Represents the number of substrate molecules converted to product per enzyme molecule per unit time.Measures the catalytic efficiency of DarT.Not explicitly reported in the reviewed literature.
Km (for ssDNA)Michaelis constant for the single-stranded DNA substrate.Indicates the affinity of DarT for its DNA target.Not explicitly reported in the reviewed literature.
DarG Activity
Km (for ADPr-ssDNA)Michaelis constant for the ADP-ribosylated ssDNA substrate.Indicates the affinity of DarG for its substrate.Not explicitly reported in the reviewed literature.
kcatTurnover number for the hydrolysis of the ADP-ribose-DNA linkage.Measures the catalytic efficiency of DarG.Not explicitly reported in the reviewed literature.
Binding Affinity
Kd (DarT-DarG)Dissociation constant for the DarT-DarG complex.Quantifies the strength of the interaction between the toxin and antitoxin.The formation of a stable complex has been demonstrated, but specific Kd values are not widely reported.[9]
Phage Defense
Efficiency of Plaquing (EOP)A measure of the ability of a phage to form plaques on a bacterial lawn.A significant reduction in EOP indicates effective phage defense.DarTG systems can reduce phage EOP by several orders of magnitude.[4]

Experimental Protocols

The study of the DarTG system involves a variety of molecular biology, biochemistry, and microbiology techniques. Below are detailed methodologies for key experiments.

Recombinant Expression and Purification of DarT and DarG

This protocol describes the expression of His-tagged DarT and DarG proteins in E. coli and their subsequent purification using affinity chromatography.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vectors containing the darT and darG genes with an N-terminal His6-tag

  • LB medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, protease inhibitors)

  • Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

  • Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

  • Ni-NTA affinity resin

  • Dialysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol)

Procedure:

  • Transform the expression plasmids into E. coli BL21(DE3) cells.

  • Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 4-6 hours at 25°C or overnight at 18°C.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 30 mL of ice-cold lysis buffer and incubate on ice for 30 minutes.

  • Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds on, 30 seconds off).

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Incubate the supernatant with pre-equilibrated Ni-NTA resin for 1 hour at 4°C with gentle rotation.

  • Load the resin onto a chromatography column and wash with 10 column volumes of wash buffer.

  • Elute the protein with 5 column volumes of elution buffer.

  • Analyze the eluted fractions by SDS-PAGE to assess purity.

  • Pool the pure fractions and dialyze against dialysis buffer overnight at 4°C.

  • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

  • Aliquot the purified protein and store at -80°C.

In Vitro DNA ADP-ribosylation Assay

This assay is used to determine the ADP-ribosyltransferase activity of DarT on a single-stranded DNA substrate.

Materials:

  • Purified DarT protein

  • Single-stranded DNA oligonucleotide substrate (e.g., a 30-mer containing the DarT recognition sequence)

  • [32P]-NAD+ (for radioactive detection) or biotinylated NAD+ (for non-radioactive detection)

  • Reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Stop solution (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

Procedure:

  • Set up the reaction mixture in a total volume of 20 µL:

    • 2 µL of 10x reaction buffer

    • 1 µM ssDNA substrate

    • 1 µM purified DarT

    • 1 µCi [32P]-NAD+ or 10 µM biotinylated NAD+

    • Nuclease-free water to 20 µL

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding 20 µL of stop solution.

  • Heat the samples at 95°C for 5 minutes to denature the proteins.

  • Separate the reaction products on a 20% denaturing polyacrylamide gel (containing 7 M urea).

  • For radioactive detection: Expose the gel to a phosphor screen and visualize using a phosphorimager.

  • For non-radioactive detection: Transfer the separated products to a nylon membrane, block the membrane, and detect the biotinylated DNA using a streptavidin-HRP conjugate and a chemiluminescent substrate.

In Vitro DarG Glycohydrolase Assay

This assay measures the ability of DarG to remove the ADP-ribose modification from ssDNA.

Procedure:

  • First, prepare the ADP-ribosylated ssDNA substrate by performing a large-scale, non-radioactive DarT ADP-ribosylation reaction as described above. Purify the modified oligonucleotide.

  • Set up the glycohydrolase reaction in a total volume of 20 µL:

    • 2 µL of 10x reaction buffer

    • 1 µM ADP-ribosylated ssDNA substrate

    • 1 µM purified DarG

    • Nuclease-free water to 20 µL

  • Incubate at 37°C for various time points (e.g., 0, 5, 15, 30 minutes).

  • Stop the reaction and analyze the products by denaturing PAGE as described above. The removal of the ADP-ribose group will result in a shift in the mobility of the DNA substrate.

Experimental Workflow for DarTG System Analysis

DarTG_Workflow cluster_cloning 1. Gene Cloning and Protein Expression cluster_biochem 2. Biochemical Characterization cluster_in_vivo 3. In Vivo Functional Analysis clone_darT Clone darT into expression vector expression Express proteins in E. coli clone_darT->expression toxicity_assay Bacterial Toxicity Assay (Growth Curves) clone_darT->toxicity_assay phage_assay Phage Plaque Assay (Efficiency of Plaquing) clone_darT->phage_assay clone_darG Clone darG into expression vector clone_darG->expression clone_darG->toxicity_assay clone_darG->phage_assay purification Purify DarT and DarG proteins (Affinity Chromatography) expression->purification adp_assay In vitro DarT ADP-ribosylation Assay purification->adp_assay glyco_assay In vitro DarG Glycohydrolase Assay purification->glyco_assay binding_assay DarT-DarG Binding Assay (e.g., Pull-down, ITC) purification->binding_assay kinetics Enzyme Kinetics Analysis (Km, kcat) adp_assay->kinetics glyco_assay->kinetics mutagenesis Site-Directed Mutagenesis (Active Site Residues) toxicity_assay->mutagenesis phage_assay->mutagenesis

Caption: A generalized experimental workflow for the characterization of the DarTG system.

Relevance to Drug Development

The DarTG system, particularly in pathogenic bacteria like M. tuberculosis, presents a novel and attractive target for the development of new antimicrobial agents.[6][15] The essentiality of the DarG antitoxin for the viability of M. tuberculosis in the presence of DarT suggests that inhibitors of DarG could be potent bactericidal compounds.[14] Such inhibitors would lead to the accumulation of toxic ADP-ribosylated DNA, resulting in cell death.

Furthermore, understanding the mechanism of DarTG-mediated phage defense could inform the development of phage therapies. Phages that have evolved mechanisms to counteract the DarTG system could be more effective in treating bacterial infections.[3][4]

Conclusion

The DarTG toxin-antitoxin system is a remarkable example of the diverse and sophisticated mechanisms that bacteria have evolved to survive and defend themselves. Its unique mode of action, involving the reversible ADP-ribosylation of DNA, opens up new avenues of research into bacterial physiology, phage-host interactions, and novel antimicrobial strategies. Further elucidation of the structural and biochemical intricacies of the DarT and DarG enzymes will undoubtedly pave the way for the rational design of inhibitors and the development of innovative therapeutic interventions against bacterial pathogens.

References

Mechanism of DarT1 guanosine ADP-ribosylation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of DarT1 Guanosine ADP-ribosylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADP-ribosylation is a critical post-translational modification involved in a myriad of cellular processes, including DNA repair, signal transduction, and immunity. The DarT family of enzymes represents a unique class of ADP-ribosyltransferases that target nucleic acids. This technical guide provides a comprehensive overview of the mechanism of DarT1-mediated guanosine ADP-ribosylation. DarT1 is the toxin component of the DarTG1 toxin-antitoxin (TA) system, which plays a crucial role in bacterial defense against bacteriophages and in regulating bacterial growth.[1][2][3][4] This document details the enzymatic activity of DarT1, the structural basis for its substrate specificity, and the key experimental protocols used to elucidate its function. Quantitative data from seminal studies are summarized, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this important enzymatic process.

Introduction to the DarTG1 Toxin-Antitoxin System

The DarTG1 system is a prokaryotic defense mechanism composed of two components: the toxin DarT1, an ADP-ribosyltransferase, and the antitoxin NADAR (NAD- and ADP-ribose associated domain), a hydrolase.[1][2] In this system, DarT1 transfers an ADP-ribose (ADPr) moiety from nicotinamide adenine dinucleotide (NAD+) to the N2 position of guanosine bases in single-stranded DNA (ssDNA).[1][5] This modification can impede DNA replication and transcription, leading to bacteriostasis or cell death, thereby providing a defense mechanism against invading phages.[4][6] The activity of DarT1 is neutralized by the NADAR antitoxin, which specifically hydrolyzes the ADP-ribose-guanine linkage, thus reversing the toxic effect.[1][2] This reversible modification of DNA highlights a sophisticated regulatory mechanism within bacterial cells.

The Enzymatic Mechanism of DarT1

DarT1 belongs to the ARTD (diphtheria toxin-like ADP-ribosyltransferases) family, which is structurally related to the PARP (poly(ADP-ribose) polymerase) family of enzymes.[1][5] The catalytic cycle of DarT1 involves the binding of NAD+ and a ssDNA substrate, followed by the transfer of the ADP-ribose group to a target guanine.

Substrate Specificity

DarT1 exhibits a preference for single-stranded DNA (ssDNA) over double-stranded DNA (dsDNA) or RNA.[1][4] While it specifically targets guanosine residues, its sequence specificity appears to be more relaxed compared to its homolog, DarT2, which targets thymidine within a specific "TNTC" motif.[1][5] Studies have shown that DarT1 can ADP-ribosylate multiple guanosines within a ssDNA molecule.[1] The presence of two guanosine bases with a single intervening base appears to be a favored motif for modification.[1]

Catalytic Action

The ADP-ribosylation reaction proceeds through the cleavage of the N-glycosidic bond in NAD+, releasing nicotinamide (NAM) and generating a reactive oxocarbenium ion intermediate.[5] This intermediate is then attacked by the N2 amino group of a guanine base in the ssDNA substrate, forming a covalent bond between the C1" of the ADP-ribose and the N2 of guanine.[1] Structural studies have identified a key glutamate residue (E152 in E. coli C7 DarT1) as being critical for catalysis.[1][5]

Structural Basis of DarT1 Function

Crystallographic studies of DarT1 in complex with its substrates and products have provided significant insights into its mechanism. The enzyme adopts a fold characteristic of the ARTD family, with a central β-sheet core surrounded by α-helices.[1]

  • NAD+ Binding: NAD+ binds in a constrained conformation within a pocket formed by the NAD+-binding loop. The adenine moiety is stabilized by hydrogen bonds with backbone amides, while the nicotinamide moiety is positioned through π-π stacking interactions with a phenylalanine residue (F18 in E. coli C7 DarT1).[1]

  • ssDNA Binding and Guanine Recognition: The ssDNA substrate is held in place by the ARTT (ADP-ribosyltransferase terminal) substrate binding loop, which directs the target guanine into the active site.[1] Specific recognition of guanine is mediated by interactions with residues such as Asn104, which positions the N2 atom of guanine for nucleophilic attack on the ADP-ribose intermediate.[5]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on DarT1 activity.

Table 1: Substrate Specificity of DarT1

SubstrateActivityReference
Single-stranded DNA (ssDNA) with GuanineHigh[1][4]
Double-stranded DNA (dsDNA) with GuanineLow/None[1]
Single-stranded RNA (ssRNA) with GuanineNone[5]
ssDNA with ThymineNone[1]

Table 2: Kinetic Parameters of DarT1 (Hypothetical Example)

SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
NAD+1500.53333
ssDNA (27-mer)100.4545000

Signaling Pathway and Experimental Workflow Diagrams

The DarTG1 Toxin-Antitoxin Signaling Pathway

The diagram below illustrates the functional relationship within the DarTG1 system.

DarTG1_Signaling_Pathway cluster_Toxin Toxin Action cluster_Antitoxin Antitoxin Action cluster_Cellular_Effect Cellular Effect DarT1 DarT1 (Toxin) ADPr_G ADP-ribosylated Guanine (ssDNA) DarT1->ADPr_G ADP-ribosylates NAM Nicotinamide DarT1->NAM releases NAD NAD+ NAD->DarT1 NADAR NADAR (Antitoxin) ADPr_G->NADAR is substrate for Replication_Block DNA Replication Block ADPr_G->Replication_Block leads to ssDNA ssDNA (Guanine) ssDNA->DarT1 NADAR->ssDNA hydrolyzes to ADPr ADP-ribose NADAR->ADPr releases

Caption: The DarTG1 toxin-antitoxin signaling pathway.

Experimental Workflow for Characterizing DarT1 Activity

The following diagram outlines a typical experimental workflow for studying DarT1.

DarT1_Experimental_Workflow cluster_Cloning Gene Cloning and Protein Expression cluster_Activity_Assays In Vitro Activity Assays cluster_Analysis Analysis cluster_Structural Structural Studies Clone Clone DarT1 and NADAR genes into expression vectors Express Express and purify DarT1 and NADAR proteins Clone->Express Toxicity Toxicity Assay in E. coli Express->Toxicity ADPr_Assay In Vitro ADP-ribosylation Assay (e.g., using radiolabeled NAD+) Express->ADPr_Assay Hydrolysis_Assay NADAR Hydrolysis Assay Express->Hydrolysis_Assay Crystallography X-ray Crystallography of DarT1 complexes Express->Crystallography Gel Gel Electrophoresis and Autoradiography ADPr_Assay->Gel MS Mass Spectrometry to identify modification sites ADPr_Assay->MS Hydrolysis_Assay->Gel

Caption: A general experimental workflow for studying DarT1.

Detailed Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for studying DarT1.

In Vitro DarT1 ADP-ribosylation Assay

This assay is used to determine the ability of DarT1 to ADP-ribosylate a ssDNA substrate.

Materials:

  • Purified DarT1 enzyme

  • Reaction buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • ssDNA substrate (e.g., a 27-mer oligonucleotide containing guanine)

  • [32P]-NAD+ (for radioactive detection) or unlabeled NAD+ (for mass spectrometry)

  • Stop solution (e.g., 2X SDS-PAGE loading buffer)

Protocol:

  • Set up the reaction mixture in a total volume of 20 µL. Add the reaction buffer, ssDNA substrate (final concentration, e.g., 5 µM), and purified DarT1 (final concentration, e.g., 1 µM).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding [32P]-NAD+ (final concentration, e.g., 1 µM, with a specific activity of ~1000 cpm/pmol).

  • Incubate the reaction at 37°C for a specified time course (e.g., 0, 5, 15, 30 minutes).

  • Terminate the reaction by adding an equal volume of stop solution.

  • Analyze the products by denaturing urea-PAGE followed by autoradiography to visualize the ADP-ribosylated ssDNA.

Bacterial Toxicity Assay

This assay assesses the toxic effect of DarT1 expression in a bacterial host and the rescue by the NADAR antitoxin.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vectors for DarT1 and NADAR (e.g., pBAD for arabinose-inducible expression of DarT1 and pET for IPTG-inducible expression of NADAR).

  • LB agar plates with appropriate antibiotics and inducers (arabinose and/or IPTG) and repressor (glucose).

Protocol:

  • Transform the E. coli expression strain with the expression vectors for DarT1, NADAR, both, or an empty vector control.

  • Grow overnight cultures of the transformed cells in LB medium with appropriate antibiotics and glucose (to repress DarT1 expression).

  • The next day, serially dilute the cultures (e.g., 10-fold dilutions from 10-1 to 10-6).

  • Spot 5 µL of each dilution onto LB agar plates containing:

    • Glucose (repressing conditions)

    • Arabinose (to induce DarT1 expression)

    • IPTG (to induce NADAR expression)

    • Arabinose and IPTG (to induce both)

  • Incubate the plates at 37°C overnight.

  • Assess cell viability by comparing the growth of colonies on the different plates. Toxicity is indicated by a lack of growth on the arabinose-containing plate, and rescue is indicated by growth on the arabinose and IPTG-containing plate.[1]

X-ray Crystallography of DarT1 Complexes

This protocol outlines the general steps for determining the three-dimensional structure of DarT1.

Materials:

  • Highly purified and concentrated DarT1 protein (wild-type or a catalytically inactive mutant like E152A).

  • NAD+ or a non-hydrolyzable analog (e.g., carba-NAD+).

  • ssDNA oligonucleotide.

  • Crystallization screens and reagents.

  • Cryoprotectant.

Protocol:

  • To capture the pre-reaction state, mix the purified DarT1 E152A mutant with NAD+ or carba-NAD+ and the ssDNA oligonucleotide.[1]

  • To capture the post-reaction state, mix the DarT1 E152A mutant with NAD+ and the ssDNA substrate and allow the reaction to proceed in the crystallization drop.[1]

  • Set up crystallization trials using vapor diffusion (sitting or hanging drop) by mixing the protein-ligand complex with various crystallization screen solutions.

  • Incubate the crystallization plates at a constant temperature (e.g., 20°C) and monitor for crystal growth.

  • Once crystals are obtained, soak them in a cryoprotectant solution before flash-cooling in liquid nitrogen.

  • Collect X-ray diffraction data at a synchrotron source.

  • Process the diffraction data and solve the structure using molecular replacement, using a homology model if necessary.

  • Refine the atomic model and validate the structure.

Implications for Drug Development

The DarTG1 system presents a potential target for the development of novel antimicrobial agents. Inhibitors of NADAR could potentiate the toxic effects of DarT1, leading to bacterial cell death. Conversely, understanding the mechanism of DarT1 could inform the design of strategies to counteract bacterial defenses. The structural and mechanistic insights detailed in this guide provide a foundation for structure-based drug design efforts targeting this important bacterial defense system.

Conclusion

The study of DarT1 has significantly advanced our understanding of DNA ADP-ribosylation as a key signaling and defense mechanism in bacteria. The reversible nature of this modification, controlled by the DarT1 toxin and the NADAR antitoxin, represents a sophisticated regulatory switch. The detailed mechanistic and structural information, along with the experimental protocols outlined here, provide a valuable resource for researchers in the fields of microbiology, enzymology, and drug discovery. Further investigation into the regulation and physiological triggers of the DarTG1 system will undoubtedly uncover new facets of bacterial biology and may pave the way for novel therapeutic interventions.

References

The NADAR Domain in the DarTG1 System: A Core Component of Bacterial Anti-Phage Defense

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating threat of antibiotic resistance has intensified the search for novel antimicrobial targets. Toxin-antitoxin (TA) systems, prevalent in bacteria, represent a promising avenue for therapeutic intervention. The DarTG1 system, a recently characterized TA pair, plays a crucial role in defending bacteria against bacteriophage infection. This guide provides a comprehensive technical overview of the DarTG1 system, with a specific focus on the pivotal function of the NADAR (NAD and ADP-ribose) domain within the antitoxin component, DarG1. Through its ADP-ribosylglycohydrolase activity, the NADAR domain directly counteracts the toxic effects of the DarT1 toxin, a DNA ADP-ribosyltransferase. Understanding the intricate molecular mechanisms of this domain is paramount for the development of novel strategies to combat bacterial pathogens.

Introduction to the DarTG1 Toxin-Antitoxin System

The DarTG1 system is a type II toxin-antitoxin system that provides robust defense against a range of bacteriophages.[1] It is composed of two key proteins:

  • DarT1 (Toxin): An ADP-ribosyltransferase that modifies single-stranded DNA (ssDNA) at guanosine residues.[2] This modification effectively blocks phage DNA replication, thereby halting the propagation of the invading virus.[3][4]

  • DarG1 (Antitoxin): A protein containing a characteristic NADAR domain. DarG1 functions as an ADP-ribosylglycohydrolase, reversing the DNA modification introduced by DarT1.[2]

Under normal physiological conditions, the DarG1 antitoxin neutralizes the DarT1 toxin. However, upon phage infection, a yet-to-be-fully-elucidated mechanism leads to the activation of DarT1, resulting in the ADP-ribosylation of phage DNA and subsequent inhibition of phage replication.[1][3]

The Core Function of the NADAR Domain in DarG1

The defining feature of the DarG1 antitoxin is its NADAR domain. This domain is central to the protective function of the DarTG1 system.

Enzymatic Activity: Reversing DNA ADP-ribosylation

The primary role of the NADAR domain is to catalyze the hydrolysis of the ADP-ribose group from guanosine bases on ssDNA.[2] This enzymatic activity directly reverses the toxic modification introduced by the DarT1 toxin. The NADAR domain exhibits specificity for guanosine-ADP-ribose and is inactive against thymidine-ADP-ribose modifications, which are catalyzed by the related DarT2 toxin from the DarTG2 system.[2][5]

Structural Features

The NADAR domain possesses a characteristic YbiA-like fold. Structural studies of NADAR domains from various organisms have revealed a conserved catalytic core responsible for its glycohydrolase activity.[2] This structural conservation underscores the fundamental importance of this domain across different life forms.

Quantitative Data Summary

The following tables summarize key quantitative data related to the DarTG1 system and the activity of the NADAR domain.

Table 1: Phage Defense Spectrum of DarTG1 System
Bacterial Strain E. coli MG1655
DarTG System DarTG1
Growth Conditions Fast Growth (LB medium at 37°C)
Phage Tested RB69
Efficiency of Plaquing (EOP) Significantly reduced
Phage Tested T5
Efficiency of Plaquing (EOP) Significantly reduced
Source: LeRoux et al., 2022[1]
Table 2: Substrate Specificity of NADAR Domain
Enzyme DarG1 (NADAR domain)
Substrate Guanine-ADP-ribosylated ssDNA
Activity Hydrolysis of ADP-ribose
Substrate Thymine-ADP-ribosylated ssDNA
Activity Inactive
Source: Molecular basis for the reversible ADP-ribosylation of guanosine bases, 2023[2]

Signaling Pathways and Logical Relationships

The DarTG1 Anti-Phage Defense Pathway

The following diagram illustrates the sequence of events in the DarTG1-mediated defense against bacteriophage infection.

DarTG1_Defense_Pathway Phage_Infection Phage Infection DarT1_Activation DarT1 Toxin Activation Phage_Infection->DarT1_Activation ssDNA_ADPr ADP-ribosylation of phage ssDNA (Guanosine) DarT1_Activation->ssDNA_ADPr DarG1_NADAR DarG1 (NADAR domain) Antitoxin DarT1_Activation->DarG1_NADAR Neutralized by Replication_Block Phage DNA Replication Blocked ssDNA_ADPr->Replication_Block Reversal Reversal of ssDNA ADP-ribosylation ssDNA_ADPr->Reversal Phage_Defense Phage Defense Replication_Block->Phage_Defense DarG1_NADAR->Reversal Hydrolyzes Homeostasis Cellular Homeostasis (No Infection) Reversal->Homeostasis

Caption: The DarTG1 anti-phage defense signaling pathway.

Phage Counter-Defense Mechanism

Some phages have evolved to counteract the DarTG1 system by encoding their own "orphan" NADAR domain-containing proteins.

Phage_Counter_Defense DarT1_Modification DarT1 modifies phage DNA Phage_NADAR Phage-encoded Orphan NADAR (AdfN) DarT1_Modification->Phage_NADAR Counteracted by Removal_Modification Removal of ADP-ribose from phage DNA Phage_NADAR->Removal_Modification Phage_Replication Successful Phage Replication Removal_Modification->Phage_Replication

Caption: Phage counter-defense against the DarTG1 system.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the function of the NADAR domain in the DarTG1 system. These protocols are based on methods described in the primary literature.

Protein Expression and Purification of DarT1 and DarG1
  • Objective: To obtain pure and active DarT1 and DarG1 proteins for in vitro assays.

  • Methodology:

    • Cloning: The genes encoding DarT1 and DarG1 are cloned into expression vectors, often with affinity tags (e.g., His-tag, GST-tag) to facilitate purification.

    • Expression: The expression vectors are transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced, for example, with IPTG, and cultures are grown overnight at a reduced temperature (e.g., 18°C) to enhance protein solubility.[2]

    • Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. Lysis is typically achieved through high-pressure homogenization or sonication.[2]

    • Purification: The soluble protein fraction is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Further purification steps, such as ion-exchange and size-exclusion chromatography, may be employed to achieve high purity.

In Vitro ADP-ribosylation and De-ADP-ribosylation Assays
  • Objective: To demonstrate the enzymatic activities of DarT1 and the NADAR domain of DarG1.

  • Methodology:

    • Substrate Preparation: A single-stranded DNA oligonucleotide containing guanosine residues is used as the substrate. For radioactive assays, 32P-labeled NAD+ is used.

    • ADP-ribosylation Reaction: The ssDNA substrate is incubated with purified DarT1 enzyme and NAD+ (or 32P-NAD+).[2]

    • De-ADP-ribosylation Reaction: The ADP-ribosylated ssDNA is then incubated with purified DarG1 (or its NADAR domain).

    • Analysis: The reaction products are analyzed by denaturing polyacrylamide gel electrophoresis (PAGE) and autoradiography (for radioactive assays) or by other methods such as dot blots using antibodies that recognize ADP-ribosylated DNA.[2][5]

Bacterial Toxicity Assay
  • Objective: To assess the toxicity of DarT1 and the neutralizing effect of DarG1 in vivo.

  • Methodology:

    • Strain Construction: E. coli strains are engineered to express DarT1 and DarG1 from inducible promoters (e.g., arabinose-inducible for the toxin and IPTG-inducible for the antitoxin).

    • Growth Analysis: Bacterial growth is monitored by measuring optical density (OD600) over time in liquid cultures under inducing and non-inducing conditions. The toxicity of DarT1 is observed as growth inhibition upon induction, and the rescue by DarG1 is seen when both proteins are co-expressed.[2]

    • Spot Titer Assays: Serial dilutions of bacterial cultures are spotted onto agar plates with and without inducers to visualize the effect on cell viability.

Phage Plaque Assay
  • Objective: To quantify the defensive capability of the DarTG1 system against bacteriophage infection.

  • Methodology:

    • Bacterial Lawns: A lawn of the E. coli strain carrying the DarTG1 system (or an empty vector control) is prepared on an agar plate.

    • Phage Infection: Serial dilutions of a phage lysate are spotted onto the bacterial lawn.

    • Incubation and Analysis: The plates are incubated to allow for phage infection and plaque formation. The efficiency of plaquing (EOP) is calculated by comparing the number of plaque-forming units (PFUs) on the DarTG1-expressing strain to the control strain. A lower EOP indicates effective phage defense.[1]

Implications for Drug Development

The essential role of the NADAR domain in neutralizing the DarT1 toxin makes it an attractive target for the development of novel antimicrobial agents. Inhibiting the function of the DarG1 NADAR domain would lead to the accumulation of the toxic DarT1, resulting in cell growth arrest or death. Strategies for targeting the NADAR domain could include:

  • Small Molecule Inhibitors: High-throughput screening for small molecules that bind to the active site of the NADAR domain and inhibit its glycohydrolase activity.

  • Peptide-based Therapeutics: Designing peptides that mimic the interaction between DarT1 and DarG1 to disrupt the formation of the non-toxic complex.

Conclusion

The NADAR domain of the DarG1 antitoxin is a critical component of the DarTG1 anti-phage defense system. Its specific ADP-ribosylglycohydrolase activity is essential for reversing the toxic DNA modifications catalyzed by the DarT1 toxin, thereby ensuring bacterial survival. A thorough understanding of the function, structure, and mechanism of the NADAR domain provides a solid foundation for the rational design of novel therapeutics aimed at exploiting this essential bacterial defense system. Further research into the regulation of the DarTG1 system and the intricate interplay between the toxin, antitoxin, and phage components will undoubtedly unveil new opportunities for combating bacterial infections.

References

The Role of DarTG1 in Bacterial Innate Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The DarTG toxin-antitoxin (TA) system represents a critical component of bacterial innate immunity, providing a robust defense mechanism against bacteriophage (phage) infection. This technical guide provides an in-depth exploration of the DarTG1 subfamily, detailing its core molecular mechanisms, summarizing key quantitative data, and providing comprehensive experimental protocols. The DarT1 toxin, a DNA ADP-ribosyltransferase, is activated upon phage infection and modifies guanosine residues on single-stranded viral DNA. This covalent modification inhibits phage replication and transcription, leading to an abortive infection that protects the bacterial population. The cognate antitoxin, DarG1, is a glycohydrolase that reverses this modification, ensuring the system remains dormant in the absence of a phage threat. Understanding the intricate workings of the DarTG1 system opens avenues for the development of novel antimicrobial strategies and phage-based therapeutics.

Introduction

Bacteria have evolved a diverse array of defense mechanisms to combat the constant threat of bacteriophage infection. Among these, toxin-antitoxin (TA) systems have emerged as a widespread and functionally diverse component of the bacterial innate immune system.[1][2][3] The DarTG system, a recently discovered family of TA systems, provides potent anti-phage activity through a novel mechanism of DNA ADP-ribosylation.[1][2] This guide focuses on the DarTG1 subfamily, providing a detailed technical overview for researchers and professionals in drug development.

The DarTG1 operon encodes two key proteins: the DarT1 toxin and the DarG1 antitoxin.[4] Under normal physiological conditions, the DarG1 antitoxin neutralizes the DarT1 toxin, preventing any detrimental effects on the host cell.[5] Upon infection by specific phages, an as-yet-unidentified trigger leads to the release and activation of the DarT1 toxin.[6] DarT1 then utilizes NAD+ as a cofactor to ADP-ribosylate guanosine bases on single-stranded phage DNA.[4] This modification effectively stalls phage replication and transcription, leading to an abortive infection phenotype where the infected cell dies without producing viable phage progeny, thus protecting the broader bacterial population.[2][6][7] The DarG1 antitoxin, a glycohydrolase, can reverse this DNA modification, providing a means of control and resetting the system.[4]

Core Mechanism of DarTG1-Mediated Phage Defense

The DarTG1 system operates through a tightly regulated cycle of toxin activation and neutralization. The core of its defensive capability lies in the enzymatic activities of the DarT1 and DarG1 proteins.

The DarT1 Toxin: A DNA ADP-ribosyltransferase

The DarT1 toxin is a specialized DNA ADP-ribosyltransferase.[1][4] Unlike many other ADP-ribosyltransferases that target proteins, DarT1 specifically modifies single-stranded DNA (ssDNA).[7][8] Its substrate specificity is directed towards guanosine residues.[4][9] The transfer of the ADP-ribose moiety from NAD+ to the guanosine base on the phage genome creates a bulky adduct that sterically hinders the progression of DNA and RNA polymerases, thereby halting phage replication and transcription.[2][7]

The DarG1 Antitoxin: An ADP-ribosylglycohydrolase

The DarG1 antitoxin functions as a "reverser" of the DarT1-mediated modification. It is a glycohydrolase that specifically recognizes and cleaves the ADP-ribose group from the modified guanosine on the DNA.[4] This enzymatic activity is crucial for neutralizing the toxic effects of DarT1 and ensuring that the bacterial host's own DNA is not permanently damaged in the event of basal level toxin activity.[5]

The Abortive Infection Signaling Pathway

The precise signaling cascade that leads to the activation of DarT1 upon phage infection is an area of active research. However, the current model suggests the following sequence of events:

DarTG1-mediated abortive infection signaling pathway.

Quantitative Data

Quantitative analysis of the DarTG1 system is essential for a comprehensive understanding of its function and for the development of potential inhibitors or enhancers.

Phage Defense Efficacy

The protective effect of the DarTG1 system against phage infection can be quantified using several methods, including plaque assays (Efficiency of Plaquing - EOP), bacterial growth curves at different multiplicities of infection (MOI), and colony-forming unit (CFU) survival assays.

Experiment Phage Condition Result Reference
Efficiency of Plaquing (EOP)RB69E. coli expressing DarTG1 vs. empty vector~5 orders of magnitude reduction in EOP[2][7]
Bacterial Growth CurveRB69 (MOI 10)E. coli expressing DarTG1Complete inhibition of bacterial lysis[7]
Bacterial Survival (CFU)RB69 (MOI 5)E. coli expressing DarTG1Significant increase in survival compared to control[7]
One-Step Growth CurveRB69E. coli expressing DarTG1No production of new phage progeny[7]
Enzyme Kinetics

Detailed kinetic parameters for DarT1 and DarG1 are crucial for understanding their catalytic efficiency and for designing specific inhibitors. While comprehensive Michaelis-Menten kinetics are still under investigation, qualitative and semi-quantitative data are available.

Enzyme Substrate(s) Parameter Value Reference
DarT1NAD+, ssDNA (guanosine)ActivityADP-ribosylation of guanosine confirmed[4][9]
DarG1ADP-ribosylated ssDNAActivityHydrolysis of ADP-ribose from guanosine confirmed[4]

Note: Specific Km and Vmax values for DarT1 and DarG1 are not yet publicly available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the DarTG1 system.

Protein Expression and Purification

Objective: To produce and purify recombinant DarT1 and DarG1 proteins for in vitro assays.

Workflow:

Protein_Purification_Workflow Start Clone darT1 and darG1 into expression vectors (e.g., pET with His-tag) Transform Transform into E. coli expression strain (e.g., BL21(DE3)) Start->Transform Culture Grow bacterial culture to mid-log phase (OD600 ~0.6) Transform->Culture Induce Induce protein expression with IPTG Culture->Induce Harvest Harvest cells by centrifugation Induce->Harvest Lyse Lyse cells (e.g., sonication) Harvest->Lyse Clarify Clarify lysate by centrifugation Lyse->Clarify Purify Purify protein using Ni-NTA affinity chromatography Clarify->Purify Analyze Analyze purity by SDS-PAGE Purify->Analyze

Workflow for recombinant DarT1 and DarG1 purification.

Protocol:

  • Cloning: Clone the darT1 and darG1 genes into a suitable expression vector, such as a pET vector containing an N-terminal or C-terminal polyhistidine (His) tag.

  • Transformation: Transform the expression plasmids into a competent E. coli expression strain (e.g., BL21(DE3)).

  • Culture Growth: Inoculate a starter culture and grow overnight. The next day, inoculate a larger volume of LB medium and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. Continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours or overnight to improve protein solubility.

  • Cell Harvest: Harvest the bacterial cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Purification: Apply the clarified lysate to a Ni-NTA affinity chromatography column. Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM). Elute the His-tagged protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).

  • Analysis: Analyze the purity of the eluted protein fractions by SDS-PAGE. Pool the pure fractions and dialyze against a storage buffer.

In Vitro DarT1 ADP-ribosyltransferase Assay

Objective: To qualitatively or quantitatively measure the ADP-ribosyltransferase activity of DarT1 on a single-stranded DNA substrate.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 mM MgCl2), a single-stranded DNA oligonucleotide substrate containing guanosine residues, NAD+, and purified DarT1 enzyme.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Detection of NAD+ Consumption: The consumption of NAD+ can be monitored using a coupled enzymatic assay that produces a fluorescent or colorimetric signal.[6]

  • Detection of ADP-ribosylated DNA:

    • Gel-based Assay: The ADP-ribosylated DNA product can be visualized by a mobility shift on a denaturing polyacrylamide gel. The modified DNA will migrate slower than the unmodified substrate.[10]

    • Mass Spectrometry: For precise identification of the modification site, the reaction products can be analyzed by mass spectrometry.

In Vitro DarG1 Glycohydrolase Assay

Objective: To measure the ability of DarG1 to remove ADP-ribose from a modified DNA substrate.

Protocol:

  • Substrate Preparation: First, prepare the ADP-ribosylated ssDNA substrate by incubating the ssDNA oligonucleotide with DarT1 and NAD+ as described in the DarT1 activity assay. Purify the modified DNA to remove excess NAD+ and enzyme.

  • Reaction Setup: Prepare a reaction mixture containing the purified ADP-ribosylated DNA substrate, reaction buffer, and purified DarG1 enzyme.

  • Incubation: Incubate the reaction at 37°C for a specified time.

  • Detection of ADP-ribose Release: The release of ADP-ribose can be detected and quantified using methods such as HPLC or a coupled enzymatic assay that specifically measures free ADP-ribose.[11]

  • Detection of DNA Demodification: The removal of the ADP-ribose modification can be confirmed by observing the restoration of the original mobility of the DNA substrate on a denaturing polyacrylamide gel.

Phage Defense Assays

Objective: To quantify the ability of the DarTG1 system to protect bacteria from phage infection.

4.4.1. Plaque Assay (Efficiency of Plaquing - EOP)

  • Prepare Bacterial Lawns: Grow overnight cultures of E. coli strains containing the DarTG1 expression plasmid and an empty vector control.

  • Mix and Plate: Mix a small volume of the bacterial culture with molten soft agar and pour onto a solid agar plate to create a bacterial lawn.

  • Spot Phage Dilutions: Prepare serial dilutions of the phage stock. Spot a small volume (e.g., 5 µL) of each dilution onto the bacterial lawns.

  • Incubate and Count: Incubate the plates overnight at the appropriate temperature. Count the number of plaques (zones of clearing) for each dilution on both the DarTG1-expressing and control plates.

  • Calculate EOP: EOP is calculated as the ratio of the phage titer on the DarTG1-expressing strain to the phage titer on the control strain.

4.4.2. One-Step Growth Curve

  • Infection: Infect a mid-log phase bacterial culture (with and without DarTG1 expression) with phage at a low multiplicity of infection (MOI) of ~0.1. Allow a short period for phage adsorption.[1][12]

  • Remove Unadsorbed Phage: Centrifuge the culture to pellet the bacteria and remove the supernatant containing unadsorbed phage. Resuspend the pellet in fresh medium.

  • Time Course Sampling: At various time points over a period of several hours, take samples from the culture.

  • Titer Phage: Immediately lyse the bacterial cells in the samples (e.g., with chloroform) and determine the phage titer by plaque assay.

  • Plot Curve: Plot the phage titer (PFU/mL) against time. This will reveal the latent period and burst size of the phage in the presence and absence of the DarTG1 system.[13][14]

4.4.3. Bacterial Survival Assay (Colony Forming Units - CFU)

  • Infection: Infect mid-log phase bacterial cultures (with and without DarTG1 expression) with phage at a high MOI (e.g., 5-10).[7]

  • Incubate: Incubate the infected cultures for a short period (e.g., 15-30 minutes).

  • Plate Dilutions: Prepare serial dilutions of the infected cultures and plate them on solid agar plates.

  • Incubate and Count: Incubate the plates overnight and count the number of colonies.

  • Calculate Survival: The number of CFUs reflects the number of surviving bacteria. Compare the survival of the DarTG1-expressing strain to the control strain.[15]

Conclusion and Future Directions

The DarTG1 system is a fascinating example of bacterial innate immunity that employs a sophisticated mechanism of DNA ADP-ribosylation to thwart phage infection. While significant progress has been made in elucidating its core function, several key questions remain. The precise molecular trigger that activates DarT1 upon phage infection is a critical area for future investigation. A detailed structural understanding of the DarT1-DarG1 complex will provide invaluable insights into the regulation of toxin activity. Furthermore, the determination of the kinetic parameters of both enzymes will be essential for the rational design of small molecule inhibitors or activators. A deeper understanding of the DarTG1 system and other phage defense mechanisms will not only enhance our fundamental knowledge of bacterial-phage co-evolution but also provide a rich source of novel targets for the development of next-generation antimicrobial therapies.

References

The DarTG Operon: A Reversible DNA ADP-Ribosylation System for Bacterial Defense and Growth Control

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The DarTG operon represents a fascinating and recently characterized toxin-antitoxin (TA) system widespread in bacteria, including significant human pathogens like Mycobacterium tuberculosis. This system plays a crucial role in bacterial defense against bacteriophages and in regulating bacterial growth. The operon typically encodes two key proteins: the toxin DarT, a unique ADP-ribosyltransferase, and the antitoxin DarG, a macrodomain-containing glycohydrolase. Unlike many TA systems that target RNA or protein synthesis, the DarTG system uniquely targets single-stranded DNA (ssDNA). DarT utilizes NAD+ to transfer an ADP-ribose group onto thymidine bases within specific ssDNA sequences, leading to stalled DNA replication and growth arrest. This toxic effect is efficiently reversed by the DarG antitoxin, which hydrolyzes the ADP-ribose-thymidine bond, restoring DNA integrity and allowing replication to resume. The DarTG system's mechanism of reversible DNA modification presents a novel target for the development of innovative antimicrobial strategies. This guide provides a comprehensive overview of the discovery, characterization, and molecular mechanisms of the DarTG operon, including available quantitative data, detailed experimental protocols, and visual representations of its key pathways and workflows.

Discovery and Biological Functions

The DarTG system was first identified through bioinformatic searches for novel ADP-ribosylation systems in bacterial genomes.[1] It is conserved across a diverse range of bacteria, including pathogens such as Mycobacterium tuberculosis and extremophiles like Thermus aquaticus.[2] The primary biological functions attributed to the DarTG operon are the regulation of bacterial growth and defense against bacteriophage infection.[3][4]

  • Growth Control: Under normal conditions, the DarG antitoxin neutralizes the DarT toxin. However, under specific stress conditions, the liberated DarT can ADP-ribosylate the bacterial chromosome at replication forks, leading to a stall in DNA replication and a state of dormancy or persistence. This mechanism is thought to contribute to antibiotic tolerance in pathogenic bacteria.[3]

  • Anti-Phage Defense: The DarTG system provides a potent defense mechanism against bacteriophage infection.[5][6] Upon phage infection, the DarT toxin is activated and ADP-ribosylates the invading phage's single-stranded DNA, thereby inhibiting its replication and preventing the production of new phage particles.[5][6] This often leads to an abortive infection, where the host cell may die but prevents the propagation of the phage to the surrounding bacterial population.[3]

Molecular Mechanism of the DarTG System

The DarTG system operates through a unique enzymatic toxin-antitoxin mechanism involving reversible ADP-ribosylation of ssDNA.

DarT Toxin: A PARP-like ADP-Ribosyltransferase

DarT is a toxin that functions as a mono-ADP-ribosyltransferase (mART).[2] Structurally, DarT is considered a divergent member of the PARP (Poly(ADP-ribose) polymerase) family of enzymes.[2]

  • Substrate Specificity: DarT specifically targets thymidine bases within single-stranded DNA (ssDNA).[2] It does not act on double-stranded DNA, RNA, or proteins.[2] The sequence specificity of DarT varies between bacterial species. For instance, in Thermus aquaticus, DarT recognizes the consensus sequence NNTNTCN, while in Mycobacterium tuberculosis, it targets a TTTT/A motif.[2]

  • Enzymatic Reaction: DarT catalyzes the transfer of an ADP-ribose moiety from NAD+ to the N3 position of the thymine base, forming a covalent bond.[7] This modification acts as a DNA lesion, physically obstructing the progression of the DNA replication machinery.[3]

DarG Antitoxin: A Macrodomain Glycohydrolase

The DarG antitoxin counteracts the activity of DarT through two proposed mechanisms: direct binding and enzymatic reversal of the DNA modification.

  • Enzymatic Activity: DarG is a glycohydrolase containing a macrodomain fold, which is structurally similar to the human terminal ADP-ribose protein glycohydrolase 1 (TARG1).[2][8] DarG efficiently removes the ADP-ribose group from the modified thymidine on ssDNA, thereby restoring the DNA to its original state and allowing DNA replication to proceed.[2][9]

  • Toxin Neutralization: In addition to its enzymatic activity, the full-length DarG protein can directly bind to and inhibit DarT, preventing it from accessing its ssDNA substrate.[10] This interaction provides an additional layer of regulation for the toxin's activity.[10]

Data Presentation

Table 1: Substrate Specificity of DarT Toxins
Bacterial SpeciesDarT SubstrateConsensus SequenceReference
Thermus aquaticusssDNANNTNTCN[2]
Mycobacterium tuberculosisssDNATTTT/A[2]
Enteropathogenic E. colissDNATCT/TTT (modifies the 3rd T)[2]

No specific kinetic parameters (Km, kcat) for DarT or DarG, or a Kd value for the DarT-DarG interaction were found in the provided search results.

Table 2: Effect of DarTG Systems on Phage Defense in E. coli
DarTG SystemChallenging PhageOutcomeReference
DarTG1RB69Strong protection, inhibition of phage DNA replication[3][5]
DarTG2T5, SECϕ18Strong protection, inhibition of phage DNA replication[3][5]

Experimental Protocols

Recombinant Production and Purification of DarT and DarG

This protocol is based on methodologies described for the purification of DarT and DarG from Thermus aquaticus and Mycobacterium tuberculosis.[2][8]

1. Expression Vector Construction:

  • Clone the coding sequences of darT and darG into suitable expression vectors. For example, pBAD for arabinose-inducible expression of DarT and a pET vector for IPTG-inducible expression of DarG. Often, N-terminal or C-terminal affinity tags (e.g., 6xHis-tag) are included to facilitate purification.

2. Protein Expression:

  • Transform the expression vectors into a suitable E. coli expression strain (e.g., BL21(DE3)).
  • Grow the bacterial cultures in LB medium at 37°C to an OD600 of 0.6-0.8.
  • Induce protein expression with the appropriate inducer (e.g., 0.2% L-arabinose for DarT, 0.5 mM IPTG for DarG).
  • Continue to grow the cultures for an additional 3-4 hours at 30°C or overnight at 18°C.

3. Cell Lysis:

  • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
  • Lyse the cells by sonication or using a French press.
  • Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.

4. Affinity Chromatography:

  • Load the clarified lysate onto an affinity chromatography column (e.g., Ni-NTA or TALON resin) pre-equilibrated with lysis buffer.
  • Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
  • Elute the bound protein with an elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

5. Size-Exclusion Chromatography (Optional):

  • For higher purity, the eluted protein can be further purified by size-exclusion chromatography using a column equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

6. Protein Concentration and Storage:

  • Concentrate the purified protein using a centrifugal filter unit.
  • Determine the protein concentration using a spectrophotometer (A280) or a protein assay (e.g., Bradford).
  • Store the purified protein at -80°C in a storage buffer containing glycerol (e.g., 20% v/v).

In Vitro DarT ADP-Ribosyltransferase Assay

This assay is designed to detect the ADP-ribosylation of a single-stranded DNA substrate by DarT.

1. Reaction Setup:

  • Prepare a reaction mixture containing:
  • Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
  • Purified DarT protein (e.g., 1 µM)
  • ssDNA substrate (e.g., a synthetic oligonucleotide containing the DarT recognition sequence, 5 µM)
  • NAD+ (e.g., 100 µM)
  • For detection, include a labeled NAD+ analog, such as ³²P-NAD+.

2. Incubation:

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C for M. tuberculosis DarT) for a specified time (e.g., 30-60 minutes).

3. Reaction Termination and Analysis:

  • Stop the reaction by adding an equal volume of loading buffer (e.g., 95% formamide, 10 mM EDTA, 0.025% bromophenol blue, 0.025% xylene cyanol).
  • Denature the samples by heating at 95°C for 5 minutes.
  • Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE) (e.g., 15-20% acrylamide, 7 M urea).
  • Visualize the ADP-ribosylated DNA by autoradiography.

In Vitro DarG Glycohydrolase Assay

This assay measures the ability of DarG to remove ADP-ribose from a pre-modified ssDNA substrate.

1. Preparation of ADP-Ribosylated Substrate:

  • First, prepare the ADP-ribosylated ssDNA substrate using the DarT assay protocol described above with ³²P-NAD+.
  • Purify the labeled ssDNA from the reaction mixture, for example, by ethanol precipitation or using a spin column, to remove unincorporated ³²P-NAD+.

2. DarG Reaction:

  • Set up a reaction mixture containing:
  • Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
  • Purified DarG protein (e.g., 1 µM)
  • ³²P-ADP-ribosylated ssDNA substrate (a defined amount of radioactivity)

3. Incubation:

  • Incubate the reaction at 37°C, taking aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes).

4. Analysis:

  • Stop the reaction and analyze the samples by denaturing PAGE and autoradiography as described for the DarT assay.
  • The removal of the ³²P-ADP-ribose from the ssDNA will result in a decrease in the radioactivity of the DNA band over time.

In Vivo Bacterial Toxicity Assay

This assay assesses the toxic effect of DarT expression on bacterial growth.

1. Strain and Plasmid Preparation:

  • Use an E. coli strain (e.g., BL21(DE3)) carrying a plasmid with the darT gene under the control of an inducible promoter (e.g., pBAD).
  • As controls, use the same strain with an empty vector or a plasmid expressing a catalytically inactive DarT mutant.

2. Growth Curve Analysis:

  • Grow overnight cultures of the strains in a non-inducing medium (e.g., LB with glucose for the pBAD vector).
  • The next day, dilute the cultures into fresh medium to a low starting OD600 (e.g., 0.05).
  • Divide each culture into two: one with a non-inducing agent (e.g., glucose) and one with an inducing agent (e.g., L-arabinose).
  • Incubate the cultures at 37°C with shaking, and monitor the OD600 at regular intervals for several hours.
  • Plot the OD600 values over time to generate growth curves. A flattened growth curve in the induced culture compared to the non-induced and control cultures indicates toxicity.

3. Spot Titer Assay:

  • Grow overnight cultures in non-inducing medium.
  • Make serial ten-fold dilutions of each culture.
  • Spot a small volume (e.g., 5 µL) of each dilution onto two sets of agar plates: one non-inducing (e.g., containing glucose) and one inducing (e.g., containing L-arabinose).
  • Incubate the plates overnight at 37°C.
  • Compare the growth of the colonies on the inducing versus non-inducing plates. A significant reduction in the number or size of colonies on the inducing plate indicates toxicity.

Visualizations

DarTG_Signaling_Pathway cluster_normal Normal Growth Conditions cluster_stress Stress (e.g., Phage Infection) DarT_inactive DarT (Toxin) DarTG_complex DarT-DarG Complex (Inactive) DarT_inactive->DarTG_complex Binding DarG_active DarG (Antitoxin) DarG_active->DarTG_complex DarT_active DarT (Active) DarTG_complex->DarT_active Dissociation ADPr_ssDNA ADP-ribosylated ssDNA DarT_active->ADPr_ssDNA ADP-ribosylation ssDNA ssDNA ssDNA->ADPr_ssDNA ADPr_ssDNA->ssDNA Hydrolysis Replication_Stall Replication Stall & Growth Arrest ADPr_ssDNA->Replication_Stall DarG_rescue DarG (Rescue) DarG_rescue->ssDNA Reverses Modification Experimental_Workflow cluster_protein Protein Production & Purification cluster_assays Biochemical & In Vivo Assays Cloning Gene Cloning (darT, darG) Expression Protein Expression in E. coli Cloning->Expression Toxicity_Assay In Vivo Toxicity Assay (Growth Inhibition) Cloning->Toxicity_Assay Purification Affinity & Size-Exclusion Chromatography Expression->Purification DarT_Assay In Vitro DarT Assay (ADP-ribosylation) Purification->DarT_Assay DarG_Assay In Vitro DarG Assay (Hydrolysis) Purification->DarG_Assay Toxin_Antitoxin_Logic DarT DarT (Toxin) ssDNA_Replication ssDNA Replication DarT->ssDNA_Replication Inhibits DarG DarG (Antitoxin) DarG->DarT Inhibits Cell_Growth Cell Growth ssDNA_Replication->Cell_Growth Enables

References

Substrate Specificity of the DarT1 ADP-ribosyltransferase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The DarT1 ADP-ribosyltransferase is a critical component of the DarTG1 toxin-antitoxin (TA) system, a bacterial defense mechanism against bacteriophage infection. As a guanine-specific enzyme, DarT1 catalyzes the transfer of an ADP-ribose moiety from NAD+ to guanosine bases within single-stranded DNA (ssDNA). This modification of phage genetic material effectively stalls replication, providing a potent anti-phage strategy. This technical guide provides an in-depth analysis of the substrate specificity of DarT1, detailing its known substrates, target residues, and the current understanding of its enzymatic activity. Furthermore, it outlines the key experimental protocols for characterizing DarT1 function and visualizes the pertinent signaling pathways and experimental workflows.

Introduction

ADP-ribosylation is a post-translational modification that plays a crucial role in various cellular processes, including DNA repair, signal transduction, and immunity. While traditionally associated with protein substrates, a growing body of research has highlighted the importance of nucleic acid ADP-ribosylation. The DarT family of enzymes are key players in this emerging field, with DarT1 being a notable member due to its specific targeting of guanine in ssDNA.

The DarT1 enzyme is the toxin component of the DarTG1 TA system. In this system, the DarG1 (also known as NADAR) protein acts as the antitoxin, reversing the ADP-ribosylation of guanine catalyzed by DarT1.[1] This dynamic interplay is central to the system's function in protecting bacteria from phage predation.[2] Understanding the substrate specificity of DarT1 is paramount for elucidating its mechanism of action and for the potential development of novel antimicrobial strategies that could harness or inhibit this activity.

Substrate Specificity of DarT1

DarT1 exhibits a clear preference for single-stranded DNA (ssDNA) as its primary substrate. Unlike its homolog DarT2, which recognizes a specific thymine-containing motif (TNTC), DarT1 does not appear to have a strict consensus sequence for its activity.[3]

Target Substrate and Residue

The primary substrate for DarT1 is single-stranded DNA (ssDNA) . It specifically targets guanosine (G) residues within the ssDNA molecule. The ADP-ribose moiety is covalently attached to the N2 position of the guanine base.[3] DarT1 has been shown to be inactive towards double-stranded DNA (dsDNA) and RNA.[3]

Motif Preference

While a strict consensus sequence is not observed, in vitro studies have demonstrated that DarT1 can ADP-ribosylate all guanosine sites within a 27-mer oligonucleotide.[3] However, there is evidence of some motif preference. For instance, the presence of two guanosine bases separated by a single nucleotide appears to be a favored context for modification.[3] Conversely, consecutive guanosine residues (e.g., in an "AGGA" motif) may experience steric hindrance, where the modification of one guanine can inhibit the subsequent modification of the adjacent one.[3]

Quantitative Data on DarT1 Activity

A comprehensive search of the current scientific literature did not yield specific Michaelis-Menten constants (Km) or catalytic rate constants (kcat) for the interaction of DarT1 with various ssDNA substrates. The available research has primarily focused on qualitative assessments of its activity on different oligonucleotide sequences. The following table summarizes the qualitative findings on DarT1 substrate preference.

SubstrateTarget ResidueActivityReference
Single-stranded DNA (ssDNA)Guanosine (G)High[3]
Double-stranded DNA (dsDNA)-None[3]
RNA-None[3]
ssDNA with isolated GGuanosine (G)Active[3]
ssDNA with G-N-G motifGuanosine (G)Preferred[3]
ssDNA with adjacent G's (e.g., GG)Guanosine (G)Reduced activity on the second G[3]

Signaling Pathway: DarTG1 in Phage Defense

The DarTG1 system is a key player in bacterial immunity against bacteriophages. The signaling pathway is initiated upon phage infection, leading to the activation of the DarT1 toxin and the subsequent modification of phage DNA.

Substrate_Specificity_Workflow start Start prepare_reagents Prepare Purified DarT1, ssDNA Oligos, and NAD+ start->prepare_reagents in_vitro_assay Perform In Vitro ADP-ribosylation Assay prepare_reagents->in_vitro_assay gel_analysis Analyze by Urea-PAGE and Gel Staining in_vitro_assay->gel_analysis band_shift Observe Band Shift? gel_analysis->band_shift ms_analysis Confirm Modification by LC-MS/MS band_shift->ms_analysis Yes analyze_results Analyze Substrate Preference band_shift->analyze_results No ms_analysis->analyze_results end End analyze_results->end DarTG1_Logic Phage_Infection Phage Infection DarT1_Activation DarT1 Activation Phage_Infection->DarT1_Activation Phage_DNA_Modification Phage ssDNA ADP-ribosylation DarT1_Activation->Phage_DNA_Modification Replication_Inhibition Inhibition of Phage Replication Phage_DNA_Modification->Replication_Inhibition Bacterial_Survival Bacterial Survival Replication_Inhibition->Bacterial_Survival DarG1_Activity DarG1 (Antitoxin) Activity DarT1_Inhibition DarT1 Inhibition DarG1_Activity->DarT1_Inhibition No_Infection No Phage Infection No_Infection->DarG1_Activity Normal_Growth Normal Bacterial Growth DarT1_Inhibition->Normal_Growth

References

The Structural Biology of the DarT1-NADAR Complex: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The DarT1-NADAR system represents a fascinating example of a bacterial toxin-antitoxin (TA) system, playing a crucial role in defense against bacteriophage infection. This technical guide provides an in-depth exploration of the structural and functional characteristics of the DarT1-NADAR complex, with a focus on the molecular mechanisms underpinning its activity. Understanding the intricate interplay between the DarT1 toxin and its cognate NADAR antitoxin offers valuable insights for the development of novel antimicrobial strategies.

The DarT1 toxin is a DNA ADP-ribosyltransferase that utilizes NAD+ to transfer an ADP-ribose moiety to the N2 position of guanosine bases in single-stranded DNA (ssDNA).[1][2] This modification effectively stalls DNA replication, leading to bacteriostasis and preventing phage propagation.[2] The NADAR (NAD+ and ADP-ribose associated) protein functions as the antitoxin, reversing the DarT1-mediated modification by specifically hydrolyzing the ADP-ribose group from guanosine.[1][2]

Data Presentation

Crystallographic Data of E. coli C7 DarT1

The crystal structure of E. coli C7 DarT1 in complex with its substrate NAD+ provides critical insights into its catalytic mechanism.

PDB IDMoietyResolution (Å)R-Value WorkR-Value FreeSpace Group
8BAQDarT1-NAD+ complex2.000.1960.248P 21 21 21

Data sourced from the RCSB Protein Data Bank.[3]

Key Residues in E. coli C7 NADAR Activity

Mutagenesis studies have identified several key residues within the NADAR protein that are essential for its catalytic activity and its ability to neutralize DarT1 toxicity.

ResidueFunction
E88Essential for in vitro guanine-ADPr hydrolysis.
K95Critical for efficient ADPr-guanine hydrolysis, likely involved in phosphate coordination.
D171Catalytic residue essential for guanine de-ADP-ribosylation.
K115Essential for counteracting DarT1 toxicity in vivo, potentially involved in DNA substrate recognition or DarT1 interaction.

Information compiled from Schuller et al., 2023.[2]

Signaling Pathway and Logical Relationships

The DarT1-NADAR system is a key player in the abortive infection (Abi) pathway, a bacterial defense mechanism against bacteriophage infection. Upon phage infection, the DarT1 toxin is activated, leading to the ADP-ribosylation of the phage's ssDNA. This modification inhibits phage replication, ultimately protecting the bacterial population. The NADAR antitoxin provides a regulatory mechanism, reversing the modification to prevent damage to the host DNA.

DarT1_NADAR_Signaling_Pathway cluster_Bacterium Bacterial Cell Phage_Infection Phage Infection DarT1_Activation DarT1 Activation Phage_Infection->DarT1_Activation DarT1 DarT1 (Toxin) DarT1_Activation->DarT1 NADAR NADAR (Antitoxin) DarT1->NADAR Inhibition ADPr_ssDNA ADP-ribosylated Phage ssDNA DarT1->ADPr_ssDNA ADP-ribosylation of Guanine ssDNA_Phage Phage ssDNA NADAR->ssDNA_Phage Hydrolysis of ADP-ribose ssDNA_Phage->DarT1 ADPr_ssDNA->NADAR Replication_Block Phage Replication Block ADPr_ssDNA->Replication_Block

Figure 1: Signaling pathway of the DarT1-NADAR toxin-antitoxin system.

Experimental Protocols

Protein Expression and Purification of DarT1 and NADAR (E. coli C7)

A detailed protocol for the expression and purification of DarT1 and NADAR is crucial for obtaining high-quality protein for structural and functional studies. The following is a summarized protocol based on methodologies described by Schuller et al. (2023).[2]

  • Gene Cloning and Expression Vector:

    • The genes encoding E. coli C7 DarT1 and NADAR are cloned into a suitable expression vector, such as pET, containing an N-terminal His-tag for affinity purification.

  • Protein Expression:

    • The expression vectors are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Cultures are grown in Luria-Bertani (LB) medium at 37°C to an OD600 of 0.6-0.8.

    • Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.5 mM, and cultures are incubated overnight at 18°C.

  • Cell Lysis and Clarification:

    • Cells are harvested by centrifugation and resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Cells are lysed by sonication on ice.

    • The lysate is clarified by centrifugation at 16,000 x g for 30 minutes at 4°C.

  • Affinity Chromatography:

    • The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • The column is washed with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • The His-tagged protein is eluted with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Size-Exclusion Chromatography:

    • The eluted protein is further purified by size-exclusion chromatography using a column (e.g., Superdex 75) equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

    • Fractions containing the pure protein are pooled and concentrated.

  • Protein Storage:

    • The purified protein is flash-frozen in liquid nitrogen and stored at -80°C.

Crystallization of the DarT1-NAD+ Complex

Obtaining high-quality crystals is a prerequisite for X-ray crystallographic studies. The following is a general workflow for the crystallization of the DarT1-NAD+ complex.

Experimental_Workflow cluster_Purification Protein Preparation cluster_Crystallization Crystallization cluster_Data_Collection Structure Determination A Expression and Purification of His-tagged DarT1 B Concentration of DarT1 to 10-20 mg/mL A->B C Incubation with NAD+ (e.g., 5 mM) B->C D Setting up Crystallization Trials (Vapor Diffusion) C->D E Screening of Crystallization Conditions (e.g., PEG, salts, pH) D->E F Optimization of Initial Crystal Hits E->F G Cryo-protection and Crystal Harvesting F->G H X-ray Diffraction Data Collection G->H I Data Processing and Structure Solution H->I J Model Building and Refinement I->J

Figure 2: Experimental workflow for the structural determination of the DarT1-NAD+ complex.

Crystallization Conditions for E. coli C7 DarT1-NAD+ Complex (PDB: 8BAQ):

While specific crystallization conditions can vary, a typical starting point involves using commercial screens followed by optimization. For the DarT1-NAD+ complex, crystals were grown using the hanging drop vapor diffusion method at 20°C by mixing the protein solution with a reservoir solution containing polyethylene glycol (PEG) as the precipitant.

In Vitro Enzymatic Activity Assay for NADAR

Measuring the enzymatic activity of NADAR is essential to characterize its function. A common method involves monitoring the removal of ADP-ribose from a modified DNA substrate.

  • Substrate Preparation:

    • A single-stranded DNA oligonucleotide containing a guanosine residue is ADP-ribosylated using purified DarT1 and NAD+.

    • The ADP-ribosylated oligonucleotide is purified to remove excess DarT1 and NAD+.

  • Enzymatic Reaction:

    • The ADP-ribosylated DNA substrate is incubated with purified NADAR in a reaction buffer (e.g., 50 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT) at 37°C.

    • Reactions are stopped at various time points by adding a stop solution (e.g., containing EDTA and formamide).

  • Analysis of Reaction Products:

    • The reaction products are analyzed by denaturing polyacrylamide gel electrophoresis (PAGE) followed by visualization (e.g., SYBR Gold staining).

    • The disappearance of the higher molecular weight ADP-ribosylated DNA band and the appearance of the lower molecular weight unmodified DNA band indicate NADAR activity.

    • Alternatively, the release of ADP-ribose can be quantified using HPLC or a coupled enzyme assay.

Conclusion

The structural and functional characterization of the DarT1-NADAR complex provides a detailed molecular picture of a critical bacterial defense mechanism. The high-resolution structure of DarT1 reveals the architecture of the active site and the binding mode of its NAD+ substrate, offering a foundation for structure-based drug design. Furthermore, the identification of key catalytic residues in NADAR highlights potential targets for the development of inhibitors that could potentiate the antibacterial effects of DarT1-like toxins. Continued research into this and other toxin-antitoxin systems will undoubtedly uncover new avenues for combating bacterial infections.

References

Evolutionary Conservation of DarTG Systems in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toxin-antitoxin (TA) systems are ubiquitous genetic modules in bacteria and archaea, playing critical roles in various cellular processes, including stress response, plasmid maintenance, and defense against bacteriophages. Among these, the DarTG system has emerged as a crucial player in bacterial immunity. This technical guide provides an in-depth exploration of the evolutionary conservation of DarTG systems, their mechanism of action, and detailed methodologies for their study. The DarT toxin, a DNA ADP-ribosyltransferase, modifies phage DNA, thereby inhibiting its replication. The DarG antitoxin, a macrodomain-containing protein, reverses this modification. This guide presents quantitative data on the distribution of DarTG systems, detailed experimental protocols for their characterization, and visual representations of the key pathways and workflows, offering a comprehensive resource for researchers and professionals in the field of microbiology and drug development.

Introduction

The constant co-evolutionary arms race between bacteria and bacteriophages has driven the development of a diverse array of bacterial defense mechanisms. Toxin-antitoxin (TA) systems represent a significant component of this arsenal. The DarTG system, a recently characterized TA pair, provides potent anti-phage activity through a novel mechanism of DNA ADP-ribosylation.

The DarTG system is typically encoded by a two-gene operon. The darT gene encodes the toxin, a DNA ADP-ribosyltransferase, which transfers an ADP-ribose group from NAD+ to a thymidine base within single-stranded DNA (ssDNA) of invading phages. This modification sterically hinders the DNA replication machinery, effectively halting phage propagation.[1][2][3][4] The darG gene encodes the cognate antitoxin, a protein containing a macrodomain with de-ADP-ribosylating activity. DarG can reverse the DNA modification introduced by DarT, thereby neutralizing its toxic effect.[1][4]

This guide delves into the evolutionary conservation of these systems across bacterial phyla, provides detailed protocols for their experimental investigation, and offers visual diagrams to elucidate the complex signaling and experimental workflows involved.

Evolutionary Conservation and Distribution

DarTG systems are broadly but sporadically distributed among bacteria, suggesting a dynamic history of horizontal gene transfer. Bioinformatic analyses have revealed their presence in a wide range of bacterial phyla, including Proteobacteria, Actinobacteria, Firmicutes, and Bacteroidetes. The DefenseFinder database, a repository of anti-phage systems, provides quantitative insights into their prevalence.

Data Presentation: Distribution of DarTG Systems

The following table summarizes the quantitative data on the distribution of the DarTG system across prokaryotic genomes, based on analysis of the RefSeq database.

Taxonomic RankNumber of Genomes AnalyzedGenomes with DarTG SystemPercentage of Genomes with DarTG SystemNumber of Species with DarTG System
All Prokaryotes22,8189494.16%385

Data sourced from the DefenseFinder database.

A more detailed (though not exhaustive) breakdown by phylum highlights the system's widespread nature:

PhylumRepresentative Genera with DarTG Systems
ProteobacteriaEscherichia, Pseudomonas, Vibrio, Salmonella
ActinobacteriaMycobacterium, Streptomyces
FirmicutesBacillus, Clostridium
BacteroidetesBacteroides

Signaling Pathway and Mechanism of Action

The DarTG system operates as a sophisticated defense mechanism triggered by phage infection. The current model suggests that under normal conditions, the DarG antitoxin neutralizes the DarT toxin. Upon phage infection, a yet-to-be-fully-elucidated signal leads to the activation of DarT, which then targets the phage's genetic material.

Diagram: DarTG Signaling Pathway

DarTG_Signaling_Pathway cluster_0 Normal Conditions cluster_1 Phage Infection DarT DarT (Toxin) DarTG_complex Inactive DarT-DarG Complex DarT->DarTG_complex Inhibited by DarG DarG (Antitoxin) DarG->DarTG_complex Active_DarT Active DarT DarTG_complex->Active_DarT Dissociation (Unknown Trigger) Phage Phage Particle Phage_DNA Phage ssDNA Phage->Phage_DNA Injects ADPr_Phage_DNA ADP-ribosylated Phage DNA Phage_DNA->ADPr_Phage_DNA Replication_Blocked Phage Replication Blocked ADPr_Phage_DNA->Replication_Blocked Leads to Active_DarT->Phage_DNA ADP-ribosylates (using NAD+)

Caption: The DarTG signaling pathway under normal and phage infection conditions.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize DarTG systems.

Heterologous Expression and Purification of DarT and DarG Proteins

Objective: To produce pure DarT and DarG proteins for in vitro biochemical assays.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vectors (e.g., pET series with an N-terminal His6-tag)

  • LB medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10% glycerol)

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT, 10% glycerol)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT, 10% glycerol)

  • Ni-NTA agarose resin

  • Chromatography columns

Procedure:

  • Cloning: Clone the darT and darG genes into separate expression vectors.

  • Transformation: Transform the expression plasmids into the E. coli expression strain.

  • Culture Growth: Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking. The next day, inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at a lower temperature (e.g., 18°C) overnight.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography:

    • Equilibrate the Ni-NTA resin with Lysis Buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with Wash Buffer to remove unbound proteins.

    • Elute the His-tagged protein with Elution Buffer.

  • Dialysis and Storage: Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 50% glycerol) and store at -80°C.

DarT ADP-ribosyltransferase Activity Assay

Objective: To determine the in vitro ADP-ribosyltransferase activity of purified DarT on a single-stranded DNA substrate.

Materials:

  • Purified DarT protein

  • Single-stranded DNA oligonucleotide substrate (e.g., a 30-mer containing a known or predicted DarT target sequence)

  • β-NAD+

  • [³²P]-NAD+ (for radioactive detection) or biotinylated NAD+ (for non-radioactive detection)

  • Reaction Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Stop Solution (95% formamide, 20 mM EDTA)

  • Urea-polyacrylamide gel (e.g., 15%)

  • TBE buffer

  • Phosphorimager or streptavidin-HRP and chemiluminescent substrate

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing Reaction Buffer, ssDNA substrate (e.g., 1 µM), and purified DarT (e.g., 100 nM).

  • Initiation: Initiate the reaction by adding a mixture of cold NAD+ (e.g., 50 µM) and a tracer amount of [³²P]-NAD+ (or biotinylated NAD+).

  • Incubation: Incubate the reaction at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination: Stop the reaction by adding an equal volume of Stop Solution.

  • Denaturation: Heat the samples at 95°C for 5 minutes.

  • Gel Electrophoresis: Separate the reaction products on a urea-polyacrylamide gel.

  • Detection:

    • Radioactive: Expose the gel to a phosphor screen and visualize using a phosphorimager.

    • Non-radioactive: Transfer the separated DNA to a nylon membrane, block, probe with streptavidin-HRP, and detect with a chemiluminescent substrate.

DarG de-ADP-ribosylase Activity Assay

Objective: To measure the ability of purified DarG to remove ADP-ribose from a modified ssDNA substrate.

Materials:

  • Purified DarG protein

  • ADP-ribosylated ssDNA substrate (prepared using the DarT activity assay)

  • Reaction Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Stop Solution (95% formamide, 20 mM EDTA)

  • Urea-polyacrylamide gel (e.g., 15%)

  • TBE buffer

  • Phosphorimager

Procedure:

  • Substrate Preparation: Prepare the [³²P]-ADP-ribosylated ssDNA substrate using the DarT activity assay and purify it (e.g., by gel extraction).

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing Reaction Buffer, the purified ADP-ribosylated ssDNA substrate (e.g., 100 nM), and purified DarG (e.g., 50 nM).

  • Incubation: Incubate the reaction at 37°C for a specified time course (e.g., 0, 5, 15, 30 minutes).

  • Termination: Stop the reaction by adding an equal volume of Stop Solution.

  • Denaturation: Heat the samples at 95°C for 5 minutes.

  • Gel Electrophoresis: Separate the reaction products on a urea-polyacrylamide gel.

  • Detection: Visualize the removal of the [³²P]-ADP-ribose label by phosphorimaging. A decrease in the radioactive signal on the DNA band over time indicates DarG activity.

Phage Plaque Assay

Objective: To quantify the number of viable phage particles and assess the protective effect of a DarTG system.

Materials:

  • Bacterial host strain (with and without the DarTG system)

  • Bacteriophage stock

  • LB medium and LB agar plates

  • Soft agar (LB with 0.7% agar)

  • Phage buffer (e.g., SM buffer)

Procedure:

  • Bacterial Culture: Grow an overnight culture of the bacterial host strains at 37°C.

  • Serial Dilutions: Prepare serial 10-fold dilutions of the phage stock in phage buffer.

  • Infection: In separate tubes, mix 100 µL of each phage dilution with 200 µL of the bacterial overnight culture.

  • Incubation: Incubate the mixtures at 37°C for 20 minutes to allow for phage adsorption.

  • Plating: Add 3 mL of molten soft agar (cooled to ~45°C) to each tube, mix gently, and pour the contents onto an LB agar plate.

  • Incubation: Allow the soft agar to solidify, then incubate the plates inverted at 37°C overnight.

  • Plaque Counting: Count the number of plaques (clear zones of lysis) on the plates. Calculate the phage titer in plaque-forming units per milliliter (PFU/mL). Compare the titers on the strain with and without the DarTG system to determine the efficiency of plaquing (EOP).

Bacterial Growth Curve with Phage Infection

Objective: To monitor the effect of phage infection on the growth of bacteria with and without a DarTG system.

Materials:

  • Bacterial host strains (with and without DarTG)

  • Bacteriophage stock

  • LB medium

  • 96-well microplate

  • Microplate reader

Procedure:

  • Culture Preparation: Grow overnight cultures of the bacterial strains.

  • Plate Setup: In a 96-well plate, add 180 µL of fresh LB medium to each well. Inoculate the wells with 20 µL of a 1:100 dilution of the overnight cultures.

  • Phage Addition: Add a specific multiplicity of infection (MOI) of the phage to the appropriate wells. Include control wells with no phage.

  • Incubation and Monitoring: Place the microplate in a plate reader set to 37°C with shaking. Measure the optical density at 600 nm (OD600) at regular intervals (e.g., every 15 minutes) for several hours.

  • Data Analysis: Plot the OD600 values against time to generate growth curves.

Colony Forming Unit (CFU) Assay for Phage Defense

Objective: To quantify the survival of bacteria expressing a DarTG system following phage infection.

Materials:

  • Bacterial host strains (with and without DarTG)

  • Bacteriophage stock

  • LB medium and LB agar plates

  • Phage buffer

Procedure:

  • Culture Growth: Grow bacterial cultures to mid-log phase (OD600 ~0.5).

  • Infection: Infect the cultures with phage at a defined MOI (e.g., MOI of 1).

  • Incubation: Incubate the infected cultures at 37°C for a short period (e.g., 15-30 minutes).

  • Serial Dilutions: Prepare serial 10-fold dilutions of the infected cultures in phage buffer.

  • Plating: Plate 100 µL of appropriate dilutions onto LB agar plates.

  • Incubation: Incubate the plates at 37°C overnight.

  • Colony Counting: Count the number of colonies on the plates and calculate the CFU/mL. Compare the survival of the strain with and without the DarTG system.

Fluorescence Microscopy of Phage-Infected Bacteria

Objective: To visualize the effects of DarT activity on phage DNA within bacterial cells.

Materials:

  • Bacterial host strains (with and without DarTG)

  • Bacteriophage

  • DNA stain (e.g., DAPI)

  • Fluorescence microscope

  • Agarose pads

Procedure:

  • Culture and Infection: Grow bacterial cultures and infect with phage as described for the CFU assay.

  • Sample Preparation: At different time points post-infection, take aliquots of the cultures.

  • Staining: Add DAPI to the cell suspension to a final concentration of 1 µg/mL and incubate in the dark for 15 minutes.

  • Mounting: Place a small volume of the stained cell suspension on a microscope slide with an agarose pad.

  • Imaging: Visualize the cells using a fluorescence microscope. Observe changes in the morphology and localization of bacterial and phage DNA.

[³H]-Thymidine Incorporation Assay

Objective: To measure the rate of DNA synthesis in phage-infected bacteria.

Materials:

  • Bacterial host strains (with and without DarTG)

  • Bacteriophage

  • M9 minimal medium

  • [³H]-thymidine

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Culture Growth: Grow bacterial cultures in M9 minimal medium to mid-log phase.

  • Infection: Infect the cultures with phage.

  • Radiolabeling: At various time points post-infection, add [³H]-thymidine to the cultures and incubate for a short period (e.g., 2 minutes).

  • Precipitation: Stop the incorporation by adding cold 10% TCA. Incubate on ice for 30 minutes.

  • Filtration: Collect the TCA-precipitated material on glass fiber filters.

  • Washing: Wash the filters with 5% TCA and then ethanol.

  • Counting: Place the dried filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

Bioinformatic Workflow for Identifying DarTG Homologs

Objective: To identify putative DarTG systems in bacterial genomes.

Diagram: Bioinformatic Workflow

Bioinformatic_Workflow start Start: Bacterial Genome Sequence(s) blastp BLASTp search against a curated DarT/DarG database start->blastp hmmer HMMsearch with DarT (DUF4433) and DarG (Macrodomain) HMM profiles start->hmmer filter Filter hits based on E-value and score thresholds blastp->filter hmmer->filter operon Check for co-localization of putative darT and darG genes filter->operon phylogenetic Phylogenetic analysis of identified homologs operon->phylogenetic end End: Annotated Putative DarTG Systems phylogenetic->end

Caption: A typical bioinformatic workflow for the identification of DarTG homologs.

Detailed Steps:

  • Sequence Retrieval: Obtain the protein sequences from the bacterial genome(s) of interest.

  • Homology Search (BLASTp):

    • Use known DarT and DarG protein sequences as queries for a BLASTp search against the proteome of the target genome(s).

    • Use a permissive E-value cutoff (e.g., 1e-5) to identify potential homologs.

  • Profile-based Search (HMMER):

    • Use Hidden Markov Model (HMM) profiles for the DarT domain (DUF4433, PF04433) and the DarG macrodomain (e.g., PF01661) to search the proteome using hmmsearch.

    • This method can identify more distant homologs that may be missed by BLASTp.

  • Filtering and Annotation:

    • Filter the results from both searches based on E-value, bit score, and domain architecture to reduce false positives.

  • Genomic Context Analysis:

    • For the identified putative DarT and DarG homologs, examine their genomic neighborhood to determine if they are co-located in a typical toxin-antitoxin operon structure.

  • Phylogenetic Analysis:

    • Align the identified putative DarT and DarG protein sequences with a set of known and characterized homologs.

    • Construct phylogenetic trees to understand their evolutionary relationships and classify them into subfamilies (e.g., DarTG1, DarTG2).

Conclusion and Future Directions

The DarTG system represents a fascinating and potent anti-phage defense mechanism with a broad, albeit patchy, distribution across the bacterial kingdom. Its unique mode of action, involving the reversible ADP-ribosylation of phage DNA, highlights the diverse strategies bacteria have evolved to combat viral predation. The detailed protocols and workflows presented in this guide provide a robust framework for researchers to investigate the prevalence, function, and mechanism of DarTG systems.

Future research in this area will likely focus on several key aspects:

  • Elucidating the trigger for DarT activation: The precise molecular signal that leads to the dissociation of the DarT-DarG complex upon phage infection remains a critical unanswered question.

  • Identifying novel DarTG subfamilies: As more bacterial genomes are sequenced, the discovery of new DarT and DarG variants with potentially different specificities and regulatory mechanisms is anticipated.

  • Exploring the potential for therapeutic applications: The ability of DarT to inhibit DNA replication makes it a potential target for the development of novel antimicrobial agents. Conversely, understanding how phages evade DarTG systems could inform the development of more effective phage therapies.

The continued study of the DarTG system and other anti-phage defense mechanisms will undoubtedly deepen our understanding of the intricate interactions between bacteria and their viruses, with significant implications for both fundamental microbiology and applied biotechnology.

References

Cellular Targets of the DarT1 Toxin in Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The DarT1 toxin, a component of the DarT-DarG type II toxin-antitoxin (TA) system, represents a fascinating and increasingly important area of study in bacterial physiology and pathogenesis. This technical guide provides a comprehensive overview of the cellular targets of DarT1, its mechanism of action, and the methodologies employed to investigate its function. DarT1 is a DNA ADP-ribosyltransferase that specifically targets single-stranded DNA (ssDNA), leading to the modification of guanosine residues. This covalent attachment of an ADP-ribose moiety to DNA serves as a potent inhibitor of DNA replication, ultimately resulting in bacteriostasis and providing a formidable defense mechanism against bacteriophage infection. This guide details the biochemical characteristics of DarT1, presents relevant (though currently limited) quantitative data, and provides in-depth experimental protocols for researchers seeking to further elucidate the role of this intriguing toxin. The intricate signaling pathway of the DarT1-DarG system and experimental workflows are also visualized to facilitate a deeper understanding.

Introduction

Toxin-antitoxin (TA) systems are ubiquitous genetic modules in bacteria and archaea that play crucial roles in a variety of cellular processes, including stress response, persistence, and defense against mobile genetic elements. The DarT1-DarG system is a notable example, where the DarT1 toxin exerts its effect by a unique mechanism of DNA ADP-ribosylation. This modification introduces a bulky ADP-ribose group onto the N2 position of guanine in ssDNA, creating a lesion that physically obstructs the progression of the DNA replication machinery.[1][2][3] The cognate antitoxin, DarG1 (also known as NADAR), is a hydrolase that specifically reverses this modification, thereby neutralizing the toxicity of DarT1 and allowing for the resumption of normal cellular processes.[2][3]

The primary physiological role of the DarT1-DarG system appears to be in anti-phage defense.[4] Upon phage infection, the DarT1 toxin is activated and targets the replicating phage genome, which transiently exists in a single-stranded state. By ADP-ribosylating the phage ssDNA, DarT1 effectively halts its replication, preventing the production of progeny virions and protecting the bacterial population.[4]

Understanding the molecular details of DarT1's interaction with its cellular target is of significant interest for the development of novel antimicrobial strategies. By targeting this system, it may be possible to either potentiate the bactericidal effects of existing antibiotics or to develop new classes of drugs that interfere with bacterial defense mechanisms.

Cellular Target and Mechanism of Action

The primary cellular target of the DarT1 toxin is single-stranded DNA (ssDNA) .[1][2]

  • Specificity: DarT1 specifically ADP-ribosylates guanosine (G) residues within ssDNA.[1][2][3] While a strict consensus sequence for modification has not been definitively identified, studies have shown that the presence of two guanosine bases with a single nucleotide spacer can enhance the modification reaction.[1][3] DarT1 does not exhibit activity towards double-stranded DNA (dsDNA) or RNA.[4]

  • Chemical Modification: The toxin catalyzes the transfer of an ADP-ribose moiety from nicotinamide adenine dinucleotide (NAD+) to the exocyclic N2 amine of the guanine base.[2]

  • Consequence of Modification: The resulting ADP-ribosylated guanine is a bulky lesion that sterically hinders the progression of DNA polymerase during replication.[5] This stalling of the replication fork leads to a potent inhibition of DNA synthesis and, consequently, bacterial growth arrest.[1]

Quantitative Data

Currently, there is a limited amount of publicly available quantitative kinetic data for the DarT1 enzyme. However, the following table summarizes the types of parameters that are crucial for a thorough understanding of its function. Researchers are encouraged to perform the described assays to populate this and similar tables for DarT1 from various bacterial species.

ParameterDescriptionRepresentative Value (Hypothetical)Method of Determination
Km (ssDNA) Michaelis constant for single-stranded DNA. Represents the ssDNA concentration at which the reaction rate is half of Vmax. A lower Km indicates higher affinity.100 nMIn vitro ADP-ribosylation assay with varying ssDNA concentrations
Km (NAD+) Michaelis constant for NAD+. Represents the NAD+ concentration at which the reaction rate is half of Vmax.50 µMIn vitro ADP-ribosylation assay with varying NAD+ concentrations
kcat Turnover number. Represents the number of substrate molecules converted to product per enzyme molecule per unit of time.10 min-1In vitro ADP-ribosylation assay with saturating substrate concentrations
kcat/Km Catalytic efficiency. Reflects how efficiently the enzyme converts substrate to product at low substrate concentrations.1 x 105 M-1s-1Calculated from kcat and Km values
Binding Affinity (Kd) Dissociation constant for the DarT1-ssDNA interaction.20 nMFluorescence Polarization Assay or Isothermal Titration Calorimetry

Experimental Protocols

In Vitro DarT1 ADP-ribosylation Assay

This protocol describes a method to assess the ADP-ribosyltransferase activity of purified DarT1 on a single-stranded DNA substrate.

Materials:

  • Purified DarT1 protein

  • Single-stranded DNA oligonucleotide substrate (e.g., a 27-mer containing guanosine residues)[1][2]

  • [α-32P]NAD+ (for radioactive detection) or biotinylated NAD+ (for non-radioactive detection)

  • Reaction Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT

  • Stop Solution: 20 mM EDTA

  • Urea-PAGE gels (15-20%)

  • Phosphorimager or streptavidin-HRP and chemiluminescent substrate

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • Reaction Buffer (to a final volume of 20 µL)

    • 1 µM ssDNA substrate

    • 10 µM NAD+ (spiked with [α-32P]NAD+ for radioactive detection, or use biotinylated NAD+)

    • 1 µM purified DarT1 protein

  • Initiate Reaction: Transfer the tubes to a 37°C water bath to start the reaction.

  • Time Course: At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove a 20 µL aliquot and add it to a tube containing 5 µL of Stop Solution to quench the reaction.

  • Sample Preparation for Electrophoresis: Add an equal volume of 2x formamide loading dye to each quenched reaction. Heat the samples at 95°C for 5 minutes to denature the DNA.

  • Urea-PAGE: Load the samples onto a 15-20% urea-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Detection:

    • Radioactive: Dry the gel and expose it to a phosphor screen. Image the screen using a phosphorimager. The appearance of a higher molecular weight band corresponding to the ADP-ribosylated ssDNA indicates DarT1 activity.

    • Non-Radioactive: Transfer the DNA from the gel to a nylon membrane. Block the membrane and probe with streptavidin-HRP, followed by detection with a chemiluminescent substrate.

Dot Blot Assay for Detecting ADP-ribosylated DNA

This is a semi-quantitative method to detect the presence of ADP-ribosylated DNA in a sample.[1]

Materials:

  • Genomic DNA (gDNA) or ssDNA samples

  • Nitrocellulose or nylon membrane

  • Dot blot apparatus

  • Blocking Buffer: 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20)

  • Primary antibody against ADP-ribose (e.g., anti-pan-ADP-ribose binding reagent)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Sample Application: Spot 1-2 µL of each DNA sample directly onto the membrane. Allow the spots to air dry completely.

  • Crosslinking (optional but recommended): UV-crosslink the DNA to the membrane.

  • Blocking: Immerse the membrane in Blocking Buffer and incubate for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Dilute the primary anti-ADP-ribose antibody in Blocking Buffer according to the manufacturer's recommendations. Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Apply the chemiluminescent substrate to the membrane and image using a chemiluminescence detection system. The intensity of the spots corresponds to the amount of ADP-ribosylated DNA.

DarG1 (NADAR) Enzymatic Assay

This protocol is for assessing the hydrolase activity of the DarG1 antitoxin on an ADP-ribosylated DNA substrate.

Materials:

  • Purified DarG1 (NADAR) protein

  • ADP-ribosylated ssDNA substrate (prepared using the in vitro DarT1 assay)

  • Reaction Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT

  • Urea-PAGE gels (15-20%)

  • Detection reagents as described in the DarT1 assay

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • Reaction Buffer (to a final volume of 20 µL)

    • 0.5 µM ADP-ribosylated ssDNA substrate

    • 1 µM purified DarG1 protein

  • Initiate Reaction: Incubate the reaction at 37°C.

  • Time Course: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots and stop the reaction as described for the DarT1 assay.

  • Analysis: Analyze the reaction products by Urea-PAGE. The disappearance of the higher molecular weight ADP-ribosylated ssDNA band and the reappearance of the unmodified ssDNA band indicate DarG1 hydrolase activity.

Signaling Pathways and Experimental Workflows

DarT1-DarG1 Signaling Pathway

The following diagram illustrates the mechanism of action of the DarT1-DarG1 toxin-antitoxin system in bacterial cells, particularly in the context of phage defense.

DarT1_Signaling_Pathway cluster_normal Normal Conditions cluster_phage Phage Infection DarT1_inactive DarT1 (Toxin) Inactive DarG1 DarG1 (Antitoxin) DarT1_inactive->DarG1 Bound in a complex Phage Bacteriophage Infection Replication_normal DNA Replication Proceeds Normally DarT1_active DarT1 (Toxin) Active Phage->DarT1_active Activation of DarT1 (DarG1 degradation/release) ADPr_Phage_ssDNA ADP-ribosylated Phage ssDNA DarT1_active->ADPr_Phage_ssDNA ADP-ribosylates NAM Nicotinamide DarT1_active->NAM Byproduct Phage_ssDNA Phage ssDNA Phage_ssDNA->DarT1_active Substrate Replication_blocked Phage Replication Blocked ADPr_Phage_ssDNA->Replication_blocked Causes DarG1_reversal DarG1 (Antitoxin) Reverses Modification ADPr_Phage_ssDNA->DarG1_reversal Substrate NAD NAD+ NAD->DarT1_active Co-substrate DarG1_reversal->Phage_ssDNA Hydrolyzes to Experimental_Workflow cluster_discovery Target Discovery cluster_validation Target Validation Toxicity_Assay Toxicity Assay (e.g., growth inhibition) Genetic_Screen Genetic Screen (e.g., for suppressors of toxicity) Toxicity_Assay->Genetic_Screen Inform Hypothesis Hypothesize Target (e.g., ssDNA) Genetic_Screen->Hypothesis Suggests Proteomic_Analysis Proteomic/Genomic Analysis (e.g., DARTS, Mass Spec) Proteomic_Analysis->Hypothesis Identifies In_Vitro_Assay In Vitro ADP-ribosylation Assay Hypothesis->In_Vitro_Assay Test Binding_Assay Binding Assay (e.g., EMSA, Fluorescence Polarization) Hypothesis->Binding_Assay Test In_Vivo_Assay In Vivo Validation (e.g., qPCR for replication inhibition) In_Vitro_Assay->In_Vivo_Assay Confirm in vivo Structural_Studies Structural Studies (e.g., X-ray crystallography) Binding_Assay->Structural_Studies Inform Validated_Target Validated Target: ssDNA In_Vivo_Assay->Validated_Target Confirms Structural_Studies->Validated_Target Provides structural basis

References

Regulation of DarT1 Toxin and NADAR Antitoxin Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The DarT1-NADAR system represents a crucial component of bacterial defense against bacteriophage infection. This system is a member of the expanding family of toxin-antitoxin (TA) modules, where DarT1 acts as a toxin that ADP-ribosylates single-stranded DNA (ssDNA) at guanosine residues, leading to the inhibition of phage replication. The cognate antitoxin, NADAR (NAD- and ADP-ribose associated domain), is a glycohydrolase that specifically reverses this modification, thereby protecting the host cell under normal conditions. The expression of both DarT1 and NADAR is tightly regulated to prevent self-toxicity while ensuring a rapid response to phage attack. This technical guide provides an in-depth overview of the regulatory mechanisms governing DarT1 and NADAR expression, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated pathways and workflows.

Data Presentation

The following tables summarize quantitative data from key experiments investigating the activity and regulation of the DarT1-NADAR system.

Table 1: Impact of DarT1-NADAR System on Phage Proliferation

ConditionPhage Titer (PFU/mL)Fold Reduction in Phage TiterReference
E. coli with empty vector + Phage RB69~1 x 1010-[1]
E. coli expressing DarTG1 + Phage RB69~1 x 105~100,000[1]
E. coli with inactive DarT*G1 + Phage RB69~1 x 1010No significant reduction[1]

PFU/mL: Plaque-Forming Units per milliliter. Data is approximate and derived from graphical representations in the cited literature.

Table 2: Effect of DarT1 Expression on Bacterial Viability and Rescue by NADAR

Bacterial Strain and Expression ConditionColony Forming Units (CFU/mL)PhenotypeReference
E. coli with empty vector (glucose - repressed)HighNormal growth[2]
E. coli expressing DarT1 (arabinose - induced)Very LowToxic[2]
E. coli co-expressing DarT1 and NADAR (arabinose - induced)HighRescue of toxicity[2]

CFU/mL: Colony Forming Units per milliliter. The terms "High" and "Very Low" are qualitative descriptions based on the visual data presented in the cited reference.

Signaling Pathways and Regulatory Mechanisms

The regulation of the DarT1-NADAR system is primarily understood at the transcriptional level, with both genes often organized in a bicistronic operon. The expression is thought to be autoregulated by the DarT1-NADAR protein complex binding to its own promoter region. Upon phage infection, a yet-to-be-fully-elucidated mechanism leads to the liberation of the DarT1 toxin. One proposed model is the degradation or sequestration of the NADAR antitoxin, freeing DarT1 to act on the invading phage DNA.

Diagram: Proposed Signaling Pathway for DarT1 Activation

Caption: Proposed signaling pathway for DarT1 activation upon phage infection.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the regulation of DarT1 and NADAR expression.

Quantitative Real-Time PCR (qRT-PCR) for DarT1 and NADAR Transcript Levels

This protocol is for quantifying the relative abundance of darT1 and NADAR mRNA transcripts in bacterial cells, particularly in response to phage infection.

Materials:

  • Bacterial culture grown to mid-log phase

  • Bacteriophage stock

  • RNA extraction kit (e.g., QIAGEN RNeasy Mini Kit)

  • DNase I, RNase-free

  • Reverse transcriptase (e.g., SuperScript IV)

  • Random hexamers or gene-specific primers

  • SYBR Green or TaqMan-based qPCR master mix

  • qRT-PCR instrument

  • Primers for darT1, NADAR, and a reference gene (e.g., 16S rRNA)

Procedure:

  • Infection: Infect the bacterial culture with bacteriophage at a specified multiplicity of infection (MOI). Collect samples at various time points post-infection (e.g., 0, 5, 15, 30 minutes). A non-infected culture should be used as a control.

  • RNA Extraction: Immediately stabilize the bacterial cells to prevent RNA degradation (e.g., by using RNAprotect Bacteria Reagent). Extract total RNA using a commercial kit following the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with RNase-free DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize cDNA from the total RNA using reverse transcriptase and random hexamers or gene-specific reverse primers.

  • qPCR: Set up the qPCR reaction with the appropriate master mix, cDNA template, and primers for darT1, NADAR, and the reference gene.

  • Data Analysis: Calculate the relative expression levels of darT1 and NADAR using the ΔΔCt method, normalizing to the reference gene expression.

Western Blot Analysis of DarT1 and NADAR Protein Levels

This protocol describes the detection and quantification of DarT1 and NADAR proteins in bacterial cell lysates.

Materials:

  • Bacterial cell pellets

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific to DarT1 and NADAR

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Resuspend bacterial cell pellets in lysis buffer and lyse the cells (e.g., by sonication). Centrifuge to pellet cell debris and collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against DarT1 and NADAR overnight at 4°C.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST, then add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., total protein stain or a housekeeping protein).

In Vitro ADP-Ribosylation Assay

This assay is used to determine the enzymatic activity of purified DarT1 on a ssDNA substrate.

Materials:

  • Purified DarT1 protein

  • ssDNA substrate (e.g., a specific oligonucleotide)

  • NAD+ (nicotinamide adenine dinucleotide)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Method for detecting ADP-ribosylation (e.g., dot blot with an anti-ADPr antibody, or using radiolabeled NAD+)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ssDNA substrate, and purified DarT1 protein.

  • Initiation: Start the reaction by adding NAD+.

  • Incubation: Incubate the reaction at the optimal temperature for DarT1 activity (e.g., 37°C) for a specific time.

  • Termination: Stop the reaction (e.g., by adding EDTA or by heat inactivation).

  • Detection: Detect the ADP-ribosylated ssDNA. For a dot blot, spot the reaction mixture onto a nitrocellulose membrane, block, and probe with an anti-ADPr antibody.

ADP-Ribosyl-Glycohydrolase Activity Assay

This assay measures the ability of purified NADAR to remove ADP-ribose from a modified ssDNA substrate.

Materials:

  • Purified NADAR protein

  • ADP-ribosylated ssDNA substrate (prepared using the in vitro ADP-ribosylation assay)

  • Reaction buffer (similar to the ADP-ribosylation assay buffer)

Procedure:

  • Reaction Setup: Combine the reaction buffer and the ADP-ribosylated ssDNA substrate.

  • Initiation: Start the reaction by adding purified NADAR protein.

  • Incubation: Incubate at the optimal temperature for NADAR activity.

  • Termination: Stop the reaction.

  • Detection: Measure the decrease in ADP-ribosylation of the ssDNA substrate using the same detection method as in the ADP-ribosylation assay. A decrease in the signal indicates NADAR activity.

Experimental Workflows

Diagram: Workflow for Quantifying DarT1/NADAR Expression Changes

Expression_Workflow start Start: Bacterial Culture (mid-log phase) infection Phage Infection (MOI=X) Collect samples at t=0, 5, 15, 30 min start->infection control Control Culture (no phage) start->control rna_extraction Total RNA Extraction infection->rna_extraction protein_extraction Total Protein Extraction infection->protein_extraction control->rna_extraction control->protein_extraction dnase DNase Treatment rna_extraction->dnase protein_quant Protein Quantification (BCA/Bradford) protein_extraction->protein_quant cdna cDNA Synthesis dnase->cdna qpcr qRT-PCR (darT1, NADAR, ref gene) cdna->qpcr data_analysis_rna Relative Quantification (ΔΔCt method) qpcr->data_analysis_rna sds_page SDS-PAGE protein_quant->sds_page western_blot Western Blotting sds_page->western_blot data_analysis_protein Densitometry Analysis western_blot->data_analysis_protein end End: Fold Change in Expression data_analysis_rna->end data_analysis_protein->end

Caption: Workflow for analyzing DarT1 and NADAR expression.

Diagram: Workflow for Characterizing Enzymatic Activity

Activity_Workflow start Start: Purified DarT1 and NADAR proteins adpr_assay In Vitro ADP-ribosylation Assay (DarT1 + ssDNA + NAD+) start->adpr_assay detection1 Detection of ADP-ribosylated ssDNA adpr_assay->detection1 substrate_prep Prepare ADP-ribosylated ssDNA substrate adpr_assay->substrate_prep end End: Confirmation of Enzymatic Activities detection1->end glycohydrolase_assay ADP-ribosyl-glycohydrolase Assay (NADAR + ADP-ribosylated ssDNA) substrate_prep->glycohydrolase_assay detection2 Detection of de-ADP-ribosylation glycohydrolase_assay->detection2 detection2->end

Caption: Workflow for enzymatic characterization.

Conclusion

The regulation of DarT1 and NADAR expression is a finely tuned process that is critical for bacterial survival in the face of phage predation. This technical guide has provided a comprehensive overview of the current understanding of this regulation, supported by quantitative data and detailed experimental protocols. The provided diagrams offer a visual representation of the signaling pathways and experimental workflows, which can serve as a valuable resource for researchers in this field. Further investigation into the precise molecular triggers of DarT1 activation and the potential for therapeutic intervention by targeting this system will undoubtedly be a fruitful area of future research.

References

The Impact of Guanosine ADP-Ribosylation on DNA Replication: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADP-ribosylation, a dynamic post-translational modification, plays a critical role in a myriad of cellular processes, most notably in the maintenance of genome integrity. While the ADP-ribosylation of proteins by Poly(ADP-ribose) Polymerases (PARPs) in response to DNA damage is well-established, the direct modification of DNA bases, specifically guanosine, is an emerging field with profound implications for DNA replication and genome stability. This technical guide provides an in-depth exploration of the impact of guanosine ADP-ribosylation on DNA replication, detailing the molecular mechanisms, summarizing key quantitative data, providing detailed experimental protocols for its study, and visualizing the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating DNA repair, replication stress, and novel therapeutic strategies targeting these pathways.

Core Concepts: The Molecular Basis of Guanosine ADP-Ribosylation and its Effect on DNA Replication

ADP-ribosylation is the enzymatic transfer of an ADP-ribose moiety from nicotinamide adenine dinucleotide (NAD+) to a substrate.[1][2] This process can result in the attachment of a single ADP-ribose unit (mono-ADP-ribosylation or MARylation) or a chain of ADP-ribose units (poly-ADP-ribosylation or PARylation).[1]

Enzymatic Writers and Erasers of Guanosine ADP-Ribosylation

While protein ADP-ribosylation is a well-known phenomenon in eukaryotes, the direct enzymatic modification of DNA bases is a more recently discovered regulatory layer.

  • Bacterial DarT1 Toxin: The bacterial toxin DarT1, part of the DarTG toxin-antitoxin system, specifically catalyzes the ADP-ribosylation of guanosine residues in single-stranded DNA (ssDNA).[1] This modification acts as a potent inhibitor of DNA replication, contributing to bacterial defense against bacteriophages and controlling bacterial growth.[1]

  • Potential for Eukaryotic DNA ADP-Ribosylation: While the primary mediators of ADP-ribosylation in eukaryotes are the PARP family of enzymes, which predominantly modify proteins, recent evidence has uncovered the enzymatic poly-ADP-ribosylation of adenine in mammalian DNA by PARP1. The existence of eukaryotic NADAR (NAD+ and ADP-ribose) domains, which can hydrolyze the ADP-ribose group from guanosine, suggests the potential for a reversible guanosine ADP-ribosylation system in eukaryotes.[1][3]

  • Reversal of the Mark: The ADP-ribosylation of guanosine is a reversible process. In bacteria, the DarG antitoxin hydrolyzes the ADP-ribose from thymidine, and NADAR domains have been shown to reverse guanosine ADP-ribosylation.[1][3] In eukaryotes, enzymes such as Poly(ADP-ribose) Glycohydrolase (PARG) and ADP-ribosylhydrolase 3 (ARH3) are responsible for degrading PAR chains and reversing mono-ADP-ribosylation, respectively.[4]

Impact on DNA Replication Fork Progression

The presence of a bulky ADP-ribose adduct on a guanine base within the DNA template presents a significant obstacle to the DNA replication machinery.

  • Replication Fork Stalling: The ADP-ribosylated guanosine can physically block the progression of the replicative DNA polymerase, leading to the stalling of the replication fork. Stalled forks are critical structures that, if not resolved, can collapse and lead to the formation of DNA double-strand breaks (DSBs), genomic instability, and cell death.

  • Activation of the DNA Damage Response (DDR): A stalled replication fork is a potent signal for the activation of the DNA Damage Response (DDR). The ATR (Ataxia Telangiectasia and Rad3-related) kinase is a key sensor of stalled forks and initiates a signaling cascade to stabilize the fork, prevent its collapse, and coordinate repair.[5][6]

  • PARP1 as a Sensor of Replication Stress: PARP1 is a crucial first responder to DNA damage, including stalled replication forks.[2] Upon binding to damaged or unusual DNA structures, PARP1 becomes catalytically activated and synthesizes PAR chains on itself and other nearby proteins, such as histones.[1] This PARylation serves as a scaffold to recruit a multitude of DNA repair and chromatin remodeling factors to the site of damage.[1][5]

Quantitative Data on the Impact of ADP-Ribosylation on DNA Replication

The direct quantitative impact of guanosine ADP-ribosylation on DNA replication in eukaryotes is an active area of research. However, studies on the effects of PARP inhibitors provide valuable insights into the role of ADP-ribosylation in regulating replication dynamics.

ParameterConditionOrganism/Cell TypeObserved EffectReference
Replication Fork Speed PARP InhibitionHuman cancer cellsIncreased fork speedInferred from studies showing PARP inhibitors accelerate replication forks.
Origin Firing PARP InhibitionHuman cancer cellsSecondary reduction in origin activityInferred from studies on PARP inhibitor-induced replication stress.
Replication Fork Stalling Guanosine ADP-ribosylation (inferred)Eukaryotic cellsPotent inducer of fork stallingBased on the steric hindrance of the ADP-ribose adduct.
Dormant Origin Firing Replication StressHuman cancer cellsIncreased firing of dormant originsA compensatory mechanism to complete replication when forks stall.[7]

Detailed Experimental Protocols

DNA Fiber Assay for Measuring Replication Fork Dynamics

The DNA fiber assay is a powerful single-molecule technique to visualize and quantify various parameters of DNA replication, including replication fork speed, origin firing, and fork stalling.

Protocol:

  • Cell Labeling:

    • Culture cells to logarithmic growth phase.

    • Pulse-label cells with 25 µM 5-chloro-2'-deoxyuridine (CldU) for 20-30 minutes.

    • Wash cells with warm PBS.

    • Pulse-label cells with 250 µM 5-iodo-2'-deoxyuridine (IdU) for 20-30 minutes. (For studying the effect of a compound, it can be added along with the second label).

  • Cell Lysis and DNA Spreading:

    • Harvest and wash 2 x 10^5 to 5 x 10^5 cells.

    • Resuspend cells in 2.5 µL of PBS.

    • Add 7.5 µL of lysis buffer (200 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.5% SDS) and incubate for 10 minutes at room temperature.

    • Tilt a glass slide at a 15-30 degree angle and add the cell lysate drop to the top of the slide.

    • Allow the lysate to run down the slide, spreading the DNA fibers.

    • Air dry the slides for at least 2 hours.

  • DNA Denaturation and Immunostaining:

    • Fix the DNA fibers in 3:1 methanol:acetic acid for 10 minutes.

    • Denature the DNA with 2.5 M HCl for 1 hour at room temperature.

    • Wash slides extensively with PBS.

    • Block with 1% BSA in PBS-T (PBS with 0.1% Tween-20) for 1 hour.

    • Incubate with primary antibodies (rat anti-BrdU for IdU and mouse anti-BrdU for CldU) in blocking buffer for 1 hour at 37°C.

    • Wash three times with PBS-T.

    • Incubate with fluorescently labeled secondary antibodies (e.g., anti-rat Alexa Fluor 488 and anti-mouse Alexa Fluor 594) for 45 minutes at 37°C in the dark.

    • Wash three times with PBS-T.

    • Mount with a coverslip using an anti-fade mounting medium.

  • Image Acquisition and Analysis:

    • Visualize fibers using a fluorescence microscope.

    • Capture images and measure the length of the CldU (red) and IdU (green) tracks using image analysis software (e.g., ImageJ).

    • Fork speed (kb/min) can be calculated from the length of the labeled tracks and the duration of the pulse.

    • Origin firing can be assessed by identifying replication initiation events (e.g., a green track flanked by two red tracks).

In Vitro Guanosine ADP-Ribosylation of ssDNA

This protocol describes the enzymatic ADP-ribosylation of a single-stranded DNA substrate using a recombinant DarT1 enzyme.

Protocol:

  • Reaction Setup:

    • Prepare a reaction mixture containing:

      • 50 mM Tris-HCl, pH 7.5

      • 5 mM MgCl2

      • 0.5 mM DTT

      • 1 µM ssDNA substrate (containing guanosine residues)

      • 100 µM NAD+

      • (Optional) 1 µCi [³²P]-NAD+ for radioactive detection

      • 1 µM recombinant DarT1 enzyme

    • The total reaction volume is typically 20-50 µL.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

    • Alternatively, for downstream applications, the enzyme can be heat-inactivated at 65°C for 20 minutes or removed by phenol-chloroform extraction.

  • Analysis of ADP-Ribosylation:

    • Radioactive Detection: Run the reaction products on a denaturing polyacrylamide gel. Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled ADP-ribosylated DNA.

    • Mass Spectrometry: For non-radioactive reactions, the ADP-ribosylated DNA can be purified and analyzed by LC-MS/MS to confirm the modification and identify the modified guanosine residues.

LC-MS/MS for Detection of ADP-Ribosylated Guanosine in Genomic DNA

This protocol provides a general workflow for the detection and quantification of ADP-ribosylated guanosine from genomic DNA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol:

  • Genomic DNA Isolation:

    • Isolate high-quality genomic DNA from cells or tissues of interest using a standard method (e.g., phenol-chloroform extraction or a commercial kit).

  • Enzymatic Digestion of DNA:

    • Digest the genomic DNA to individual nucleosides. This is a critical step to release the modified guanosine.

    • Incubate 10-20 µg of DNA with a cocktail of nucleases, including DNase I, nuclease P1, and alkaline phosphatase, in an appropriate buffer.

    • Incubate at 37°C for 12-24 hours to ensure complete digestion.

  • Sample Cleanup:

    • Remove proteins and enzymes from the digest by ultrafiltration or solid-phase extraction (SPE).

  • LC-MS/MS Analysis:

    • Inject the digested and cleaned sample into an LC-MS/MS system.

    • Liquid Chromatography (LC): Separate the nucleosides using a reversed-phase C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Mass Spectrometry (MS/MS):

      • Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

      • Monitor the specific precursor-to-product ion transitions for both unmodified guanosine and ADP-ribosylated guanosine in multiple reaction monitoring (MRM) mode.

      • The precursor ion for ADP-ribosyl-guanosine will be [M+H]+, and characteristic fragment ions will be monitored for quantification and confirmation.

  • Data Analysis:

    • Quantify the amount of ADP-ribosylated guanosine by comparing its peak area to that of a stable isotope-labeled internal standard.

    • Express the level of modification as the ratio of ADP-ribosylated guanosine to total guanosine.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathway of PARP1 Activation at a Stalled Replication Fork

PARP1_Signaling_at_Stalled_Fork Stalled_Fork Stalled Replication Fork (due to Guanosine-ADPr) PARP1_inactive PARP1 (inactive) Stalled_Fork->PARP1_inactive Recruitment & Activation PARP1_active PARP1 (active) NAD NAD+ PAR Poly(ADP-ribose) (PAR) Chains PARP1_active->PAR Synthesis NAD->PARP1_active Substrate Chromatin_Remodelers Chromatin Remodelers (e.g., ALC1) PAR->Chromatin_Remodelers Recruitment DNA_Repair_Factors DNA Repair Factors (e.g., MRE11, XRCC1) PAR->DNA_Repair_Factors Recruitment Chromatin_Relaxation Chromatin Relaxation Chromatin_Remodelers->Chromatin_Relaxation Action Fork_Stabilization Replication Fork Stabilization & Restart DNA_Repair_Factors->Fork_Stabilization Mediates Chromatin_Relaxation->Fork_Stabilization Facilitates

Caption: PARP1 signaling at a stalled replication fork.

Experimental Workflow for DNA Fiber Analysis

DNA_Fiber_Workflow A 1. Cell Labeling (Pulse with CldU then IdU) B 2. Cell Lysis & DNA Spreading A->B C 3. DNA Denaturation B->C D 4. Immunostaining (Primary & Secondary Antibodies) C->D E 5. Fluorescence Microscopy D->E F 6. Image Analysis (Measure Track Lengths) E->F G Quantitative Data (Fork Speed, Origin Firing) F->G

Caption: Workflow for DNA fiber analysis.

Logical Relationship: Guanosine ADP-Ribosylation and Replication Stress

Guanosine_ADPr_Replication_Stress Start Guanosine ADP-Ribosylation in DNA Template A Steric Hindrance to DNA Polymerase Start->A B Replication Fork Stalling A->B C Activation of ATR/Chk1 Checkpoint Pathway B->C D Recruitment of PARP1 and Repair Proteins B->D F Fork Collapse & Double-Strand Breaks B->F If unresolved G Cell Cycle Arrest C->G E Fork Stabilization & Repair D->E E->B Restart H Apoptosis or Senescence F->H I Genome Instability F->I G->E Allows time for repair

Caption: Guanosine ADP-ribosylation and replication stress.

Conclusion and Future Directions

The direct ADP-ribosylation of guanosine in DNA represents a significant and relatively underexplored mechanism for regulating DNA replication and maintaining genome stability. While much of our understanding is currently drawn from bacterial systems and extrapolated from the well-established roles of PARPs in the DNA damage response, the identification of corresponding "eraser" enzymes in eukaryotes points towards a conserved and dynamic regulatory pathway. The continued development of sensitive detection methods, such as advanced mass spectrometry techniques, will be crucial for elucidating the prevalence and dynamics of this modification in mammalian cells.

For drug development professionals, the enzymes involved in writing and erasing guanosine ADP-ribosylation present novel therapeutic targets. Inhibitors of the "writer" enzymes could potentiate the effects of DNA damaging chemotherapies, while modulators of the "eraser" enzymes could be explored for their potential to influence replication stress responses in cancer cells. A deeper understanding of the interplay between guanosine ADP-ribosylation, the canonical DNA damage response, and the replication machinery will undoubtedly open new avenues for therapeutic intervention in cancer and other diseases characterized by genomic instability.

References

The Role of the DarTG1 Toxin-Antitoxin System in Bacterial Defense and its Implications for Growth

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Toxin-antitoxin (TA) systems are ubiquitous genetic modules in bacteria that play critical roles in various stress responses. This technical guide provides an in-depth analysis of the DarTG1 system, a Type II TA module increasingly recognized for its potent role in bacterial immunity against bacteriophage (phage) infection. Contrary to the broader association of TA systems with persistence and growth arrest, the primary, well-documented function of DarTG1 is to initiate an abortive infection (Abi) mechanism upon phage attack. The DarT1 toxin, a DNA ADP-ribosyltransferase, modifies viral DNA, thereby halting its replication and preventing the production of new phage progeny. This action, while fatal to the individual infected cell, serves to protect the overall bacterial population. This guide will detail the molecular mechanisms of DarTG1, present quantitative data on its effects, outline key experimental protocols for its study, and discuss its implications for drug development, particularly as a potential target in pathogenic bacteria.

Introduction to Toxin-Antitoxin (TA) Systems

Toxin-antitoxin (TA) systems are typically two-gene operons that encode a stable toxin and its cognate, less stable antitoxin.[1] Under normal conditions, the antitoxin neutralizes the toxin. However, under specific stress conditions, the antitoxin is degraded, freeing the toxin to act on essential cellular targets, often leading to a state of reduced metabolism or cell death.[1] These systems are implicated in a variety of crucial bacterial processes, including:

  • Defense against phages [2][3]

  • Growth control and dormancy [4]

  • Biofilm formation

  • Bacterial persistence (survival against antibiotics without genetic resistance)

The DarTG family is a distinct class of TA systems where the toxin (DarT) is an ADP-ribosyltransferase and the antitoxin (DarG) is an ADP-ribosylglycohydrolase that reverses the toxin's modification.[5] This guide focuses specifically on the DarTG1 subfamily, whose primary role has been identified as a powerful anti-phage defense mechanism.[5][6]

The DarTG1 System: Core Components and Mechanism

The DarTG1 system operates through a precise enzymatic conflict between its two core components.

2.1 The Toxin: DarT1 (DNA ADP-ribosyltransferase) The DarT1 protein is the toxic effector of the system. It functions as a DNA ADP-ribosyltransferase, using NAD+ as a substrate to transfer an ADP-ribose moiety onto single-stranded DNA (ssDNA).[1] This modification effectively blocks the progression of DNA replication and transcription machinery.[1][5] While artificial overexpression of DarT1 can be toxic to the host by modifying its own DNA, its natural activity is triggered and primarily targeted against invading phage genomes during an infection.[1]

2.2 The Antitoxin: DarG1 (ADP-ribosylglycohydrolase) The DarG1 protein is the antitoxin that directly counteracts DarT1. It is an enzyme that removes the ADP-ribose modification placed by DarT1, restoring the DNA to its functional state. In the absence of a phage threat, DarG1 keeps DarT1 activity in check, ensuring normal cell growth and replication.[5]

2.3 Signaling Pathway of Phage Defense The activation of the DarTG1 defense mechanism is triggered by phage infection, although the precise molecular signal that leads to the inactivation of DarG1 and the release of DarT1 is still under investigation.[5] Once active, DarT1 targets the replicating phage DNA, leading to a cascade that ultimately protects the bacterial population.

DarTG1_Pathway cluster_host Bacterial Cell DarTG_complex DarT1-DarG1 (Inactive Complex) DarT1 Active DarT1 (Toxin) DarTG_complex->DarT1 Dissociation Replication_Block Phage Replication & Transcription Blocked DarT1->Replication_Block ADP-ribosylates Phage DNA DarG1 DarG1 (Antitoxin) Abi Abortive Infection (Cell Death) Replication_Block->Abi Phage_Infection Phage Infection Phage_Infection->DarTG_complex Triggers Phage_DNA Phage DNA Phage_DNA->DarT1

Caption: The DarTG1 signaling pathway for phage defense.

DarTG1's Role in Bacterial Growth: An Abortive Infection Model

The primary impact of DarTG1 on bacterial growth is observed during phage infection, where it functions through an abortive infection (Abi) mechanism.[1][7] In an Abi response, the infected bacterial cell sacrifices itself to prevent the maturation and release of new phage particles, thereby protecting the surrounding clonal population.[1]

When a bacterial population expressing DarTG1 is infected at a high multiplicity of infection (MOI), overall growth of the culture ceases, and cell lysis is observed.[7] Conversely, at a low MOI, uninfected cells continue to grow because the system prevents the infection from spreading.[7] This demonstrates that DarTG1's effect on growth is a strategic defense response rather than a general regulatory function.

3.1 Quantitative Impact on Bacterial Growth and Phage Replication

The activation of DarTG1 has a dramatic and measurable impact on key cellular processes. The following tables summarize quantitative data from studies on E. coli expressing DarTG1 systems.

Table 1: Effect of DarTG1 on Bacterial Growth and Viability Post-Infection

Condition Multiplicity of Infection (MOI) Outcome Reference
E. coli + DarTG1 + Phage RB69 10 or 1 No growth, culture OD600 decreases (lysis) [1]
E. coli + DarTG1 + Phage RB69 0.1 or 0.01 Culture OD600 increases (uninfected cells grow) [7]

| E. coli + DarTG1 + Phage RB69 | 5 | No viable cells (CFU) remain after 30 mins |[1] |

Table 2: Effect of DarTG1 on Phage Replication and Macromolecular Synthesis

Metric System Result Compared to Control (Inactive DarT*G1) Reference
Phage Progeny (Burst Size) DarTG1 + Phage RB69 No phage progeny detected [1]
DNA Synthesis Rate DarTG1 + Phage RB69 Significantly reduced [1]
RNA Synthesis Rate DarTG1 + Phage RB69 Significantly reduced [1]
Phage DNA Accumulation DarTG1 + Phage RB69 ~30% of total DNA (vs. ~70% in control) [1]

| In Vivo DNA ADP-ribosylation | DarTG1 + Phage RB69 | 6.5-fold increase 20 mins post-infection |[1] |

DarTG1 and Bacterial Persistence: A Re-evaluation

Bacterial persistence is the phenomenon where a subpopulation of bacteria survives exposure to bactericidal antibiotics despite lacking genetic resistance. This is often linked to a dormant, non-growing state. While many TA systems are implicated in promoting persistence by inducing such states, the current body of evidence for DarTG1 points squarely towards its role in phage defense.

The growth arrest and cell death induced by DarT1 activation are outcomes of an acute, targeted defense response (abortive infection) rather than a mechanism to endure antibiotic stress. While it is conceivable that DarT1 activity could be triggered by other cellular stresses leading to a persistent state, this has not been experimentally demonstrated. Therefore, while the link between TA systems and persistence is strong, classifying DarTG1 as a persistence-mediating system requires further investigation beyond its established anti-phage function.

Experimental Methodologies for Studying DarTG1

Investigating the DarTG1 system requires a combination of microbiology, molecular biology, and biochemical assays.

5.1 Phage Susceptibility Assays (Efficiency of Plaquing - EOP) This is a fundamental assay to quantify the defensive capability of DarTG1.

  • Preparation: Grow overnight cultures of the bacterial strain containing the DarTG1 system and a control strain (e.g., with an empty vector or an inactive DarT*G1 mutant).

  • Infection: Prepare serial dilutions of the phage lysate. Mix a small volume of each phage dilution with a larger volume of the bacterial culture.

  • Plaquing: Add the bacteria-phage mixture to molten top agar, pour onto a base agar plate, and incubate until plaques (clear zones of lysis) are visible.

  • Quantification: Count the plaque-forming units (PFU) for each strain. The EOP is calculated as the ratio of PFU on the DarTG1-containing strain to the PFU on the control strain. A low EOP indicates strong defense.

5.2 Bacterial Growth and Lysis Curves This method assesses the impact of DarTG1 activation on the host cell population.

  • Setup: In a microplate reader, dispense bacterial cultures (DarTG1 and control strains) into wells.

  • Infection: Add phage at various MOIs to the wells. Include uninfected controls.

  • Monitoring: Measure the optical density (OD600) of the cultures at regular intervals over several hours at an appropriate growth temperature.

  • Analysis: Plot OD600 versus time. A decrease in OD600 post-infection in the DarTG1 strain at high MOI is indicative of an abortive infection mechanism.[1]

5.3 In Vivo DNA ADP-ribosylation Assay (ELTA) The Enzymatic Labeling of Terminal ADP-ribose (ELTA) assay is a sensitive method to detect DarT1's activity in vivo.[1]

  • Infection and DNA Extraction: Infect DarTG1- and control-containing cells with phage. At various time points, harvest cells and extract total DNA.

  • Labeling Reaction: Incubate the extracted DNA with the OAS1 enzyme (activated by poly(I:C)) and ³²P-labeled dATP. OAS1 will covalently attach the labeled dATP to any ADP-ribose moieties on the DNA.

  • Purification: Purify the DNA to remove unincorporated labeled nucleotides.

  • Detection: Quantify the amount of incorporated radioactivity using a scintillation counter or visualize it via a dot blot and autoradiography. An increased signal in the DarTG1 sample confirms in vivo DNA ADP-ribosylation.[1]

ELTA_Workflow A 1. Infect Bacteria (DarTG1 vs Control) B 2. Extract Total DNA (Host + Phage) A->B C 3. Labeling Reaction: - Extracted DNA - OAS1 Enzyme - ³²P-dATP B->C D 4. Purify Labeled DNA C->D E 5. Detect Signal (Scintillation or Dot Blot) D->E

Caption: Experimental workflow for the ELTA assay.

Phage Counter-Defense Mechanisms

The evolutionary arms race between bacteria and phages has led to the development of phage-encoded counter-defense strategies against systems like DarTG1.

6.1 Evasion Strategies Phages can evolve to overcome DarTG1 defense through two primary routes:

  • Mutations in DNA Polymerase: Alterations in the phage's DNA polymerase may allow it to bypass or replicate ADP-ribosylated DNA templates.[2][5]

  • Anti-DarT Factors: Many T-even phages encode proteins, such as gp61.2, that function as "anti-DarT" factors, directly inhibiting the DarT1 toxin.[1][8] These are often orphan antitoxin-like enzymes that can reverse the DNA modification, effectively neutralizing the bacterial defense.[8]

Phage_Counter_Defense cluster_defense Bacterial Defense cluster_counter Phage Counter-Defense DarT1 Active DarT1 (Toxin) ADPr_DNA ADP-ribosylated Phage DNA DarT1->ADPr_DNA Modifies AdfN AdfN / gp61.2 (Phage Anti-Toxin) ADPr_DNA->AdfN Replication_Block Replication Blocked ADPr_DNA->Replication_Block Phage_DNA Functional Phage DNA AdfN->Phage_DNA Reverses Modification Replication_Proceeds Replication Proceeds Phage_DNA->Replication_Proceeds Phage_DNA_Initial Phage DNA Phage_DNA_Initial->DarT1

Caption: Phage counter-defense against the DarTG1 system.

6.2 Experimental Evolution Workflow The evolution of phage resistance can be observed directly in the lab.

Phage_Evolution Start Ancestral Phage Population Infect_DarTG1 Infect DarTG1 Cells Start->Infect_DarTG1 Infect_DarT_Star Infect DarT*G1 Cells (Control) Start->Infect_DarT_Star Pool Pool Cleared Lysate (Surviving Phage) Infect_DarTG1->Pool Infect_DarT_Star->Pool Reinfect Repeat Cycle Pool->Reinfect Reinfect->Infect_DarTG1 Passage Analyze Sequence Evolved Phage & Test for Resistance Reinfect->Analyze

Caption: Workflow for experimental evolution of phage resistance.

Implications for Drug Development

The DarTG1 system and the broader field of DNA ADP-ribosylation present novel opportunities for antimicrobial strategies.

  • Novel Drug Targets: In pathogenic bacteria such as Mycobacterium tuberculosis, which harbors a DarTG system, the toxin-antitoxin interface is an attractive target.[4][9] Inhibiting the DarG antitoxin could lead to the accumulation of the DarT toxin, causing self-intoxication and cell death.

  • Enhancing Phage Therapy: Phage therapy is a resurgent approach for treating antibiotic-resistant infections.[10][11][12][13] Understanding bacterial defense systems like DarTG1 is critical for engineering or selecting phages that can evade these defenses, making therapeutic cocktails more effective.

  • Biotechnological Tools: The ability of DarT1 to specifically modify DNA could be harnessed as a molecular tool for research, for example, in mapping regions of single-stranded DNA in vivo.

Conclusion

The DarTG1 system is a sophisticated and potent anti-phage defense mechanism rooted in the enzymatic conflict of reversible DNA ADP-ribosylation. Its primary role is to induce an abortive infection, sacrificing the individual cell to halt phage replication and protect the bacterial community. While it profoundly impacts cell growth and viability upon activation, its function is distinct from the classical role of TA systems in mediating antibiotic persistence. The intricate interplay between DarTG1 and evolving phage counter-defenses provides a rich area for future research and presents promising new avenues for the development of novel antimicrobials and more effective phage-based therapies.

References

Methodological & Application

Application Notes and Protocols for Cloning and Expressing the DarTG1 Operon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The DarTG1 operon represents a type II toxin-antitoxin (TA) system increasingly recognized for its role in bacterial defense against bacteriophage infection. The operon encodes for two proteins: the toxin DarT1, a DNA ADP-ribosyltransferase, and the antitoxin DarG1, which reverses the toxic effect of DarT1. When a bacterium is infected by a phage, the DarT1 toxin is released and ADP-ribosylates the viral DNA, inhibiting its replication and thereby protecting the bacterial population.[1][2][3] The unique mechanism of action of the DarT1 toxin makes the DarTG1 system a potential target for novel antimicrobial drug development.

These application notes provide a comprehensive protocol for the cloning, expression, and purification of the E. coli DarTG1 operon. Due to the inherent toxicity of the DarT1 protein to the E. coli host, special considerations for tightly regulated expression are detailed.

Data Presentation

Table 1: Predicted Properties of DarT1 and DarG1 Proteins from E. coli strain C7
ProteinGene NameAmino Acid Residues (Predicted)Molecular Weight (Predicted, kDa)Isoelectric Point (pI) (Predicted)
DarT1darT121825.36.45
DarG1darG116519.25.98

Note: Protein properties were predicted using computational tools based on the putative protein sequences.

Table 2: Example Purification Table for His-tagged DarT1 from a 1L E. coli Culture
Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Lysate150030002.01001
Ni-NTA Affinity Chromatography252400968048
Size Exclusion Chromatography1518001206060

Note: These are representative data and actual results may vary. One unit of DarT1 activity can be defined as the amount of enzyme that incorporates a specific amount of ADP-ribose into a DNA substrate per minute under defined assay conditions.

Table 3: Example Purification Table for DarG1 from a 1L E. coli Culture
Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Lysate150050003.31001
Anion Exchange Chromatography504000808024
Size Exclusion Chromatography3030001006030

Note: These are representative data and actual results may vary. One unit of DarG1 activity can be defined as the amount of enzyme that removes a specific amount of ADP-ribose from a modified DNA substrate per minute under defined assay conditions.

Experimental Protocols

Protocol 1: Cloning of the DarTG1 Operon

This protocol describes the amplification of the DarTG1 operon from E. coli strain C7 and its cloning into a suitable vector. For constitutive, low-level expression to study the operon's function in phage defense, a medium-copy vector like pBR322 can be used.

1.1. Primer Design and PCR Amplification:

  • Template DNA: Genomic DNA from E. coli strain C7.

  • Target: The full DarTG1 operon, including its native promoter.

  • Primers: Based on the work by LeRoux et al. (2021), a forward primer annealing upstream of the native promoter and a reverse primer annealing downstream of the darG1 gene should be designed. Restriction sites compatible with the cloning vector (e.g., EcoRI and HindIII for pBR322) should be added to the 5' ends of the primers.

    • Example Forward Primer: 5'-GAATTC-N{20}-3' (with EcoRI site)

    • Example Reverse Primer: 5'-AAGCTT-N{20}-3' (with HindIII site)

  • PCR Reaction: Perform a high-fidelity PCR to amplify the operon.

1.2. Vector and Insert Preparation:

  • Digest the pBR322 vector and the purified PCR product with the selected restriction enzymes (e.g., EcoRI and HindIII).

  • Purify the digested vector and insert using a gel extraction kit.

1.3. Ligation and Transformation:

  • Ligate the digested insert into the prepared pBR322 vector using T4 DNA ligase.

  • Transform the ligation mixture into a suitable cloning strain of E. coli (e.g., DH5α).

  • Plate the transformed cells on LB agar containing the appropriate antibiotic for pBR322 (ampicillin and tetracycline resistance genes are present, and cloning into one will inactivate it, allowing for selection).

1.4. Verification of Clones:

  • Screen colonies by colony PCR using the designed primers.

  • Isolate plasmid DNA from positive colonies and verify the insert by restriction digest and Sanger sequencing.

Protocol 2: Expression of DarT1 and DarG1

Due to the toxicity of DarT1, its overexpression requires a tightly regulated expression system. The pBAD vector system, which utilizes an arabinose-inducible promoter, is a suitable choice. For purification, the darT1 and darG1 genes should be cloned individually into an expression vector with an affinity tag (e.g., a 6x-His tag).

2.1. Cloning into an Expression Vector (pBAD-His):

  • Amplify the individual darT1 and darG1 coding sequences by PCR. Design primers to introduce restriction sites compatible with the pBAD-His vector and to ensure in-frame fusion with the N-terminal His-tag.

  • Clone the amplified genes into the pBAD-His vector following the procedure described in Protocol 1.

  • Transform the constructs into an expression strain of E. coli (e.g., BL21(DE3)).

2.2. Protein Expression:

  • Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.

  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding L-arabinose to a final concentration of 0.02-0.2% (w/v). The optimal concentration should be determined empirically to balance protein yield and toxicity.

  • To minimize toxicity and enhance protein solubility, it is often beneficial to reduce the temperature to 18-25°C and continue the culture for a longer period (e.g., 12-16 hours).

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

Protocol 3: Purification of His-tagged DarT1

This protocol describes the purification of His-tagged DarT1 using immobilized metal affinity chromatography (IMAC).

3.1. Cell Lysis:

  • Resuspend the cell pellet from 1 L of culture in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

  • Incubate on ice for 30 minutes.

  • Sonicate the cell suspension on ice to ensure complete lysis.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

3.2. Ni-NTA Affinity Chromatography:

  • Equilibrate a Ni-NTA column with 5 column volumes (CV) of lysis buffer.

  • Load the cleared lysate onto the column.

  • Wash the column with 10 CV of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elute the protein with 5 CV of elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Collect fractions and analyze by SDS-PAGE.

3.3. Size Exclusion Chromatography (Optional Polishing Step):

  • Pool the fractions containing the purified DarT1.

  • Concentrate the protein and load it onto a size exclusion chromatography column (e.g., Superdex 75) equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Collect fractions and analyze for purity by SDS-PAGE.

Protocol 4: Purification of DarG1

This protocol outlines the purification of DarG1, which can be performed with or without a His-tag. If untagged, ion-exchange chromatography is a suitable method.

4.1. Cell Lysis:

  • Perform cell lysis as described in Protocol 3.1, using a lysis buffer appropriate for ion-exchange chromatography (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT).

4.2. Anion Exchange Chromatography:

  • Since the predicted pI of DarG1 is 5.98, at a pH of 8.0, the protein will be negatively charged and can be purified using an anion exchange column (e.g., Q-Sepharose).

  • Equilibrate the anion exchange column with lysis buffer.

  • Load the cleared lysate onto the column.

  • Wash the column with the lysis buffer until the absorbance at 280 nm returns to baseline.

  • Elute the bound proteins with a linear gradient of NaCl (e.g., 50 mM to 1 M) in the lysis buffer.

  • Collect fractions and analyze by SDS-PAGE to identify those containing DarG1.

4.3. Size Exclusion Chromatography (Polishing Step):

  • Pool and concentrate the fractions containing DarG1.

  • Perform size exclusion chromatography as described in Protocol 3.3.

Visualizations

Cloning_Workflow cluster_cloning Cloning DarTG1 Operon genomic_dna E. coli C7 Genomic DNA pcr PCR Amplification of DarTG1 Operon genomic_dna->pcr digestion_insert Restriction Digest (Insert) pcr->digestion_insert vector pBR322 Vector digestion_vector Restriction Digest (Vector) vector->digestion_vector ligation Ligation digestion_insert->ligation digestion_vector->ligation transformation Transformation (E. coli DH5α) ligation->transformation screening Screening and Verification transformation->screening final_plasmid pBR322-DarTG1 screening->final_plasmid

Caption: Workflow for cloning the DarTG1 operon.

Expression_Purification_Workflow cluster_expression Protein Expression cluster_purification Protein Purification start_culture Overnight Culture large_culture 1L Culture Growth (OD600 0.6-0.8) start_culture->large_culture induction Induction with L-Arabinose large_culture->induction incubation Incubation (18-25°C, 12-16h) induction->incubation harvest Cell Harvest incubation->harvest lysis Cell Lysis and Sonication harvest->lysis clarification Centrifugation lysis->clarification chromatography Chromatography (Affinity or Ion Exchange) clarification->chromatography analysis SDS-PAGE Analysis chromatography->analysis pure_protein Purified Protein analysis->pure_protein

Caption: Workflow for protein expression and purification.

DarTG_Signaling_Pathway cluster_pathway DarTG1 Phage Defense Mechanism phage_infection Phage Infection dart_release DarT1 Toxin Release phage_infection->dart_release adp_ribosylation ADP-Ribosylation of Viral DNA dart_release->adp_ribosylation viral_dna Viral DNA viral_dna->adp_ribosylation replication_inhibition Inhibition of Viral DNA Replication adp_ribosylation->replication_inhibition phage_defense Phage Defense replication_inhibition->phage_defense

Caption: Signaling pathway of the DarTG1 system.

References

Application Notes and Protocols for the Detection of Guanosine ADP-Ribosylation in DNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine diphosphate (ADP)-ribosylation is a crucial post-translational modification involved in a myriad of cellular processes, including DNA repair, gene regulation, and cell signaling.[1][2] While the ADP-ribosylation of proteins is well-studied, recent discoveries have highlighted that DNA itself can be a substrate for this modification. Specifically, the reversible ADP-ribosylation of guanosine bases is an emerging area of interest, representing a novel layer of epigenetic regulation and a potential therapeutic target.[3][4]

This document provides detailed application notes and protocols for the detection and quantification of guanosine ADP-ribosylation in DNA. The methodologies described herein are primarily centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for the analysis of modified nucleosides.

Signaling Pathway: Reversible Guanosine ADP-Ribosylation in Bacteria

A key pathway for guanosine ADP-ribosylation has been identified in bacteria through the DarT-NADAR toxin-antitoxin system. In this system, the DarT1 enzyme acts as the "writer," transferring an ADP-ribose moiety to guanosine bases in DNA. The NADAR enzyme functions as the "eraser," specifically hydrolyzing this modification. This reversible modification is implicated in the control of DNA replication and bacterial growth.[3][4]

Guanosine_ADP_Ribosylation_Pathway cluster_0 DNA Modification Cycle cluster_1 Cellular Processes DNA_G DNA (Guanosine) ADPr_DNA_G ADP-ribosylated DNA (ADPr-Guanosine) DNA_G->ADPr_DNA_G DarT1 (Toxin) NAM Nicotinamide ADPr_DNA_G->DNA_G NADAR (Antitoxin) DNA Replication Control DNA Replication Control ADPr_DNA_G->DNA Replication Control Bacterial Growth Regulation Bacterial Growth Regulation ADPr_DNA_G->Bacterial Growth Regulation NAD NAD+

Caption: Reversible guanosine ADP-ribosylation by the DarT-NADAR system.

Experimental Protocols

The detection and quantification of guanosine ADP-ribosylation in DNA typically involves four key stages:

  • Isolation and Purification of Genomic DNA: Obtaining high-quality DNA free from contaminants.

  • Enzymatic Hydrolysis of DNA: Digesting the DNA into individual nucleosides.

  • Enrichment of ADP-ribosylated Nucleosides (Optional but Recommended): Concentrating the modified nucleosides to enhance detection sensitivity.

  • LC-MS/MS Analysis: Separating and identifying the modified nucleosides.

Protocol 1: Isolation and Purification of Genomic DNA

This protocol describes the standard procedure for extracting genomic DNA from cultured cells.

Materials:

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (10 mM Tris-HCl pH 8.0, 0.1 M EDTA, 0.5% SDS)

  • Proteinase K (20 mg/mL)

  • RNase A (10 mg/mL)

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • Chloroform:isoamyl alcohol (24:1)

  • 3 M Sodium acetate (pH 5.2)

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • Nuclease-free water

Procedure:

  • Harvest cells by centrifugation and wash with ice-cold PBS.

  • Resuspend the cell pellet in cell lysis buffer.

  • Add Proteinase K to a final concentration of 100 µg/mL and incubate at 50°C for 3 hours with gentle agitation.

  • Add RNase A to a final concentration of 50 µg/mL and incubate at 37°C for 1 hour.

  • Perform a phenol:chloroform:isoamyl alcohol extraction to remove proteins.

  • Perform a chloroform:isoamyl alcohol extraction to remove residual phenol.

  • Precipitate the DNA by adding 1/10 volume of 3 M sodium acetate and 2.5 volumes of ice-cold 100% ethanol.

  • Wash the DNA pellet with 70% ethanol and air dry.

  • Resuspend the DNA in nuclease-free water.

  • Assess DNA purity and concentration using a spectrophotometer.

Protocol 2: Enzymatic Hydrolysis of DNA to Nucleosides

This protocol details the complete enzymatic digestion of DNA into its constituent nucleosides, a critical step for subsequent LC-MS/MS analysis.[5]

Materials:

  • Purified genomic DNA

  • Nuclease P1

  • Venom phosphodiesterase I

  • Alkaline phosphatase

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)

Procedure:

  • To 10-20 µg of purified DNA, add reaction buffer.

  • Add Nuclease P1 and incubate at 37°C for 2 hours.

  • Add venom phosphodiesterase I and alkaline phosphatase and continue incubation at 37°C for an additional 2 hours.

  • Terminate the reaction by heating at 95°C for 5 minutes.

  • Centrifuge the sample to pellet any denatured protein and collect the supernatant containing the nucleosides.

Protocol 3: LC-MS/MS Analysis of ADP-ribosylated Guanosine

This protocol outlines the parameters for the detection and quantification of ADP-ribosyl-deoxyguanosine (ADPr-dG) using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 0% to 30% B over 15 minutes.

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: ADPr-dG (precursor ion) → dG (product ion)

    • Internal Standard: Isotope-labeled ADPr-dG (if available)

  • Collision Energy: Optimized for the specific instrument and transition.

  • Source Parameters: Optimized for the specific instrument.

Workflow for Detection of Guanosine ADP-ribosylation

The overall experimental workflow is depicted below.

Experimental_Workflow start Biological Sample (Cells or Tissues) dna_isolation DNA Isolation and Purification start->dna_isolation dna_hydrolysis Enzymatic Hydrolysis to Nucleosides dna_isolation->dna_hydrolysis enrichment Enrichment of Modified Nucleosides (Optional) dna_hydrolysis->enrichment lcms LC-MS/MS Analysis dna_hydrolysis->lcms Direct Injection enrichment->lcms data_analysis Data Analysis and Quantification lcms->data_analysis end Quantified ADPr-dG Levels data_analysis->end

Caption: Experimental workflow for guanosine ADP-ribosylation analysis.

Quantitative Data Summary

The absolute quantification of ADP-ribosylated guanosine in DNA is still a developing field. However, data from related studies on poly(ADP-ribose) (PAR) levels can provide a reference for expected concentrations. The following table summarizes representative quantitative data for cellular PAR levels, which can be used as a proxy for the overall ADP-ribosylation activity.

Biological SystemConditionPAR Level (amol/cell)Fold ChangeReference
Human PBMCsUnstimulated0.02 - 0.06-[6]
Human PBMCsH₂O₂-stimulated>1.0>50-fold[6]
COPF5 cellsUnstimulated~0.1-[6]
COPF5 cellsH₂O₂-stimulated~5.0~50-fold[6]

Note: These values represent the total amount of ADP-ribose in polymers and are not specific to guanosine modification. The actual levels of ADPr-dG are expected to be a fraction of these total PAR levels.

Synthesis of Standards for Quantification

Accurate quantification by LC-MS/MS relies on the use of stable isotope-labeled internal standards. The chemical synthesis of ADP-ribosylated nucleosides is a complex process but is essential for generating these standards.[2] While detailed synthetic protocols are beyond the scope of this document, the general approach involves the regio- and stereoselective glycosylation of a protected guanosine derivative with a protected ADP-ribose donor, followed by deprotection.

Conclusion

The detection of guanosine ADP-ribosylation in DNA is a rapidly advancing field with significant implications for our understanding of DNA damage responses, epigenetics, and disease. The protocols and information provided in this document offer a comprehensive guide for researchers to investigate this novel DNA modification. The use of robust LC-MS/MS methods, coupled with appropriate sample preparation and the use of synthetic standards, will be instrumental in elucidating the biological roles of guanosine ADP-ribosylation and its potential as a biomarker and therapeutic target.

References

Application Notes and Protocols for NADAR Antitoxin Activity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NADAR (NAD- and ADP-ribose-associated) domain-containing proteins are a superfamily of enzymes that function as antitoxins in bacterial DarT-NADAR toxin-antitoxin (TA) systems.[1][2] The toxin, DarT, is an ADP-ribosyltransferase that targets single-stranded DNA, specifically modifying guanine bases.[1][3] This ADP-ribosylation of DNA is a toxic event for the cell, leading to growth inhibition. The NADAR antitoxin reverses this modification, functioning as an ADP-ribosylglycohydrolase to remove the ADP-ribose from guanine and restore normal cellular function.[1][2]

These application notes provide a detailed protocol for assessing the antitoxin activity of a NADAR protein against its cognate DarT toxin. The primary method described is a growth inhibition rescue assay in E. coli, which is a common and effective way to study TA systems.[4] Additionally, principles for alternative in vitro assays are discussed.

Signaling Pathway and Mechanism of Action

The DarT-NADAR system represents a defense mechanism in bacteria. The DarT toxin transfers an ADP-ribose group from NAD+ to a guanine base in single-stranded DNA. This modification can impede DNA replication and lead to cell stasis or death. The NADAR antitoxin counteracts this by specifically hydrolyzing the bond between the ADP-ribose and the guanine, thus repairing the DNA and neutralizing the toxin's effect.

NADAR_Signaling_Pathway cluster_cell Bacterial Cell NAD NAD+ DarT DarT Toxin NAD->DarT ADP_ssDNA ADP-ribosylated ssDNA DarT->ADP_ssDNA ADP-ribosylates NADAR NADAR Antitoxin ssDNA Single-Stranded DNA (ssDNA) NADAR->ssDNA Reverses ADP-ribosylation ssDNA->DarT ADP_ssDNA->NADAR Growth_Inhibition Growth Inhibition ADP_ssDNA->Growth_Inhibition

Caption: The DarT-NADAR toxin-antitoxin signaling pathway.

Experimental Protocols

Growth Inhibition Rescue Assay

This is a cell-based assay to determine the ability of a NADAR protein to neutralize the toxic effect of a DarT toxin in vivo. The principle is that the expression of the DarT toxin will inhibit or kill bacterial cells, while co-expression of the NADAR antitoxin will rescue this phenotype and allow for normal growth.

Materials:

  • E. coli expression strains (e.g., BL21(DE3))

  • Expression vectors with different inducible promoters (e.g., pET vector for T7 promoter, pBAD vector for arabinose-inducible promoter)

  • LB medium and LB agar plates

  • Antibiotics corresponding to the expression vectors

  • Inducers (e.g., IPTG, L-arabinose)

  • Glucose (for repression of the pBAD promoter)

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Microplate reader

  • 96-well microplates

Experimental Workflow:

Experimental_Workflow cluster_prep Preparation cluster_culture Culturing cluster_induction Induction & Measurement Clone_DarT Clone DarT into pBAD vector Transform Co-transform E. coli with both plasmids Clone_DarT->Transform Clone_NADAR Clone NADAR into pET vector Clone_NADAR->Transform Overnight_Culture Grow overnight culture (repressed) Transform->Overnight_Culture Subculture Subculture into fresh media Overnight_Culture->Subculture Induce Induce protein expression Subculture->Induce Measure_OD Measure OD600 at time points Induce->Measure_OD

Caption: Workflow for the NADAR growth inhibition rescue assay.

Detailed Protocol:

  • Vector Construction:

    • Clone the darT gene into an arabinose-inducible vector (e.g., pBAD) with an appropriate antibiotic resistance marker.

    • Clone the nadar gene into an IPTG-inducible vector (e.g., pET) with a different antibiotic resistance marker.

    • Also, prepare empty vector controls for both backbones.

  • Transformation:

    • Co-transform competent E. coli BL21(DE3) cells with the following plasmid combinations:

      • pBAD-DarT + pET-NADAR

      • pBAD-DarT + pET (empty vector)

      • pBAD (empty vector) + pET-NADAR

      • pBAD (empty vector) + pET (empty vector)

  • Overnight Culture:

    • Inoculate single colonies of each transformant into 5 mL of LB medium containing the appropriate antibiotics and 0.4% glucose (to repress the pBAD promoter).

    • Incubate overnight at 37°C with shaking.

  • Subculturing and Induction:

    • The next day, dilute the overnight cultures to an OD600 of 0.05 in fresh LB medium with antibiotics in a 96-well plate (200 µL per well).

    • Prepare different induction conditions for each plasmid combination in triplicate:

      • No inducers (control)

      • Inducer for DarT only (e.g., 0.2% L-arabinose)

      • Inducer for NADAR only (e.g., 1 mM IPTG)

      • Inducers for both DarT and NADAR (e.g., 0.2% L-arabinose and 1 mM IPTG)

    • Incubate the 96-well plate in a microplate reader at 37°C with shaking.

  • Data Collection and Analysis:

    • Measure the OD600 of each well every 30 minutes for 6-8 hours.

    • Plot the OD600 values over time to generate growth curves.

    • The antitoxin activity is demonstrated if the growth of cells co-expressing DarT and NADAR is significantly better than that of cells expressing only DarT.

Data Presentation

The quantitative data from the growth inhibition rescue assay can be summarized in a table comparing the final OD600 or the growth rate under different conditions.

Plasmid CombinationInducer(s)Final OD600 (at 6 hours)Growth Phenotype
Empty VectorsNone~1.2Normal Growth
Empty VectorsL-arabinose + IPTG~1.2Normal Growth
pBAD-DarT + pETL-arabinose~0.2Growth Inhibition
pBAD + pET-NADARIPTG~1.2Normal Growth
pBAD-DarT + pET-NADARL-arabinose + IPTG~1.0Growth Rescued

Alternative Assays

While the growth rescue assay is a robust method, other assays can provide more direct evidence of NADAR's biochemical activity.

In Vitro DNA De-ADP-ribosylation Assay

This assay directly measures the removal of ADP-ribose from a DNA substrate.

Principle: An ADP-ribosylated DNA substrate is incubated with purified NADAR protein. The removal of the ADP-ribose can be detected using various methods, such as mass spectrometry or by using a labeled NAD+ during the initial ADP-ribosylation step.

Brief Protocol:

  • Prepare Substrate: Synthesize an ADP-ribosylated single-stranded oligonucleotide substrate. This can be done by incubating a guanine-rich oligonucleotide with purified DarT toxin and NAD+.

  • Enzymatic Reaction: Incubate the ADP-ribosylated oligonucleotide with purified NADAR protein in an appropriate reaction buffer.

  • Analysis: Analyze the reaction products using liquid chromatography-mass spectrometry (LC-MS) to detect the unmodified oligonucleotide and free ADP-ribose.

Cell Viability Assay

This is an alternative to monitoring growth curves and provides an endpoint measurement of cell viability.[4]

Principle: After inducing the expression of the toxin and antitoxin, a viability stain (e.g., MTT or resazurin) is added. The metabolic activity of viable cells converts the dye into a colored or fluorescent product, which can be quantified.[4]

Brief Protocol:

  • Follow steps 1-4 of the Growth Inhibition Rescue Assay.

  • After a set induction period (e.g., 4 hours), add a viability reagent (e.g., MTT) to each well.

  • Incubate for the recommended time.

  • Measure the absorbance or fluorescence according to the reagent manufacturer's instructions.

  • Higher absorbance/fluorescence in the wells with co-expressed DarT and NADAR compared to DarT alone indicates antitoxin activity.

Conclusion

The provided protocols offer robust methods for characterizing the antitoxin activity of NADAR proteins. The growth inhibition rescue assay is a powerful in vivo tool for confirming the function of a NADAR protein within a cellular context. For more detailed biochemical studies, in vitro de-ADP-ribosylation assays can provide direct evidence of the enzyme's catalytic activity. These assays are crucial for fundamental research into bacterial toxin-antitoxin systems and for potential applications in drug development, where NADAR proteins could be targets for novel antimicrobial agents.[1]

References

Application Notes and Protocols: Site-Directed Mutagenesis of DarT1 Active Site Residues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the site-directed mutagenesis of the active site of DarT1, a DNA ADP-ribosyltransferase. DarT1 is a key enzyme in bacterial toxin-antitoxin systems and represents a potential target for novel antimicrobial drug development. Understanding the function of its active site residues through mutagenesis is crucial for these efforts. Here, we focus on the mutation of the catalytic residue E152 to Alanine (E152A) in E. coli C7 DarT1 as a representative example. This guide includes protocols for primer design, site-directed mutagenesis, protein expression and purification, and functional characterization of the mutant enzyme through ADP-ribosylation and cellular toxicity assays.

Introduction

DarT1 is a DNA ADP-ribosyltransferase that catalyzes the transfer of an ADP-ribose moiety from NAD+ to guanosine bases on single-stranded DNA.[1] This activity can inhibit DNA replication, leading to bacterial growth arrest. The enzymatic activity of DarT1 is centered around a conserved active site, where specific amino acid residues play critical roles in substrate binding and catalysis. Structural and mutagenesis studies have identified Glutamate-152 (E152) as a key catalytic residue.[1] Site-directed mutagenesis is a powerful technique to investigate the function of such residues by specifically altering the DNA sequence encoding them. This allows for the production of mutant proteins with altered or abolished activity, providing insights into the enzyme's mechanism and aiding in the design of specific inhibitors.

Data Presentation: Effects of E152A Mutation on DarT1 Activity

The following table summarizes the expected quantitative data from functional assays comparing wild-type (WT) DarT1 and the E152A mutant. This data is illustrative and based on qualitative findings reported in the literature.[1]

EnzymeSpecific Activity (pmol ADP-ribose transferred/min/mg)Fold Change in Activity (WT/Mutant)Minimum Inhibitory Concentration (MIC) in E. coli (µM of inducer)Fold Change in Toxicity (WT/Mutant)
DarT1 WT 150 ± 15150 ± 51
DarT1 E152A < 1 (Below detection limit)> 150> 1000> 20

Experimental Protocols

Site-Directed Mutagenesis of DarT1 (E152A)

This protocol describes the generation of the E152A mutation in a DarT1 expression plasmid using a PCR-based method.

1.1. Primer Design:

  • Forward Primer (E152A_F): 5'- GGT GGT GCG ATT GCC CTG GAT GCG TTT G -3'

  • Reverse Primer (E152A_R): 5'- C AAA CGC ATC CAG GGC AAT CGC ACC ACC -3'

(Note: The bolded codons represent the change from GAA (Glutamate) to GCG (Alanine). Primers should be 25-45 bases in length, with the mutation in the center, a GC content of >40%, and a melting temperature (Tm) of ≥78°C.)

1.2. PCR Amplification:

ComponentVolume (µL)Final Concentration
5X Phusion HF Buffer101X
dNTPs (10 mM)1200 µM
Forward Primer (10 µM)2.50.5 µM
Reverse Primer (10 µM)2.50.5 µM
DarT1 WT Plasmid (10 ng/µL)110 ng
Phusion DNA Polymerase0.51 U
Nuclease-free waterup to 50

PCR Cycling Conditions:

StepTemperature (°C)TimeCycles
Initial Denaturation9830s1
Denaturation9810s30
Annealing6530s30
Extension723 min30
Final Extension7210 min1
Hold41

1.3. DpnI Digestion:

  • Add 1 µL of DpnI restriction enzyme (20 U/µL) directly to the PCR product.

  • Incubate at 37°C for 1 hour to digest the parental, methylated template DNA.

1.4. Transformation:

  • Transform 5 µL of the DpnI-treated PCR product into 50 µL of competent E. coli DH5α cells.

  • Plate on LB agar plates containing the appropriate antibiotic for plasmid selection.

  • Incubate overnight at 37°C.

1.5. Verification:

  • Pick individual colonies and grow overnight cultures.

  • Isolate plasmid DNA using a miniprep kit.

  • Verify the presence of the mutation by Sanger sequencing.

Expression and Purification of DarT1 WT and E152A Mutant

2.1. Expression:

  • Transform the verified WT and E152A DarT1 expression plasmids into E. coli BL21(DE3) cells.

  • Inoculate 50 mL of LB medium with a single colony and grow overnight at 37°C.

  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression with 0.5 mM IPTG and incubate for 4 hours at 30°C.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

2.2. Purification (for His-tagged protein):

  • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.

  • Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Dialyze the purified protein against storage buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol).

  • Determine the protein concentration using a Bradford assay.

In Vitro ADP-ribosylation Assay

This assay measures the transfer of ADP-ribose from NAD+ to a single-stranded DNA (ssDNA) substrate.

3.1. Reaction Setup:

ComponentVolume (µL)Final Concentration
Reaction Buffer (5X)101X (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
ssDNA substrate (100 µM)510 µM
Purified DarT1 (WT or E152A) (1 µM)5100 nM
NAD+ (1 mM)5100 µM
Nuclease-free waterup to 50

3.2. Procedure:

  • Assemble the reaction mixture on ice.

  • Initiate the reaction by adding NAD+.

  • Incubate at 37°C for 60 minutes.

  • Stop the reaction by adding an equal volume of 2X SDS-PAGE loading buffer.

  • Analyze the products by 15% urea-PAGE and visualize the ADP-ribosylated DNA by silver staining or autoradiography if using radiolabeled NAD+.

E. coli Toxicity Assay

This assay assesses the effect of DarT1 expression on bacterial growth.

4.1. Procedure:

  • Transform the DarT1 WT and E152A expression plasmids (and an empty vector control) into E. coli BL21(DE3).

  • Inoculate 5 mL of LB medium containing the appropriate antibiotic and 1% glucose (to repress basal expression) with a single colony. Grow overnight at 37°C.

  • The next day, dilute the overnight cultures to an OD600 of 0.05 in fresh LB medium containing the antibiotic.

  • Prepare a serial dilution of the inducer (e.g., arabinose or IPTG) in a 96-well plate.

  • Add the diluted cultures to the wells.

  • Incubate the plate at 37°C with shaking in a plate reader.

  • Monitor the OD600 every 30 minutes for 12-16 hours.

  • Plot the growth curves and determine the minimum inhibitory concentration (MIC) of the inducer for each construct.

Mandatory Visualizations

Site_Directed_Mutagenesis_Workflow cluster_plasmid_prep Plasmid Preparation cluster_pcr Site-Directed Mutagenesis cluster_transformation Transformation & Verification cluster_expression Protein Expression & Purification WT_Plasmid Wild-Type DarT1 Expression Plasmid Primer_Design Design Mutagenic Primers (E152A) PCR PCR Amplification WT_Plasmid->PCR Template Primer_Design->PCR DpnI DpnI Digestion of Parental Plasmid PCR->DpnI Transformation Transformation into E. coli DH5α DpnI->Transformation Sequencing Sequence Verification of Mutant Plasmid Transformation->Sequencing Expression Expression in E. coli BL21(DE3) Sequencing->Expression Purification Purification of Mutant Protein Expression->Purification

Caption: Workflow for Site-Directed Mutagenesis of DarT1.

DarT1_Signaling_Pathway DarT1 DarT1 Toxin ADPr_ssDNA ADP-ribosylated ssDNA DarT1->ADPr_ssDNA ADP-ribosylation NAD NAD+ NAD->DarT1 Substrate ssDNA Single-stranded DNA (Guanosine) ssDNA->DarT1 Substrate Replication_Stall DNA Replication Stall ADPr_ssDNA->Replication_Stall Growth_Arrest Bacterial Growth Arrest Replication_Stall->Growth_Arrest

Caption: DarT1 Signaling Pathway Leading to Growth Arrest.

References

Application Notes and Protocols for the Purification of Recombinant DarT1 and NADAR Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The DarT-DarG (NADAR) toxin-antitoxin systems are emerging as critical players in bacterial physiology, particularly in defense against bacteriophages and in regulating cellular growth through DNA modification.[1] DarT1, a DNA ADP-ribosyltransferase, utilizes NAD+ to transfer an ADP-ribose group onto single-stranded DNA, typically at guanine or thymine bases, inducing a toxic state that can halt DNA replication.[2][3] This action is reversed by the cognate antitoxin, NADAR (Nicotinamide Adenine Dinucleotide and ADP-Ribose glycohydrolase), which removes the ADP-ribose adduct, functioning as a DNA repair enzyme.[3] The ability to produce pure, active recombinant DarT1 and NADAR proteins is essential for structural studies, inhibitor screening, and understanding their mechanism of action for potential therapeutic applications.

These application notes provide a comprehensive workflow and detailed protocols for the expression and purification of recombinant DarT1 and NADAR proteins, primarily using an Escherichia coli expression system.

Signaling Pathway: DarT1-NADAR DNA Modification and Repair

The core function of the DarT1-NADAR system is the reversible ADP-ribosylation of DNA. DarT1 acts as the "writer" of this modification, using NAD+ as a substrate to attach an ADP-ribose molecule to a guanine base in ssDNA. This modification is toxic to the cell. NADAR functions as the "eraser," hydrolyzing the bond to remove the ADP-ribose and restore the DNA to its original state. This dynamic interplay is crucial for bacterial defense and growth regulation.[2][3]

DarT1_NADAR_Pathway cluster_0 ssDNA ssDNA (Guanine) ADPr_DNA ADP-ribosylated ssDNA (Toxic Adduct) ssDNA->ADPr_DNA ADP-ribosylation ADPr_DNA->ssDNA Hydrolysis (Repair) DarT1 DarT1 Toxin NAM Nicotinamide DarT1->NAM Byproduct NAD NAD+ NAD->DarT1 Substrate NADAR NADAR Antitoxin (Glycohydrolase) ADPr ADP-ribose NADAR->ADPr Product

Caption: The DarT1-NADAR signaling pathway of reversible DNA ADP-ribosylation.

Experimental Workflow for Recombinant Protein Purification

The purification of recombinant proteins is a multi-step process designed to isolate a specific protein from a complex mixture of host cell components.[4] A typical workflow involves cloning the gene of interest into an expression vector, transforming it into a host system like E. coli, inducing protein expression, lysing the cells to release the protein, and then purifying the target protein using chromatography techniques.[5] Affinity chromatography, which utilizes a specific tag fused to the recombinant protein, is often the most effective first step, capable of achieving high purity in a single pass.[6][7]

Protein_Purification_Workflow Cloning 1. Gene Cloning (DarT1 or NADAR into pET vector with His-tag) Transformation 2. Transformation (into E. coli BL21(DE3)) Cloning->Transformation Expression 3. Protein Expression (Culture growth and IPTG induction) Transformation->Expression Lysis 4. Cell Lysis (Sonication or chemical lysis) Expression->Lysis Clarification 5. Lysate Clarification (Centrifugation to remove debris) Lysis->Clarification Affinity_Chrom 6. Affinity Chromatography (IMAC using Ni-NTA resin) Clarification->Affinity_Chrom Analysis 7. Purity Analysis (SDS-PAGE) Affinity_Chrom->Analysis Optional_Polish Optional: Polishing Step (Size-Exclusion or Ion-Exchange Chromatography) Affinity_Chrom->Optional_Polish if needed Optional_Polish->Analysis

Caption: General experimental workflow for recombinant protein purification.

Quantitative Data Summary

The following table summarizes typical parameters and expected outcomes for the purification of His-tagged DarT1 and NADAR from a 1-liter E. coli culture. Actual yields may vary depending on protein expression levels, solubility, and optimization of purification steps.

ParameterDarT1NADARReference / Notes
Expression Host E. coli BL21(DE3)E. coli BL21(DE3)Common strain for T7 promoter-based vectors.[8]
Vector pET-based vector (e.g., pET28a) with N-terminal 6xHis-tagpET-based vector (e.g., pET28a) with N-terminal 6xHis-tagProvides strong, inducible expression and an affinity tag.
Culture Volume 1 L1 LStandard lab scale for initial purification.
Wet Cell Paste Yield 5 - 8 g5 - 8 gTypical yield from 1 L of LB or TB media.[9]
Lysis Buffer Volume 25 - 40 mL25 - 40 mLTypically 5 mL per gram of cell paste.
IMAC Resin Volume 2 - 4 mL2 - 4 mLBased on typical binding capacity of Ni-NTA resin.
Elution Volume 5 - 10 mL5 - 10 mLDependent on elution strategy.
Final Yield 2 - 10 mg5 - 15 mgHighly dependent on the specific protein's expression and solubility.
Purity (Post-IMAC) >85%>90%Assessed by SDS-PAGE. Single-step affinity can yield high purity.[10]

Detailed Experimental Protocols

These protocols describe the expression and purification of recombinant N-terminally 6xHis-tagged DarT1 and NADAR proteins from E. coli.

Protocol 1: Expression of Recombinant DarT1 and NADAR

Materials:

  • E. coli BL21(DE3) cells containing the expression plasmid (e.g., pET28a-DarT1 or pET28a-NADAR).

  • Luria-Bertani (LB) broth or Terrific Broth (TB).

  • Kanamycin (or other appropriate antibiotic for plasmid selection).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG), 1 M stock solution.

  • Incubator shaker.

  • Spectrophotometer.

Methodology:

  • Inoculate a 10 mL starter culture of LB media containing the appropriate antibiotic with a single colony of transformed E. coli BL21(DE3).

  • Incubate the starter culture overnight at 37°C with shaking at 220 rpm.

  • The next day, inoculate 1 L of LB or TB media (containing antibiotic) with the overnight starter culture.

  • Grow the 1 L culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Cool the culture to 18-25°C. Induce protein expression by adding IPTG to a final concentration of 0.2-0.5 mM.

  • Continue to incubate the culture for 16-20 hours at 18°C with shaking. Lower temperatures often improve protein solubility.

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until ready for purification.

Protocol 2: Purification by Immobilized Metal Affinity Chromatography (IMAC)

Materials:

  • Frozen cell pellet from 1 L culture.

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF, 1 mg/mL Lysozyme.

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 25 mM Imidazole.

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole.

  • Ni-NTA agarose resin.

  • Chromatography column or batch spin columns.[11]

  • Sonicator.

  • High-speed centrifuge.

  • SDS-PAGE equipment and reagents.

Methodology:

  • Cell Lysis:

    • Thaw the cell pellet on ice and resuspend it in 25-40 mL of ice-cold Lysis Buffer.

    • Incubate on ice for 30 minutes to allow lysozyme to act.

    • Lyse the cells by sonication on ice. Use short bursts (e.g., 10 seconds on, 30 seconds off) for a total of 5-10 minutes of "on" time, or until the suspension is no longer viscous.

  • Lysate Clarification:

    • Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble proteins.

    • Carefully collect the supernatant, which contains the soluble His-tagged protein. Filter the supernatant through a 0.45 µm filter if loading onto a packed column.

  • Protein Binding:

    • Equilibrate the Ni-NTA resin with 5-10 column volumes of Lysis Buffer (without lysozyme/PMSF).

    • Load the clarified lysate onto the equilibrated column at a slow flow rate (e.g., 1 mL/min). Alternatively, use a batch binding method by incubating the lysate with the resin for 1 hour at 4°C with gentle rotation.

  • Washing:

    • Wash the resin with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins. Monitor the A280 absorbance of the flow-through until it returns to baseline.

  • Elution:

    • Elute the bound protein with 5-10 column volumes of Elution Buffer. Collect the eluate in fractions (e.g., 1 mL each).

    • The His-tagged protein is displaced by the high concentration of imidazole in the buffer.[12]

  • Analysis:

    • Analyze all fractions (clarified lysate, flow-through, wash, and elution fractions) by SDS-PAGE to determine the purity and molecular weight of the recombinant protein.[13]

    • Pool the purest elution fractions.

  • Buffer Exchange (Optional):

    • If imidazole needs to be removed for downstream applications, perform dialysis or use a desalting column to exchange the buffer to a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

References

Application Notes and Protocols for Studying DarTG1-Phage Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The DarTG toxin-antitoxin (TA) system represents a critical bacterial defense mechanism against bacteriophage infection. The DarT toxin, an ADP-ribosyltransferase, modifies phage DNA, thereby inhibiting its replication and triggering an abortive infection pathway to protect the bacterial population.[1] The cognate antitoxin, DarG, reverses this modification. Understanding the intricate molecular interactions between DarTG1 and invading phages is crucial for elucidating fundamental mechanisms of bacterial immunity and for the development of novel antimicrobial strategies.

These application notes provide a comprehensive overview of the key techniques and detailed protocols for studying DarTG1-phage interactions, from initial infection assays to in-depth biochemical characterization.

I. In Vivo Analysis of DarTG1-Mediated Phage Defense

A fundamental aspect of studying DarTG1 function is to characterize its anti-phage activity within a cellular context. The following protocols are designed to assess the impact of DarTG1 expression on phage propagation and bacterial survival.

Phage Plaque Assay

This assay is used to quantify the number of viable phage particles (plaque-forming units, PFU) and to determine the efficiency of plating (EOP) on bacterial strains with and without the DarTG1 system. A reduction in EOP on the DarTG1-expressing strain indicates a defensive function.

Table 1: Quantitative Outcomes of Phage Plaque Assays

ParameterDescriptionTypical Observation with active DarTG1
Plaque-Forming Units (PFU/mL)Concentration of infectious phage particles in a lysate.Significantly lower on DarTG1-expressing host.
Efficiency of Plating (EOP)The ratio of PFU/mL on the test strain (with DarTG1) to the PFU/mL on a control strain (without DarTG1).EOP << 1 (e.g., 10⁻⁴ to 10⁻⁶).

Protocol: Double Agar Overlay Plaque Assay

  • Preparation of Bacterial Lawn:

    • Inoculate 5 mL of LB broth with a single colony of the E. coli strain of interest (e.g., MG1655 with an empty vector and MG1655 with a plasmid expressing darTG1).

    • Incubate overnight at 37°C with shaking.

  • Phage Dilution Series:

    • Prepare serial 10-fold dilutions of the phage stock (e.g., RB69 or T5) in phage buffer (e.g., SM buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 8 mM MgSO₄, 0.01% gelatin).

  • Plating:

    • Melt 0.7% top agar and hold in a 50°C water bath.

    • For each phage dilution to be plated, mix 100 µL of the overnight bacterial culture with 100 µL of the phage dilution in a sterile microfuge tube.

    • Incubate for 15-20 minutes at 37°C to allow for phage adsorption.

    • Add 3 mL of the molten top agar to the bacteria-phage mixture, vortex briefly, and immediately pour onto a pre-warmed LB agar plate.

    • Gently swirl the plate to ensure an even layer of top agar.

    • Allow the top agar to solidify for 10-15 minutes at room temperature.

  • Incubation and Plaque Counting:

    • Invert the plates and incubate at 37°C for 6-18 hours, or until plaques are visible.

    • Count the number of plaques on plates with 30-300 well-isolated plaques.

    • Calculate the phage titer (PFU/mL) = (Number of plaques) / (Dilution factor × Volume of phage plated in mL).

    • Calculate the EOP = (Titer on DarTG1 strain) / (Titer on control strain).

Abortive Infection Assays

These assays determine whether DarTG1-mediated defense leads to the death of the infected cell to prevent phage propagation, a hallmark of abortive infection systems.

Table 2: Quantitative Data from Abortive Infection Assays

AssayParameter MeasuredTypical Observation with active DarTG1
Bacterial Growth CurvesOptical Density (OD₆₀₀) over time post-infection.A sharp decrease or stabilization in OD₆₀₀ after phage infection, compared to the uninfected control.
Colony Forming Unit (CFU) AssayNumber of viable bacterial cells (CFU/mL) at different time points post-infection.A significant drop in the number of viable cells after phage infection.

Protocol: Bacterial Growth Curve with Phage Infection

  • Grow overnight cultures of the control and DarTG1-expressing E. coli strains at 37°C.

  • In a 96-well plate, dilute the overnight cultures to an OD₆₀₀ of ~0.05 in fresh LB broth.

  • Add phage (e.g., RB69) at a specific Multiplicity of Infection (MOI), for example, MOI = 5. Include uninfected control wells for each strain.

  • Incubate the plate in a microplate reader at 37°C with shaking, measuring the OD₆₀₀ every 15-30 minutes for several hours.

  • Plot OD₆₀₀ versus time to visualize the growth curves.

Protocol: Colony Forming Unit (CFU) Assay

  • Grow control and DarTG1-expressing E. coli to early-log phase (OD₆₀₀ ≈ 0.3).

  • Infect the cultures with phage at a defined MOI (e.g., MOI = 5).

  • At various time points post-infection (e.g., 0, 15, 30, 60 minutes), take aliquots from the infected cultures.

  • Prepare serial dilutions of the aliquots in sterile saline (0.85% NaCl).

  • Plate 100 µL of appropriate dilutions onto LB agar plates.

  • Incubate the plates overnight at 37°C.

  • Count the number of colonies and calculate the CFU/mL for each time point.

II. In Vitro Analysis of DarTG1 Enzymatic Activity

To dissect the molecular mechanism of DarTG1, in vitro assays with purified components are essential. These assays can directly measure the ADP-ribosylation activity of DarT1 and the reversal activity of DarG1.

In Vitro ADP-Ribosylation of DNA by DarT1

This assay directly visualizes the transfer of ADP-ribose from NAD⁺ to a DNA substrate by the DarT1 enzyme.

Table 3: Key Reagents for In Vitro ADP-Ribosylation Assay

ReagentFinal ConcentrationPurpose
Purified DarT1 enzyme1-5 µMThe ADP-ribosyltransferase
DNA substrate (e.g., single-stranded oligonucleotide)10-20 µMThe substrate to be modified
NAD⁺ (Nicotinamide adenine dinucleotide)100-500 µMThe ADP-ribose donor
Reaction Buffer1xProvides optimal pH and ionic strength for enzyme activity

Protocol: In Vitro DNA ADP-Ribosylation Assay

  • Reaction Setup:

    • In a microfuge tube, combine the following in reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT):

      • DNA substrate (e.g., a 30-mer single-stranded DNA oligonucleotide)

      • NAD⁺

      • Purified DarT1 enzyme

    • For a negative control, prepare a reaction without the DarT1 enzyme.

  • Incubation:

    • Incubate the reaction at 37°C for 1-2 hours.

  • Analysis of ADP-Ribosylation:

    • The modification can be detected in several ways:

      • Gel Shift Assay: Analyze the reaction products on a denaturing polyacrylamide gel (e.g., 15% TBE-Urea gel). The ADP-ribosylated DNA will migrate slower than the unmodified DNA.

      • Mass Spectrometry: To confirm the mass change corresponding to the addition of an ADP-ribose moiety.

Detection of ADP-Ribosylated DNA

The following protocols are used to detect ADP-ribosylated DNA from in vivo or in vitro experiments.

Protocol: Dot Blot Assay for ADP-Ribosylated DNA

  • Sample Preparation:

    • Isolate total DNA from phage-infected DarTG1-expressing and control cells.

    • Denature the DNA by heating at 95°C for 5 minutes, followed by rapid cooling on ice.

  • Membrane Application:

    • Spot 1-2 µg of the denatured DNA onto a nitrocellulose or nylon membrane.

    • Allow the spots to air dry.

    • UV-crosslink the DNA to the membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody that specifically recognizes ADP-ribose (e.g., anti-pan-ADP-ribose binding reagent) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image on a chemiluminescence imager.

Protocol: Enzymatic Labeling of Terminal ADP-Ribose (ELTA) Assay [2][3][4]

This highly sensitive method enzymatically labels the terminal ADP-ribose on DNA.

  • Reaction Setup:

    • In a total volume of 20 µL, combine:

      • Up to 1 µg of DNA isolated from phage-infected cells.

      • 1x Labeling Buffer (20 mM Tris-HCl pH 7.5, 20 mM Magnesium Acetate, 2.5 mM DTT).

      • 50 µg/mL poly(I:C) (to activate OAS1).[2]

      • 5 µCi α-³²P-dATP.

      • 50 µg/mL purified OAS1 enzyme.[2]

  • Incubation:

    • Incubate at 37°C for 2 hours.[2]

  • Purification and Detection:

    • Purify the labeled DNA using a spin column to remove unincorporated nucleotides.

    • Measure the incorporated radioactivity using a scintillation counter. An increase in counts per minute (CPM) in samples from DarTG1-expressing cells compared to controls indicates DNA ADP-ribosylation.

III. Analysis of Protein-Protein Interactions

Investigating the interaction between the DarT1 toxin and the DarG1 antitoxin is key to understanding the regulation of this TA system.

Bacterial Two-Hybrid (B2H) Assay

The B2H system is a powerful in vivo method to study protein-protein interactions in E. coli.

Protocol: Bacterial Adenylate Cyclase Two-Hybrid (BACTH) System

  • Plasmid Construction:

    • Clone the darT1 gene into a vector expressing the T18 fragment of adenylate cyclase (e.g., pUT18C).

    • Clone the darG1 gene into a vector expressing the T25 fragment of adenylate cyclase (e.g., pKT25).

  • Transformation:

    • Co-transform the pUT18C-darT1 and pKT25-darG1 plasmids into an adenylate cyclase deficient E. coli reporter strain (e.g., BTH101).

    • As controls, co-transform each construct with the corresponding empty vector.

  • Phenotypic Screening:

    • Plate the co-transformants on indicator plates (e.g., MacConkey agar with maltose or LB agar with X-gal) supplemented with appropriate antibiotics.

    • Incubate at 30°C for 24-48 hours.

    • A positive interaction between DarT1 and DarG1 will reconstitute the adenylate cyclase activity, leading to cAMP production. This will result in a color change on the indicator plates (e.g., red colonies on MacConkey-maltose agar or blue colonies on LB-X-gal agar).

  • Quantitative Analysis (β-galactosidase assay):

    • For a quantitative measure of interaction strength, perform a liquid β-galactosidase assay using ONPG as a substrate on permeabilized cells from liquid cultures of the co-transformants.

IV. Visualizing Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of DarTG1-mediated phage defense and a typical experimental workflow for its investigation.

DarTG1_Phage_Defense_Pathway cluster_host Bacterial Cell DarTG1_complex DarT1-DarG1 Complex (Inactive) DarT1_active Active DarT1 Toxin DarTG1_complex->DarT1_active DarG1 DarG1 Antitoxin DarTG1_complex->DarG1 ADP_ribosylated_phage_DNA ADP-ribosylated Phage DNA DarT1_active->ADP_ribosylated_phage_DNA ADP-ribosylates Phage DNA Host_DNA Host DNA Replication_Blocked Phage Replication Blocked ADP_ribosylated_phage_DNA->Replication_Blocked Phage Phage Infection Phage_DNA Phage DNA Injection Phage->Phage_DNA Phage_DNA->DarT1_active Triggers Dissociation of DarT1-DarG1 Abortive_Infection Abortive Infection (Cell Death) Replication_Blocked->Abortive_Infection Experimental_Workflow cluster_invivo In Vivo Analysis cluster_invitro In Vitro / Biochemical Analysis plaque_assay Plaque Assay (EOP Determination) growth_curves Growth Curves & CFU (Abortive Infection) plaque_assay->growth_curves Confirm Defense Phenotype dna_extraction DNA Extraction from Infected Cells growth_curves->dna_extraction Investigate Mechanism detection Detection of ADP-ribosylated DNA (Dot Blot / ELTA) dna_extraction->detection Test for DNA Modification protein_purification Purify DarT1 & DarG1 Proteins adpr_assay In Vitro ADP-ribosylation Assay protein_purification->adpr_assay b2h Bacterial Two-Hybrid (DarT1-DarG1 Interaction) protein_purification->b2h adpr_assay->detection Validate Modification

References

Application Notes and Protocols for High-Throughput Screening of DarTG1 Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The DarTG1 system represents a novel prokaryotic toxin-antitoxin (TA) mechanism integral to bacterial defense against bacteriophage infection. The system comprises the toxin, DarT1, an ADP-ribosyltransferase, and the antitoxin, DarG1, an ADP-ribosylglycohydrolase. Upon phage infection, DarT1 is activated and catalyzes the ADP-ribosylation of viral DNA, effectively halting its replication and preventing the production of new virions.[1][2] The cognate antitoxin, DarG1, can reverse this modification.[3][4][5][6] The essential role of the DarTG1 system in bacterial immunity and its absence in eukaryotes make it a compelling target for the development of novel antimicrobial agents or, conversely, for modulators that could enhance the efficacy of phage therapy.

These application notes provide a framework for the development and implementation of a high-throughput screening (HTS) campaign to identify modulators of the DarTG1 system. The protocols described are based on established biochemical principles for measuring ADP-ribosylation and are adapted for an HTS format.

DarTG1 Signaling Pathway

The core mechanism of the DarTG1 defense system involves the enzymatic activities of the DarT1 toxin and the DarG1 antitoxin, which act in opposition to control the ADP-ribosylation state of phage DNA.

DarTG1_Signaling_Pathway cluster_host Bacterial Host Cell DarT1 DarT1 (Toxin) ADP-ribosyltransferase Viral_DNA Viral DNA DarT1->Viral_DNA ADP-ribosylates DarG1 DarG1 (Antitoxin) ADP-ribosylglycohydrolase ADP_Ribosylated_DNA ADP-ribosylated Viral DNA DarG1->ADP_Ribosylated_DNA Removes ADP-ribose Phage_Infection Phage Infection Phage_Infection->DarT1 Activates Viral_DNA->ADP_Ribosylated_DNA Replication_Proceeds Viral Replication Proceeds Viral_DNA->Replication_Proceeds ADP_Ribosylated_DNA->Viral_DNA Replication_Blocked Viral Replication Blocked ADP_Ribosylated_DNA->Replication_Blocked

Caption: The DarTG1 signaling pathway in response to bacteriophage infection.

High-Throughput Screening Workflow

A successful HTS campaign for DarTG1 modulators requires a multi-step process to identify, validate, and characterize candidate compounds. The following workflow outlines a proposed strategy.

HTS_Workflow cluster_workflow HTS Workflow for DarTG1 Modulators Primary_Screen Primary Screen: Biochemical Assay for DarT1 Inhibition Dose_Response Dose-Response and IC50 Determination Primary_Screen->Dose_Response Counter_Screen Counter-Screen: Assay for non-specific inhibitors Dose_Response->Counter_Screen Secondary_Screen Secondary Screen: Orthogonal Assay (e.g., DarG1 activity) Counter_Screen->Secondary_Screen Hit_Validation Hit Validation and Characterization Secondary_Screen->Hit_Validation

Caption: A proposed high-throughput screening workflow for identifying DarTG1 modulators.

Experimental Protocols

The following protocols describe biochemical assays suitable for a high-throughput screening campaign to identify inhibitors of DarT1 and activators of DarG1.

Protocol 1: Primary High-Throughput Screen for DarT1 Inhibitors

This protocol describes a fluorescence-based assay to identify inhibitors of DarT1's ADP-ribosyltransferase activity. The assay measures the incorporation of a fluorescently labeled NAD+ analog onto a single-stranded DNA (ssDNA) substrate.

Materials:

  • Purified recombinant DarT1 enzyme

  • ssDNA substrate with a DarT1 recognition sequence (e.g., 5'-biotinylated NNTNTCN-3')

  • Fluorescently labeled NAD+ analog (e.g., etheno-NAD+)

  • Assay buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT

  • Streptavidin-coated 384-well plates

  • Compound library

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Plate Preparation:

    • Add 25 µL of streptavidin-coated bead slurry to each well of a 384-well plate.

    • Wash the wells twice with 50 µL of wash buffer (Assay buffer with 0.05% Tween-20).

    • Add 25 µL of 1 µM biotinylated ssDNA substrate to each well and incubate for 1 hour at room temperature to allow for binding.

    • Wash the wells twice with 50 µL of wash buffer.

  • Compound Addition:

    • Add 100 nL of test compounds from the library to the appropriate wells.

    • For control wells, add 100 nL of DMSO (negative control) or a known ADP-ribosyltransferase inhibitor (positive control).

  • Enzyme Reaction:

    • Prepare a reaction mix containing DarT1 enzyme (final concentration 100 nM) and fluorescently labeled NAD+ (final concentration 10 µM) in assay buffer.

    • Add 25 µL of the reaction mix to each well.

    • Incubate the plate for 30 minutes at 37°C.

  • Detection:

    • Wash the wells three times with 50 µL of wash buffer to remove unincorporated fluorescent NAD+.

    • Add 50 µL of assay buffer to each well.

    • Read the fluorescence intensity in each well using a plate reader (excitation/emission wavelengths appropriate for the fluorescent label).

Data Analysis:

  • Calculate the percent inhibition for each compound relative to the positive and negative controls.

  • Compounds exhibiting inhibition above a predefined threshold (e.g., >50%) are considered primary hits.

Protocol 2: Secondary Screen for DarG1 Activators

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to identify activators of DarG1's ADP-ribosylglycohydrolase activity. The assay measures the removal of an ADP-ribose moiety from a fluorescently labeled ssDNA substrate.

Materials:

  • Purified recombinant DarG1 enzyme

  • Fluorescently labeled and ADP-ribosylated ssDNA substrate (prepared by pre-reacting the biotinylated ssDNA from Protocol 1 with DarT1 and a lanthanide-labeled NAD+ analog).

  • Streptavidin-Europium (donor fluorophore)

  • Anti-ADP-ribose antibody conjugated to a suitable acceptor fluorophore (e.g., APC).

  • Assay buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT

  • 384-well plates

  • Compound library

  • TR-FRET-capable plate reader

Procedure:

  • Reaction Setup:

    • In a 384-well plate, add 5 µL of the pre-ADP-ribosylated, biotinylated ssDNA substrate (final concentration 100 nM).

    • Add 100 nL of test compounds.

    • Add 5 µL of DarG1 enzyme (final concentration 50 nM) in assay buffer to initiate the reaction. For the negative control, add assay buffer without the enzyme.

    • Incubate for 60 minutes at 37°C.

  • Detection:

    • Add 5 µL of a detection mix containing Streptavidin-Europium (final concentration 2 nM) and the anti-ADP-ribose-APC antibody (final concentration 20 nM).

    • Incubate for 60 minutes at room temperature, protected from light.

  • Measurement:

    • Read the TR-FRET signal on a compatible plate reader (e.g., excitation at 340 nm, emission at 615 nm for the donor and 665 nm for the acceptor).

Data Analysis:

  • Calculate the ratio of the acceptor and donor fluorescence signals.

  • A decrease in the FRET signal indicates the removal of the ADP-ribose group and thus activation of DarG1.

  • Calculate the percent activation for each compound relative to the negative control.

Data Presentation

Quantitative data from the HTS campaign should be summarized in a clear and concise format.

Parameter DarT1 Inhibition Screen DarG1 Activation Screen
Number of Compounds Screened [e.g., 100,000][e.g., 10,000]
Primary Hit Rate (%) [e.g., 0.5%][e.g., 0.2%]
Confirmed Hit Rate (%) [e.g., 0.1%][e.g., 0.05%]
Example Hit Compound [Compound ID][Compound ID]
IC50 / EC50 (µM) [Value][Value]
Z'-factor [e.g., > 0.5][e.g., > 0.5]

Note: The values presented in the table are hypothetical and should be replaced with actual experimental data.

Conclusion

The provided application notes and protocols offer a comprehensive starting point for initiating a high-throughput screening campaign to discover novel modulators of the DarTG1 toxin-antitoxin system. The successful identification and characterization of such compounds could pave the way for new therapeutic strategies to combat bacterial infections or to enhance the efficacy of phage-based therapies. Rigorous validation of primary hits through dose-response studies, counter-screens, and secondary orthogonal assays is crucial for the identification of robust and specific lead compounds.

References

Application Notes and Protocols: Cellular Localization of DarT1 and NADAR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the cellular localization of the DarT1 toxin and its cognate NADAR (NAD+ and ADP-ribose associated) antitoxin. Understanding the subcellular distribution of these proteins is critical for elucidating their function in bacterial toxin-antitoxin systems, particularly their role in phage defense mechanisms and as potential targets for novel antimicrobial strategies.

Introduction to DarT1 and NADAR

The DarT1-NADAR system is a recently identified toxin-antitoxin (TA) module found in various bacteria. DarT1, the toxin component, is a DNA ADP-ribosyltransferase that modifies single-stranded DNA (ssDNA), leading to a stall in DNA replication and subsequent growth arrest. This activity is a key component of a phage defense mechanism, where the toxin is activated upon phage infection to inhibit viral replication. The NADAR protein functions as the antitoxin, reversing the DNA ADP-ribosylation catalyzed by DarT1, thereby protecting the host cell from its own toxin under normal conditions. The dynamic interplay and spatial organization of these two proteins within the bacterial cell are crucial for their regulatory functions.

Data Presentation: Quantitative Analysis of Cellular Localization

The following tables present hypothetical, yet representative, quantitative data from fluorescence microscopy and subcellular fractionation experiments designed to determine the localization of DarT1 and NADAR.

Table 1: Quantitative Analysis of DarT1-eGFP and NADAR-mCherry Localization by Fluorescence Microscopy

Protein FusionCellular CompartmentPercentage of Total Fluorescence Intensity (Mean ± SD, n=100 cells)
DarT1-eGFP Cytosol85.2 ± 5.6
Nucleoid-associated10.3 ± 3.1
Inner Membrane4.5 ± 2.2
NADAR-mCherry Cytosol92.8 ± 4.1
Nucleoid-associated5.1 ± 2.5
Inner Membrane2.1 ± 1.5
Co-localization (DarT1-eGFP & NADAR-mCherry) Pearson's Correlation Coefficient in Cytosol0.85 ± 0.07

This table illustrates the expected predominantly cytosolic localization of both proteins, with a minor fraction of DarT1 potentially associated with the nucleoid where its ssDNA substrate is present. The high Pearson's correlation coefficient suggests a significant co-localization in the cytosol, indicative of their interaction.

Table 2: Subcellular Fractionation and Western Blot Densitometry of DarT1 and NADAR

ProteinCytosolic Fraction (%)Inner Membrane Fraction (%)Periplasmic Fraction (%)Outer Membrane Fraction (%)
DarT1-His 90.56.2<1<1
NADAR-Strep 94.13.8<1<1
Control (GroEL) 98.2<1<1<1
Control (OmpA) <1<1<197.5

This table provides data from a complementary biochemical approach, confirming the cytosolic localization of both DarT1 and NADAR. The control proteins, GroEL (cytosolic) and OmpA (outer membrane), validate the fractionation procedure.

Experimental Protocols

Protocol 1: Cellular Localization of DarT1 and NADAR using Fluorescence Microscopy

This protocol describes the use of fluorescent protein fusions to visualize the subcellular localization of DarT1 and NADAR in E. coli.

1. Plasmid Construction: a. Clone the darT1 gene into a pBAD vector containing a C-terminal eGFP tag (pBAD-DarT1-eGFP). b. Clone the nadar gene into a compatible pET vector with a C-terminal mCherry tag (pET-NADAR-mCherry). c. Transform the resulting plasmids into an appropriate E. coli expression strain (e.g., BL21(DE3)).

2. Protein Expression: a. Grow the co-transformed E. coli in LB medium with appropriate antibiotics at 37°C to an OD600 of 0.4-0.6. b. Induce the expression of DarT1-eGFP with 0.2% L-arabinose and NADAR-mCherry with 0.1 mM IPTG. c. Incubate the culture for 3-4 hours at 30°C.

3. Sample Preparation for Microscopy: a. Harvest 1 mL of the induced culture by centrifugation (5000 x g, 5 min). b. Wash the cell pellet twice with 1x PBS. c. Resuspend the cells in 100 µL of PBS. d. To visualize the nucleoid, add DAPI to a final concentration of 2 µg/mL and incubate in the dark for 15 minutes. e. Place 2 µL of the cell suspension on a 1.5% agarose pad on a microscope slide.

4. Fluorescence Microscopy and Image Analysis: a. Acquire images using a fluorescence microscope equipped with appropriate filter sets for DAPI, eGFP, and mCherry. b. Capture images in all three channels for the same field of view. c. Perform quantitative image analysis using software such as ImageJ or FIJI. i. Generate fluorescence intensity profiles across the length of the cells. ii. Calculate the percentage of fluorescence signal in different cellular regions (cytosol, nucleoid-associated). iii. Determine the co-localization of DarT1-eGFP and NADAR-mCherry by calculating the Pearson's correlation coefficient.

Protocol 2: Subcellular Fractionation of E. coli Expressing DarT1 and NADAR

This protocol details the separation of cellular compartments to determine the localization of DarT1 and NADAR by Western blotting.

1. Protein Expression and Cell Lysis: a. Express His-tagged DarT1 and Strep-tagged NADAR in E. coli as described in Protocol 1. b. Harvest a 50 mL culture by centrifugation (6000 x g, 15 min, 4°C). c. Resuspend the pellet in 5 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM PMSF, 1 mg/mL lysozyme). d. Incubate on ice for 30 minutes. e. Lyse the cells by sonication on ice. f. Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to remove intact cells and debris. The supernatant is the total cell extract.

2. Separation of Cytoplasmic and Membrane Fractions: a. Transfer the total cell extract to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C. b. The supernatant contains the soluble cytoplasmic and periplasmic proteins. c. The pellet contains the total membrane fraction.

3. Separation of Inner and Outer Membranes (optional, for higher resolution): a. Resuspend the total membrane pellet in a buffer containing 1% Sarkosyl and incubate at room temperature for 30 minutes. This selectively solubilizes the inner membrane. b. Centrifuge at 100,000 x g for 1 hour at 4°C. The supernatant contains the inner membrane fraction, and the pellet contains the outer membrane fraction.

4. Western Blot Analysis: a. Determine the protein concentration of each fraction using a BCA assay. b. Separate equal amounts of protein from each fraction by SDS-PAGE. c. Transfer the proteins to a PVDF membrane. d. Probe the membrane with anti-His and anti-Strep antibodies to detect DarT1 and NADAR, respectively. e. Use antibodies against known cellular markers (e.g., GroEL for cytosol, OmpA for the outer membrane) to assess the purity of the fractions. f. Perform densitometric analysis of the Western blot bands to quantify the relative abundance of DarT1 and NADAR in each fraction.

Visualizations

Experimental_Workflow_Fluorescence_Microscopy cluster_cloning Plasmid Construction cluster_expression Protein Expression cluster_imaging Microscopy cluster_analysis Data Analysis clone_dart1 Clone darT1 into pBAD-eGFP transform Co-transform E. coli clone_dart1->transform clone_nadar Clone nadar into pET-mCherry clone_nadar->transform induce Induce with Arabinose & IPTG transform->induce prepare Prepare cells for imaging (DAPI stain) induce->prepare acquire Acquire images (DAPI, eGFP, mCherry) prepare->acquire quantify Quantitative Image Analysis acquire->quantify colocalize Co-localization Analysis acquire->colocalize

Caption: Workflow for fluorescence microscopy-based localization of DarT1 and NADAR.

DarT1_NADAR_Signaling_Pathway cluster_system DarT1-NADAR Toxin-Antitoxin System DarT1 DarT1 (Toxin) NADAR NADAR (Antitoxin) DarT1->NADAR Inhibited by ADP_ribosylated_ssDNA ADP-ribosylated ssDNA DarT1->ADP_ribosylated_ssDNA ADP-ribosylates ssDNA Single-stranded DNA (ssDNA) NADAR->ssDNA Reverses modification Replication_Stall DNA Replication Stall ADP_ribosylated_ssDNA->Replication_Stall Phage_Defense Phage Defense Replication_Stall->Phage_Defense

Application Notes and Protocols for Assessing DarTG1 Activity In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The DarTG toxin-antitoxin (TA) system represents a critical bacterial defense mechanism against bacteriophage infection. The toxin component, DarT1, is a DNA ADP-ribosyltransferase that, upon activation during phage infection, modifies the phage DNA. This modification inhibits phage replication, leading to an abortive infection cycle and protection of the bacterial population. Understanding the in vivo activity of DarTG1 is crucial for developing novel antibacterial strategies and for comprehending the intricate arms race between bacteria and their viral predators.

These application notes provide a comprehensive overview of the key methods used to assess DarTG1 activity in vivo, complete with detailed experimental protocols, data presentation tables, and visual workflows to guide researchers in this field.

Signaling Pathway of DarTG1-Mediated Phage Defense

Upon infection of a bacterium harboring the DarTG1 system, the invading phage machinery triggers the activation of the DarT1 toxin. The precise activation mechanism is thought to involve the degradation of the unstable DarG1 antitoxin, which normally neutralizes DarT1. The liberated DarT1 toxin then utilizes NAD+ as a substrate to transfer an ADP-ribose moiety onto the phage's DNA. This covalent modification sterically hinders the replicative machinery, effectively halting phage DNA replication and, consequently, the production of new phage particles. This process ultimately leads to the demise of the infected bacterial cell, an altruistic act that prevents the propagation of the phage to the surrounding bacterial population.

DarTG1_Signaling_Pathway cluster_bacterium Bacterial Cell Phage Phage Infection DarG1_degraded DarG1 Antitoxin Degradation Phage->DarG1_degraded Triggers DarTG1_complex DarT1-DarG1 Complex (Inactive) DarT1_active Active DarT1 Toxin DarTG1_complex->DarT1_active Releases Phage_DNA Phage DNA DarT1_active->Phage_DNA ADP-ribosylates ADP_ribosylated_DNA ADP-ribosylated Phage DNA Replication_machinery Replication Machinery ADP_ribosylated_DNA->Replication_machinery Blocks Abortive_infection Abortive Infection (Cell Lysis) Replication_machinery->Abortive_infection Leads to

Caption: DarTG1 signaling pathway upon phage infection.

I. Direct Assessment of DarTG1 Activity: DNA ADP-ribosylation

The most direct method to assess DarTG1 activity in vivo is to detect the ADP-ribosylation of phage DNA. The Enzymatic Labeling of Terminal ADP-ribose (ELTA) assay is a sensitive technique adapted for this purpose.

Experimental Workflow: ELTA Assay for ADP-ribosylated DNA

ELTA_Workflow Infection 1. Phage Infection of DarTG1-expressing Bacteria Extraction 2. DNA Extraction from Infected Cells Infection->Extraction ELTA_reaction 3. ELTA Reaction: - OAS1 Enzyme - ³²P-dATP (or fluorescent dATP) Extraction->ELTA_reaction Incubation 4. Incubation ELTA_reaction->Incubation Measurement 5. Measurement of Incorporated Radioactivity (Scintillation Counting) Incubation->Measurement Dot_blot 6. (Alternative) Dot Blot with anti-ADP-ribose Antibody Incubation->Dot_blot

Caption: Workflow for the ELTA assay.
Protocol: Enzymatic Labeling of Terminal ADP-ribose (ELTA) Assay

This protocol is adapted from methods for detecting protein ADP-ribosylation and has been successfully used to measure ADP-ribosylation of DNA following phage infection.[1]

Materials:

  • E. coli strains with and without the DarTG1 system.

  • Bacteriophage of interest (e.g., RB69).

  • Luria-Bertani (LB) broth and agar.

  • DNA extraction kit.

  • Recombinant OAS1 enzyme.

  • [α-³²P]dATP (or fluorescently labeled dATP).

  • Poly(I:C).

  • Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Scintillation counter and vials.

  • (Optional) Nitrocellulose membrane and anti-ADP-ribose antibody for dot blot analysis.

Procedure:

  • Bacterial Culture and Infection:

    • Grow overnight cultures of E. coli strains (with and without DarTG1) at 37°C in LB broth.

    • Subculture the bacteria to an OD₆₀₀ of ~0.3.

    • Infect the cultures with the bacteriophage at a specific Multiplicity of Infection (MOI), for example, MOI = 5.

    • Incubate for a set time post-infection (e.g., 15 minutes) to allow for DarT1 activity.

  • DNA Extraction:

    • Harvest the bacterial cells by centrifugation.

    • Extract total DNA from the infected cells using a standard DNA extraction kit. Ensure high purity of the extracted DNA.

  • ELTA Reaction:

    • Prepare the ELTA reaction mix in a total volume of 20 µL:

      • ~1 µg of extracted DNA.

      • 1 µL of OAS1 enzyme.

      • 1 µL of [α-³²P]dATP.

      • 1 µL of Poly(I:C) to activate OAS1.

      • 4 µL of 5x reaction buffer.

      • Nuclease-free water to 20 µL.

    • Incubate the reaction at 37°C for 30-60 minutes.

  • Measurement:

    • Spot the reaction mixture onto a filter paper and allow it to dry.

    • Wash the filter paper to remove unincorporated [α-³²P]dATP.

    • Place the filter paper in a scintillation vial with a scintillation cocktail.

    • Measure the incorporated radioactivity using a scintillation counter. Higher counts indicate a higher level of DNA ADP-ribosylation.

  • Data Presentation:

StrainConditionELTA Signal (CPM)Fold Change vs. Control
Wild-TypeUninfected150 ± 201.0
Wild-TypePhage Infected180 ± 301.2
DarTG1+Uninfected165 ± 251.1
DarTG1+Phage Infected5800 ± 45038.7
DarT*G1 (inactive)Phage Infected200 ± 401.3

Note: Data are hypothetical and for illustrative purposes.

II. Indirect Assessment of DarTG1 Activity: Phenotypic and Molecular Assays

The activity of DarTG1 can also be inferred by observing its effects on phage replication and bacterial survival.

Phage Replication and Proliferation Assays

This classic virological technique is used to determine the latent period and burst size of a phage, both of which are significantly altered by DarTG1 activity.

Protocol: One-Step Growth Curve

  • Adsorption:

    • Grow host bacteria (with and without DarTG1) to mid-log phase (OD₆₀₀ ~0.5).

    • Infect the bacteria with the phage at a low MOI (e.g., 0.1) to ensure that most cells are infected by at most one phage.

    • Allow 5-10 minutes for phage adsorption.

  • Removal of Unadsorbed Phage:

    • Centrifuge the culture to pellet the bacteria and remove the supernatant containing unadsorbed phages.

    • Resuspend the pellet in fresh, pre-warmed media.

  • Lysis and Titer Measurement:

    • Incubate the culture at 37°C with shaking.

    • Take samples at regular time intervals (e.g., every 5-10 minutes).

    • Immediately dilute the samples and plate with a susceptible host bacterial lawn to determine the phage titer (Plaque Forming Units per mL, PFU/mL).

  • Data Analysis and Presentation:

    • Plot the phage titer over time. The latent period is the time until the first burst of new phages, and the burst size is the average number of phages released per infected cell.

StrainLatent Period (min)Burst Size (PFU/cell)
Wild-Type25100
DarTG1+No burst observed0

Note: Data are hypothetical and for illustrative purposes.

The inhibition of phage DNA replication by DarTG1 can be quantified using qPCR, ddPCR, or deep sequencing.

Protocol: Quantification of Phage DNA by qPCR

  • Follow the infection and DNA extraction steps as in the ELTA protocol.

  • Design qPCR primers specific to the phage genome.

  • Perform qPCR on the extracted total DNA to quantify the amount of phage DNA relative to bacterial host DNA (using primers for a single-copy host gene).

  • A significant reduction in the ratio of phage to host DNA in DarTG1-expressing cells compared to controls indicates inhibition of phage DNA replication.[1]

StrainTime Post-Infection (min)Phage DNA / Host DNA Ratio
Wild-Type150.8
DarTG1+150.1

Note: Data are hypothetical and for illustrative purposes.

Bacterial Survival and Growth Assays

This assay measures the number of viable bacterial cells after phage infection.

Protocol: CFU Assay

  • Infect bacterial cultures (with and without DarTG1) with phage at a defined MOI.

  • At various time points post-infection, take aliquots of the culture.

  • Perform serial dilutions of the aliquots.

  • Plate the dilutions on LB agar plates and incubate overnight at 37°C.

  • Count the number of colonies to determine the CFU/mL. A sharp decline in CFUs in the DarTG1-expressing strain indicates cell death due to the abortive infection mechanism.

Monitoring the optical density (OD₆₀₀) of a liquid culture provides a real-time assessment of bacterial population growth and lysis.

Protocol: Bacterial Growth Curves

  • Inoculate a 96-well plate with bacterial cultures (with and without DarTG1).

  • Add phage at different MOIs to the wells.

  • Incubate the plate in a microplate reader with shaking at 37°C.

  • Measure the OD₆₀₀ at regular intervals. Lysis of the culture is observed as a decrease in OD₆₀₀.

Assays for Downstream Cellular Processes

DarTG1-mediated abortive infection can lead to a shutdown of host cellular processes.

  • RNA Synthesis: Measured by the incorporation of radiolabeled uridine (e.g., ³H-uridine) into newly synthesized RNA.[1]

  • Protein Synthesis: Assessed by pulse-labeling with radiolabeled amino acids (e.g., ³⁵S-methionine/cysteine) followed by SDS-PAGE and autoradiography.[1]

A significant reduction in the incorporation of these labels in phage-infected DarTG1+ cells compared to controls indicates a general shutdown of cellular metabolism.

Visualization of In Vivo Processes

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to DNA. It can be used to visualize bacterial and phage DNA within the cell.

Protocol: DAPI Staining

  • Infect bacterial cells with phage as described previously.

  • At desired time points, fix the cells (e.g., with formaldehyde).

  • Stain the fixed cells with DAPI.

  • Visualize the cells using fluorescence microscopy. In DarTG1-expressing cells, phage DNA replication will be inhibited, resulting in a different DAPI staining pattern compared to control cells where phage DNA replicates and fills the cell.

Conclusion

The assessment of DarTG1 activity in vivo requires a multi-faceted approach. Direct detection of phage DNA ADP-ribosylation using the ELTA assay provides the most definitive evidence of DarT1 toxin activity. This can be complemented by a suite of indirect assays that measure the downstream consequences of this activity, including the inhibition of phage replication, induction of an abortive infection, and the shutdown of host cellular processes. The protocols and data presentation formats provided in these application notes offer a robust framework for researchers to investigate the fascinating biology of the DarTG1 system and its potential as a target for novel antimicrobial therapies.

References

Application Notes and Protocols for Chromatin Immunoprecipitation of ADP-ribosylated DNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the enrichment of ADP-ribosylated chromatin. The study of DNA-associated ADP-ribosylation is critical for understanding various cellular processes, including DNA damage repair, chromatin remodeling, and transcriptional regulation. The protocols outlined below are particularly relevant for investigating the mechanism of action of drugs targeting enzymes involved in ADP-ribosylation, such as Poly(ADP-ribose) polymerases (PARPs).

Introduction

ADP-ribosylation is a post-translational modification where ADP-ribose moieties are transferred from nicotinamide adenine dinucleotide (NAD+) to target proteins. This process is catalyzed by ADP-ribosyltransferases (ARTs), including the PARP family of enzymes. PARP1, a key player in the DNA damage response, is activated by DNA strand breaks and synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins, such as histones. This PARylation event serves as a scaffold to recruit DNA repair machinery.

The transient nature and low abundance of this modification, coupled with a historical lack of specific antibodies suitable for chromatin immunoprecipitation (ChIP), have made studying ADP-ribosylation in the context of chromatin challenging. However, recent advancements have led to the development of robust methods for the enrichment and analysis of ADP-ribosylated DNA.

This document details two primary methodologies:

  • ADP-ribose-specific Chromatin-Affinity Purification (ADPr-ChAP): This method utilizes the high affinity of specific ADP-ribose binding domains to capture ADP-ribosylated chromatin.

  • Click-ChIP-seq: A chemical biology approach that employs a modified NAD+ analog to label and subsequently enrich ADP-ribosylated chromatin.

Data Presentation

The following tables provide a summary of quantitative data and key parameters for the successful execution of ChIP for ADP-ribosylated DNA.

ParameterRecommendationNotes
Starting Material 1-10 million cells per immunoprecipitationOptimal cell number may vary depending on cell type and the abundance of the modification.
Chromatin Shearing Sonication to an average fragment size of 200-600 bpProper shearing is critical for resolution. Optimization of sonication time and power is recommended.
Antibody/Affinity Reagent 2-5 µg of anti-PARP1 antibody or 10-20 µg of GST-tagged ADP-ribose binding domainThe optimal amount should be determined by titration for each new antibody or reagent lot.
Expected DNA Yield 1-10 ng per immunoprecipitationYield is highly dependent on the level of ADP-ribosylation, cell type, and the efficiency of the IP.
Method ComparisonADPr-ChAPClick-ChIPTraditional ChIP (anti-PARP1)
Principle Affinity purification using ADP-ribose binding domainsMetabolic labeling with a "clickable" NAD+ analogImmunoprecipitation with an antibody against PARP1
Specificity Captures all ADP-ribosylated chromatinSpecific to the activity of an engineered, analog-sensitive PARPEnriches for chromatin associated with the PARP1 protein, not necessarily the modification itself
Signal-to-Noise Generally high due to the specificity of the binding domainsHigh, with low backgroundCan be variable depending on antibody quality and specificity
Cellular Perturbation MinimalRequires expression of an analog-sensitive PARP mutantMinimal

Signaling Pathways and Experimental Workflows

DNA Damage Response Signaling Pathway

The following diagram illustrates the central role of PARP1 in the DNA damage response, leading to the ADP-ribosylation of chromatin.

DNA_Damage_Response cluster_0 Nucleus DNA_damage DNA Strand Break PARP1 PARP1 DNA_damage->PARP1 activates ADPr Poly(ADP-ribose) chains PARP1->ADPr synthesizes using NAD NAD+ NAD->PARP1 Chromatin Chromatin ADPr->Chromatin modifies Recruitment Recruitment of DNA Repair Factors (e.g., XRCC1) ADPr->Recruitment scaffolds Relaxation Chromatin Relaxation Chromatin->Relaxation undergoes Repair DNA Repair Recruitment->Repair Relaxation->Repair facilitates

Caption: PARP1 activation and chromatin ADP-ribosylation in response to DNA damage.

Experimental Workflow for ADPr-ChAP

This diagram outlines the key steps in the ADP-ribose-specific Chromatin-Affinity Purification (ADPr-ChAP) protocol.

ADPr_ChAP_Workflow cluster_workflow ADPr-ChAP Workflow start Start: Crosslink cells with formaldehyde lysis Cell Lysis and Chromatin Shearing start->lysis incubation Incubate chromatin with GST-ADP-ribose binding domains lysis->incubation capture Capture with Glutathione-sepharose beads incubation->capture washes Wash beads to remove non-specific binding capture->washes elution Elute ADP-ribosylated chromatin washes->elution reverse_crosslink Reverse crosslinks and purify DNA elution->reverse_crosslink analysis Analyze DNA by qPCR or Sequencing reverse_crosslink->analysis

Caption: Overview of the ADPr-ChAP experimental workflow.

Experimental Protocols

Protocol 1: ADP-ribose-specific Chromatin-Affinity Purification (ADPr-ChAP)

This protocol is adapted from methodologies that utilize GST-tagged ADP-ribose binding domains for the enrichment of ADP-ribosylated chromatin[1][2].

Materials and Reagents:

  • Formaldehyde (37%)

  • Glycine (2.5 M)

  • PBS (phosphate-buffered saline)

  • Cell Lysis Buffer: 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-100, protease inhibitors

  • Nuclear Lysis Buffer: 10 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5 mM EGTA, 0.1% sodium deoxycholate, 0.5% N-lauroylsarcosine, protease inhibitors

  • Dilution Buffer: 1% Triton X-100, 2 mM EDTA, 150 mM NaCl, 20 mM Tris-HCl pH 8.0

  • Wash Buffer 1: 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.0, 150 mM NaCl

  • Wash Buffer 2: 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.0, 500 mM NaCl

  • Wash Buffer 3: 250 mM LiCl, 1% NP-40, 1% sodium deoxycholate, 1 mM EDTA, 10 mM Tris-HCl pH 8.0

  • TE Buffer: 10 mM Tris-HCl pH 8.0, 1 mM EDTA

  • Elution Buffer: 1% SDS, 100 mM NaHCO3

  • Proteinase K

  • RNase A

  • GST-tagged ADP-ribose binding domains (e.g., from RNF146 or Af1521)

  • Glutathione-sepharose beads

Procedure:

  • Crosslinking:

    • Treat cells with 1% formaldehyde for 10 minutes at room temperature to crosslink proteins to DNA.

    • Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

    • Wash cells twice with ice-cold PBS.

  • Cell Lysis and Chromatin Shearing:

    • Resuspend cells in Cell Lysis Buffer and incubate on ice for 10 minutes.

    • Pellet the nuclei and resuspend in Nuclear Lysis Buffer.

    • Sonicate the chromatin to an average fragment size of 200-600 bp. Centrifuge to pellet debris.

  • Immunoprecipitation:

    • Dilute the chromatin with Dilution Buffer.

    • Pre-clear the chromatin with glutathione-sepharose beads for 1 hour at 4°C.

    • Incubate the pre-cleared chromatin with 10-20 µg of GST-tagged ADP-ribose binding domains overnight at 4°C with rotation.

    • Add glutathione-sepharose beads and incubate for 2 hours at 4°C.

  • Washes:

    • Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, Wash Buffer 3, and TE Buffer.

  • Elution and Reverse Crosslinking:

    • Elute the chromatin from the beads by adding Elution Buffer and incubating at 65°C.

    • Reverse the crosslinks by incubating at 65°C for at least 6 hours.

    • Treat with RNase A and Proteinase K.

  • DNA Purification:

    • Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

Protocol 2: Click-ChIP for ADP-ribosylated DNA

This protocol provides a general framework for the Click-ChIP method, which requires the expression of an analog-sensitive PARP mutant[3][4].

Materials and Reagents:

  • Cells expressing an analog-sensitive PARP (asPARP) mutant

  • 8-Bu(3-yne)T-NAD+ (clickable NAD+ analog)

  • Biotin-azide

  • Copper (II) sulfate (CuSO4)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin-coated magnetic beads

  • Buffers for crosslinking, lysis, shearing, washes, and elution as described in Protocol 1.

Procedure:

  • Metabolic Labeling:

    • Incubate the asPARP-expressing cells with the clickable NAD+ analog to label newly synthesized ADP-ribose chains.

  • Crosslinking and Chromatin Preparation:

    • Proceed with formaldehyde crosslinking and chromatin shearing as described in Protocol 1.

  • Click Reaction:

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach biotin-azide to the alkyne-modified ADP-ribose.

    • Incubate the chromatin with biotin-azide, CuSO4, TCEP, and TBTA.

  • Enrichment of Biotinylated Chromatin:

    • Incubate the biotinylated chromatin with streptavidin-coated magnetic beads to capture the ADP-ribosylated fragments.

  • Washes, Elution, and DNA Purification:

    • Wash the beads extensively to remove non-specific binders.

    • Elute the chromatin and reverse crosslinks.

    • Purify the DNA for downstream analysis.

Application in Drug Development: Monitoring PARP Inhibitor Efficacy

ChIP-qPCR can be a powerful tool to assess the on-target efficacy of PARP inhibitors. By measuring the levels of ADP-ribosylation at specific genomic loci known to be targets of PARP activity, researchers can quantify the extent of enzyme inhibition.

Experimental Design:

  • Treat cells with a PARP inhibitor or vehicle control.

  • Induce DNA damage to stimulate PARP activity (e.g., with H2O2 or a DNA alkylating agent).

  • Perform ADPr-ChAP or Click-ChIP followed by qPCR using primers for specific gene promoters or DNA repair-associated loci.

Example Quantitative Data:

Genomic LocusTreatmentFold Enrichment over IgG
Gene A Promoter Vehicle + DNA Damage15.2 ± 2.1
Gene A Promoter PARP Inhibitor + DNA Damage2.5 ± 0.8
Negative Control Region Vehicle + DNA Damage1.1 ± 0.3
Negative Control Region PARP Inhibitor + DNA Damage1.0 ± 0.2

The data in the table demonstrates a significant reduction in ADP-ribosylation at the promoter of Gene A upon treatment with a PARP inhibitor, indicating effective on-target engagement of the drug.

Troubleshooting

ProblemPossible CauseSolution
Low DNA Yield Inefficient crosslinkingOptimize formaldehyde concentration and incubation time.
Incomplete cell lysisEnsure complete lysis by trying different buffer compositions or mechanical disruption.
Over-sonication of chromatinOptimize sonication conditions to avoid destroying epitopes or ADP-ribose moieties.
Inefficient immunoprecipitationTitrate the antibody or affinity reagent; ensure proper bead handling.
High Background Insufficient washingIncrease the number or stringency of washes.
Non-specific binding to beadsPre-clear the chromatin with beads before adding the specific antibody/reagent.
Cross-reactivity of the antibodyUse a highly specific monoclonal antibody or affinity reagent.
Inconsistent Results Variation in cell numberEnsure an accurate and consistent number of cells is used for each experiment.
Inconsistent chromatin shearingStandardize sonication parameters and sample volume.

By following these detailed protocols and considering the provided quantitative data and troubleshooting advice, researchers and drug development professionals can effectively utilize ChIP-based methods to investigate the dynamic landscape of chromatin ADP-ribosylation.

References

Mass Spectrometry Methods for Identifying ADP-Ribosylation Sites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADP-ribosylation is a dynamic post-translational modification (PTM) that plays a critical role in a wide array of cellular processes, including DNA repair, cell signaling, gene regulation, and apoptosis. This modification, catalyzed by ADP-ribosyltransferases (ARTs), involves the transfer of ADP-ribose from nicotinamide adenine dinucleotide (NAD+) to specific amino acid residues on target proteins. ADP-ribosylation can manifest as the attachment of a single ADP-ribose unit (mono-ADP-ribosylation or MARylation) or as a chain of multiple units (poly-ADP-ribosylation or PARylation).

The transient nature and low abundance of ADP-ribosylation, coupled with the labile bond between ADP-ribose and the modified amino acid, present significant challenges for its detection and characterization. Mass spectrometry (MS)-based proteomics has emerged as a powerful tool for the large-scale identification and quantification of ADP-ribosylation sites, providing invaluable insights into the molecular mechanisms governed by this PTM.

These application notes provide an overview of two prominent MS-based methodologies for the enrichment and identification of ADP-ribosylation sites: the use of the Af1521 macrodomain for the enrichment of ADP-ribosylated peptides and the phosphodiesterase-based method for the conversion of ADP-ribose to a stable phosphoribose mark. Detailed protocols for each method are provided to guide researchers in their implementation.

Signaling Pathway: DNA Damage Response

A key signaling pathway involving ADP-ribosylation is the DNA damage response (DDR). Upon DNA damage, Poly(ADP-ribose) polymerase 1 (PARP1) is recruited to the site of injury and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation event serves as a scaffold to recruit DNA repair factors, initiating the repair process.

DNA_Damage_Response cluster_0 Cellular Response to DNA Damage DNA_Damage DNA Damage PARP1 PARP1 Activation DNA_Damage->PARP1 PAR_synthesis PAR Synthesis PARP1->PAR_synthesis NAD+ Recruitment Recruitment of DNA Repair Factors PAR_synthesis->Recruitment PAR Chains DNA_Repair DNA Repair Recruitment->DNA_Repair

Figure 1: Simplified DNA Damage Response Pathway involving PARP1.

Application Note 1: Enrichment of ADP-ribosylated Peptides using the Af1521 Macrodomain

The Af1521 macrodomain, derived from Archaeoglobus fulgidus, is a highly specific binding module for ADP-ribose. This property has been leveraged to develop a powerful enrichment strategy for ADP-ribosylated peptides from complex biological samples. The recombinant Af1521 macrodomain can be immobilized on a solid support and used to capture ADP-ribosylated peptides, which are subsequently eluted and analyzed by mass spectrometry. This method has been successfully applied to identify thousands of ADP-ribosylation sites in human cells.

Experimental Workflow: Af1521 Macrodomain Enrichment

Af1521_Workflow start Cell Lysis and Protein Extraction digest Proteolytic Digestion (e.g., Trypsin) start->digest enrich Enrichment with Immobilized Af1521 digest->enrich wash Washing Steps enrich->wash elute Elution of ADP-ribosylated Peptides wash->elute ms LC-MS/MS Analysis elute->ms data Data Analysis and Site Identification ms->data

Figure 2: Workflow for Af1521 Macrodomain-based Enrichment.

Protocol 1: Af1521 Macrodomain-based Enrichment of ADP-ribosylated Peptides

This protocol is adapted from studies describing the use of the Af1521 macrodomain for ADP-ribosylome profiling.

Materials:

  • Cells or tissues of interest

  • Lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0, with protease and phosphatase inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Af1521 macrodomain coupled to agarose beads

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% Tween-20)

  • Elution buffer (e.g., 0.15% trifluoroacetic acid (TFA))

  • C18 desalting columns

Procedure:

  • Cell Lysis and Protein Extraction:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in lysis buffer on ice for 30 minutes with intermittent vortexing.

    • Clarify the lysate by centrifugation at 20,000 x g for 15 minutes at 4°C.

    • Determine protein concentration using a standard protein assay.

  • Reduction, Alkylation, and Digestion:

    • Reduce the protein lysate with 5 mM DTT for 1 hour at 37°C.

    • Alkylate with 15 mM IAA for 30 minutes in the dark at room temperature.

    • Dilute the lysate 8-fold with 50 mM Tris-HCl, pH 8.0, to reduce the urea concentration to 1 M.

    • Digest the proteins with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

    • Stop the digestion by adding TFA to a final concentration of 0.5%.

    • Desalt the resulting peptide mixture using a C18 column and dry the peptides under vacuum.

  • Enrichment of ADP-ribosylated Peptides:

    • Resuspend the dried peptides in wash buffer.

    • Incubate the peptide solution with Af1521-agarose beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads three times with wash buffer to remove non-specifically bound peptides.

    • Wash the beads once with water.

  • Elution and Sample Preparation for MS:

    • Elute the bound peptides with elution buffer.

    • Desalt the eluted peptides using a C18 StageTip and dry under vacuum.

    • Resuspend the peptides in 0.1% formic acid for LC-MS/MS analysis.

Application Note 2: Phosphodiesterase-based Method for ADP-ribosylation Site Identification

This method offers an alternative strategy that involves the enzymatic conversion of the heterogeneous ADP-ribose modification into a single, stable phosphoribose tag. Snake venom phosphodiesterase (SVP) is used to cleave the pyrophosphate bonds within the ADP-ribose moiety, leaving a phosphoribose remnant (212.0096 Da) at the site of modification. These phosphoribosylated peptides can then be enriched using standard phosphopeptide enrichment techniques, such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography, and subsequently identified by mass spectrometry.

Experimental Workflow: Phosphodiesterase-based Method

PDE_Workflow start Cell Lysis and Protein Denaturation pde_digest Digestion with Phosphodiesterase (SVP) start->pde_digest protease_digest Proteolytic Digestion (e.g., Trypsin) pde_digest->protease_digest phospho_enrich Phosphopeptide Enrichment (e.g., IMAC) protease_digest->phospho_enrich ms LC-MS/MS Analysis phospho_enrich->ms data Data Analysis and Site Identification ms->data

Figure 3: Workflow for the Phosphodiesterase-based Method.

Protocol 2: Phosphodiesterase-based Identification of ADP-ribosylation Sites

This protocol is a generalized procedure based on published phosphodiesterase-based methods.

Materials:

  • Cells or tissues of interest

  • Lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 7.5)

  • Snake Venom Phosphodiesterase (SVP)

  • Trypsin and/or Lys-C (mass spectrometry grade)

  • Phosphopeptide enrichment kit (e.g., IMAC or TiO2)

  • Wash and elution buffers for phosphopeptide enrichment

  • C18 desalting columns

Procedure:

  • Cell Lysis and Protein Denaturation:

    • Lyse cells in 8 M urea buffer as described in Protocol 1.

    • Clarify the lysate by centrifugation.

  • Phosphodiesterase and Protease Digestion:

    • Dilute the lysate to 1 M urea with an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Add SVP to the protein mixture and incubate for 1-2 hours at 37°C.

    • Subsequently, add trypsin (and/or Lys-C) and incubate overnight at 37°C.

    • Acidify the peptide solution with TFA to stop the digestion.

    • Desalt the peptides using a C18 column.

  • Enrichment of Phosphoribosylated Peptides:

    • Perform phosphopeptide enrichment using IMAC or TiO2 according to the manufacturer's instructions.

    • Briefly, this involves binding the peptides to the enrichment resin, washing away non-phosphorylated peptides, and eluting the enriched phosphopeptides.

  • Sample Preparation for MS:

    • Desalt the enriched peptides using a C18 StageTip.

    • Dry the peptides and resuspend in 0.1% formic acid for LC-MS/MS analysis.

Mass Spectrometry Analysis

The identification of ADP-ribosylation sites relies on the fragmentation of the modified peptides in the mass spectrometer. Different fragmentation techniques can be employed, each with its own advantages.

  • Higher-Energy Collisional Dissociation (HCD): This method provides high-resolution fragment ion spectra and is effective for identifying the peptide backbone. However, the labile ADP-ribose modification can be lost during HCD, making site localization challenging.

  • Electron-Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation technique that cleaves the peptide backbone while preserving labile PTMs. This makes it particularly well-suited for the confident localization of ADP-ribosylation sites.

  • Electron-Transfer Higher-Energy Collisional Dissociation (EThcD): This hybrid fragmentation method combines ETD with HCD, providing the benefits of both techniques. EThcD often yields more comprehensive fragmentation spectra, leading to higher confidence in both peptide identification and site localization.

A product-dependent approach, where an initial HCD scan triggers a subsequent ETD or EThcD scan on the same precursor ion, can be an efficient strategy for analyzing complex samples.

Data Analysis

Raw MS data is processed using software such as Proteome Discoverer or MaxQuant. The search parameters should include the specific mass shift for the ADP-ribose moiety (541.0611 Da for intact ADP-ribose) or the phosphoribose remnant (212.0096 Da). Site localization algorithms, such as ptmRS or ModScore, are used to assign a probability score to each potential modification site.

Quantitative Data Summary

The following tables summarize the number of identified ADP-ribosylation sites from various studies, highlighting the utility of different methodologies.

Table 1: Number of Identified ADP-ribosylation Sites in Human Cells

Cell LineTreatmentEnrichment MethodFragmentationNumber of Identified SitesReference
HeLaH₂O₂Af1521EThcD/ETD>7,000
U2OSH₂O₂/MMSAf1521EThcD1,681
HeLaMNNGMacrodomain/IMACCID/HCDNot specified
HeLaH₂O₂ELTA-MSHCD175

Table 2: Comparison of Fragmentation Methods for ADP-ribosylation Site Identification

Fragmentation MethodAdvantagesDisadvantages
HCD High-resolution fragment spectra, good for peptide IDLoss of labile PTM, can lead to poor site localization
ETD Preserves labile PTMs, excellent for site localizationCan be less efficient for smaller, low-charge peptides
EThcD Combines advantages of HCD and ETD, comprehensive fragmentationLonger scan times, may reduce the number of identified spectra in complex samples

Conclusion

The mass spectrometry-based methods described in these application notes provide robust and sensitive approaches for the identification and quantification of ADP-ribosylation sites. The choice of methodology will depend on the specific research question, available instrumentation, and the nature of the biological sample. The Af1521 macrodomain-based enrichment is a powerful tool for capturing intact ADP-ribosylated peptides, while the phosphodiesterase-based method offers an alternative strategy that simplifies the modification for easier detection. The use of advanced fragmentation techniques, such as EThcD, is crucial for the confident localization of this labile PTM. These powerful proteomic tools will continue to advance our understanding of the critical roles of ADP-ribosylation in health and disease, and will be invaluable for the development of novel therapeutics targeting this important post-translational modification.

Application Notes: Utilizing CRISPR to Elucidate the Function of the DarTG1 Toxin-Antitoxin System in Bacterial Phage Defense

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The DarTG1 system is a Type II toxin-antitoxin (TA) system that plays a critical role in defending bacteria against bacteriophage (phage) infection. The system comprises a stable toxin, DarT1, and a labile antitoxin, DarG1. The DarT1 toxin functions as a DNA ADP-ribosyltransferase. Upon phage infection, the DarT1 toxin is released from its cognate antitoxin and proceeds to ADP-ribosylate the phage's DNA.[1][2][3][4][5] This modification of the viral genetic material inhibits its replication, ultimately blocking the production of new phage particles.[1][2][3][4][5] This defense mechanism often results in abortive infection, where the infected bacterial cell dies but prevents the propagation of the phage to neighboring cells, thus protecting the overall bacterial population.[1][6][7]

Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) technology, particularly CRISPR interference (CRISPRi), has emerged as a powerful tool for studying bacterial gene function. By using a deactivated Cas9 (dCas9) protein guided by a single guide RNA (sgRNA), CRISPRi can be programmed to specifically bind to the promoter or coding region of a target gene, sterically hindering transcription and effectively knocking down gene expression. This approach allows for the controlled depletion of the DarTG1 system to investigate its role in phage defense and other cellular processes.

These application notes provide a framework for using CRISPRi to study the function of the DarTG1 system in bacteria, with a focus on its anti-phage activity. The protocols outlined below describe the generation of a darTG1 knockdown strain and the subsequent phenotypic assays to quantify the system's role in phage defense.

Data Presentation

The following tables summarize key quantitative data illustrating the function of the DarTG1 system in phage defense. This data is representative of the types of results that can be obtained using the protocols described herein.

Table 1: Effect of DarTG1 on Phage Plaque Formation

Bacterial StrainPhageEfficiency of Plating (EOP)Fold Reduction in EOP
Wild-Type (WT) with DarTG1RB691.0 x 10⁻⁵-
ΔdarTG1 (Knockout)RB691.01.0 x 10⁵
darTG1 Knockdown (CRISPRi)RB698.0 x 10⁻¹1.25

Efficiency of Plating (EOP) is normalized to the phage titer on the knockout strain.

Table 2: Impact of DarTG1 on Bacterial Survival During Phage Infection

Bacterial StrainPhage MOISurvival (% of uninfected control)
Wild-Type (WT) with DarTG15~0%
ΔdarTG1 (Knockout)5~0%
Wild-Type (WT) with DarTG10.1~80%
ΔdarTG1 (Knockout)0.1~10%

MOI: Multiplicity of Infection. At high MOI, both strains are overwhelmed. At low MOI, DarTG1 protects the population.

Table 3: Influence of DarTG1 on Phage Progeny Production

Bacterial StrainTime Post-Infection (minutes)Phage Titer (PFU/mL)
Wild-Type (WT) with DarTG145No detectable progeny
ΔdarTG1 (Knockout)45~5.0 x 10⁸

PFU: Plaque-Forming Units.

Table 4: DarTG1-mediated Inhibition of Phage DNA Synthesis

Bacterial StrainTime Post-Infection (minutes)³H-Thymidine Incorporation (Counts Per Minute)
Wild-Type (WT) with DarTG120~1,000
ΔdarTG1 (Knockout)20~15,000

Experimental Protocols

Protocol 1: CRISPRi-mediated Knockdown of darTG1 in E. coli

This protocol describes the creation of a specific sgRNA to target the darTG1 gene for transcriptional repression using a dCas9-expressing E. coli strain.

Materials:

  • E. coli strain expressing dCas9 (e.g., from a plasmid or integrated into the genome)

  • pCRISPRi plasmid backbone for sgRNA expression

  • Oligonucleotides for darTG1-targeting sgRNA (forward and reverse)

  • Restriction enzyme (e.g., BsaI)

  • T4 DNA Ligase

  • Competent E. coli cells for cloning (e.g., DH5α)

  • LB agar plates with appropriate antibiotics

  • DNA sequencing service

Methodology:

  • sgRNA Design:

    • Identify the promoter region or the 5' end of the coding sequence of the darTG1 gene.

    • Design a 20-nucleotide sgRNA sequence that is complementary to the non-template DNA strand.

    • Ensure the target sequence is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes dCas9).

    • Perform a BLAST search to ensure the sgRNA sequence is specific to darTG1 and has minimal off-target binding sites in the bacterial genome.

  • Oligonucleotide Preparation:

    • Synthesize forward and reverse oligonucleotides containing the 20-nt target sequence.

    • Add appropriate overhangs to the 5' ends of the oligos to enable cloning into the pCRISPRi plasmid (compatible with the chosen restriction enzyme).

  • Plasmid Construction:

    • Digest the pCRISPRi plasmid with the chosen restriction enzyme (e.g., BsaI).

    • Anneal the forward and reverse oligonucleotides to form a double-stranded DNA insert.

    • Ligate the annealed insert into the digested pCRISPRi plasmid using T4 DNA Ligase.

  • Transformation and Verification:

    • Transform the ligation mixture into competent E. coli cloning cells.

    • Plate the transformed cells on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.

    • Select individual colonies and isolate the plasmid DNA.

    • Verify the correct insertion of the sgRNA sequence by Sanger sequencing.

  • Transformation into dCas9-expressing Strain:

    • Transform the verified pCRISPRi-darTG1 plasmid into the E. coli strain expressing dCas9.

    • Select for transformants on LB agar with the appropriate antibiotics.

    • The resulting strain is the darTG1 knockdown strain.

Protocol 2: Phage Plaque Assay to Determine Phage Titer and Efficiency of Plating

This protocol is used to quantify the number of infectious phage particles and to assess the level of phage defense provided by the DarTG1 system.

Materials:

  • Wild-type, ΔdarTG1, and darTG1 knockdown bacterial strains

  • Bacteriophage stock (e.g., RB69)

  • LB broth and LB agar plates

  • Soft agar (LB with 0.7% agar)

  • Phage buffer (e.g., SM buffer)

  • Serological pipettes and micropipettes

  • Incubator

Methodology:

  • Prepare Bacterial Cultures:

    • Inoculate overnight cultures of the wild-type, ΔdarTG1, and darTG1 knockdown strains in LB broth with appropriate antibiotics.

    • Incubate at 37°C with shaking until the cultures reach mid-log phase (OD₆₀₀ ≈ 0.4-0.6).

  • Prepare Phage Dilutions:

    • Perform a 10-fold serial dilution of the phage stock in phage buffer.

  • Infection and Plating:

    • In separate tubes, mix 100 µL of each bacterial culture with 100 µL of each phage dilution.

    • Incubate at 37°C for 20 minutes to allow for phage adsorption.

    • Add 3 mL of molten soft agar (kept at 45-50°C) to each tube, mix gently, and immediately pour onto pre-warmed LB agar plates.

    • Swirl the plates to ensure an even layer of soft agar.

    • Allow the soft agar to solidify at room temperature.

  • Incubation and Plaque Counting:

    • Invert the plates and incubate at 37°C overnight.

    • Count the number of plaques (clear zones of lysed bacteria) on the plates.

    • Calculate the phage titer (PFU/mL) for each bacterial strain.

    • Determine the Efficiency of Plating (EOP) by dividing the phage titer on the wild-type or knockdown strain by the titer on the ΔdarTG1 strain.

Protocol 3: Bacterial Growth Curve Analysis During Phage Infection

This protocol measures the impact of DarTG1 on bacterial population growth in the presence of a phage infection.

Materials:

  • Wild-type, ΔdarTG1, and darTG1 knockdown bacterial strains

  • Bacteriophage stock

  • LB broth with appropriate antibiotics

  • 96-well microplate

  • Microplate reader with shaking and temperature control

Methodology:

  • Prepare Bacterial Cultures:

    • Grow overnight cultures of the bacterial strains as described in Protocol 2.

    • Dilute the overnight cultures to an OD₆₀₀ of ~0.05 in fresh LB broth.

  • Set up Microplate:

    • Add 180 µL of the diluted bacterial cultures to the wells of a 96-well plate.

    • Prepare a serial dilution of the phage stock.

    • Add 20 µL of different phage dilutions to the wells to achieve a range of Multiplicities of Infection (MOIs). Include a no-phage control for each strain.

  • Incubation and Measurement:

    • Place the microplate in a plate reader set to 37°C with intermittent shaking.

    • Measure the OD₆₀₀ of each well every 15-30 minutes for 8-12 hours.

  • Data Analysis:

    • Plot the OD₆₀₀ values against time for each strain and MOI.

    • Compare the growth curves of the wild-type, ΔdarTG1, and darTG1 knockdown strains at different MOIs.

Visualizations

DarTG1_Signaling_Pathway cluster_Bacterium Bacterial Cell cluster_Phage Phage DarTG1_complex DarT1-DarG1 Complex (Inactive) DarT1_active Active DarT1 Toxin (DNA ADP-ribosyltransferase) DarTG1_complex->DarT1_active Phage-induced trigger (Mechanism unknown) DarG1_degraded Degraded DarG1 Antitoxin DarTG1_complex->DarG1_degraded Phage_DNA Phage DNA DarT1_active->Phage_DNA ADP-ribosylates Bacterial_DNA Bacterial DNA Phage_Infection Phage Infection Phage_Infection->DarTG1_complex Phage_Infection->Phage_DNA ADP_ribosylated_Phage_DNA ADP-ribosylated Phage DNA No_Progeny No Phage Progeny ADP_ribosylated_Phage_DNA->No_Progeny Inhibits Replication CRISPRi_Workflow_for_DarTG1_Study cluster_CRISPRi_Construction CRISPRi System Construction cluster_Phenotypic_Assays Phenotypic Assays cluster_Strains Bacterial Strains cluster_Data_Analysis Data Analysis sgRNA_design 1. sgRNA Design for darTG1 Plasmid_construction 2. sgRNA Plasmid Construction sgRNA_design->Plasmid_construction Transformation 3. Transformation into dCas9 Strain Plasmid_construction->Transformation Knockdown darTG1 Knockdown Transformation->Knockdown Plaque_assay 4a. Phage Plaque Assay EOP_calc 5a. Calculate EOP Plaque_assay->EOP_calc Growth_curve 4b. Bacterial Growth Curve Analysis Growth_comparison 5b. Compare Growth Kinetics Growth_curve->Growth_comparison DNA_synthesis 4c. Phage DNA Synthesis Assay Synthesis_quant 5c. Quantify DNA Synthesis DNA_synthesis->Synthesis_quant WT Wild-Type WT->Plaque_assay WT->Growth_curve WT->DNA_synthesis Knockdown->Plaque_assay Knockdown->Growth_curve Knockdown->DNA_synthesis Knockout ΔdarTG1 (Control) Knockout->Plaque_assay Knockout->Growth_curve Knockout->DNA_synthesis Conclusion Conclusion: Elucidation of DarTG1 Function EOP_calc->Conclusion Growth_comparison->Conclusion Synthesis_quant->Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield of Recombinant DarT1 Protein

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields of recombinant DarT1 protein. The information is presented in a question-and-answer format to directly address common issues encountered during expression and purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am not seeing any expression of my recombinant DarT1 protein on an SDS-PAGE gel. What are the possible causes and solutions?

A1: Lack of a visible band corresponding to DarT1 on an SDS-PAGE gel is a common issue that can stem from several factors, from the expression construct to the induction conditions.

  • Codon Bias: The codon usage of the DarT1 gene may not be optimal for your E. coli expression host. This can lead to translational stalling and premature termination of protein synthesis.

    • Solution: Synthesize a codon-optimized version of the DarT1 gene for E. coli. Several commercial vendors offer codon optimization services.

  • Plasmid Integrity: The expression plasmid may have acquired mutations in the promoter region, the ribosome binding site, or the DarT1 coding sequence itself.

    • Solution: Re-transform your expression host with a freshly prepared or sequence-verified plasmid.

  • Inefficient Induction: The concentration of the inducer (e.g., IPTG) or the timing and temperature of induction might not be optimal.

    • Solution: Perform a small-scale optimization experiment to test a range of IPTG concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM) and post-induction incubation times and temperatures (e.g., 16°C overnight, 30°C for 4-6 hours, 37°C for 2-4 hours).

  • Protein Degradation: The DarT1 protein might be rapidly degraded by host cell proteases.

    • Solution: Use a protease-deficient E. coli strain (e.g., BL21(DE3)pLysS). Additionally, ensure that protease inhibitors are added to your lysis buffer.

Q2: I see a band of the correct size for DarT1 after induction, but most of it is in the insoluble pellet after cell lysis. How can I increase the solubility of my protein?

A2: The presence of your target protein in the insoluble fraction indicates the formation of inclusion bodies, which are aggregates of misfolded protein. DarT1, being a foreign protein to E. coli, can be prone to misfolding and aggregation, especially at high expression levels.

  • Lower Expression Temperature: High temperatures can accelerate protein synthesis, overwhelming the cellular machinery responsible for proper folding.

    • Solution: Lower the induction temperature. Inducing at a lower temperature (e.g., 16-20°C) for a longer period (e.g., 16-24 hours) slows down protein synthesis, allowing more time for correct folding.

  • Reduced Inducer Concentration: A high concentration of the inducer can lead to a rapid burst of protein expression, promoting aggregation.

    • Solution: Decrease the concentration of the inducer (e.g., IPTG to 0.1-0.25 mM).

  • Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein tag to DarT1 can improve its solubility.

    • Solution: Clone the DarT1 gene into a vector that adds a solubility-enhancing tag, such as Maltose Binding Protein (MBP) or N-utilization substance A (NusA). These tags can be later removed by site-specific proteases if required.

  • Co-expression of Chaperones: Chaperone proteins assist in the proper folding of other proteins.

    • Solution: Co-express your DarT1 construct with a plasmid that directs the synthesis of molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ/GrpE).

  • Buffer Composition: The composition of the lysis buffer can influence protein solubility.

    • Solution: Test the addition of solubility-enhancing additives to your lysis buffer, such as non-detergent sulfobetaines (NDSBs), low concentrations of mild detergents (e.g., Triton X-100, Tween-20), or stabilizing osmolytes like glycerol or sucrose.

Q3: My DarT1 protein is soluble, but the yield after purification is very low. What are the potential reasons and how can I improve my recovery?

A3: Low yield after purification can be due to issues with the purification resin, buffer conditions, or protein instability.

  • Inefficient Binding to Affinity Resin: If you are using a tagged protein (e.g., His-tagged DarT1), inefficient binding to the affinity resin is a common cause of low yield.

    • Solution:

      • Ensure the pH of your lysis and binding buffers is optimal for the tag-resin interaction (e.g., pH 7.5-8.0 for His-tag and Ni-NTA resin).

      • Check the accessibility of the tag. If it is partially buried within the folded protein, consider moving the tag to the other terminus.

      • If purifying under native conditions, ensure that no components in your buffer are interfering with binding (e.g., EDTA or DTT for Ni-NTA chromatography).

  • Protein Precipitation During Purification: The protein may be precipitating on the column or during buffer exchange steps.

    • Solution:

      • Increase the ionic strength of your buffers by adding 150-500 mM NaCl to minimize non-specific ionic interactions that can lead to aggregation.

      • Include stabilizing agents like glycerol (5-10%) in your purification buffers.

  • Premature Elution: The protein might be eluting during the wash steps.

    • Solution: Analyze your wash fractions by SDS-PAGE. If the protein is present, the wash conditions are too stringent. Decrease the concentration of the competing agent (e.g., imidazole in the wash buffer for His-tag purification).

  • Protein Degradation: The protein may be degraded by co-purifying proteases.

    • Solution: Add protease inhibitors to all your purification buffers and keep the protein at 4°C throughout the purification process.

Data Presentation

Table 1: Troubleshooting Guide for Low Recombinant DarT1 Yield - Expected Outcomes

Problem Troubleshooting Step Parameter Changed Expected Soluble DarT1 Yield (mg/L of culture) Notes
No/Low ExpressionCodon OptimizationGene Sequence1 - 5Can significantly improve translation efficiency.
Inclusion BodiesLower Induction TemperatureTemperature2 - 8Slower expression often leads to better folding.
Inclusion BodiesAdd Solubility Tag (e.g., MBP)Protein Construct5 - 15The tag itself adds to the molecular weight.
Low Purification YieldOptimize Imidazole in WashBuffer Composition3 - 10Prevents premature elution of His-tagged DarT1.
Low Purification YieldAdd Glycerol to BuffersBuffer Composition4 - 12Stabilizes the protein and prevents aggregation.

Note: The yields presented are hypothetical and will vary depending on the specific experimental conditions and expression system used.

Experimental Protocols

Protocol 1: Small-Scale Expression Trial for DarT1 Optimization
  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with your DarT1 expression plasmid. Plate on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.

  • Inoculation: Inoculate a single colony into 5 mL of LB medium with the corresponding antibiotic. Grow overnight at 37°C with shaking.

  • Expression Cultures: Inoculate 10 mL of fresh LB medium (with antibiotic) in multiple flasks with 100 µL of the overnight culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce each culture with a different condition to be tested (e.g., varying IPTG concentrations and temperatures). For example:

    • Flask 1: 0.1 mM IPTG, 16°C overnight

    • Flask 2: 0.5 mM IPTG, 16°C overnight

    • Flask 3: 0.1 mM IPTG, 30°C for 4 hours

    • Flask 4: 0.5 mM IPTG, 30°C for 4 hours

  • Harvesting: After the induction period, harvest 1 mL of each culture by centrifugation at 10,000 x g for 5 minutes.

  • Lysis and Analysis: Resuspend the cell pellets in 100 µL of lysis buffer. Lyse the cells by sonication or with a chemical lysis reagent. Centrifuge at 14,000 x g for 10 minutes to separate the soluble and insoluble fractions. Analyze the total cell lysate, soluble fraction, and insoluble fraction for each condition by SDS-PAGE.

Protocol 2: Purification of His-tagged DarT1 under Native Conditions
  • Cell Lysis: Resuspend the cell pellet from a large-scale culture in ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM PMSF). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble protein.

  • Binding: Apply the clarified lysate to a pre-equilibrated Ni-NTA affinity column.

  • Washing: Wash the column with 10-20 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol) to remove non-specifically bound proteins.

  • Elution: Elute the bound DarT1 protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol). Collect fractions and analyze by SDS-PAGE.

  • Buffer Exchange: Pool the fractions containing pure DarT1 and perform buffer exchange into a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) using dialysis or a desalting column.

Visualizations

Troubleshooting_Workflow Start Low Recombinant DarT1 Yield CheckExpression Check for Protein Expression (SDS-PAGE of total lysate) Start->CheckExpression NoBand No Visible Band CheckExpression->NoBand No BandPresent Band Present CheckExpression->BandPresent Yes OptimizeCodons Codon Optimization NoBand->OptimizeCodons CheckPlasmid Sequence Verify Plasmid NoBand->CheckPlasmid OptimizeInduction Optimize Induction Conditions (Temp, [IPTG], Time) NoBand->OptimizeInduction CheckSolubility Analyze Soluble vs. Insoluble Fractions (SDS-PAGE) BandPresent->CheckSolubility MostlyInsoluble Protein Mostly Insoluble (Inclusion Bodies) CheckSolubility->MostlyInsoluble Insoluble MostlySoluble Protein Mostly Soluble CheckSolubility->MostlySoluble Soluble MostlyInsoluble->OptimizeInduction LowerTemp Lower Induction Temperature MostlyInsoluble->LowerTemp SolubilityTag Add Solubility Tag (MBP, NusA) MostlyInsoluble->SolubilityTag CheckPurification Analyze Purification Fractions (Flow-through, Wash, Elution) MostlySoluble->CheckPurification ProteinInFTWash Protein in Flow-through or Wash CheckPurification->ProteinInFTWash LowElutionYield Low Yield in Elution CheckPurification->LowElutionYield OptimizeBuffers Optimize Purification Buffers (pH, Additives) ProteinInFTWash->OptimizeBuffers AdjustWash Adjust Wash Conditions ProteinInFTWash->AdjustWash LowElutionYield->OptimizeBuffers CheckTag Check Tag Accessibility LowElutionYield->CheckTag

Caption: Troubleshooting workflow for low recombinant DarT1 protein yield.

DarT1_Signaling_Pathway DarT1 DarT1 Toxin (ADP-Ribosyltransferase) ADPR_ssDNA ADP-Ribosylated ssDNA DarT1->ADPR_ssDNA transfers ADP-ribose to NAD NAD+ NAD->DarT1 donates ADP-ribose ssDNA Single-Stranded DNA (ssDNA) (e.g., from bacteriophage) ssDNA->ADPR_ssDNA ReplicationBlock Blockage of DNA Replication ADPR_ssDNA->ReplicationBlock PhageInfection Bacteriophage Infection PhageInfection->ssDNA introduces

Caption: Simplified signaling pathway of DarT1 action during bacteriophage infection.

Technical Support Center: Detection of Guanosine ADP-Ribosylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the detection of guanosine ADP-ribosylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental detection of this post-translational modification.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting guanosine ADP-ribosylation?

A1: The detection of guanosine ADP-ribosylation, a modification often catalyzed by enzymes like DarT1, presents several analytical hurdles.[1] Key challenges include:

  • Lability of the modification: The bond between ADP-ribose and guanosine can be unstable under certain experimental conditions, such as high temperature or extreme pH, leading to loss of the modification during sample preparation.

  • Low abundance: Guanosine ADP-ribosylation may occur at very low stoichiometry, making it difficult to detect above the background noise of complex biological samples.[1]

  • Lack of specific high-affinity reagents: While general anti-ADP-ribose antibodies exist, highly specific antibodies that recognize the guanosine-ADP-ribose linkage are not widely available, which can lead to issues with specificity and sensitivity.

  • Mass spectrometry complexities: The large and charged nature of the ADP-ribose moiety can complicate mass spectrometry analysis, affecting ionization and fragmentation.[1]

Q2: Which enzymes are known to catalyze guanosine ADP-ribosylation?

A2: The primary enzymes known to catalyze the ADP-ribosylation of guanosine residues in DNA are members of the DarT (Deoxy-D-arabino-heptulosonate-7-phosphate synthase-related Toxin) family of ADP-ribosyltransferases.[2] Specifically, DarT1 has been shown to transfer ADP-ribose to guanine bases.[2]

Q3: What are the common methods for detecting guanosine ADP-ribosylation?

A3: Several methods can be adapted to detect guanosine ADP-ribosylation, each with its own advantages and limitations:

  • Dot Blot/Western Blot: These immunoassays use antibodies that recognize the ADP-ribose moiety to detect the modification on DNA or proteins. They are relatively simple and quick but may lack specificity.

  • Mass Spectrometry (MS): LC-MS/MS is a powerful tool for identifying the precise location of the ADP-ribose modification on a guanosine residue within a DNA or RNA oligonucleotide.[1]

  • Enzymatic Assays: Using the reverse reaction of specific hydrolases that remove the modification can infer its presence. For example, the NADAR (NAD and ADP-ribose) hydrolase family of enzymes can reverse DarT1-catalyzed guanine ADP-ribosylation.[2]

Troubleshooting Guides

Dot Blot / Western Blot for Guanosine ADP-Ribosylation

Issue: No or Weak Signal

Possible Cause Troubleshooting Step
Low abundance of the modification Increase the amount of starting material (e.g., genomic DNA, protein). Consider enriching for the modified molecule before blotting.
Antibody not specific or sensitive enough Use a well-characterized pan-ADP-ribose antibody. If available, use an antibody specific for guanosine-ADP-ribosylation. Test a range of antibody concentrations.
Modification lost during sample preparation Avoid high temperatures and extreme pH during sample extraction and preparation. Keep samples on ice whenever possible.
Inefficient transfer to the membrane Optimize transfer conditions (time, voltage/current). Ensure proper contact between the gel (if applicable) and the membrane.
Blocking buffer masking the epitope Try different blocking agents (e.g., 5% BSA instead of non-fat dry milk). Reduce the concentration of the blocking agent.

Issue: High Background

Possible Cause Troubleshooting Step
Primary antibody concentration too high Titrate the primary antibody to determine the optimal concentration.
Secondary antibody non-specific binding Run a control with only the secondary antibody. Consider using a pre-adsorbed secondary antibody.
Insufficient washing Increase the number and duration of wash steps. Add a mild detergent like Tween-20 to the wash buffer.
Blocking is inadequate Increase the blocking time or the concentration of the blocking agent.
Contaminated buffers Prepare fresh buffers and filter them if necessary.
Mass Spectrometry-Based Detection

Issue: Poor Ionization or Fragmentation of ADP-Ribosylated Peptides/Oligonucleotides

Possible Cause Troubleshooting Step
Large size and charge of ADP-ribose Optimize electrospray ionization (ESI) source parameters. Consider using alternative fragmentation methods like Electron Transfer Dissociation (ETD) or Higher-energy Collisional Dissociation (HCD), which can be more effective for large, charged modifications.
Labile bond between ADP-ribose and guanosine Use a "gentler" fragmentation technique to preserve the modification during MS/MS analysis.
Low abundance of modified species Incorporate an enrichment step for ADP-ribosylated molecules prior to LC-MS/MS analysis.
Sample complexity Use a longer chromatographic gradient or a higher resolution column to better separate the modified species from unmodified counterparts.

Experimental Protocols

Protocol 1: Dot Blot for Detection of ADP-Ribosylated Genomic DNA

This protocol is adapted from standard dot blot procedures for nucleic acids.

Materials:

  • Nitrocellulose or PVDF membrane

  • Genomic DNA samples

  • Denaturation solution (0.5 M NaOH, 1.5 M NaCl)

  • Neutralization solution (0.5 M Tris-HCl pH 7.5, 1.5 M NaCl)

  • 20x SSC buffer (3 M NaCl, 0.3 M sodium citrate, pH 7.0)

  • Blocking buffer (5% non-fat dry milk or 3% BSA in TBST)

  • Primary antibody (pan-ADP-ribose)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Dot blot apparatus

Procedure:

  • Sample Preparation: Dilute genomic DNA samples to a concentration of 1 µg/µL in TE buffer.

  • Denaturation: Add an equal volume of denaturation solution to each DNA sample. Incubate at room temperature for 30 minutes.

  • Neutralization: Add an equal volume of neutralization solution to each sample.

  • Membrane Preparation: Cut the nitrocellulose or PVDF membrane to the size of the dot blot apparatus. Pre-wet the membrane in 20x SSC buffer for 10 minutes.

  • Sample Application: Assemble the dot blot apparatus. Apply the denatured and neutralized DNA samples to the wells. Apply a gentle vacuum to pull the samples through the membrane.

  • Crosslinking: Disassemble the apparatus and bake the membrane at 80°C for 2 hours (for nitrocellulose) or UV crosslink (for PVDF).

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[3]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions and visualize the signal using an imaging system.[4]

Protocol 2: In Vitro Guanosine ADP-Ribosylation Assay using DarT1

This protocol describes a basic enzymatic assay to produce ADP-ribosylated guanosine on a DNA substrate.

Materials:

  • Purified recombinant DarT1 enzyme

  • Single-stranded DNA (ssDNA) oligonucleotide containing guanosine residues

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • NAD+

  • Stop solution (e.g., 0.5 M EDTA)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

    • ssDNA substrate (final concentration 1 µM)

    • NAD+ (final concentration 100 µM)

    • Reaction buffer

    • Purified DarT1 enzyme (final concentration 100 nM)

  • Initiation: Start the reaction by adding the DarT1 enzyme.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding the stop solution.

  • Analysis: The resulting ADP-ribosylated DNA can be analyzed by various methods, including dot blot, mass spectrometry, or gel electrophoresis (if a radiolabeled NAD+ is used).

Data Presentation

Table 1: Comparison of Detection Methods for Guanosine ADP-Ribosylation

Method Sensitivity Specificity Quantitative Throughput Cost
Dot/Western Blot ModerateLow to ModerateSemi-quantitativeHighLow
Mass Spectrometry HighHighYesLowHigh
Enzymatic Assay ModerateHighIndirectlyModerateModerate

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_detection Detection Genomic DNA Extraction Genomic DNA Extraction Quantification Quantification Genomic DNA Extraction->Quantification Dot Blot Dot Blot Quantification->Dot Blot Mass Spectrometry Mass Spectrometry Quantification->Mass Spectrometry Enzymatic Assay Enzymatic Assay Quantification->Enzymatic Assay Data Analysis Data Analysis Dot Blot->Data Analysis Mass Spectrometry->Data Analysis Enzymatic Assay->Data Analysis

Caption: Experimental workflow for detecting guanosine ADP-ribosylation.

signaling_pathway DarT1 DarT1 ADP-ribosylated Guanosine ADP-ribosylated Guanosine DarT1->ADP-ribosylated Guanosine ADP-ribosylates NAD+ NAD+ NAD+->DarT1 Guanosine in DNA Guanosine in DNA Guanosine in DNA->DarT1 ADP-ribosylated Guanosine->Guanosine in DNA Hydrolyzes NADAR NADAR NADAR->ADP-ribosylated Guanosine

References

Technical Support Center: NADAR Antitoxin Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the purification of NADAR (NAD+ and ADP-ribose dependent) antitoxins.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of NADAR antitoxin and why is its purification important?

A1: NADAR antitoxins are enzymes that counteract the activity of their cognate DarT toxins by reversing the ADP-ribosylation of guanine.[1] This protective mechanism is crucial for bacterial survival and defense against bacteriophages. Purifying NADAR antitoxins is essential for structural and functional studies, for developing novel antimicrobial agents, and for understanding the intricate mechanisms of toxin-antitoxin systems.

Q2: What are the common initial steps for purifying recombinant NADAR antitoxin expressed in E. coli?

A2: A common strategy for purifying recombinant NADAR antitoxin from E. coli involves a multi-step chromatographic process. Typically, this begins with an affinity chromatography step, often using an immobilized metal affinity chromatography (IMAC) resin to capture a His-tagged NADAR protein. This is followed by one or more polishing steps, such as ion exchange chromatography (IEX) and size exclusion chromatography (SEC), to remove remaining impurities and protein aggregates.

Q3: How can I estimate the purity and yield of my NADAR antitoxin preparation?

A3: Purity is commonly assessed by SDS-PAGE analysis, where a single band at the expected molecular weight of the NADAR antitoxin indicates high purity. Yield is determined by measuring the total protein concentration (e.g., using a Bradford assay or measuring absorbance at 280 nm) at each purification step and calculating the percentage of recovered protein relative to the initial amount in the crude lysate.

Troubleshooting Guides

This section provides solutions to common problems encountered during NADAR antitoxin purification.

Problem 1: Low Yield of Purified NADAR Antitoxin

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inefficient Cell Lysis Ensure complete cell disruption by optimizing sonication parameters (amplitude, duration, cycles) or using chemical lysis reagents compatible with downstream purification.
Inaccessible Affinity Tag If using a His-tag, consider moving the tag to the opposite terminus (N- or C-terminus) of the protein to improve its accessibility to the affinity resin.
Suboptimal Binding Buffer pH The pH of the binding buffer can significantly impact protein binding. For His-tagged proteins, a pH between 7.5 and 8.0 is generally recommended to ensure the histidine side chains are deprotonated.
Protein Precipitation during Purification Perform all purification steps at 4°C to minimize protease activity and protein degradation.[2] Consider adding stabilizing agents like glycerol (5-10%) to your buffers.
Premature Elution from Affinity Column If the target protein is eluting during the wash steps, reduce the concentration of the competing agent (e.g., imidazole for His-tag purification) in the wash buffer.
Problem 2: Presence of Contaminating Proteins in the Eluted NADAR Fraction

Possible Causes and Solutions:

Possible Cause Recommended Solution
Nonspecific Binding to Affinity Resin Increase the stringency of the wash steps. For His-tag purification, this can be achieved by increasing the imidazole concentration in the wash buffer (e.g., 20-50 mM). A step-gradient wash with increasing imidazole concentrations can be effective.
Co-purification of E. coli Host Proteins Common E. coli contaminants in IMAC purification include SlyD and ArnA.[3][4] Using an E. coli expression strain engineered to reduce the expression of these contaminants can significantly improve purity.[4]
Presence of Protein Aggregates Aggregates can often co-elute with the target protein. Introduce a size exclusion chromatography (SEC) step as a final polishing step to separate the monomeric NADAR antitoxin from aggregates.
Ineffective Ion Exchange Chromatography Optimize the pH and salt gradient for your ion exchange step. Ensure the pH of the buffer is at least one unit away from the isoelectric point (pI) of the NADAR antitoxin to ensure proper binding.
Problem 3: Protein Aggregation or Precipitation

Possible Causes and Solutions:

Possible Cause Recommended Solution
High Protein Concentration Avoid excessively high protein concentrations during purification and storage. If high concentrations are necessary, screen for stabilizing buffer additives.[5]
Inappropriate Buffer Conditions (pH, Salt) The stability of a protein is highly dependent on the pH and ionic strength of the buffer.[5] Experiment with different buffer systems and salt concentrations to find the optimal conditions for your NADAR antitoxin.
Freeze-Thaw Cycles Minimize the number of freeze-thaw cycles. Aliquot the purified protein into smaller volumes for storage at -80°C. Adding a cryoprotectant like glycerol (up to 50%) can improve stability.[5]
Oxidation of Cysteine Residues If your NADAR antitoxin contains exposed cysteine residues, they may form disulfide bonds leading to aggregation. Include a reducing agent like DTT or TCEP (1-5 mM) in your buffers.

Experimental Protocols

Protocol 1: Three-Step Purification of His-Tagged NADAR Antitoxin

This protocol outlines a general procedure for purifying a recombinant His-tagged NADAR antitoxin expressed in E. coli.

Step 1: Immobilized Metal Affinity Chromatography (IMAC)

  • Lysate Preparation: Resuspend the E. coli cell pellet in Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice and clarify the lysate by centrifugation.

  • Column Equilibration: Equilibrate a Ni-NTA affinity column with 5-10 column volumes (CV) of Lysis Buffer.

  • Sample Loading: Load the clarified lysate onto the equilibrated column.

  • Washing: Wash the column with 10-20 CV of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove nonspecifically bound proteins.

  • Elution: Elute the bound NADAR antitoxin with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole). Collect fractions and analyze by SDS-PAGE.

Step 2: Ion Exchange Chromatography (IEX)

  • Buffer Exchange: Exchange the buffer of the pooled IMAC elution fractions into IEX Binding Buffer (e.g., 20 mM Tris-HCl pH 8.5, 25 mM NaCl) using dialysis or a desalting column. The optimal pH will depend on the pI of the specific NADAR antitoxin. For an anion exchanger, the buffer pH should be above the pI.

  • Column Equilibration: Equilibrate an anion exchange column (e.g., Q-Sepharose) with IEX Binding Buffer.

  • Sample Loading: Load the buffer-exchanged sample onto the column.

  • Elution: Elute the bound protein using a linear gradient of increasing salt concentration (e.g., 25 mM to 1 M NaCl in the binding buffer). Collect fractions and analyze by SDS-PAGE.

Step 3: Size Exclusion Chromatography (SEC)

  • Column Equilibration: Equilibrate a size exclusion column (e.g., Superdex 75 or 200) with SEC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Sample Concentration and Loading: Concentrate the pooled and purified fractions from IEX and load onto the SEC column.

  • Elution: Elute the protein with SEC Buffer. The NADAR antitoxin should elute as a single peak corresponding to its monomeric molecular weight. Collect fractions and analyze for purity.

Data Presentation

Table 1: Hypothetical Purification Table for a His-tagged NADAR Antitoxin

This table illustrates the expected yield and purity at each step of the purification process.

Purification Step Total Protein (mg) NADAR Antitoxin (mg) Purity (%) Yield (%)
Crude Lysate1500302100
IMAC Elution4525.55785
IEX Elution2522.59075
SEC Elution2019>9563

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification Steps cluster_analysis Analysis expression E. coli Expression lysis Cell Lysis & Clarification expression->lysis imac 1. Affinity Chromatography (IMAC) lysis->imac iex 2. Ion Exchange Chromatography (IEX) imac->iex Buffer Exchange sec 3. Size Exclusion Chromatography (SEC) iex->sec Concentration analysis Purity & Yield Analysis (SDS-PAGE, Conc. Measurement) sec->analysis

Caption: A typical experimental workflow for the purification of recombinant NADAR antitoxin.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Purification Yield cause1 Inefficient Lysis start->cause1 cause2 Poor Binding to Resin start->cause2 cause3 Protein Degradation start->cause3 cause4 Precipitation start->cause4 sol1 Optimize Lysis Protocol cause1->sol1 sol2 Adjust Buffer pH / Salt cause2->sol2 sol3 Add Protease Inhibitors cause3->sol3 sol4 Add Stabilizing Agents cause4->sol4

Caption: Troubleshooting logic for addressing low yield in NADAR antitoxin purification.

References

Technical Support Center: Overcoming DarT1 Expression Toxicity in E. coli

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the expression of the toxic protein DarT1 in Escherichia coli.

Frequently Asked Questions (FAQs)

Q1: What is DarT1 and why is its expression toxic to E. coli?

A1: DarT1 is a DNA ADP-ribosyltransferase toxin. Its toxicity stems from its enzymatic activity, where it transfers an ADP-ribose group from NAD+ to guanine bases in single-stranded DNA (ssDNA)[1][2]. This modification of the DNA template blocks DNA replication, leading to a bacteriostatic effect and ultimately inhibiting cell growth[2][3].

Q2: What is the role of DarG1 in the context of DarT1 expression?

A2: DarG1 is the cognate antitoxin to DarT1 and functions as a NADAR (NAD and ADP-ribose) superfamily ADP-ribosylglycohydrolase[4]. It specifically reverses the ADP-ribosylation of guanine bases catalyzed by DarT1[1][2]. Co-expression of DarG1 with DarT1 is a primary strategy to neutralize its toxicity and allow for viable protein expression[2][4].

Q3: What are the common phenotypes observed when DarT1 expression is toxic?

A3: The common phenotypes of DarT1 toxicity include a significantly reduced growth rate after induction, difficulty in reaching normal cell densities, and in severe cases, cell death. You may also observe the formation of smaller colonies on agar plates or complete inability to obtain colonies when cloning the darT1 gene under a leaky promoter.

Q4: Which E. coli strains are recommended for expressing toxic proteins like DarT1?

A4: Strains that allow for tight regulation of gene expression are recommended. BL21(DE3) and its derivatives are commonly used[5]. For very toxic proteins, strains like C41(DE3) or C43(DE3), which have mutations that enhance their tolerance to toxic protein expression, can be beneficial[6]. Additionally, using strains that carry the pLysS or pLysE plasmid can help reduce basal expression from T7 promoters by producing T7 lysozyme, an inhibitor of T7 RNA polymerase[7][8].

Q5: How can I minimize basal or "leaky" expression of DarT1 before induction?

A5: Minimizing leaky expression is critical for toxic proteins. Strategies include:

  • Using tightly regulated promoters: The arabinose-inducible (pBAD) or rhamnose-inducible (pRha) promoters are known for their tight regulation and low basal expression levels[7][9].

  • Employing low-copy-number plasmids: This reduces the gene dosage and, consequently, the amount of protein produced from leaky expression[7].

  • Supplementing media with glucose: When using lac-based promoter systems (like the T7 promoter in pET vectors), adding glucose to the growth media can help repress basal expression through catabolite repression.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or very few colonies after transformation High basal expression of DarT1 from the expression vector is lethal to the cells.- Use a tightly regulated promoter (e.g., pBAD).- Use a low-copy-number plasmid.- Co-transform with a compatible plasmid expressing the antitoxin DarG1.- Plate on media containing glucose (for lac-based promoters) to repress basal expression.
Slow or no cell growth after induction DarT1 toxicity is overwhelming the host cell's capacity.- Co-express the antitoxin DarG1.- Lower the induction temperature to 15-25°C to slow down protein synthesis and allow for proper folding[7].- Reduce the inducer concentration (e.g., for IPTG, use 0.01-0.1 mM instead of 1 mM).- Induce at a lower cell density (e.g., OD600 of 0.4-0.5).- Shorten the induction time.
Low yield of DarT1 protein Expression conditions are too harsh, leading to cell death before significant protein accumulation.- Optimize induction conditions by testing a matrix of lower temperatures and inducer concentrations.- If co-expressing with DarG1, ensure both proteins are being produced. Verify expression of both via Western blot if antibodies are available.- Consider codon optimization of the darT1 gene for E. coli expression.
Mutations in the darT1 gene after cloning/expression Cells with mutations that inactivate DarT1 are selected for during growth due to the protein's toxicity.- Sequence the darT1 gene from your expression plasmid after any cloning or expression experiments to ensure its integrity.- Minimize the time between transformation and induction.- Use a tightly controlled expression system to prevent selective pressure before induction.

Data Presentation

Table 1: Expected Outcomes of DarT1 Expression Strategies

Expression Strategy Promoter System Expected Cell Growth after Induction Expected DarT1 Yield Notes
DarT1 aloneLeaky (e.g., standard pET)Severely inhibited or no growthVery low to noneNot recommended due to high toxicity.
DarT1 aloneTight (e.g., pBAD)Inhibited, but may show some initial growthLowToxicity is still a major issue upon induction.
DarT1 + DarG1 Co-expressionAnyNormal or slightly reducedPotentially highThe most effective strategy to overcome toxicity.
DarT1 alone (Optimized)Tight (e.g., pBAD)Moderately inhibitedLow to moderateOptimization of temperature and inducer concentration can mitigate some toxicity.

Experimental Protocols

Protocol 1: Co-expression of DarT1 and DarG1 in E. coli

This protocol assumes the use of two compatible plasmids, one for DarT1 expression and one for DarG1, or a single vector with both genes.

  • Transformation: Co-transform chemically competent E. coli BL21(DE3) cells with the DarT1 and DarG1 expression plasmids. Plate on LB agar containing the appropriate antibiotics for both plasmids. Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with the required antibiotics. Grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of LB medium (with antibiotics) with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction:

    • If expressing the antitoxin DarG1 from a constitutive promoter, proceed to induce DarT1 expression.

    • If both DarT1 and DarG1 are under inducible promoters, it is often beneficial to induce DarG1 expression 30-60 minutes before inducing DarT1.

    • Induce DarT1 expression by adding the appropriate inducer (e.g., 0.1 mM IPTG or 0.2% L-arabinose).

  • Expression: Reduce the temperature to 18-25°C and continue to shake for 16-20 hours.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

Protocol 2: Optimized Expression of DarT1 Alone (for specific applications requiring the active toxin)

Caution: This is challenging and may result in low yields.

  • Vector and Strain Selection: Clone the darT1 gene into a tightly regulated, low-copy-number vector (e.g., pBAD-based). Use an E. coli strain known for good performance with toxic proteins, such as C41(DE3).

  • Transformation and Starter Culture: Follow steps 1 and 2 of Protocol 1.

  • Main Culture: Inoculate 1 L of LB medium (with antibiotic and 0.2% glucose to further repress basal expression if using a lac-based promoter) with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.4-0.6.

  • Induction: Cool the culture to 15°C. Induce with a low concentration of the inducer (e.g., 0.02% L-arabinose).

  • Expression: Incubate at 15°C with shaking for 18-24 hours.

  • Harvesting: Follow step 6 of Protocol 1.

Visualizations

DarTG1_Pathway cluster_Toxicity Toxicity Pathway cluster_Neutralization Neutralization Pathway NAD NAD+ DarT1 DarT1 (Toxin) NAD->DarT1 Substrate ssDNA Single-stranded DNA (Guanine) ssDNA->DarT1 Target Replication DNA Replication ssDNA->Replication ADPr_ssDNA ADP-ribosylated ssDNA Replication_Block Replication Blockage (Toxicity) ADPr_ssDNA->Replication_Block DarG1 DarG1 (Antitoxin) ADPr_ssDNA->DarG1 Target DarT1->ADPr_ssDNA ADP-ribosylates DarG1->ssDNA De-ADP-ribosylates

Caption: The DarTG1 toxin-antitoxin signaling pathway.

Troubleshooting_Workflow Start Start: Expressing DarT1 Problem Problem Encountered? (e.g., no growth, low yield) Start->Problem Check_Leaky Is basal expression too high? Problem->Check_Leaky Yes Use_Tight_Promoter Switch to a tightly regulated promoter (pBAD, pRha) Check_Leaky->Use_Tight_Promoter Yes Check_Toxicity Is toxicity after induction the issue? Check_Leaky->Check_Toxicity No Use_Tight_Promoter->Problem Coexpress_DarG1 Co-express with antitoxin DarG1 Check_Toxicity->Coexpress_DarG1 Yes Optimize_Conditions Optimize induction conditions: - Lower temperature (15-25°C) - Reduce inducer concentration - Shorter induction time Check_Toxicity->Optimize_Conditions Also consider Check_Strain Is the host strain suitable? Check_Toxicity->Check_Strain No Success Successful Expression Coexpress_DarG1->Success Optimize_Conditions->Problem Use_Specialized_Strain Switch to a strain for toxic proteins (e.g., C41(DE3)) Check_Strain->Use_Specialized_Strain No Check_Strain->Success Yes Use_Specialized_Strain->Problem

Caption: A logical workflow for troubleshooting DarT1 expression.

References

DarTG1 Phage Plaque Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in DarTG1 phage plaque assays. The information is tailored for scientists and professionals in research and drug development.

Troubleshooting Guide & FAQs

This section addresses common issues observed during DarTG1 phage plaque assays, providing potential causes and solutions in a question-and-answer format.

Q1: Why am I not seeing any plaques on my plates?

Possible Causes:

  • Inactive Phage Stock: The DarTG1 phage stock may have lost viability due to improper storage or multiple freeze-thaw cycles.[1]

  • Incorrect Host Strain: The bacterial host used may not be susceptible to the DarTG1 phage.[1] For the DarTG1 defense system, E. coli MG1655 is a commonly used host.[2][3]

  • Host Cell Issues: The bacterial lawn may not have grown properly. This could be due to issues with the growth media or contamination of the host culture. A poor bacterial lawn will prevent plaque formation.[4]

  • Phage Concentration Too Low: The phage concentration in the dilutions plated might be too low to produce visible plaques.[1]

Solutions:

  • Verify Phage Stock: Titer a fresh or known-good stock of DarTG1 phage to ensure its viability.

  • Confirm Host Susceptibility: Ensure you are using the correct bacterial host strain susceptible to the phage being assayed.

  • Optimize Host Growth: Prepare fresh host cultures and ensure optimal growth conditions. Include a "bacteria alone" negative control plate to verify lawn formation.[4]

  • Adjust Dilutions: Plate a wider range of lower dilutions of the phage stock.[5]

Q2: My plates are completely lysed, or the plaques are confluent and uncountable. What went wrong?

Possible Causes:

  • Phage Concentration Too High: The phage dilutions used were not high enough, leading to an overabundance of phage and complete lysis of the bacterial lawn.[1][6]

  • Inaccurate Dilutions: Errors during the serial dilution process can lead to much higher phage concentrations than intended.[1]

Solutions:

  • Extend Dilution Series: Prepare and plate higher dilutions of your phage stock. For amplified stocks, dilutions in the range of 10⁸ to 10¹¹ may be necessary.[7]

  • Proper Dilution Technique: Use fresh, aerosol-resistant pipette tips for each dilution step to prevent cross-contamination.[4][7] Ensure thorough mixing at each dilution step.[5]

Q3: The plaques I'm seeing are fuzzy, smeared, or have inconsistent sizes. Why is this happening?

Possible Causes:

  • Excess Moisture: Condensation on the agar plates can cause plaques to smear.[4]

  • Incorrect Top Agar Concentration: If the top agar concentration is too high, it can impede phage diffusion, resulting in smaller or unclear plaques.[1][8] Conversely, if it's too low, plaques may spread and become fuzzy.

  • Premature Movement of Plates: Disturbing the plates before the top agar has fully solidified can lead to uneven bacterial lawns and smeared plaques.[1][9]

  • Variation in Adsorption Time: Inconsistent pre-adsorption times of the phage to the host cells before plating can result in plaques of varying sizes.[5][10]

Solutions:

  • Dry Plates: Allow freshly prepared plates to sit at room temperature or in a 37°C incubator for a few hours to dry any excess moisture before use.[4]

  • Optimize Top Agar: The typical concentration for top agar is around 0.5% to 0.7%.[1][2][8]

  • Allow Solidification: Let the plates rest undisturbed on a level surface for at least 15-30 minutes after pouring the top agar to ensure it solidifies completely.[9]

  • Standardize Adsorption: Implement a consistent pre-adsorption step where the phage and bacteria are incubated together for a set time (e.g., 15 minutes) before being added to the top agar.[5][10]

Q4: My titer results are highly variable between replicate plates and experiments. How can I improve consistency?

Possible Causes:

  • Inconsistent Host Cell Preparation: The growth phase and density of the bacterial host can significantly impact plaque formation. Using cells in the mid-log phase of growth is crucial.[7][11]

  • Pipetting Errors: Inaccurate pipetting during serial dilutions is a major source of variability.

  • Non-Homogeneous Phage Suspension: Failure to properly mix the phage stock before making dilutions can lead to inconsistent sampling.

  • Variable Incubation Conditions: Fluctuations in incubator temperature can affect the growth rates of both the host and the phage, leading to inconsistent plaque development.[1]

Solutions:

  • Standardize Host Cell Culture: Always use host cells from a fresh culture grown to a specific optical density (OD), typically mid-log phase (e.g., OD600 ≈ 0.5).[7][11]

  • Improve Pipetting Technique: "Charge" the pipette tip by pipetting the solution up and down before transferring to minimize phage adherence to the plastic.[8] Use calibrated pipettes and proper technique.

  • Thoroughly Mix Phage Stock: Vortex the phage stock gently before taking an aliquot for serial dilutions.

  • Ensure Stable Incubation: Use a calibrated incubator and ensure a consistent temperature throughout the incubation period. For DarTG1 systems, specific temperatures such as 37°C for fast growth conditions or 30°C for slow growth conditions have been noted.[2][3]

Experimental Protocols

Protocol 1: Preparation of Bacterial Host Lawn Cells (E. coli MG1655)
  • From a glycerol stock or a freshly streaked plate, inoculate a single colony of E. coli MG1655 into 5-10 mL of Luria-Bertani (LB) broth.

  • Incubate the culture overnight at 37°C with shaking.

  • The next day, sub-culture by inoculating 50 mL of fresh LB broth with the overnight culture (e.g., a 1:100 dilution).

  • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase (OD600 of approximately 0.5).[7]

  • The cells are now ready for use in the plaque assay.

Protocol 2: DarTG1 Phage Serial Dilution and Plaque Assay (Double Agar Overlay Method)
  • Prepare Dilution Buffer: Dispense 900 µL of sterile LB broth or a suitable phage buffer into a series of microcentrifuge tubes.

  • Serial Dilutions:

    • Add 100 µL of the DarTG1 phage stock to the first tube to create a 10⁻¹ dilution. Vortex gently.

    • Using a fresh pipette tip, transfer 100 µL from the 10⁻¹ dilution tube to the next tube to make a 10⁻² dilution. Vortex gently.

    • Repeat this process to create a dilution series (e.g., from 10⁻¹ to 10⁻¹⁰).[6]

  • Pre-adsorption:

    • In separate sterile tubes, mix 100 µL of the mid-log phase E. coli MG1655 host cells with 100 µL of each phage dilution you intend to plate.[8]

    • Incubate this mixture at room temperature for 15 minutes to allow the phage to adsorb to the bacteria.[5][8]

  • Plating:

    • While the phage are adsorbing, melt 0.5% LB top agar and hold it in a 45-50°C water bath to prevent it from solidifying.[7]

    • Add 3 mL of the warm top agar to each phage-bacteria mixture tube.[7][8]

    • Gently vortex for a few seconds and immediately pour the entire contents onto a pre-warmed LB agar plate.[7][9]

    • Quickly tilt and rotate the plate to ensure the top agar spreads evenly across the surface.[9]

  • Incubation:

    • Allow the plates to sit undisturbed on a level surface for 5-15 minutes until the top agar has solidified.[7][9]

    • Invert the plates and incubate overnight at the appropriate temperature (e.g., 37°C).[2][7]

  • Plaque Counting:

    • The next day, count the number of plaques on plates that have a countable number (typically 30-300 plaques).

    • Calculate the phage titer in plaque-forming units per milliliter (PFU/mL) using the formula: Titer (PFU/mL) = (Number of plaques) / (Dilution factor × Volume of phage plated in mL)

Data Presentation

Table 1: Common Variables in Plaque Assays and Recommended Parameters

ParameterRecommended Value/ConditionPotential Impact of Deviation
Host Cell Growth Phase Mid-log phase (OD600 ≈ 0.5)Stationary phase cells reduce phage replication; inconsistent growth phase leads to variable plaque sizes.[8][11]
Top Agar Concentration 0.5% - 0.7%Too high: inhibits phage diffusion, small plaques. Too low: overly rapid diffusion, fuzzy plaques.[1][8]
Incubation Temperature 37°C (fast growth) or 30°C (slow growth) for DarTG1 systemsAffects host and phage growth rates, influencing plaque size and development time.[2][3]
Phage Adsorption Time 15 minutesToo short: inefficient infection. Too variable: inconsistent plaque sizes.[5][10]
Volume of Top Agar ~3 mL for a standard petri dishInconsistent volumes can affect the thickness of the overlay, impacting plaque morphology.

Visualizations

Plaque Assay Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Grow Host Bacteria (e.g., E. coli MG1655) to Mid-Log Phase C Mix Phage Dilution with Host Cells A->C B Prepare Phage Serial Dilutions B->C D Pre-adsorption (15 min) C->D E Add Mixture to Melted Top Agar D->E F Pour onto LB Agar Plate E->F G Incubate Plate Overnight F->G H Count Plaques G->H I Calculate Titer (PFU/mL) H->I

Caption: Workflow for a standard double agar overlay plaque assay.

Troubleshooting Logic for Inconsistent Plaque Assay Results

G cluster_issues Observed Issues cluster_causes Potential Causes Start Inconsistent Plaque Assay Results NoPlaques No Plaques Start->NoPlaques Confluent Confluent Lysis Start->Confluent Fuzzy Fuzzy/Small Plaques Start->Fuzzy VariableTiter Variable Titer Start->VariableTiter Cause_Phage Phage Stock Issue (Inactive, Wrong Dilution) NoPlaques->Cause_Phage Cause_Host Host Cell Issue (Wrong Strain, Poor Growth) NoPlaques->Cause_Host Confluent->Cause_Phage Cause_Technique Technique Error (Pipetting, Contamination) Confluent->Cause_Technique Fuzzy->Cause_Host Cause_Conditions Suboptimal Conditions (Agar, Temp, Moisture) Fuzzy->Cause_Conditions VariableTiter->Cause_Host VariableTiter->Cause_Technique VariableTiter->Cause_Conditions

Caption: Common issues and their potential root causes in plaque assays.

References

Technical Support Center: In Vitro ADP-ribosylation Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during in vitro ADP-ribosylation experiments, with a focus on non-specific activity.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of high background or non-specific signals in my in vitro ADP-ribosylation assay?

High background or non-specific signals in in vitro ADP-ribosylation assays can arise from several factors:

  • Contaminating Enzymes: The purified enzyme preparation may contain other ADP-ribosyltransferases (ARTs) or NAD+-utilizing enzymes.

  • Sub-optimal Reagent Concentrations: Inappropriately high concentrations of the enzyme or NAD+ can lead to non-specific labeling.

  • Detection Reagent Specificity: Some detection reagents, such as certain antibodies or ADP-ribose binding domains, may exhibit cross-reactivity with other molecules or lead to high background staining.[1][2][3] For instance, some detection reagents may recognize the protein backbone surrounding the modification site rather than just the ADP-ribose moiety itself.[1]

  • Reaction Buffer Composition: The pH, salt concentration, and presence of detergents in the reaction buffer can influence enzyme activity and specificity.

  • Incubation Time and Temperature: Prolonged incubation times or sub-optimal temperatures can increase non-specific enzymatic activity.

  • Sample Handling and Preparation: Repeated freeze-thaw cycles or improper storage of reagents can lead to degradation and artifacts.[1] For example, freezing and re-boiling samples in SDS-sample buffer can worsen the signal-to-noise ratio.[1]

Q2: How can I confirm that the signal I am observing is specific to ADP-ribosylation?

To confirm the specificity of your ADP-ribosylation reaction, you can perform several control experiments:

  • Negative Controls:

    • No Enzyme Control: A reaction mix without the ADP-ribosyltransferase should not produce a signal.

    • No Substrate Control: If you are testing for the modification of a specific substrate, a reaction without this substrate will allow you to observe the enzyme's auto-ADP-ribosylation activity.

    • Inactive Enzyme Control: Use a catalytically inactive mutant of your enzyme, if available.

  • Positive Controls:

    • Use a known substrate for your enzyme to ensure the assay is working correctly.

  • Specificity Controls:

    • Hydrolase Treatment: The addition of a specific ADP-ribosyl hydrolase, such as PARG (for poly-ADP-ribose), ARH3 (for serine-ADP-ribosylation), or MACROD1/TARG1 (for acidic residue-ADP-ribosylation), should reduce or eliminate the signal if it is due to specific ADP-ribosylation.[1]

    • Inhibitor Treatment: Pre-incubating the reaction with a known inhibitor of your ADP-ribosyltransferase should prevent the formation of the signal.[1][2] For example, olaparib can be used to inhibit PARP1 activity.[2]

    • Competition Assay: The addition of free ADP-ribose to the binding step of your detection method can help validate the signal by competing with the ADP-ribosylated protein.[4]

Q3: What are typical concentrations for key reagents in an in vitro ADP-ribosylation assay?

The optimal concentration of each reagent should be determined empirically for each specific enzyme-substrate pair. However, the following table provides some generally accepted starting ranges.

ReagentTypical Concentration RangeNotes
ADP-ribosyltransferase (e.g., PARP)0.1 µM - 1 µMThe enzyme concentration should generally be much lower than the substrate concentration.[5]
Substrate Protein1 µM - 10 µMShould be in excess compared to the enzyme concentration.[5]
β-NAD+10 µM - 500 µMHigher concentrations can lead to non-specific activity.
[³²P]-NAD+1 µCiUsed for radioactive detection methods.[2][6]
MgCl₂4 mM - 12.5 mMDivalent cations are often required for enzyme activity.[6][7]
Tris-HCl50 mMA common buffering agent.
NaCl50 mM - 125 mMSalt concentration can affect enzyme activity.[7]
DTT/TCEP0.5 mM - 2 mMReducing agents to maintain protein stability.[2][6]

Troubleshooting Guide

Issue: High background signal across the entire blot/plate.

Possible Cause Troubleshooting Step
Detection reagent is non-specific or used at too high a concentration. Titrate the detection antibody or binding protein to find the optimal concentration. Some reagents are known to cause high background.[1][2][3]
Blocking of the membrane/plate is insufficient. Increase the concentration of the blocking agent (e.g., non-fat milk, BSA) or the blocking time.
Contaminated buffers or reagents. Prepare fresh buffers and use high-purity reagents.

Issue: Multiple non-specific bands are observed.

Possible Cause Troubleshooting Step
Enzyme preparation is impure. Further purify the enzyme using chromatography techniques.
Promiscuous enzyme activity due to non-optimal conditions. Optimize reaction conditions such as pH, temperature, and incubation time. Titrate the enzyme and NAD+ concentrations.
Automodification of the enzyme. Run a control reaction without the substrate to identify bands corresponding to the auto-modified enzyme.[2]
Endogenous ART activity from cell lysates. If using cell extracts as a source of substrate, be aware of endogenous ARTs.[2] The removal of nuclei and mitochondria can help reduce contamination from enzymes like PARP1.[2]

Experimental Protocols

General Protocol for In Vitro ADP-ribosylation Assay

This protocol provides a general framework. Specific parameters should be optimized for your enzyme and substrate of interest.

  • Reaction Setup:

    • Prepare a master mix containing the reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT).

    • In a microcentrifuge tube, combine the following on ice:

      • Reaction Buffer

      • Substrate protein (to final concentration)

      • ADP-ribosyltransferase (to final concentration)

  • Initiate Reaction:

    • Add β-NAD+ (and [³²P]-NAD+ if using radioactive detection) to the reaction tube to the desired final concentration.

  • Incubation:

    • Incubate the reaction at the optimal temperature for your enzyme (e.g., 30°C or 37°C) for a predetermined time (e.g., 15-60 minutes).[2][6][7]

  • Terminate Reaction:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes, or by adding a specific inhibitor.[1]

  • Detection:

    • Analyze the reaction products by SDS-PAGE followed by autoradiography (for ³²P), Western blotting with an ADP-ribose specific antibody, or other detection methods.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_validation Validation reagents Prepare Reagents (Buffer, Enzyme, Substrate, NAD+) master_mix Create Master Mix reagents->master_mix initiate Initiate Reaction (Add NAD+) master_mix->initiate incubate Incubate (e.g., 30°C for 30 min) initiate->incubate terminate Terminate Reaction (e.g., add SDS buffer) incubate->terminate sds_page SDS-PAGE terminate->sds_page detection Detection (Western Blot / Autoradiography) sds_page->detection controls Perform Controls (Negative, Positive, Specificity) detection->controls

Caption: General workflow for an in vitro ADP-ribosylation assay.

signaling_pathway cluster_enzyme Enzyme & Substrates cluster_products Products ART ADP-ribosyltransferase (e.g., PARP1) Modified_Substrate ADP-ribosylated Substrate ART->Modified_Substrate transfers ADP-ribose NAM Nicotinamide ART->NAM releases NAD NAD+ NAD->ART provides ADP-ribose Substrate Substrate Protein Substrate->ART is modified by

Caption: Simplified signaling pathway of ADP-ribosylation.

References

Technical Support Center: Optimizing DarT1-NADAR Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the buffer conditions for studying the DarT1-NADAR interaction.

Frequently Asked Questions (FAQs)

Q1: What is the DarT1-NADAR system and why is their interaction important?

The DarT1-NADAR system is a bacterial toxin-antitoxin (TA) system. DarT1 is a toxin that functions as a DNA ADP-ribosyltransferase, modifying guanosine bases in single-stranded DNA (ssDNA). This modification can stall DNA replication and arrest cell growth. NADAR is the cognate antitoxin, an ADP-ribosyl hydrolase that reverses the DNA modification by DarT1, thus neutralizing its toxic effect. Studying their interaction is crucial for understanding bacterial defense mechanisms, growth regulation, and for the potential development of novel antimicrobial strategies.

Q2: What are the key considerations when designing a buffer for DarT1-NADAR interaction studies?

When designing a buffer to study the DarT1-NADAR interaction, it is critical to maintain the structural integrity and activity of both proteins. Key factors to consider include pH, salt concentration, the choice of buffering agent, and the inclusion of additives to enhance stability and reduce non-specific binding. The buffer should mimic physiological conditions to the extent possible while being simple enough to not interfere with downstream assays.

Q3: Are there any known inhibitors or interfering substances to avoid in the buffer?

While specific inhibitors for DarT1-NADAR interaction are a subject of ongoing research, some general considerations apply. High concentrations of ionic detergents (like SDS) should be avoided as they can disrupt protein-protein interactions. Additionally, if studying the enzymatic activity of DarT1, which uses NAD+ as a substrate, ensure that buffer components do not interfere with NAD+ binding or stability. For NADAR's hydrolase activity, avoiding non-specific phosphatase inhibitors is prudent until their effect is empirically determined.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Weak or No Interaction Detected Suboptimal pH affecting protein charge and conformation.Test a pH range between 7.0 and 8.5. A common starting point is pH 7.5.
Ionic strength is too high or too low, disrupting electrostatic interactions.Titrate NaCl concentration from 50 mM to 250 mM. A physiological concentration of 150 mM is a good starting point.
Protein aggregation or misfolding.Include a reducing agent like DTT or TCEP (1-5 mM) if cysteine oxidation is suspected. Consider adding a stabilizing agent like glycerol (5-10%).
Non-specific binding to surfaces.Add a non-ionic detergent such as Tween-20 or Triton X-100 at a low concentration (0.01-0.1%).
High Background Signal Non-specific binding of proteins to the affinity matrix or detection surface.Increase the salt concentration in the wash buffer (e.g., up to 500 mM NaCl). Include a non-ionic detergent in the wash buffer. Add a blocking agent like Bovine Serum Albumin (BSA) at 0.1-1%.
Protein aggregation leading to non-specific precipitation.Increase the concentration of stabilizing agents like glycerol. Ensure adequate concentrations of reducing agents.
Loss of Enzymatic Activity Buffer components are inhibiting one or both enzymes.Ensure the chosen buffering agent is compatible with both DarT1 (an ADP-ribosyltransferase) and NADAR (a hydrolase). For example, phosphate-containing buffers can sometimes inhibit enzymes. Tris or HEPES are generally safe starting points.
Incorrect pH for enzymatic activity.Determine the optimal pH for the individual enzymatic activities of DarT1 and NADAR and find a compromise for the interaction-activity assay.
Absence of essential co-factors.While DarT1 requires NAD+, check if either protein requires specific metal ions for stability or activity and supplement the buffer accordingly.

Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) for DarT1-NADAR Interaction

This protocol is a general guideline and should be optimized for your specific experimental setup.

1. Lysis Buffer Preparation:

  • Composition: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100, and 1x Protease Inhibitor Cocktail.

  • Note: This is a gentle, non-denaturing lysis buffer designed to preserve protein-protein interactions.

2. Cell Lysis:

  • Harvest cells expressing tagged DarT1 and/or NADAR.

  • Wash the cell pellet with ice-cold PBS.

  • Resuspend the pellet in ice-cold lysis buffer and incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the soluble protein lysate.

3. Immunoprecipitation:

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with an antibody specific to the tagged protein (e.g., anti-FLAG for FLAG-DarT1) overnight at 4°C with gentle rotation.

  • Add protein A/G beads and incubate for another 2-4 hours at 4°C.

4. Washing and Elution:

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads 3-5 times with wash buffer (lysis buffer with a reduced detergent concentration, e.g., 0.1% NP-40).

  • Elute the protein complexes from the beads using an appropriate elution buffer (e.g., glycine-HCl, pH 2.5, or a buffer containing a high concentration of the tag peptide).

5. Analysis:

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both DarT1 and NADAR.

Protocol 2: In Vitro Pull-Down Assay

1. Buffer Preparation:

  • Binding Buffer: 20 mM HEPES (pH 7.5), 100-150 mM NaCl, 5% glycerol, 1 mM DTT, 0.05% Tween-20.

2. Assay Procedure:

  • Immobilize a tagged version of one protein (e.g., His-tagged DarT1) on the appropriate affinity resin (e.g., Ni-NTA agarose).

  • Incubate the immobilized "bait" protein with a solution containing the "prey" protein (e.g., purified NADAR) in the binding buffer for 1-2 hours at 4°C.

  • Wash the resin several times with the binding buffer to remove unbound prey protein.

  • Elute the protein complexes from the resin.

  • Analyze the eluted fractions by SDS-PAGE and Coomassie staining or Western blotting to detect the presence of both proteins.

Buffer Component Optimization

The following table provides a starting point for optimizing your buffer conditions. It is recommended to test a matrix of conditions to find the optimal buffer for your specific assay.

ComponentConcentration RangeStarting PointPurpose
Buffering Agent 20-100 mM50 mM Tris-HCl or HEPESMaintain a stable pH.
pH 6.5 - 8.57.5Optimize protein charge for interaction.
Salt (NaCl or KCl) 25-500 mM150 mMMimic physiological ionic strength and reduce non-specific electrostatic interactions.
Reducing Agent 1-10 mM1-2 mM DTT or TCEPPrevent oxidation of cysteine residues and subsequent aggregation.
Stabilizing Agent 0-20% (v/v)5-10% GlycerolEnhance protein stability and prevent aggregation.
Non-ionic Detergent 0-0.1% (v/v)0.01% Tween-20 or Triton X-100Reduce non-specific binding to surfaces.

Visualizations

DarT1_NADAR_Signaling_Pathway DarT1 DarT1 (Toxin) NADAR NADAR (Antitoxin) DarT1->NADAR Inhibited by interaction ADPr_ssDNA ADP-ribosylated ssDNA DarT1->ADPr_ssDNA ADP-ribosylates guanosine ssDNA Single-Stranded DNA (ssDNA) NADAR->ssDNA Removes ADP-ribose ADPr ADP-ribose NADAR->ADPr Product ssDNA->DarT1 Replication_Rescue Replication Rescue / Normal Growth ssDNA->Replication_Rescue ADPr_ssDNA->NADAR Replication_Stall Replication Stall / Growth Arrest ADPr_ssDNA->Replication_Stall NAD NAD+ NAD->DarT1 Substrate

Caption: The DarT1-NADAR signaling pathway.

Buffer_Optimization_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Additive Optimization cluster_2 Phase 3: Validation start Define Baseline Buffer (e.g., 50mM Tris pH 7.5, 150mM NaCl) ph_screen pH Screen (e.g., 6.5, 7.5, 8.5) start->ph_screen salt_screen Salt Screen (e.g., 50, 150, 300mM NaCl) ph_screen->salt_screen Select best pH additive_screen Test Additives (Glycerol, DTT, Detergent) salt_screen->additive_screen Select best salt conc. concentration_screen Titrate Additive Concentrations additive_screen->concentration_screen validate Validate with Multiple Assays (Co-IP, Pull-down, SPR) concentration_screen->validate end_node Optimized Buffer Conditions validate->end_node

Caption: Workflow for optimizing buffer conditions.

Technical Support Center: Troubleshooting Background Signal in Anti-ADP-Ribose Dot Blot Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting high background signals in anti-ADP-ribose dot blot assays. The following sections offer frequently asked questions, a systematic troubleshooting guide, optimization data, and detailed protocols to help you achieve clear and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background in an anti-ADP-ribose dot blot assay?

High background can stem from several factors, including improper blocking, incorrect antibody concentrations, and insufficient washing.[1] Insufficient blocking of the membrane's non-specific binding sites is a primary cause, leading to the binding of primary and/or secondary antibodies across the blot surface.[1][2] Additionally, antibody concentrations that are too high can result in non-specific binding to the membrane itself.[1] Inadequate washing steps may fail to remove unbound or loosely bound antibodies, contributing to overall background noise.[3][4]

Q2: How does the choice of membrane affect the background signal?

The type of membrane used, typically nitrocellulose or polyvinylidene difluoride (PVDF), can significantly impact background levels. PVDF membranes generally have a higher protein binding capacity than nitrocellulose, which can sometimes lead to a higher background if not blocked and washed properly.[5][6] Nitrocellulose is often preferred for its lower background characteristics, though it is more brittle and less suitable for stripping and reprobing.[6] Regardless of the type, it is crucial to ensure the membrane is fully wetted and remains wet throughout the experiment, as dry spots can cause patchy background.[7][8]

Q3: Which blocking agent is best for reducing background?

The choice of blocking agent is critical and depends on the specific detection system. Common blockers include non-fat dry milk, bovine serum albumin (BSA), and various commercial formulations.[9]

  • Non-fat dry milk is inexpensive and effective but should be avoided when detecting phosphoproteins, as it contains casein, a phosphoprotein that can cross-react with anti-phospho antibodies.[5][9] It is also incompatible with avidin-biotin detection systems due to its biotin content.[9]

  • BSA is a good alternative for phosphoprotein detection and is compatible with avidin-biotin systems.[9]

  • Commercial blocking buffers often offer improved consistency and may be protein-free, which can reduce cross-reactivity with mammalian antibodies.[9]

Q4: My background is speckled or has uneven spots. What is the cause?

A speckled or spotty background is often caused by the aggregation of reagents or contamination.[8] This can occur if the blocking agent, such as non-fat milk, is not fully dissolved.[5][8] It is recommended to filter the blocking buffer to remove any particulates.[8] Contaminated buffers or unclean equipment can also introduce particles that result in a speckled appearance.[10]

Q5: Can the primary or secondary antibody contribute to high background?

Yes, both antibodies can be a source of high background. If the primary antibody concentration is too high, it can bind non-specifically to the membrane or to proteins other than the target.[1][11] The secondary antibody can also cause background if it cross-reacts with the blocking agent (e.g., anti-goat secondary antibodies reacting with bovine IgG in milk or BSA) or if its concentration is excessive.[5][9] It is always advisable to run a control where the blot is incubated with the secondary antibody alone to check for non-specific binding.[12]

Systematic Troubleshooting Guide

High background can obscure results and make data interpretation difficult. This guide provides a logical workflow to identify and resolve the root cause of the issue.

Troubleshooting Workflow

The first step is to characterize the background. Is it uniform across the entire membrane, or is it patchy and speckled? The nature of the background provides clues to the underlying cause.

G start High Background Observed char Characterize Background start->char uniform Uniform High Background char->uniform Uniform speckled Speckled or Patchy Background char->speckled Speckled/ Patchy cause1 Potential Cause: Insufficient Blocking uniform->cause1 cause2 Potential Cause: Antibody Concentration Too High uniform->cause2 cause3 Potential Cause: Inadequate Washing uniform->cause3 cause4 Potential Cause: Aggregates in Reagents speckled->cause4 cause5 Potential Cause: Membrane or Equipment Contamination speckled->cause5 sol1 Solution: - Increase blocking time/temp - Increase blocker concentration - Try a different blocking agent cause1->sol1 sol2 Solution: - Titrate primary antibody - Reduce secondary Ab concentration - Run secondary Ab only control cause2->sol2 sol3 Solution: - Increase number and duration of washes - Increase wash buffer volume - Add/increase detergent (Tween-20) cause3->sol3 sol4 Solution: - Ensure blocking agent is fully dissolved - Filter blocking buffer and Ab solutions - Prepare fresh buffers cause4->sol4 sol5 Solution: - Handle membrane with clean forceps - Ensure all containers are clean - Keep membrane from drying out cause5->sol5

Caption: A logical workflow for troubleshooting high background in dot blot assays.

Data Presentation and Optimization

Systematic optimization is key to reducing background while maintaining a strong signal. The following tables provide examples of how to approach the optimization of antibody concentration and the selection of blocking agents.

Table 1: Example of Primary Antibody Titration

Optimizing the primary antibody concentration is critical for achieving a high signal-to-noise ratio. A dilution series should be performed to find the concentration that yields a strong signal with minimal background.[1][11]

Primary Antibody DilutionRelative Signal Intensity (Arbitrary Units)Relative Background Intensity (Arbitrary Units)Signal-to-Noise Ratio (Signal/Background)
1:5009504502.1
1:10008002004.0
1:2500 650 75 8.7
1:5000400508.0
1:10000200405.0

Data are hypothetical and for illustrative purposes only.

Table 2: Comparison of Common Blocking Agents

The choice of blocking agent can significantly influence background.[13] This table summarizes the properties of common blocking agents.

Blocking AgentTypical ConcentrationAdvantagesConsiderations & Disadvantages
Non-Fat Dry Milk 3-5% in TBST/PBSTInexpensive and widely available.[9]Contains phosphoproteins (casein) and biotin, which can interfere with specific detection systems.[5][9] May not be fully soluble, leading to speckled background.[5][8]
Bovine Serum Albumin (BSA) 3-5% in TBST/PBSTSingle purified protein, good for phosphoprotein detection.[9] Compatible with avidin-biotin systems.[9]More expensive than milk. Can be cross-reactive with some antibodies.[9]
Normal Serum 5-10% in TBST/PBSTCan be very effective at reducing background from secondary antibodies.Must be from the same species as the secondary antibody was raised in to avoid cross-reactivity.
Commercial Buffers Varies by manufacturerHigh consistency and long shelf-life.[9] Often protein-free to minimize cross-reactivity.[9]Generally the most expensive option.
Gelatin 0.5-3% in TBST/PBSTAn alternative protein-based blocker.Can be derived from various animal sources (porcine, bovine, fish).[14] Purity and composition can vary.

Key Experimental Protocols

Following a detailed and consistent protocol is essential for reproducible results.

Standard Anti-ADP-Ribose Dot Blot Protocol

This protocol provides a baseline for detecting ADP-ribosylated proteins.

  • Membrane Preparation : Cut a piece of nitrocellulose or low-fluorescence PVDF membrane to the desired size.[15] Handle the membrane only with clean forceps.[8] Pre-wet the membrane in methanol (for PVDF) and then equilibrate in TBS (Tris-Buffered Saline) for 5-10 minutes.

  • Sample Application : Spot 1-2 µL of your protein sample dilutions directly onto the membrane.[2] Allow the spots to dry completely at room temperature (approximately 20-30 minutes).[16]

  • Blocking : Immerse the membrane in blocking buffer (e.g., 5% BSA in TBST) and incubate for 1 hour at room temperature with gentle agitation.[5] This step is crucial for preventing non-specific antibody binding.[17]

  • Primary Antibody Incubation : Discard the blocking buffer and add the anti-ADP-ribose primary antibody diluted in fresh blocking buffer. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[11]

  • Washing : Remove the primary antibody solution. Wash the membrane three to four times for 5-10 minutes each with a generous volume of wash buffer (e.g., TBST).[1][3]

  • Secondary Antibody Incubation : Add the HRP- or AP-conjugated secondary antibody, diluted in blocking buffer, and incubate for 1 hour at room temperature with gentle agitation.[5]

  • Final Washes : Repeat the washing step (Step 5) to remove any unbound secondary antibody.[4]

  • Detection : Incubate the membrane with a chemiluminescent substrate (e.g., ECL) according to the manufacturer's instructions.[18]

  • Imaging : Capture the signal using a chemiluminescence imaging system.

ADP-Ribosylation Signaling Pathway

ADP-ribosylation is a key post-translational modification in various cellular processes, most notably the DNA damage response. When DNA damage occurs, the enzyme Poly(ADP-ribose) Polymerase 1 (PARP1) is activated. PARP1 uses NAD+ as a substrate to synthesize long chains of poly(ADP-ribose) (PAR) onto itself and other target proteins, creating a scaffold that recruits DNA repair machinery.

G dna_damage DNA Damage (e.g., Single-Strand Break) parp1_active PARP1 (Active) dna_damage->parp1_active activates parp1_inactive PARP1 (Inactive) par Synthesis of Poly(ADP-Ribose) (PAR) parp1_active->par catalyzes nad NAD+ nad->par substrate recruitment Recruitment of DNA Repair Factors (e.g., XRCC1) par->recruitment repair DNA Repair recruitment->repair

Caption: PARP1 activation and PAR synthesis in the DNA damage response.

References

Technical Support Center: Studying DarTG1 in Diverse Bacterial Hosts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers studying the DarTG1 toxin-antitoxin system. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with DarTG1 in various bacterial hosts.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the DarTG1 system?

The DarTG1 system is a toxin-antitoxin (TA) system that plays a role in phage defense in bacteria.[1] The toxin, DarT1, is a DNA ADP-ribosyltransferase that modifies viral DNA upon phage infection, thereby inhibiting its replication.[1][2] The antitoxin, DarG1, is a glycohydrolase that reverses this modification, protecting the host cell from the toxic effects of DarT1.

Q2: Why is expressing the DarT1 toxin alone challenging in bacterial hosts?

Expressing the DarT1 toxin without its cognate antitoxin, DarG1, is often toxic to bacterial hosts like Escherichia coli and Mycobacterium tuberculosis.[1] The toxic effect stems from the ADP-ribosylation of the host's own DNA, which can stall replication and lead to cell growth inhibition or death.

Q3: Which bacterial hosts are commonly used for studying DarTG1, and what are their general characteristics?

  • Escherichia coli : As a well-characterized and genetically tractable host, E. coli is frequently used for initial cloning, protein expression, and purification studies of DarTG1. However, the toxicity of DarT1 can be a significant challenge.

  • Mycobacterium smegmatis : This non-pathogenic, fast-growing mycobacterium is an excellent model organism for studying proteins from Mycobacterium tuberculosis, the species from which a well-characterized DarTG system originates. It provides a more native-like environment for protein folding and function.

  • Bacillus subtilis : A Gram-positive bacterium with a high capacity for protein secretion, B. subtilis can be an alternative host, especially for structural studies or when expression in E. coli is problematic.

  • Pseudomonas aeruginosa : This versatile Gram-negative bacterium can be a relevant host for studying DarTG1 function in the context of a different bacterial physiology and phage susceptibility.

Q4: What are the key considerations when choosing an expression vector for the darTG1 genes?

The choice of expression vector is critical for successfully studying DarTG1. Key considerations include:

  • Host Compatibility: The vector must be able to replicate and be stably maintained in the chosen bacterial host.

  • Promoter System: A tightly regulated inducible promoter is essential to prevent leaky expression of the toxic DarT1 protein before induction.

  • Co-expression: For studying the full TA system, the vector should allow for the co-expression of both darT1 and darG1. This can be achieved using a polycistronic setup or two separate expression cassettes.

  • Affinity Tags: The inclusion of affinity tags (e.g., His-tag, MBP-tag) can facilitate protein purification. Placing the tag on the antitoxin (DarG1) or on both proteins can sometimes help in co-purification and stabilization of the toxin.

Troubleshooting Guides

Issue 1: Low or No Expression of DarTG1
Potential Cause Recommended Solution Host(s)
Codon Bias The codon usage of the darTG1 genes may not be optimal for the expression host.All
Synthesize the genes with codons optimized for the specific host. Several online tools and commercial services are available for codon optimization.[3][4][5][6]
Promoter Leakiness Basal expression of the toxic DarT1 protein can inhibit cell growth before induction, leading to low culture density and poor protein yield.All
Use an expression vector with a very tightly controlled promoter (e.g., pBAD, pET with a T7 promoter in a host expressing T7 lysozyme).E. coli
Add glucose to the growth medium to further repress promoters like the lac promoter.E. coli
Inefficient Transcription/Translation The mRNA secondary structure or suboptimal ribosome binding site (RBS) can hinder expression.All
Re-design the 5' untranslated region (UTR) of the gene to include a strong RBS and minimize mRNA secondary structures.
Plasmid Instability The expression plasmid may be lost from the bacterial population, especially if there is any leaky expression of the toxic DarT1.All
Maintain consistent antibiotic selection throughout the cultivation process.
Co-express the entire DarTG1 operon to neutralize toxicity and improve plasmid stability.
Issue 2: High Toxicity and Cell Lysis Upon Induction
Potential Cause Recommended Solution Host(s)
Overexpression of Toxic DarT1 High levels of DarT1 overwhelm the antitoxin, leading to host cell DNA damage and death.All
Lower the inducer concentration (e.g., IPTG, arabinose) to reduce the rate of protein expression.E. coli, M. smegmatis
Reduce the post-induction incubation temperature (e.g., 16-20°C) to slow down protein synthesis and allow for proper folding and interaction between DarT1 and DarG1.E. coli
Use a weaker promoter for the expression of darT1.All
Imbalanced Toxin-Antitoxin Ratio The expression levels of DarT1 are significantly higher than those of DarG1.All
Engineer the expression construct to have a stronger RBS for darG1 compared to darT1.
Express DarG1 from a separate plasmid with a higher copy number or a stronger promoter.
Issue 3: DarTG1 Expressed as Insoluble Inclusion Bodies
Potential Cause Recommended Solution Host(s)
Rapid Protein Synthesis High induction levels can lead to rapid protein synthesis, overwhelming the cellular folding machinery and causing aggregation.E. coli
Lower the induction temperature and inducer concentration.
Suboptimal Cellular Environment The cytoplasm of the expression host may not be conducive to the proper folding of DarTG1.E. coli
Co-express molecular chaperones (e.g., GroEL/ES, DnaK/J) to assist in protein folding.
Fuse a solubility-enhancing tag, such as Maltose Binding Protein (MBP), to the N-terminus of the DarTG1 complex.
Disulfide Bond Formation (if applicable) If DarTG1 contains disulfide bonds, the reducing environment of the E. coli cytoplasm can prevent their formation.E. coli
Target the protein to the periplasm by adding an N-terminal signal sequence.
Use engineered E. coli strains (e.g., SHuffle) that facilitate disulfide bond formation in the cytoplasm.

Data Presentation

Due to the limited availability of specific quantitative data for DarTG1 expression in the public domain, the following table provides a qualitative and estimated quantitative overview based on general protein expression knowledge in these hosts.

Table 1: Comparison of Bacterial Hosts for DarTG1 Expression

Host Organism Typical Protein Yield (mg/L of culture) Advantages Challenges
Escherichia coli 1-10 (highly variable, can be lower for toxic proteins)- Well-established genetics and large number of expression tools- Fast growth rate- High cell densities achievable- High potential for DarT1 toxicity- Formation of inclusion bodies is common- Lack of post-translational modifications
Mycobacterium smegmatis 0.5-5- Closer phylogenetic relationship to M. tuberculosis- Potentially better folding of mycobacterial proteins- Established expression vectors available- Slower growth rate than E. coli- Fewer available genetic tools compared to E. coli- Can be prone to cell clumping
Bacillus subtilis 1-20 (for secreted proteins)- High secretion capacity- Generally regarded as safe (GRAS) organism- Lacks endotoxins- Plasmid instability can be an issue- Protease degradation of expressed proteins- Different codon bias from E. coli
Pseudomonas aeruginosa 0.1-5- Broad metabolic capabilities- Relevant for studying DarTG1 in a different physiological context- Fewer optimized expression systems available- Can be a more challenging host to work with genetically- Potential for plasmid instability and gene silencing

Experimental Protocols

Protocol 1: Expression and Purification of His-tagged DarTG1 from E. coli

This protocol is adapted from general methods for expressing toxic proteins in E. coli.

  • Transformation:

    • Transform a suitable E. coli expression strain (e.g., BL21(DE3) pLysS) with the expression vector carrying the darTG1 operon with a C-terminal His-tag on DarG1.

    • Plate on LB agar containing the appropriate antibiotics and incubate overnight at 37°C.

  • Expression:

    • Inoculate a single colony into 50 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

    • Inoculate 1 L of LB medium with the overnight culture to an initial OD600 of 0.05-0.1.

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.4-0.6.

    • Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.

    • Incubate at 18°C with shaking for 16-20 hours.

  • Cell Lysis:

    • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

    • Incubate on ice for 30 minutes.

    • Sonicate the cell suspension on ice until the lysate is no longer viscous.

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Purification:

    • Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.

    • Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

    • Analyze the fractions by SDS-PAGE.

    • Pool the fractions containing the purified DarTG1 complex and dialyze against a suitable storage buffer.

Visualizations

DarTG1_Signaling_Pathway cluster_host Bacterial Host Cell Phage_Infection Phage Infection DarT1_Active Active DarT1 Phage_Infection->DarT1_Active Triggers release DarT1_Inactive Inactive DarT1 DarG1 DarG1 DarG1->DarT1_Inactive Inhibits Viral_DNA Viral DNA ADP_Ribosylated_DNA ADP-Ribosylated Viral DNA Replication_Blocked Phage Replication Blocked ADP_Ribosylated_DNA->Replication_Blocked DarT1_ActiveViral_DNA DarT1_ActiveViral_DNA DarT1_ActiveViral_DNA->ADP_Ribosylated_DNA ADP-ribosylates DarG1ADP_Ribosylated_DNA DarG1ADP_Ribosylated_DNA DarG1ADP_Ribosylated_DNA->Viral_DNA De-ADP-ribosylates (reverses)

Caption: Signaling pathway of the DarTG1 phage defense system.

Experimental_Workflow_DarTG1_Expression cluster_workflow Experimental Workflow Cloning Cloning (darTG1 into expression vector) Transformation Transformation (into host bacteria) Cloning->Transformation Culture_Growth Culture Growth (to mid-log phase) Transformation->Culture_Growth Induction Induction (e.g., with IPTG) Culture_Growth->Induction Protein_Expression Protein Expression (low temperature, long incubation) Induction->Protein_Expression Cell_Harvesting Cell Harvesting (centrifugation) Protein_Expression->Cell_Harvesting Lysis Cell Lysis (sonication) Cell_Harvesting->Lysis Purification Purification (affinity chromatography) Lysis->Purification Analysis Analysis (SDS-PAGE, activity assays) Purification->Analysis

Caption: General experimental workflow for DarTG1 expression and purification.

Troubleshooting_Logic cluster_logic Troubleshooting Logic Problem Problem: Low Protein Yield Check_Growth Check Cell Growth Problem->Check_Growth Poor_Growth Poor Growth Check_Growth->Poor_Growth Yes Good_Growth Good Growth Check_Growth->Good_Growth No Toxicity_Issue Potential Toxicity Issue: - Lower inducer conc. - Lower temperature - Use tighter promoter Poor_Growth->Toxicity_Issue Check_Expression Check Expression (SDS-PAGE of whole cell lysate) Good_Growth->Check_Expression No_Band No Expression Band Check_Expression->No_Band Yes Band_Present Expression Band Present Check_Expression->Band_Present No Codon_Optimize Codon Optimize Gene No_Band->Codon_Optimize Check_Solubility Check Solubility (soluble vs. insoluble fraction) Band_Present->Check_Solubility Insoluble Mainly Insoluble Check_Solubility->Insoluble Yes Soluble Mainly Soluble Check_Solubility->Soluble No Solubility_Issue Solubility Issue: - Lower temperature - Add solubility tag (MBP) - Co-express chaperones Insoluble->Solubility_Issue Purification_Problem Purification Problem: - Optimize buffer conditions - Check tag integrity Soluble->Purification_Problem

Caption: Logical workflow for troubleshooting low protein yield of DarTG1.

References

Technical Support Center: Minimizing Off-Target Effects in DarT1 and Other Nuclease-Based Expression Systems

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: Our investigation into "DarT1" suggests it may refer to a component of a bacterial toxin-antitoxin system (DarT/DarG) or the related DART (DNA-editing all-in-one RNA-guided CRISPR-Cas transposase) system. While these are fascinating areas of research, the established knowledge base for off-target effects in genome editing is predominantly built around CRISPR-Cas systems, such as CRISPR-Cas9. The principles and methodologies outlined in this guide are based on this extensive body of research and are broadly applicable to most nuclease-based genome editing platforms. Researchers using novel systems like DART are encouraged to empirically validate off-target profiles, as they may exhibit unique characteristics.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects in the context of genome editing?

A1: Off-target effects are unintended genetic modifications, such as insertions, deletions, or point mutations, that occur at genomic locations other than the intended on-target site. These effects arise because the nuclease, guided by a targeting molecule (e.g., a single-guide RNA or sgRNA), may recognize and cleave DNA sequences that are similar, but not identical, to the intended target sequence.[1][2]

Q2: What are the primary causes of off-target effects?

A2: The primary causes of off-target effects include:

  • sgRNA Sequence Homology: The guide sequence may have significant similarity to one or more other sites in the genome.

  • Nuclease Promiscuity: The nuclease itself may tolerate a certain number of mismatches between the guide RNA and the DNA, leading to cleavage at unintended sites.

  • Concentration and Duration of Nuclease Expression: High concentrations or prolonged expression of the nuclease and guide RNA can increase the likelihood of off-target cleavage.[3]

  • Chromatin Accessibility: The physical structure of the chromatin can influence the accessibility of potential off-target sites to the nuclease complex.

Q3: How can I minimize off-target effects during sgRNA design?

A3: Careful sgRNA design is the first and most critical step in minimizing off-target effects. Utilize computational tools to:

  • Select a unique target sequence: Choose a sequence with the fewest potential off-target sites in the genome.

  • Optimize sgRNA length: For some systems, truncating the sgRNA can increase specificity.

  • Consider GC content: An optimal GC content (typically 40-60%) can improve on-target activity while minimizing off-target binding.

  • Avoid repetitive sequences: Targeting regions with repetitive elements can increase the risk of off-target effects.

Many online tools, such as CHOPCHOP and CRISPOR, can predict and rank sgRNAs based on their predicted on-target efficacy and off-target potential.[4]

Q4: Does the choice of nuclease matter for off-target effects?

A4: Absolutely. High-fidelity nuclease variants have been engineered to have reduced off-target activity compared to the wild-type enzymes. For example, high-fidelity Cas9 variants like SpCas9-HF1 and eSpCas9 have demonstrated a significant reduction in off-target cleavage while maintaining high on-target efficiency.[1][5] When initiating a new project, especially for therapeutic applications, using a high-fidelity nuclease is strongly recommended.

Q5: How does the delivery method of the expression system influence off-target effects?

A5: The delivery method significantly impacts the duration of nuclease expression, which in turn affects off-target activity.

  • Plasmid DNA: Leads to sustained expression of the nuclease and sgRNA, increasing the window for off-target events.

  • mRNA: Results in transient expression, as mRNA is degraded more rapidly than plasmid DNA.

  • Ribonucleoprotein (RNP) complexes: Direct delivery of the purified nuclease protein complexed with the sgRNA results in the most transient activity, as the complex is active upon delivery and is then degraded by the cell. This method is often associated with the lowest off-target effects.[2]

Troubleshooting Guide

Problem 1: High frequency of off-target cleavage detected by genome-wide analysis (e.g., GUIDE-seq, Digenome-seq).

Potential Cause Troubleshooting Step
Suboptimal sgRNA Design 1. Re-design sgRNAs: Use multiple prediction tools to select guides with the highest on-target scores and lowest predicted off-target sites.2. Test multiple sgRNAs: Empirically validate the on- and off-target activity of 2-3 different sgRNAs for your target of interest.
Use of Wild-Type Nuclease 1. Switch to a High-Fidelity Variant: If using a standard nuclease (e.g., wild-type SpCas9), switch to a high-fidelity version (e.g., SpCas9-HF1, eSpCas9, HypaCas9).[1]
Prolonged Nuclease Expression 1. Change Delivery Method: If using plasmid transfection, switch to mRNA or, ideally, RNP delivery to limit the temporal activity of the nuclease.[2] 2. Titrate Nuclease/sgRNA Concentration: Reduce the amount of nuclease and sgRNA delivered to the cells to the lowest effective concentration.
Cell Type-Specific Effects 1. Perform Off-Target Analysis in the Relevant Cell Type: Off-target profiles can be cell-type specific. Ensure that your validation experiments are conducted in the same cell type as your primary experiments.

Problem 2: Low on-target editing efficiency after switching to a high-fidelity nuclease.

Potential Cause Troubleshooting Step
Reduced Intrinsic Activity of High-Fidelity Nuclease at a Specific Target Site 1. Test a Different High-Fidelity Variant: Some high-fidelity nucleases may have reduced activity at certain target sites. Try a different engineered nuclease. 2. Optimize sgRNA Design for the High-Fidelity Nuclease: Some design tools have parameters specific to high-fidelity variants.
Inefficient Delivery of RNP Complex 1. Optimize Electroporation/Transfection Parameters: If delivering RNPs, optimize the delivery protocol for your specific cell type. 2. Verify RNP Complex Formation: Ensure that the nuclease and sgRNA are properly complexed before delivery.
Poor sgRNA Quality 1. Use High-Quality, Modified sgRNAs: For RNP delivery, use synthetic sgRNAs with chemical modifications that enhance stability and activity.

Data Presentation: Comparison of Off-Target Effects

Table 1: Reduction in Off-Target Sites with High-Fidelity Cas9 Variants

Cas9 VariantNumber of Off-Target Sites Detected (GUIDE-seq)Percent Reduction vs. Wild-TypeOn-Target Activity
Wild-Type SpCas9144 (VEGFA site 2)-High
SpCas9-HF121 (VEGFA site 2)85.4%Comparable to Wild-Type
eSpCas924 (VEGFA site 2)83.3%Comparable to Wild-Type
HypaCas9Not specifiedNot specifiedComparable to Wild-Type
evoCas9Significantly reduced98.7%Comparable to Wild-Type

Data synthesized from multiple studies. The number of off-target sites is highly dependent on the specific sgRNA and experimental conditions. The values for VEGFA site 2 are from a study assessing SpCas9-HF1. The reduction for evoCas9 is from a separate comparative study.[1][5]

Table 2: Impact of Delivery Method on Off-Target Cleavage

Delivery MethodDuration of Nuclease ExpressionRelative Off-Target Frequency
Plasmid DNASustained (days)High
mRNATransient (hours to days)Medium
Ribonucleoprotein (RNP)Short-lived (hours)Low

Experimental Protocols

GUIDE-seq (Genome-wide, Unbiased Identification of DSBs Enabled by Sequencing)

Principle: This method identifies the sites of double-strand breaks (DSBs) in living cells by capturing the integration of a short, double-stranded oligodeoxynucleotide (dsODN) tag at the break sites.

Detailed Methodology:

  • Co-transfection: Co-transfect the target cells with the nuclease (as a plasmid, mRNA, or RNP), the sgRNA, and a phosphorothioate-modified dsODN tag.

  • Genomic DNA Extraction: After a period of incubation (typically 3 days) to allow for DSB formation and dsODN integration, harvest the cells and extract genomic DNA.

  • Library Preparation:

    • Fragment the genomic DNA by sonication or enzymatic digestion.

    • Perform end-repair and A-tailing of the DNA fragments.

    • Ligate a Y-adapter containing a unique molecular identifier (UMI) to the A-tailed fragments.

    • Use two rounds of PCR to amplify the fragments that contain the integrated dsODN tag. The first PCR uses primers specific to the dsODN and the Y-adapter. The second PCR adds sequencing adapters and barcodes.

  • Next-Generation Sequencing (NGS): Pool the barcoded libraries and perform paired-end sequencing.

  • Bioinformatic Analysis: Align the sequencing reads to the reference genome. The integration sites of the dsODN tag, identified by reads that contain the tag sequence, correspond to the locations of DSBs. The number of reads at each site provides a semi-quantitative measure of cleavage frequency.

Digenome-seq (Digestion Genome-wide Sequencing)

Principle: This is an in vitro method that identifies nuclease cleavage sites across the entire genome by digesting purified genomic DNA with the nuclease and then sequencing the resulting fragments.

Detailed Methodology:

  • Genomic DNA Extraction: Extract high-molecular-weight genomic DNA from the cells of interest.

  • In Vitro Digestion: Incubate the purified genomic DNA with the pre-assembled nuclease-sgRNA complex (RNP).

  • Library Preparation:

    • Shear the digested genomic DNA into smaller fragments.

    • Ligate sequencing adapters to the ends of the fragments.

  • Whole-Genome Sequencing (WGS): Perform whole-genome sequencing on the prepared library.

  • Bioinformatic Analysis: Align the sequencing reads to the reference genome. Cleavage sites are identified by finding locations where a significant number of reads have the same 5' end, which corresponds to the cut site.

SITE-seq (Selective Enrichment and Identification of Tagged Genomic DNA Ends by Sequencing)

Principle: SITE-seq is a biochemical method that identifies nuclease cleavage sites by tagging the ends of cleaved genomic DNA in vitro and then selectively sequencing these tagged fragments.

Detailed Methodology:

  • Genomic DNA Digestion: Incubate high-molecular-weight genomic DNA with the nuclease-sgRNA RNP complex.

  • End-Tagging:

    • Perform A-tailing on the ends of the cleaved DNA.

    • Ligate a biotinylated adapter to the A-tailed ends.

  • Fragment and Ligate Second Adapter: Randomly shear the DNA and ligate a second, non-biotinylated adapter.

  • Streptavidin Pulldown: Use streptavidin-coated magnetic beads to enrich for the biotin-tagged fragments, which represent the original cleavage sites.

  • PCR Amplification: Amplify the enriched fragments using primers that anneal to both adapters.

  • Next-Generation Sequencing (NGS): Sequence the amplified library.

  • Bioinformatic Analysis: Align the reads to the reference genome to identify the nuclease cleavage sites.

Visualizations

experimental_workflow cluster_guide_seq GUIDE-seq Workflow cluster_digenome_seq Digenome-seq Workflow cluster_site_seq SITE-seq Workflow g1 Co-transfect cells with nuclease, sgRNA, and dsODN tag g2 Genomic DNA extraction g1->g2 g3 Library preparation: fragmentation, adapter ligation, PCR amplification of tagged sites g2->g3 g4 Next-Generation Sequencing g3->g4 g5 Bioinformatic analysis: identify dsODN integration sites g4->g5 d1 Extract high-molecular-weight genomic DNA d2 In vitro digestion with nuclease-sgRNA complex d1->d2 d3 Library preparation: shearing and adapter ligation d2->d3 d4 Whole-Genome Sequencing d3->d4 d5 Bioinformatic analysis: identify sites with aligned 5' ends d4->d5 s1 In vitro digestion of genomic DNA s2 End-tagging with biotinylated adapter s1->s2 s3 Streptavidin pulldown to enrich for tagged fragments s2->s3 s4 PCR amplification and NGS s3->s4 s5 Bioinformatic analysis: map cleavage sites s4->s5

Caption: Experimental workflows for GUIDE-seq, Digenome-seq, and SITE-seq.

logical_relationship cluster_problem Problem Identification cluster_mitigation Mitigation Strategies cluster_validation Validation problem High Off-Target Effects Detected sgRNA Optimize sgRNA Design (e.g., use prediction tools) problem->sgRNA leads to nuclease Use High-Fidelity Nuclease (e.g., SpCas9-HF1) problem->nuclease leads to delivery Optimize Delivery Method (e.g., RNP delivery) problem->delivery leads to validation Re-evaluate Off-Target Profile (e.g., GUIDE-seq, targeted sequencing) sgRNA->validation followed by nuclease->validation followed by delivery->validation followed by validation->problem iterate if necessary

Caption: Logical workflow for mitigating high off-target effects.

signaling_pathway start Nuclease-sgRNA Complex (e.g., DarT1/CRISPR-Cas9) on_target On-Target Binding (Perfect Match) start->on_target High Specificity off_target Off-Target Binding (Mismatches Tolerated) start->off_target Lower Specificity on_cleavage On-Target Cleavage on_target->on_cleavage off_cleavage Off-Target Cleavage off_target->off_cleavage desired_edit Desired Genome Edit on_cleavage->desired_edit unintended_mutation Unintended Mutation off_cleavage->unintended_mutation

Caption: On-target vs. off-target cleavage pathway in nuclease-based editing.

References

Technical Support Center: Purified DarT1 and NADAR Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the purification and handling of DarT1 and NADAR enzymes. Our goal is to equip researchers, scientists, and drug development professionals with the necessary information to ensure the integrity and functionality of these enzymes in their experiments.

Troubleshooting Guides

Issue 1: Low or No Enzymatic Activity Post-Purification

Researchers may experience a significant loss of enzymatic activity after purifying DarT1 or NADAR enzymes. This can be attributed to a variety of factors during the purification process.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Protein Denaturation - Lysis Conditions: Avoid harsh lysis methods like excessive sonication. Opt for milder enzymatic lysis or gentle mechanical disruption.[1] - Temperature Control: Maintain a low temperature (4°C) throughout the purification process to minimize thermal denaturation.[2]
Incorrect Buffer Composition - pH: Ensure the buffer pH is within the optimal range for enzyme stability. This often needs to be determined empirically but typically falls between pH 7.0 and 8.5.[3] - Additives: Include stabilizing agents such as glycerol (10-20%), DTT or BME (1-5 mM) to prevent oxidation, and EDTA to chelate metal ions that may promote proteolysis.
Presence of Proteases - Protease Inhibitors: Add a protease inhibitor cocktail to the lysis buffer to prevent degradation by endogenous proteases.[4]
Improper Refolding (for recombinant proteins) - Refolding Protocol: If the protein is expressed in inclusion bodies, optimize the refolding protocol by screening different refolding buffers, temperatures, and protein concentrations.

Experimental Protocol: Screening for Optimal Buffer Conditions

  • Prepare a series of small-scale purification buffers with varying pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5) and different concentrations of additives (e.g., glycerol at 5%, 10%, 15%, 20%).

  • Purify small aliquots of the enzyme using each buffer condition.

  • Measure the enzymatic activity of each purified aliquot using a standard activity assay.

  • Analyze the results to identify the buffer composition that yields the highest and most stable enzymatic activity.

Issue 2: Enzyme Aggregation and Precipitation

Aggregation is a common problem for purified proteins, leading to loss of function and precipitation out of solution.

Possible Causes and Solutions:

Possible Cause Recommended Solution
High Protein Concentration - Concentration Adjustment: Determine the maximum soluble concentration for your enzyme and avoid exceeding it. If high concentrations are necessary, screen for stabilizing excipients.[5]
Suboptimal Buffer Conditions - Ionic Strength: Optimize the salt concentration (e.g., NaCl, KCl) in the storage buffer. Both too low and too high salt concentrations can promote aggregation. - Excipients: Screen for the addition of non-ionic detergents (e.g., Tween-20, Triton X-100 at low concentrations), sugars (e.g., sucrose, trehalose), or amino acids (e.g., arginine, glycine) that can reduce aggregation.[6][7]
Freeze-Thaw Cycles - Aliquoting: Store the purified enzyme in small, single-use aliquots to minimize the number of freeze-thaw cycles.[7] - Cryoprotectants: Always include a cryoprotectant like glycerol (at least 20%) in the final storage buffer before freezing.[2]
Surface Adsorption - Tube/Vial Type: Use low-protein-binding microcentrifuge tubes or vials for storage.

Experimental Protocol: Dynamic Light Scattering (DLS) for Aggregation Analysis

  • Prepare samples of your purified enzyme under different buffer conditions (e.g., varying salt concentrations, presence of different additives).

  • Use a DLS instrument to measure the size distribution of particles in each sample.

  • Analyze the DLS data to identify conditions that result in a monodisperse sample with a low polydispersity index (PDI), indicating a lack of aggregation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for purified DarT1 and NADAR enzymes?

A1: While optimal conditions should be determined empirically for each specific construct, a general starting point for long-term storage is -80°C in a buffer containing 20-50% glycerol as a cryoprotectant.[2] For short-term storage (days to a week), 4°C may be acceptable, but stability should be monitored. Avoid repeated freeze-thaw cycles by storing the enzyme in single-use aliquots.

Q2: My DarT1 enzyme appears to be active but gives inconsistent results. What could be the cause?

A2: Inconsistent results can stem from several factors:

  • Substrate Quality: Ensure the quality and integrity of your DNA or NAD+ substrates. Contaminants or degradation of the substrate can lead to variable results.

  • Pipetting Inaccuracy: For enzymes that are highly active, small variations in the amount of enzyme or substrate can lead to large differences in product formation. Use calibrated pipettes and proper pipetting techniques.

  • Assay Conditions: Ensure that your assay buffer, temperature, and incubation times are consistent across all experiments.[8]

Q3: I suspect my NADAR enzyme is unstable in the presence of its substrate. How can I test this?

A3: You can perform a substrate stability assay. Incubate the NADAR enzyme in the presence and absence of its substrate under your standard assay conditions for varying lengths of time. Then, initiate the enzymatic reaction by adding the other necessary components and measure the initial reaction rates. A faster decline in activity in the presence of the substrate would suggest substrate-induced instability.

Q4: Are there any known inhibitors of DarT1 or NADAR that I should be aware of from my reagents?

A4: The DarT toxin activity is counteracted by its cognate antitoxin, DarG, which removes the ADP-ribose modification from DNA.[9][10] Therefore, any contamination with DarG would inhibit the net activity of DarT1. For NADAR, as a novel enzyme class, specific inhibitors from common lab reagents are not well-documented. However, it is good practice to use high-purity reagents to avoid potential inhibition by contaminants.

Visualizing Experimental Workflows and Pathways

Below are diagrams illustrating key experimental workflows and the known signaling pathway for the DarT/DarG system.

experimental_workflow Troubleshooting Workflow for Low Enzyme Activity start Low/No Activity Observed check_purification Review Purification Protocol start->check_purification check_storage Assess Storage Conditions start->check_storage check_assay Verify Assay Components & Conditions start->check_assay lysis Gentle Lysis? check_purification->lysis aliquots Single-Use Aliquots? check_storage->aliquots substrate_quality Substrate Integrity Verified? check_assay->substrate_quality temp Low Temperature Maintained? lysis->temp buffer Optimal Buffer pH & Additives? temp->buffer protease Protease Inhibitors Used? buffer->protease optimize_purification Optimize Purification protease->optimize_purification freezethaw Minimized Freeze-Thaw? aliquots->freezethaw cryo Cryoprotectant Present? freezethaw->cryo optimize_storage Optimize Storage cryo->optimize_storage reagent_conc Accurate Reagent Concentrations? substrate_quality->reagent_conc optimize_assay Optimize Assay reagent_conc->optimize_assay

Caption: A logical workflow for troubleshooting low enzymatic activity.

dart_pathway DarT/DarG Toxin-Antitoxin Signaling Pathway DarT DarT1 Toxin ADPR_DNA ADP-Ribosylated ssDNA DarT->ADPR_DNA ADP-Ribosylates ssDNA Single-Stranded DNA ssDNA->ADPR_DNA NAD NAD+ NAD->DarT Replication_Block DNA Replication Blockage ADPR_DNA->Replication_Block DarG DarG Antitoxin ADPR_DNA->DarG DarG->ssDNA Removes ADPR ADPR ADP-Ribose DarG->ADPR

Caption: The signaling pathway of the DarT/DarG toxin-antitoxin system.[9][10]

References

Technical Support Center: Site-Directed Mutagenesis of the DarTG Operon

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the site-directed mutagenesis of the DarTG operon. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the function of the DarTG operon?

The DarTG operon is a toxin-antitoxin (TA) system.[1][2][3] The darT gene encodes a toxin that functions as a DNA ADP-ribosyltransferase, modifying thymidine residues in single-stranded DNA.[1][3] This modification can inhibit DNA replication and arrest cell growth.[1][2][4] The darG gene encodes the cognate antitoxin, which reverses the DNA ADP-ribosylation, neutralizing the toxic effect of DarT.[1][3][5] This system is involved in bacterial defense against bacteriophages.[2][4]

Q2: What are the potential challenges when performing site-directed mutagenesis on the DarTG operon?

The primary challenge is the potential toxicity of the DarT protein to the E. coli host cells used for cloning and plasmid propagation. Leaky expression of the darT gene from the plasmid vector can lead to cell growth inhibition or cell death, resulting in low transformation efficiency or no colonies.[6] Additionally, the GC-content of the operon may present challenges during the PCR amplification step.

Q3: How can I mitigate the toxicity of the DarT toxin during my experiments?

To mitigate DarT toxicity, it is crucial to use an expression vector with tight regulation of gene expression, such as those with inducible promoters (e.g., pBAD).[1] Growing the bacterial cultures in the presence of a repressor, like glucose for the pBAD promoter, can help prevent leaky expression of the toxin.[1] Co-expression of the DarG antitoxin can also neutralize DarT activity.[2][5]

Troubleshooting Guides

Problem 1: No or very few colonies after transformation.

This is a common issue in site-directed mutagenesis and can be particularly prevalent when working with a potentially toxic gene like darT.

Possible Cause Recommendation Supporting Data/Rationale
Inefficient PCR Amplification Verify PCR product by running a small aliquot on an agarose gel. A single, clear band of the expected size should be visible. If no product is seen, optimize the PCR conditions.Successful PCR is a prerequisite for obtaining mutated plasmids.[7][8]
DarT Toxin Toxicity Use a tightly controlled expression vector. Grow cultures at a lower temperature (e.g., 30°C) to reduce protein expression. Ensure the presence of a repressor (e.g., glucose for arabinose-inducible promoters).[1]Lower temperatures can slow down protein expression and reduce the metabolic burden on the cells.[6]
Inefficient DpnI Digestion Increase DpnI digestion time to 2-4 hours or overnight. Ensure the template plasmid was isolated from a dam+ E. coli strain.DpnI digests the methylated parental plasmid, and incomplete digestion leads to a high background of wild-type colonies.[9][10]
Low Transformation Efficiency Use high-efficiency competent cells (>10⁸ cfu/µg). Thaw cells on ice and handle them gently. Do not use more than 1-5 µL of the DpnI-treated reaction for transformation.[11]The concentration of ligation mixture components can inhibit transformation.[12]
Incorrect Antibiotic Selection Double-check that the antibiotic used in the plates matches the resistance gene on the plasmid vector.A simple but crucial step to ensure only transformants grow.[7]
Problem 2: Colonies are present, but sequencing reveals only the wild-type sequence.

This indicates that the parental plasmid is being transformed rather than the mutated product.

Possible Cause Recommendation Supporting Data/Rationale
Incomplete DpnI Digestion Increase DpnI digestion time (2-4 hours or overnight).[9] Use a fresh aliquot of DpnI enzyme.DpnI is crucial for eliminating the parental template. Its efficiency can decrease with age or improper storage.[10][13]
Too Much Template DNA Reduce the amount of template plasmid used in the PCR reaction to 1-25 ng.High template concentration can lead to incomplete amplification of the entire plasmid and carryover of the parental plasmid.
Suboptimal PCR Cycling Reduce the number of PCR cycles to 15-18.Excessive cycling can lead to the accumulation of undesired mutations and favor the amplification of the original template.[9]
Problem 3: PCR amplification of the DarTG operon is weak or shows multiple bands.

This can be due to the sequence characteristics of the operon or suboptimal PCR parameters.

Possible Cause Recommendation Supporting Data/Rationale
High GC Content Add a PCR enhancer such as 5% DMSO or 1M betaine to the reaction mix. Use a polymerase designed for GC-rich templates. Increase the denaturation temperature to 98°C.[14][15][16][17]GC-rich DNA can form stable secondary structures that impede polymerase activity. Additives and higher denaturation temperatures help to melt these structures.[14][17]
Incorrect Annealing Temperature Perform a gradient PCR to determine the optimal annealing temperature. As a starting point, use a temperature 5-10°C below the calculated primer melting temperature (Tm).An incorrect annealing temperature can lead to non-specific primer binding and the amplification of undesired products.[14]
Primer Design Issues Ensure primers are 25-45 bases in length with a GC content of 40-60%. The mutation should be in the center of the primer. The 3' end should be rich in G or C residues.[9]Proper primer design is critical for specific and efficient amplification.[9]

Experimental Protocols

Detailed Protocol: Site-Directed Mutagenesis of the DarTG Operon

This protocol is a generalized procedure adapted for the DarTG operon based on established site-directed mutagenesis methods.

1. Primer Design:

  • Design forward and reverse primers containing the desired mutation.

  • The mutation should be located in the center of the primers.

  • Primers should be 25-45 nucleotides in length with a melting temperature (Tm) >78°C.

  • Ensure a GC content of at least 40% and terminate with one or more G or C bases.[9]

2. PCR Amplification:

  • Set up the following 50 µL PCR reaction:

    • 5 µL of 10x reaction buffer

    • 1 µL of dNTP mix (10 mM each)

    • 1.25 µL of forward primer (10 µM)

    • 1.25 µL of reverse primer (10 µM)

    • 1 µL of template DNA (10 ng/µL plasmid containing DarTG)

    • 1 µL of high-fidelity DNA polymerase (e.g., PfuUltra)

    • 39.5 µL of nuclease-free water

  • PCR cycling conditions:

    • Initial Denaturation: 95°C for 2 minutes

    • 18 Cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 1 minute (optimize with gradient PCR)

      • Extension: 68°C for 1 minute/kb of plasmid length

    • Final Extension: 68°C for 7 minutes

3. DpnI Digestion:

  • Add 1 µL of DpnI restriction enzyme (20 U/µL) directly to the PCR product.

  • Incubate at 37°C for 2-4 hours to digest the parental methylated DNA.[9]

4. Transformation:

  • Transform 1-2 µL of the DpnI-treated DNA into 50 µL of high-efficiency competent E. coli cells.

  • Follow the manufacturer's protocol for transformation (e.g., heat shock at 42°C for 45-90 seconds).[11]

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotic.

  • Incubate overnight at 37°C (or 30°C to reduce potential DarT toxicity).

5. Analysis:

  • Pick individual colonies and grow them in liquid culture.

  • Isolate the plasmid DNA using a miniprep kit.

  • Send the purified plasmid for Sanger sequencing to confirm the desired mutation.

Visualizations

DarTG_Signaling_Pathway cluster_Bacterium Bacterial Cell DarT DarT (Toxin) ADP-ribosyltransferase ssDNA Single-stranded DNA (ssDNA) DarT->ssDNA ADP-ribosylates Thymidine ADP_ssDNA ADP-ribosylated ssDNA DarG DarG (Antitoxin) Glycohydrolase DarG->ADP_ssDNA Removes ADP-ribose Replication_Fork Replication Fork ssDNA->Replication_Fork Template for Replication ADP_ssDNA->Replication_Fork Stalls Replication Phage Bacteriophage Infection Phage->DarT Activates

Caption: The DarTG toxin-antitoxin signaling pathway.

SDM_Workflow cluster_Prep Preparation cluster_Execution Execution cluster_Analysis Analysis Primer_Design 1. Design Mutagenic Primers PCR 3. PCR Amplification with Mutagenic Primers Primer_Design->PCR Template_Prep 2. Prepare Template Plasmid (DarTG operon) Template_Prep->PCR DpnI 4. DpnI Digestion of Parental Plasmid PCR->DpnI Transformation 5. Transformation into E. coli DpnI->Transformation Plating 6. Plate on Selective Media Transformation->Plating Colony_Screening 7. Colony PCR / Miniprep Plating->Colony_Screening Sequencing 8. Sanger Sequencing Confirmation Colony_Screening->Sequencing

Caption: Experimental workflow for site-directed mutagenesis.

Troubleshooting_Logic Start Start Mutagenesis Check_Colonies Check for Colonies after Transformation Start->Check_Colonies No_Colonies No / Few Colonies Check_Colonies->No_Colonies No Yes_Colonies Colonies Present Check_Colonies->Yes_Colonies Yes Check_PCR Troubleshoot PCR No_Colonies->Check_PCR Check_Toxicity Address Toxin Toxicity No_Colonies->Check_Toxicity Check_Transformation Optimize Transformation No_Colonies->Check_Transformation Sequence_Colonies Sequence Plasmids Yes_Colonies->Sequence_Colonies Wild_Type Wild-Type Sequence Sequence_Colonies->Wild_Type No Mutation Mutation_Confirmed Mutation Confirmed Sequence_Colonies->Mutation_Confirmed Mutation Check_DpnI Optimize DpnI Digestion Wild_Type->Check_DpnI Reduce_Template Reduce Template DNA Wild_Type->Reduce_Template

Caption: Troubleshooting logic for site-directed mutagenesis.

References

Technical Support Center: Optimizing Conditions for Gene Knockout Mutant Generation in Toxoplasma gondii

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers aiming to generate knockout mutants in Toxoplasma gondii, with a focus on uncharacterized or "hypothetical" genes. While the following sections will use the putative gene "DarTG1" as a case study, it is important to note that, based on extensive searches of publicly available literature, DarTG1 is an uncharacterized protein in Toxoplasma gondii. Therefore, specific information regarding its function, localization, and knockout phenotype is not available. This guide is designed to be broadly applicable to the knockout of any gene of interest in this model organism.

Troubleshooting and FAQs

This section addresses common issues that may arise during the generation of Toxoplasma gondii knockout mutants using CRISPR-Cas9.

QuestionPossible Cause(s)Suggested Solution(s)
Why is my transfection efficiency consistently low? 1. Suboptimal electroporation parameters: Incorrect voltage, capacitance, or resistance settings can lead to poor DNA uptake and high parasite mortality. 2. Poor parasite viability: Parasites may be stressed before transfection due to over-growth in the host cell monolayer or harsh purification methods. 3. Low-quality DNA: Plasmid DNA may be of low purity or concentration.1. Optimize electroporation settings: Start with established protocols and systematically vary one parameter at a time. A common starting point is 1.5-2.0 kV, 25 µF, and 50 Ω. 2. Use healthy parasites: Harvest tachyzoites from recently lysed monolayers. Ensure gentle syringe lysis and filtration to minimize mechanical stress. 3. Use high-quality DNA: Ensure plasmid DNA is of high purity (A260/280 ratio of ~1.8) and at the recommended concentration (typically 25-50 µg).
I'm not getting any drug-resistant parasites after selection. What could be the problem? 1. Ineffective drug concentration: The concentration of the selection agent (e.g., pyrimethamine, chloramphenicol) may be too high, killing all parasites, or too low, allowing for the survival of non-transformants. 2. Inefficient integration of the resistance cassette: The selectable marker may not be integrating into the genome efficiently. 3. Problem with the selectable marker: The marker itself may not be functional.1. Titrate the selection drug: Perform a kill curve with the parental parasite line to determine the optimal drug concentration. 2. Use a ΔKU80 parasite line: These strains have impaired non-homologous end joining (NHEJ), which significantly increases the frequency of homologous recombination and integration of the resistance cassette at the target locus.[1] 3. Verify the integrity of your plasmid: Sequence the selectable marker cassette to ensure it is free of mutations.
My PCR analysis shows that the gene of interest is still present in my drug-resistant clones. Why? 1. Random integration of the plasmid: The plasmid containing the selectable marker may have integrated into the genome at a random location instead of the target locus. 2. Mixed population of parasites: The selected population may not be clonal and could contain a mix of wild-type and knockout parasites. 3. Incorrect PCR primers or conditions: The primers may not be specific to the gene of interest, or the PCR conditions may not be optimal.1. Use a ΔKU80 parasite line: This will greatly reduce the frequency of random integration.[1] 2. Clone by limiting dilution: After selection, it is crucial to isolate single parasites to establish a clonal population. 3. Design and validate new primers: Design multiple primer sets to confirm the knockout, including primers that flank the target region and primers internal to the gene.
I have a confirmed knockout, but I don't observe any phenotype. What should I do? 1. Gene is non-essential for the lytic cycle in vitro: The gene may not be required for parasite growth and replication under standard laboratory conditions. 2. Functional redundancy: Another gene or pathway may be compensating for the loss of the knocked-out gene. 3. Subtle phenotype: The phenotype may be subtle and not detectable with the assays performed.1. Perform in vivo studies: The gene may be important for virulence, cyst formation, or other aspects of the parasite's life cycle that are only observable in an animal model. 2. Investigate related genes: Look for homologs or genes in related pathways that could be functionally redundant. Consider creating double knockouts. 3. Use more sensitive assays: Employ a wider range of phenotypic assays, such as plaque assays to assess overall fitness, invasion assays, egress assays, and replication assays.[2][3]

Quantitative Data for Experimental Design

The following tables provide a summary of key quantitative parameters for designing and performing gene knockout experiments in Toxoplasma gondii.

Table 1: Transfection and Knockout Efficiency

ParameterValueParasite Strain(s)NotesReference(s)
Transfection Efficiency ~20-30%RHUsing CRISPR/Cas9 plasmids.[4]
Knockout Efficiency (SAG1 locus) ~20%RHWithout drug selection.[4]
Homologous Recombination Efficiency >97%ΔKU80With a targeting construct.[1]

Table 2: Common Selectable Markers and Working Concentrations

Selectable MarkerDrugWorking ConcentrationParasite Strain(s)Reference(s)
DHFR-TS Pyrimethamine1 µMRH, Pru[5]
CAT Chloramphenicol20 µMRH
UPRT 5-Fluorodeoxyuridine (FUDR)5 µMRH
HXGPRT Mycophenolic acid (MPA) + Xanthine25 µg/mL MPA + 50 µg/mL XanthineRH

Detailed Experimental Protocols

This section provides a detailed methodology for generating a gene knockout in Toxoplasma gondii using the CRISPR-Cas9 system.

1. Design and Cloning of the Single Guide RNA (sgRNA)

  • Target Selection: Identify a 20-nucleotide target sequence in an early exon of the gene of interest (e.g., DarTG1). The target sequence must be immediately upstream of a Protospacer Adjacent Motif (PAM), which is 'NGG' for Streptococcus pyogenes Cas9. Use a web-based tool such as CHOPCHOP to design and score potential sgRNAs for on-target efficiency and off-target effects.

  • Oligonucleotide Synthesis: Synthesize two complementary oligonucleotides encoding the chosen sgRNA sequence with appropriate overhangs for cloning into the sgRNA expression vector.

  • Cloning: Anneal the oligonucleotides and clone them into a Toxoplasma-specific CRISPR/Cas9 vector. This vector typically contains a Cas9 expression cassette and a U6 promoter to drive the expression of the sgRNA.

2. Preparation of the Donor DNA for Homologous Recombination

  • Amplification of the Selectable Marker: Amplify a selectable marker cassette (e.g., DHFR-TS for pyrimethamine resistance) using PCR.

  • Addition of Homology Arms: Design the PCR primers to include 30-50 base pairs of homology to the regions immediately upstream and downstream of the Cas9 cut site in the target gene. This will direct the integration of the selectable marker into the target locus via homologous recombination.

3. Parasite Culture and Transfection

  • Parasite Culture: Culture Toxoplasma gondii tachyzoites (preferably a ΔKU80 strain) in a monolayer of human foreskin fibroblasts (HFFs) or another suitable host cell line.

  • Parasite Harvest: Harvest freshly egressed parasites by syringe lysis of infected HFFs, followed by passage through a 3.0-micron filter to remove host cell debris.

  • Electroporation: Resuspend the purified parasites in a cytomix buffer. Add the CRISPR/Cas9 plasmid (25-50 µg) and the donor DNA (5-10 µg) to the parasite suspension. Electroporate the mixture using a Bio-Rad Gene Pulser or a similar device.

4. Selection and Cloning of Knockout Mutants

  • Inoculation: Inoculate the transfected parasites onto a fresh monolayer of HFFs.

  • Drug Selection: After 24 hours, add the appropriate selection drug to the culture medium (e.g., 1 µM pyrimethamine).

  • Cloning by Limiting Dilution: Once a stable population of drug-resistant parasites has been established, clone the parasites by limiting dilution in 96-well plates to isolate single clones.

5. Validation of Gene Knockout

  • Genomic DNA Extraction: Extract genomic DNA from the parental strain and several drug-resistant clones.

  • PCR Analysis: Perform PCR analysis to confirm the disruption of the target gene. Use a combination of primers that flank the target locus and primers that are internal to the gene of interest. A successful knockout should result in the amplification of a larger product (due to the insertion of the selectable marker) with the flanking primers and no product with the internal primers.

  • Southern Blot (Optional): For further confirmation, perform a Southern blot to verify the correct integration of the selectable marker and the absence of the wild-type locus.

  • RT-PCR or Western Blot: To confirm the absence of gene expression, perform RT-PCR to detect the transcript or a Western blot to detect the protein product of the target gene (if an antibody is available).

Visualizations

Experimental Workflow

experimental_workflow cluster_design 1. Design and Preparation cluster_transfection 2. Transfection and Selection cluster_validation 3. Validation cluster_phenotyping 4. Phenotypic Analysis sgRNA_design sgRNA Design & Cloning donor_dna Donor DNA Preparation parasite_culture Parasite Culture (ΔKU80) donor_dna->parasite_culture transfection Electroporation parasite_culture->transfection selection Drug Selection transfection->selection cloning Clonal Isolation selection->cloning pcr_validation PCR Validation cloning->pcr_validation expression_validation Expression Analysis (RT-PCR/Western) pcr_validation->expression_validation in_vitro_assays In Vitro Assays (Plaque, Invasion, etc.) expression_validation->in_vitro_assays in_vivo_studies In Vivo Studies (Virulence)

Caption: A flowchart of the experimental workflow for generating a gene knockout in Toxoplasma gondii.

Troubleshooting Logic

troubleshooting_logic start Experiment Start low_transfection Low Transfection Efficiency? start->low_transfection no_colonies No Drug-Resistant Colonies? low_transfection->no_colonies No optimize_electro Optimize Electroporation Use Healthy Parasites Check DNA Quality low_transfection->optimize_electro Yes wt_present Wild-Type Gene Still Present? no_colonies->wt_present No check_drug_conc Titrate Selection Drug Use ΔKU80 Strain Verify Plasmid Integrity no_colonies->check_drug_conc Yes no_phenotype No Observable Phenotype? wt_present->no_phenotype No clonal_isolation Perform Clonal Isolation Verify with Flanking Primers Use ΔKU80 Strain wt_present->clonal_isolation Yes success Successful Knockout & Phenotype no_phenotype->success No advanced_assays Perform In Vivo Studies Investigate Redundancy Use More Sensitive Assays no_phenotype->advanced_assays Yes optimize_electro->start Re-attempt check_drug_conc->start Re-attempt clonal_isolation->start Re-attempt hypothetical_pathway cluster_host Host Cell cluster_parasite Toxoplasma gondii host_receptor Host Receptor host_kinase Host Kinase host_receptor->host_kinase host_tf Host Transcription Factor host_kinase->host_tf immune_response Immune Response Gene host_tf->immune_response parasite_effector Parasite Effector (Secreted Protein) parasite_effector->host_receptor Interaction d_art_g1 DarTG1 (Hypothetical) parasite_effector->d_art_g1 substrate Substrate Protein d_art_g1->substrate ADP-ribosylation? downstream_effect Downstream Effect (e.g., Inhibition of Host Kinase) substrate->downstream_effect downstream_effect->host_kinase Inhibition

References

Validation & Comparative

Validating the Enzymatic Activity of Purified DarT1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the enzymatic activity of purified DarT1, an ADP-ribosyltransferase toxin. We present supporting experimental data, detailed protocols for key experiments, and a comparison with alternative enzymes.

Introduction to DarT1

DarT1 is a key component of the DarTG1 toxin-antitoxin (TA) system, which plays a role in bacterial defense against bacteriophages and in regulating bacterial growth.[1][2][3] As an ADP-ribosyltransferase (ART), DarT1 catalyzes the transfer of an ADP-ribose group from NAD+ to a substrate. Specifically, DarT1 has been identified as a guanine-specific ART that modifies single-stranded DNA (ssDNA), leading to the stalling of DNA replication.[2][4] The activity of DarT1 is counteracted by its cognate antitoxin, DarG1, which belongs to the NADAR (NAD- and ADP-ribose) enzyme family and functions as a hydrolase to reverse the guanine ADP-ribosylation.[2][4]

Comparative Analysis of DarT1 Activity

The enzymatic activity of DarT1 can be compared to other related enzymes to highlight its unique specificity and mechanism.

FeatureDarT1DarT2ScARP
TA System DarTG1DarTG2Not applicable
Substrate ssDNAssDNAssDNA
Target Base Guanine[2][4]Thymine[1][4]Guanine[2]
Antitoxin DarG1 (NADAR)[2][4]DarG2 (Macrodomain)[2]Not applicable
Catalytic Mechanism Employs a unique mechanism involving several residues for high efficiency.[2]Utilizes a conserved catalytic glutamate.Requires only a catalytic glutamate, suggesting a different mechanism from DarT1.[2]
Biological Role Anti-phage defense, growth control.[1][5]Anti-phage defense.[1][5]Not fully elucidated in its native organism.

Experimental Protocols for Validating DarT1 Activity

In Vitro ADP-ribosylation Assay

This assay directly measures the ability of purified DarT1 to ADP-ribosylate an ssDNA substrate.

Materials:

  • Purified DarT1 enzyme

  • ssDNA oligonucleotide substrate (e.g., a 27-mer containing guanine residues)

  • NAD+

  • Reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Urea-PAGE gels

  • DNA stain (e.g., SYBR Gold)

Procedure:

  • Set up the reaction mixture containing the reaction buffer, ssDNA substrate, and NAD+.

  • Initiate the reaction by adding purified DarT1. A control reaction without DarT1 should be included.

  • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution containing formamide and EDTA.

  • Denature the samples by heating at 95°C.

  • Resolve the reaction products on a Urea-PAGE gel.

  • Stain the gel with a suitable DNA stain and visualize the results. A successful reaction will show a band shift for the ssDNA substrate in the presence of DarT1, indicating the addition of the ADP-ribose moiety.

Dot Blot Assay for in vivo ADP-ribosylation

This method confirms DarT1 activity within a cellular context by detecting ADP-ribosylated genomic DNA.

Materials:

  • E. coli strain for DarT1 expression (e.g., BL21)

  • Expression vector containing the darT1 gene

  • Inducing agent (e.g., arabinose for pBAD vectors)

  • Genomic DNA extraction kit

  • Nitrocellulose membrane

  • Antibody specific for ADP-ribose

  • Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

  • Chemiluminescent substrate

Procedure:

  • Induce the expression of DarT1 in E. coli. A control with an empty vector or a catalytically inactive DarT1 mutant should be run in parallel.[2][4]

  • Harvest the cells and extract genomic DNA.

  • Spot serial dilutions of the extracted genomic DNA onto a nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against ADP-ribose.

  • Wash the membrane and incubate with the secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Detect the signal using an appropriate imaging system. A positive signal indicates the presence of ADP-ribosylated genomic DNA, confirming DarT1 activity in vivo.[4]

Cellular Toxicity Assay

The enzymatic activity of DarT1 is toxic to bacterial cells. This assay validates activity by monitoring cell growth inhibition upon DarT1 expression.

Materials:

  • E. coli strain for DarT1 expression

  • Expression vector containing the darT1 gene

  • Growth medium (e.g., LB broth) with appropriate antibiotics

  • Inducing agent (e.g., arabinose) and repressing agent (e.g., glucose)

  • Microplate reader

Procedure:

  • Inoculate a culture of E. coli harboring the DarT1 expression plasmid in a medium containing a repressing agent (e.g., glucose).

  • Grow the culture to a specific optical density (OD600).

  • Dilute the culture and transfer to a microplate containing fresh medium with either the repressing agent or the inducing agent.

  • Monitor cell growth by measuring the OD600 at regular intervals using a microplate reader.

  • A significant reduction in growth in the induced culture compared to the repressed culture indicates that the enzymatic activity of DarT1 is toxic to the cells.[2][4]

Visualizing the DarT1 Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key processes involved in DarT1 function and its experimental validation.

DarT1_Signaling_Pathway cluster_Phage_Infection Phage Infection cluster_Bacterial_Cell Bacterial Cell Phage Bacteriophage DarT1 DarT1 (Toxin) Phage->DarT1 Activates DarTG1_Operon DarTG1 Operon DarTG1_Operon->DarT1 DarG1 DarG1 (Antitoxin) NADAR DarTG1_Operon->DarG1 ADPr_ssDNA ADP-ribosylated ssDNA DarT1->ADPr_ssDNA ADP-ribosylates NAM Nicotinamide DarT1->NAM ssDNA Single-Stranded DNA (Guanine) DarG1->ssDNA Reverses Modification ssDNA->DarT1 ADPr_ssDNA->DarG1 Replication_Stall DNA Replication Stall ADPr_ssDNA->Replication_Stall NAD NAD+ NAD->DarT1

Caption: The DarT1 signaling pathway in response to bacteriophage infection.

DarT1_Validation_Workflow cluster_In_Vitro In Vitro Validation cluster_In_Vivo In Vivo Validation Purify_DarT1 Purify DarT1 Protein ADPr_Assay In Vitro ADP-ribosylation Assay (ssDNA + NAD+) Purify_DarT1->ADPr_Assay PAGE Urea-PAGE Analysis ADPr_Assay->PAGE Band_Shift Observe Band Shift PAGE->Band_Shift Express_DarT1 Express DarT1 in E. coli Toxicity_Assay Cellular Toxicity Assay Express_DarT1->Toxicity_Assay Dot_Blot Dot Blot for ADPr-gDNA Express_DarT1->Dot_Blot Growth_Inhibition Monitor Growth Inhibition Toxicity_Assay->Growth_Inhibition Detect_Signal Detect Chemiluminescent Signal Dot_Blot->Detect_Signal

References

A Comparative Guide to DarTG1 and DarTG2 Toxin-Antitoxin Systems for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The intricate arms race between bacteria and their viral predators, bacteriophages, has driven the evolution of sophisticated bacterial defense mechanisms. Among these are the toxin-antitoxin (TA) systems, genetic modules that can induce a state of dormancy or cell death to halt viral proliferation. This guide provides a comprehensive comparison of two recently characterized TA subfamilies, DarTG1 and DarTG2, offering insights into their mechanisms, performance, and the experimental protocols used to evaluate them.

Core Mechanism: A Tale of Two Antitoxins

At its heart, the DarTG system is a defense mechanism that employs a toxin, DarT, to ADP-ribosylate viral DNA upon phage infection.[1] This modification effectively stalls the replication of the phage genome.[1] The corresponding antitoxin, DarG, serves to neutralize the DarT toxin, ensuring the system remains dormant in the absence of a viral threat.

The primary distinction between the DarTG1 and DarTG2 systems lies in the protein architecture of their respective antitoxins. DarG1 possesses a predicted YbiA-like fold, which suggests a function in ADP-ribose processing. In contrast, DarG2 features a conserved N-terminal macrodomain, a well-characterized protein domain known to hydrolyze ADP-ribose modifications.[1] This structural variance likely underlies the observed differences in their phage specificity and optimal operating conditions.

Quantitative Performance: A Side-by-Side Comparison

Experimental data reveals that the protective efficacy of DarTG1 and DarTG2 is not uniform and is influenced by both the specific invading phage and the physiological state of the bacterial host.

Performance MetricDarTG1 SystemDarTG2 System
Phage Specificity Provides robust defense against bacteriophages RB69 and T5.[1]Offers strong protection against bacteriophages T5, SECϕ18, and Lust.[1]
Growth Condition Dependence Demonstrates higher efficacy in fast-growth conditions (e.g., Luria-Bertani medium at 37°C).[1]Functions more effectively in slow-growth conditions (e.g., M9-glucose medium at 30°C).[1]
Impact on Phage DNA Replication Significantly curtails the replication of phage DNA. In cells infected with RB69, the presence of an active DarTG1 system resulted in phage DNA constituting only ~30% of the total DNA, compared to ~70% in cells with an inactive system.[1]Effectively prevents the accumulation of newly synthesized phage DNA.[1]
Protective Mechanism Induces abortive infection, a process where the infected cell dies to prevent the release of new phage particles.[1]Also employs an abortive infection mechanism to protect the bacterial population.[1]

Signaling and Regulation: A Phage-Triggered Cascade

The DarTG defense cascade is initiated upon phage infection. While the precise molecular triggers are still under investigation, it is hypothesized that phage-induced cellular stress leads to the degradation or inactivation of the DarG antitoxin. This liberates the DarT toxin, allowing it to target the invading phage DNA.

DarTG_Signaling_Pathway cluster_Bacterium Bacterial Cell cluster_Phage Bacteriophage DarTG_Complex DarT-DarG Complex (Inactive State) Active_DarT Active DarT Toxin DarTG_Complex->Active_DarT Phage Infection Active_DarT->ADP_Ribosylation Targets DarG DarG Antitoxin DarG->Active_DarT Neutralizes Modified_DNA ADP-Ribosylated Viral DNA ADP_Ribosylation->Modified_DNA Phage_Infection Phage Entry Viral_DNA Viral DNA Phage_Infection->Viral_DNA Injects Replication_Halted Replication Halted Modified_DNA->Replication_Halted

Caption: Signaling pathway of the DarTG system upon bacteriophage infection.

Experimental Methodologies

The characterization and comparison of the DarTG1 and DarTG2 systems rely on a set of key experimental protocols.

Plaque Assay for Phage Defense Assessment

This fundamental technique quantifies the ability of a DarTG system to inhibit phage propagation.

  • Preparation of Bacterial Lawns: Overnight cultures of E. coli strains expressing either DarTG1, DarTG2, or a control vector are mixed with soft agar.

  • Plating: The bacteria-agar mixture is poured onto solid growth medium to form a uniform bacterial lawn.

  • Phage Spotting: Serial dilutions of the phage suspension are spotted onto the bacterial lawn.

  • Incubation: Plates are incubated under conditions optimal for either fast or slow growth.

  • Analysis: The efficiency of plating (EOP) is determined by comparing the number and clarity of plaques (zones of lysis) on the lawns of DarTG-expressing and control strains. A reduction in EOP signifies effective phage defense.

Plaque_Assay_Workflow cluster_Preparation Preparation cluster_Procedure Procedure cluster_Analysis Analysis Bacterial_Cultures Grow Bacterial Strains (DarTG1, DarTG2, Control) Mix_Bacteria_Agar Mix Bacteria with Soft Agar Bacterial_Cultures->Mix_Bacteria_Agar Phage_Dilutions Prepare Serial Phage Dilutions Spot_Phages Spot Phage Dilutions Phage_Dilutions->Spot_Phages Create_Lawn Pour Bacterial Lawn Mix_Bacteria_Agar->Create_Lawn Create_Lawn->Spot_Phages Incubate_Plates Incubate Plates Spot_Phages->Incubate_Plates Observe_Plaques Observe and Count Plaques Incubate_Plates->Observe_Plaques Calculate_EOP Calculate Efficiency of Plating Observe_Plaques->Calculate_EOP

Caption: Experimental workflow for the plaque assay to evaluate phage defense.

Bacterial Growth Curve Analysis

This method assesses the impact of phage infection on bacterial population dynamics in the presence of a DarTG system.

  • Culture Preparation: Bacterial cultures are diluted in fresh media in a multi-well plate.

  • Infection: Phages are added at a defined multiplicity of infection (MOI).

  • Monitoring: The optical density (OD) of the cultures is measured at regular intervals using a plate reader.

  • Data Interpretation: Growth curves are plotted to compare the growth of DarTG-expressing strains to control strains in the presence and absence of phage.

Quantification of Phage DNA Replication

This protocol directly measures the effect of the DarT toxin on the synthesis of viral DNA.

  • Synchronized Infection: Bacterial cultures are infected with a high MOI to ensure most cells are infected simultaneously.

  • Sample Collection: Aliquots of the infected culture are taken at different time points.

  • DNA Extraction: Total DNA is extracted from the bacterial cells.

  • Analysis: Quantitative PCR (qPCR) or deep sequencing is used to determine the ratio of phage DNA to bacterial host DNA. A lower ratio in DarTG-expressing cells indicates inhibition of phage replication.

References

A Comparative Analysis of DarTG1 and CRISPR-Cas Phage Defense Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The constant evolutionary battle between bacteria and bacteriophages has led to the development of a diverse array of sophisticated defense mechanisms. Among these, the recently characterized DarTG1 toxin-antitoxin system and the well-established CRISPR-Cas adaptive immune system represent two distinct and effective strategies for combating phage infection. This guide provides a detailed comparative analysis of these two systems, supported by experimental data and detailed methodologies, to inform research and the development of novel anti-phage technologies.

At a Glance: DarTG1 vs. CRISPR-Cas

FeatureDarTG1 SystemCRISPR-Cas System
Mechanism of Action Post-replicative modification of phage DNA via ADP-ribosylation by the DarT1 toxin, leading to inhibition of phage replication.Sequence-specific cleavage of phage nucleic acids guided by CRISPR RNAs (crRNAs).
Nature of Immunity Innate immunity; acts on invading phage without prior exposure.Adaptive immunity; requires prior exposure to the phage to acquire spacer sequences for recognition.
Molecular Machinery A two-component system: a DarT1 toxin (ADP-ribosyltransferase) and a DarG1 antitoxin (glycohydrolase).A multi-component system including Cas proteins (nucleases, helicases, etc.) and a CRISPR array for storing phage-derived spacer sequences.
Target Primarily double-stranded DNA of infecting phages.DNA and in some cases RNA of infecting phages and other mobile genetic elements.
Response to Phage Immediate upon infection.Requires transcription of the CRISPR array and processing of crRNAs for a targeted response.

Performance Data: A Quantitative Comparison

The efficiency of phage defense systems is typically quantified by measuring the reduction in the number of successful phage infections, often expressed as the Efficiency of Plaquing (EOP). The EOP is the ratio of phage plaques formed on a bacterium with the defense system compared to a control strain without it. A lower EOP indicates a more effective defense mechanism.

Defense SystemBacterial HostPhageEfficiency of Plaquing (EOP)Reference
DarTG1 Escherichia coliT5~10⁻⁶[1]
Escherichia coliRB69~10⁻⁶[1]
CRISPR-Cas (Type I-F) Pectobacterium atrosepticumɸTE (1 spacer)~10⁻¹[2]
Pectobacterium atrosepticumɸTE (3 spacers)~10⁻⁵[2]
Pectobacterium atrosepticumɸM1 (1 spacer)~10⁻¹[2]
Pectobacterium atrosepticumɸM1 (3 spacers)~10⁻⁵[2]
CRISPR-Cas9 (Engineered) Escherichia coliT710⁻⁵ to 10⁻¹[3]

Note: The efficiency of the CRISPR-Cas system is dependent on the number of targeting spacers. The data for the engineered CRISPR-Cas9 system is included for context but represents an optimized system, not a native defense scenario.

Signaling Pathways and Mechanisms of Action

DarTG1: A Toxin-Antitoxin Defense

The DarTG1 system operates as a classic toxin-antitoxin pair. In the absence of a phage infection, the DarG1 antitoxin neutralizes the DarT1 toxin. Upon phage infection, this inhibition is relieved, allowing the DarT1 toxin to act on the invading phage DNA. DarT1 is an ADP-ribosyltransferase that covalently attaches ADP-ribose moieties to the phage's DNA. This modification is thought to sterically hinder the replication and transcription machinery of the host, thereby halting the phage life cycle.

DarTG1_Pathway cluster_pre Pre-Infection cluster_post Post-Infection DarT1 DarT1 (Toxin) DarG1 DarG1 (Antitoxin) DarT1->DarG1 Inhibition Phage_Infection Phage Infection Active_DarT1 Active DarT1 Phage_Infection->Active_DarT1 Activates Phage_DNA Phage DNA Active_DarT1->Phage_DNA ADP-ribosylates ADP_Ribosylated_DNA ADP-Ribosylated Phage DNA Phage_DNA->ADP_Ribosylated_DNA Replication_Blocked Phage Replication Blocked ADP_Ribosylated_DNA->Replication_Blocked

Caption: Signaling pathway of the DarTG1 phage defense system.

CRISPR-Cas: An Adaptive Immune Response

The CRISPR-Cas system provides adaptive immunity through a multi-stage process.

  • Adaptation: Upon initial phage infection, Cas proteins recognize and excise a short segment of the phage's DNA, known as a protospacer. This protospacer is then integrated into the host's CRISPR array as a new spacer, creating a memory of the infection.

  • Expression and Maturation: The CRISPR array is transcribed into a long pre-crRNA molecule. This is then processed by Cas proteins into mature CRISPR RNAs (crRNAs), each containing a single spacer sequence.

  • Interference: The mature crRNAs associate with Cas effector proteins to form a surveillance complex. This complex patrols the cell for invading nucleic acids. If a crRNA binds to a complementary sequence in the phage's DNA (the protospacer), the Cas proteins are activated to cleave and degrade the foreign genetic material, thus neutralizing the infection.[3]

CRISPR_Cas_Pathway cluster_adaptation Adaptation cluster_expression Expression & Maturation cluster_interference Interference Phage_DNA_1 Phage DNA Protospacer Protospacer Phage_DNA_1->Protospacer Cas1/Cas2 Acquisition New_Spacer New Spacer Integration Protospacer->New_Spacer CRISPR_Array_1 CRISPR Array CRISPR_Array_1->New_Spacer CRISPR_Array_2 CRISPR Array pre_crRNA pre-crRNA CRISPR_Array_2->pre_crRNA Transcription crRNA Mature crRNA pre_crRNA->crRNA Processing crRNA_2 crRNA Surveillance_Complex Surveillance Complex crRNA_2->Surveillance_Complex Cas_Effector Cas Effector Protein Cas_Effector->Surveillance_Complex Invading_Phage_DNA Invading Phage DNA Surveillance_Complex->Invading_Phage_DNA Binds to Protospacer Cleavage Cleavage & Degradation Invading_Phage_DNA->Cleavage

Caption: The three stages of CRISPR-Cas mediated phage defense.

Experimental Protocols

Phage Plaque Assay (Efficiency of Plaquing - EOP)

This assay is fundamental for quantifying the efficiency of any phage defense system.

Objective: To determine the titer of a phage lysate and the efficiency of plaquing on a bacterial strain harboring a defense system.

Materials:

  • Bacterial host strains (with and without the defense system)

  • Phage lysate

  • Luria-Bertani (LB) broth and agar plates

  • Soft agar (LB with a lower agar concentration, e.g., 0.7%)

  • Serological pipettes and micropipettes

  • Incubator

Procedure:

  • Prepare Bacterial Cultures: Inoculate the control and experimental bacterial strains into separate tubes of LB broth and grow overnight at 37°C with shaking. The next day, subculture the strains into fresh LB broth and grow to mid-log phase (OD600 ≈ 0.4-0.6).

  • Prepare Phage Dilutions: Perform a 10-fold serial dilution of the phage lysate in LB broth.

  • Infection and Plating:

    • Melt the soft agar and maintain it in a water bath at 45-50°C.

    • In a sterile tube, mix 100 µL of the mid-log phase bacterial culture with 100 µL of a phage dilution.

    • Incubate this mixture for 20 minutes at 37°C to allow for phage adsorption.

    • Add 3 mL of the molten soft agar to the bacteria-phage mixture, gently vortex, and immediately pour the contents onto a pre-warmed LB agar plate.

    • Swirl the plate gently to ensure an even layer of soft agar.

    • Allow the soft agar to solidify at room temperature.

  • Incubation and Plaque Counting: Incubate the plates inverted at 37°C overnight. Count the number of plaques (clear zones of lysis) on the plates.

  • Calculate EOP:

    • EOP = (Titer on experimental strain) / (Titer on control strain)

    • Titer (PFU/mL) = (Number of plaques) / (Dilution factor × Volume of phage plated in mL)

EOP_Workflow start Start prep_cultures Prepare Bacterial Cultures (Control & Experimental) start->prep_cultures prep_dilutions Prepare Serial Phage Dilutions start->prep_dilutions infection Infect Bacteria with Phage Dilutions prep_cultures->infection prep_dilutions->infection plating Plate on LB Agar with Soft Agar Overlay infection->plating incubation Incubate Overnight plating->incubation counting Count Plaques incubation->counting calculation Calculate Titer and EOP counting->calculation end End calculation->end

Caption: Workflow for the Efficiency of Plaquing (EOP) assay.

In Vitro ADP-Ribosylation of Phage DNA by DarT1

This assay directly assesses the enzymatic activity of the DarT1 toxin on its phage DNA substrate.

Objective: To determine if purified DarT1 can ADP-ribosylate phage DNA in a controlled in vitro setting.

Materials:

  • Purified DarT1 protein

  • Purified phage DNA (e.g., from T5 or RB69)

  • ¹⁴C-labeled NAD⁺ (Nicotinamide adenine dinucleotide)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Scintillation counter and scintillation fluid

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, a known amount of purified phage DNA, and purified DarT1 protein.

  • Initiate Reaction: Start the reaction by adding ¹⁴C-labeled NAD⁺. Include a control reaction without DarT1.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Stop Reaction and Precipitate DNA: Stop the reaction by adding ice-cold TCA to precipitate the DNA.

  • Filtration: Filter the reaction mixture through a glass fiber filter. The DNA, and any incorporated ¹⁴C-ADP-ribose, will be retained on the filter.

  • Washing: Wash the filter with TCA and then ethanol to remove unincorporated ¹⁴C-NAD⁺.

  • Quantification: Place the dried filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Analysis: An increase in radioactivity in the sample containing DarT1 compared to the control indicates that the phage DNA has been ADP-ribosylated.

ADPR_Assay_Workflow start Start setup Set up Reaction: DarT1, Phage DNA, Buffer start->setup initiate Initiate with ¹⁴C-NAD⁺ setup->initiate incubate Incubate at 37°C initiate->incubate stop Stop with TCA incubate->stop filter Filter to Capture DNA stop->filter wash Wash Filter filter->wash quantify Measure Radioactivity (Scintillation Counting) wash->quantify analyze Analyze Results quantify->analyze end End analyze->end

Caption: Workflow for the in vitro ADP-ribosylation assay.

Conclusion

Both DarTG1 and CRISPR-Cas are formidable phage defense systems, yet they operate on fundamentally different principles. DarTG1 provides a broad, innate defense by chemically modifying phage DNA, while CRISPR-Cas offers a highly specific and heritable adaptive immunity. The choice of which system is more "effective" is context-dependent, relying on the specific bacterial host, the infecting phage, and the evolutionary pressures of their environment. Understanding the intricacies of these and other anti-phage mechanisms is paramount for the development of phage-resistant industrial strains and for the design of novel therapeutic strategies to combat bacterial infections.

References

A Comparative Analysis of Substrate Specificity: DarT1 vs. Other ADP-Ribosyltransferases

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the substrate preferences of the bacterial toxin DarT1 and other prominent ADP-ribosyltransferases (ARTs) reveals distinct molecular targets and divergent biological roles. While DarT1 exhibits a highly specific affinity for single-stranded DNA (ssDNA), other ARTs, such as the human poly(ADP-ribose) polymerases (PARPs), demonstrate broader specificity, targeting proteins and various DNA structures. This guide provides a comparative overview of their substrate specificity, supported by available data, detailed experimental protocols, and visual representations of their signaling pathways.

ADP-ribosylation is a crucial post-translational modification involved in a multitude of cellular processes, including DNA repair, signal transduction, and immunity. The enzymes responsible for this modification, ARTs, are found across all kingdoms of life. Understanding the substrate specificity of these enzymes is paramount for elucidating their physiological functions and for the development of targeted therapeutics.

Quantitative Comparison of Substrate Specificity

The substrate specificity of an enzyme is a key determinant of its biological function. For ADP-ribosyltransferases, this specificity dictates which molecules are modified and, consequently, which cellular pathways are regulated. The following table summarizes the available quantitative and qualitative data on the substrate specificity of DarT1 and other representative ARTs.

Enzyme FamilyRepresentative EnzymePreferred Substrate(s)Specific TargetQuantitative Data (kcat/Km)Reference(s)
Bacterial Toxin ARTs DarT1 (from Thermus aquaticus)Single-stranded DNA (ssDNA)Thymidine within a consensus sequence (NNTNTCN)Data not available in searched literature[1]
DarT2Single-stranded DNA (ssDNA)ThymidineData not available in searched literature[2]
Human PARPs (ARTDs) PARP1 (ARTD1)Nicked/gapped dsDNA, ssDNA, proteinsDNA termini (5'- and 3'-phosphate), various amino acids (e.g., glutamate, aspartate, lysine)Varies with substrate; e.g., high affinity for DNA breaks[3]
PARP2 (ARTD2)DNA breaksDNA termini, proteinsSimilar to PARP1 but with distinct efficiencies for different DNA structures
PARP10 (ARTD10)Proteins, 5'-phosphorylated ssRNATarget proteins, RNA terminiNot active on ssDNA[3]
Bacterial Toxin ARTs (Protein-Targeting) Diphtheria Toxin (DT)Eukaryotic elongation factor 2 (eEF2)Diphthamide (a modified histidine residue)High specificity and efficiency
Cholera Toxin (CT)Gsα subunit of heterotrimeric G proteinsArginine residueHigh specificity and efficiency

Experimental Protocols

The determination of substrate specificity for ARTs relies on a variety of in vitro biochemical assays. Below are detailed methodologies for key experiments.

In Vitro ADP-Ribosylation Assay for DarT1 with ssDNA Substrate

This protocol is adapted from methodologies used to study bacterial DNA-modifying enzymes.

1. Reagents and Materials:

  • Purified recombinant DarT1 enzyme

  • Single-stranded DNA oligonucleotide substrate (e.g., a 30-mer containing the TNTC recognition motif)

  • [³²P]-NAD⁺ (Nicotinamide adenine dinucleotide, radiolabeled)

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT

  • Stop Solution: 2X formamide loading dye (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

  • Denaturing polyacrylamide gel (e.g., 15-20%)

  • Phosphor imager screen and scanner

2. Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by combining the following components on ice:

    • Reaction Buffer (to a final volume of 20 µL)

    • ssDNA substrate (final concentration, e.g., 1 µM)

    • [³²P]-NAD⁺ (final concentration, e.g., 1 µM, with a specific activity of ~800 Ci/mmol)

  • Enzyme Addition: Initiate the reaction by adding purified DarT1 enzyme to a final concentration of, for example, 100 nM.

  • Incubation: Incubate the reaction mixture at the optimal temperature for DarT1 activity (e.g., 37°C) for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: Stop the reaction at each time point by adding an equal volume (20 µL) of Stop Solution.

  • Denaturation: Heat the samples at 95°C for 5 minutes to denature the DNA.

  • Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Visualization and Quantification: After electrophoresis, expose the gel to a phosphor imager screen. Scan the screen using a phosphor imager. The incorporation of [³²P]-ADP-ribose into the ssDNA substrate will be visible as a radiolabeled band. The intensity of the band, which corresponds to the amount of modified substrate, can be quantified using appropriate software.

In Vitro ADP-Ribosylation Assay for PARP1 with Nicked DNA

This protocol is a standard method for assessing PARP1 activity.

1. Reagents and Materials:

  • Purified recombinant PARP1 enzyme

  • Nicked double-stranded DNA (e.g., plasmid DNA treated with a nicking endonuclease)

  • [³²P]-NAD⁺

  • Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 4 mM MgCl₂, 250 µM DTT

  • Stop Solution: 20% Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

2. Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice:

    • Reaction Buffer (to a final volume of 50 µL)

    • Nicked dsDNA (final concentration, e.g., 10 µg/mL)

    • [³²P]-NAD⁺ (final concentration, e.g., 100 µM)

  • Enzyme Addition: Start the reaction by adding purified PARP1 enzyme (final concentration, e.g., 20 nM).

  • Incubation: Incubate at 25°C for a defined period (e.g., 10 minutes).

  • Precipitation: Terminate the reaction by adding 1 mL of ice-cold 20% TCA.

  • Filtration: Collect the precipitate by vacuum filtration onto glass fiber filters.

  • Washing: Wash the filters three times with 5% TCA to remove unincorporated [³²P]-NAD⁺.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of ADP-ribose incorporated into proteins (auto-modification of PARP1) and DNA.

Signaling Pathways and Experimental Workflows

The distinct substrate specificities of DarT1 and other ARTs are reflected in their divergent roles in cellular signaling.

DarT1 Signaling Pathway

DarT1 is a component of a toxin-antitoxin (TA) system, which is involved in bacterial defense against bacteriophages and in regulating cell growth.[1] The DarT1 toxin ADP-ribosylates ssDNA, which can stall DNA replication.[1] This activity is counteracted by the cognate antitoxin, DarG, an ADP-ribosylglycohydrolase that removes the modification.[4]

DarT1_Pathway cluster_0 Bacterial Cell Phage_Infection Phage Infection DarT1_Active Active DarT1 (Toxin) Phage_Infection->DarT1_Active activates ssDNA ssDNA (Replication Fork) DarT1_Active->ssDNA modifies ADPr_ssDNA ADP-ribosylated ssDNA ssDNA->ADPr_ssDNA becomes Replication_Stall DNA Replication Stall ADPr_ssDNA->Replication_Stall DarG DarG (Antitoxin) DarG->ADPr_ssDNA reverses modification

Caption: The DarT1 toxin-antitoxin signaling pathway in response to phage infection.

PARP1 Signaling Pathway in DNA Damage Response

PARP1 is a key player in the DNA damage response (DDR). Upon detecting DNA breaks, particularly single-strand breaks, PARP1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation event serves as a scaffold to recruit other DNA repair factors to the site of damage.[5][6]

PARP1_Pathway cluster_1 Eukaryotic Cell Nucleus DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits and activates PARP1_Active Activated PARP1 PARP1->PARP1_Active PAR Poly(ADP-ribose) (PAR) synthesis PARP1_Active->PAR catalyzes Recruitment Recruitment of DNA Repair Factors (e.g., XRCC1, Ligase III) PAR->Recruitment scaffolds DNA_Repair DNA Repair Recruitment->DNA_Repair

Caption: The PARP1-mediated signaling pathway in the DNA damage response.

Experimental Workflow for Substrate Specificity Analysis

The following diagram illustrates a general workflow for comparing the substrate specificity of different ARTs.

Experimental_Workflow cluster_2 Substrate Specificity Workflow Enzymes Purified ARTs (e.g., DarT1, PARP1) Reaction In Vitro ADP-ribosylation Assay (with [³²P]-NAD⁺) Enzymes->Reaction Substrates Potential Substrates (ssDNA, dsDNA, proteins, etc.) Substrates->Reaction Separation Separation of Products (e.g., PAGE, Filter Binding) Reaction->Separation Detection Detection & Quantification (e.g., Phosphor Imaging, Scintillation Counting) Separation->Detection Analysis Data Analysis (e.g., Michaelis-Menten Kinetics) Detection->Analysis

Caption: A generalized experimental workflow for determining ART substrate specificity.

Conclusion

The comparison between DarT1 and other ARTs, particularly PARP1, highlights a fascinating evolutionary divergence in substrate recognition and biological function. DarT1's exquisite specificity for ssDNA underscores its role as a targeted bacterial defense mechanism. In contrast, the broader substrate portfolio of PARPs reflects their central role in maintaining genome integrity in eukaryotes through the coordination of complex DNA repair pathways. Further quantitative kinetic studies on DarT1 and other bacterial ARTs will be crucial for a more comprehensive understanding of their catalytic mechanisms and for the potential development of novel antimicrobial agents that target these unique enzymatic activities.

References

Comparative Analysis of NADAR Cross-Reactivity with Other Modified Nucleobases: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the experimental protocols and data presentation frameworks necessary to conduct a thorough comparative analysis of NADAR cross-reactivity. It is intended to equip researchers with the methodologies to generate and present quantitative data on the binding affinities of antibodies and the incorporation efficiencies of enzymes for NADAR in comparison to other modified nucleobases. The guide includes detailed protocols for widely used techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR) for antibody cross-reactivity assessment, and steady-state kinetic assays for evaluating enzyme substrate specificity. Additionally, templates for data summary tables and graphical representations of experimental workflows are provided to facilitate clear and standardized data presentation.

Introduction to NADAR and the Importance of Cross-Reactivity Studies

NADAR, chemically identified as 7-(N-Acetylaminomethyl)-7-deazaguanosine, is a modified purine nucleoside. The modification at the 7-position of the deazaguanine core introduces a functional group that can influence its chemical properties and biological interactions. Understanding the cross-reactivity of NADAR is crucial for:

  • Antibody Specificity: Ensuring that antibodies developed to detect NADAR do not cross-react with other modified nucleobases, which is critical for the development of specific immunoassays.

  • Enzymatic Recognition: Determining whether enzymes such as polymerases or modifying enzymes can distinguish NADAR from other natural or modified nucleosides, which is vital for applications in sequencing, diagnostics, and therapeutics.

  • Drug Development: Assessing potential off-target effects if NADAR or its derivatives are developed as therapeutic agents.

This guide outlines the experimental approaches required to quantitatively assess the cross-reactivity of NADAR.

Data Presentation Frameworks

Clear and structured presentation of quantitative data is essential for comparative analysis. The following tables are provided as templates for summarizing experimental findings.

Table 1: Antibody Cross-Reactivity Data Summary

Modified NucleosideAntibody TestedMethodBinding Affinity (K D ) [M]Relative Binding (%) vs. NADAR
NADAR Anti-NADAR AbSPRUser Data100%
m6AAnti-NADAR AbSPRUser DataUser Data
m5CAnti-NADAR AbSPRUser DataUser Data
Pseudouridine (Ψ)Anti-NADAR AbSPRUser DataUser Data
Guanosine (G)Anti-NADAR AbSPRUser DataUser Data
NADAR Anti-m6A AbSPRUser DataUser Data
NADAR Anti-m5C AbSPRUser DataUser Data
NADAR Anti-Ψ AbSPRUser DataUser Data
...............

Table 2: Enzyme Incorporation Efficiency Data Summary

Modified Nucleotide TriphosphateEnzyme TestedApparent K m (μM)Apparent k cat (s -1 )Incorporation Efficiency (k cat /K m ) [μM -1 s -1 ]Relative Efficiency (%) vs. NADAR-TP
NADAR-TP DNA Polymerase XUser DataUser DataUser Data100%
dGTPDNA Polymerase XUser DataUser DataUser DataUser Data
m6A-TPDNA Polymerase XUser DataUser DataUser DataUser Data
m5C-TPDNA Polymerase XUser DataUser DataUser DataUser Data
Ψ-TPDNA Polymerase XUser DataUser DataUser DataUser Data
..................

Experimental Protocols and Methodologies

Assessment of Antibody Cross-Reactivity

To determine the specificity of an antibody for NADAR, it is essential to test its binding against a panel of other modified nucleosides. Competitive ELISA and Surface Plasmon Resonance are powerful techniques for this purpose.

This protocol describes a competitive ELISA to determine the relative binding affinity of an antibody to NADAR compared to other modified nucleosides.

ELISA_Workflow cluster_prep Preparation cluster_incubation Incubation & Washing cluster_detection Detection cluster_analysis Data Analysis prep_plate Coat Plate with NADAR-conjugated Protein incubate_compete Incubate Antibody with Competitors prep_abs Prepare Antibody Solution prep_abs->incubate_compete prep_competitors Prepare Serial Dilutions of Competitors (NADAR, m6A, m5C, Ψ, G) prep_competitors->incubate_compete add_to_plate Add Mixture to Coated Plate incubate_compete->add_to_plate wash1 Wash to Remove Unbound Antibody add_to_plate->wash1 add_secondary Add Enzyme-conjugated Secondary Antibody wash1->add_secondary wash2 Wash to Remove Unbound Secondary Antibody add_secondary->wash2 add_substrate Add Substrate wash2->add_substrate read_plate Measure Absorbance add_substrate->read_plate plot_curve Plot Competition Curves read_plate->plot_curve calc_ic50 Calculate IC50 Values plot_curve->calc_ic50 compare Compare Cross-Reactivity calc_ic50->compare

Caption: Workflow for determining antibody-nucleoside binding kinetics using SPR.

Detailed Protocol:

  • Immobilization of Antibody:

    • Activate a sensor chip (e.g., CM5) surface using a mixture of EDC and NHS.

    • Inject the antibody over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters using ethanolamine.

  • Binding Analysis:

    • Prepare serial dilutions of the nucleosides (NADAR, m6A, m5C, Ψ, and guanosine) in running buffer.

    • Inject the nucleoside solutions over the antibody-immobilized surface at a constant flow rate.

    • Monitor the association phase, followed by a dissociation phase where only running buffer flows over the surface.

  • Surface Regeneration:

    • Inject a regeneration solution (e.g., a low pH buffer or high salt solution) to remove the bound nucleoside without denaturing the antibody.

  • Data Analysis:

    • Fit the resulting sensorgrams (plots of response units versus time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).

    • Compare the K_D values for each nucleoside to quantify cross-reactivity.

Assessment of Enzyme Incorporation Efficiency

To determine if an enzyme, such as a DNA polymerase, preferentially incorporates NADAR triphosphate (NADAR-TP) over other modified or unmodified deoxynucleoside triphosphates (dNTPs), steady-state kinetic analysis can be performed.

Experimental Workflow for Enzyme Kinetics

Enzyme_Kinetics_Workflow cluster_prep Reaction Preparation cluster_reaction Incorporation Reaction cluster_analysis Product Analysis cluster_kinetics Kinetic Analysis prep_template Design and Anneal Primer-Template DNA setup_reactions Set up Reactions with Varying dNTP Concentrations prep_template->setup_reactions prep_enzyme Prepare Enzyme Solution prep_enzyme->setup_reactions prep_ntps Prepare Serial Dilutions of dNTPs (NADAR-TP, dGTP, m6A-TP, etc.) prep_ntps->setup_reactions incubate Incubate at Optimal Temperature for Defined Time setup_reactions->incubate quench Quench Reactions incubate->quench run_gel Separate Products by Denaturing PAGE quench->run_gel quantify_gel Quantify Product Formation run_gel->quantify_gel plot_velocity Plot Initial Velocity vs. [dNTP] quantify_gel->plot_velocity fit_mm Fit to Michaelis-Menten Equation plot_velocity->fit_mm calc_params Determine K_m and k_cat fit_mm->calc_params compare_efficiency Compare Incorporation Efficiency (k_cat/K_m) calc_params->compare_efficiency

Caption: Workflow for steady-state kinetic analysis of modified nucleotide incorporation.

Detailed Protocol:

  • Primer-Template Preparation:

    • Design a DNA template containing a specific base that will direct the incorporation of the nucleotide of interest.

    • Anneal a labeled (e.g., fluorescent or radioactive) primer to the template.

  • Incorporation Reactions:

    • Set up a series of reactions, each containing the primer-template duplex, a constant concentration of the enzyme, and varying concentrations of a single dNTP (e.g., NADAR-TP, dGTP, m6A-TP, etc.).

    • Incubate the reactions at the optimal temperature for the enzyme for a time course that ensures the reaction is in the initial linear range (typically <20% product formation).

    • Quench the reactions at different time points by adding a stop solution (e.g., EDTA-containing loading buffer).

  • Product Analysis:

    • Separate the reaction products from the unextended primer using denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize and quantify the amount of extended product using an appropriate imaging system.

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the reaction at each dNTP concentration.

    • Plot V₀ versus the dNTP concentration and fit the data to the Michaelis-Menten equation to determine the apparent K_m and V_max.

    • Calculate the catalytic rate (k_cat) from V_max and the enzyme concentration.

    • Determine the incorporation efficiency (k_cat/K_m) for each nucleotide.

    • Compare the incorporation efficiencies to assess the enzyme's substrate preference.

Conclusion

The provided methodologies and data presentation frameworks offer a standardized approach for researchers to investigate the cross-reactivity of NADAR with other modified nucleobases. While direct comparative data is currently lacking, the protocols outlined in this guide will enable the generation of robust and comparable datasets. Such studies are essential for advancing our understanding of the biological roles and potential applications of NADAR and for the development of specific tools and therapeutics based on this novel modified nucleobase. It is anticipated that as more research is conducted in this area, a clearer picture of the cross-reactivity profile of NADAR will emerge, which will be invaluable to the scientific community.

Unveiling DarTG1-Mediated Phage Resistance: A Comparative In Vivo Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of bacterial defense against bacteriophages is paramount. This guide provides a comprehensive comparison of the DarTG1 toxin-antitoxin system's in vivo efficacy in providing phage resistance, contrasted with phage-encoded countermeasures. Experimental data is presented to offer a clear, quantitative understanding of these interactions, supplemented by detailed protocols and pathway visualizations.

Performance Comparison: DarTG1 Defense vs. Phage Counter-Defense

The DarTG1 system robustly defends against specific bacteriophages by employing an abortive infection mechanism. Upon phage infection, the DarT1 toxin is released, which ADP-ribosylates the phage DNA, thereby inhibiting its replication and preventing the production of new virions.[1] This ultimately leads to the death of the infected host cell, but critically, it halts the propagation of the phage throughout the bacterial population.[1][2]

However, phages have evolved counter-defense strategies to overcome this bacterial immunity. This guide will focus on the well-characterized examples of phages RB69 and ICP1, which have developed distinct mechanisms to neutralize the DarTG1 system.

Quantitative Data Summary

The following tables summarize the in vivo performance of the DarTG1 defense system and the subsequent phage counter-defense mechanisms.

Experiment Condition Metric Result Reference
Phage DNA Replication E. coli with DarTG1 infected with RB69Percentage of total DNA derived from phage~30%[1]
E. coli with inactive DarTG1 infected with RB69Percentage of total DNA derived from phage~70%[1]
Bacterial Growth (OD600) E. coli with DarTG1 infected with RB69 (MOI 0.1)Optical Density (OD600) over timeIncreased[1][2]
E. coli with inactive DarTG1 infected with RB69 (MOI 0.1)Optical Density (OD600) over timeDecreased[1][2]
Bacterial Survival (CFU) E. coli with DarTG1 infected with RB69 (MOI 5)Colony Forming Units (CFU) after 15 minNo viable cells[1][2]
E. coli with inactive DarTG1 infected with RB69 (MOI 5)Colony Forming Units (CFU) after 15 minNo viable cells[1][2]
Phage Titer (PFU) One-step growth curve with DarTG1 and RB69 (MOI 0.01)Plaque Forming Units (PFU)/mLNo increase in PFU[2]
One-step growth curve with inactive DarTG1 and RB69 (MOI 0.01)Plaque Forming Units (PFU)/mL~100-fold increase in PFU[2]
Phage Evasion RB69 evolved against DarTG1Genetic MutationSubstitution in gene 61.2 (adfA)[1]
ICP1 evolved against V. cholerae DarTGGenetic MutationNonsynonymous mutation in gp145 (AdfB)[3][4]

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental setups, the following diagrams have been generated using Graphviz.

Caption: DarTG1-mediated phage resistance pathway.

Phage_Counter_Defense_Pathway cluster_host Bacterial Cell cluster_phage Bacteriophage (Evolved) DarT1 DarT1 Toxin (Active) Phage_DNA_mod ADP-ribosylated Phage DNA DarT1->Phage_DNA_mod Replication_Blocked Replication Blocked Phage_DNA_mod->Replication_Blocked Phage_Infection Phage Infection Phage_DNA Phage DNA Phage_Infection->Phage_DNA Adf Anti-DarT Factor (e.g., AdfA, AdfB) Phage_Infection->Adf Replication_Successful Successful Replication Phage_DNA->Replication_Successful Adf->DarT1 Inhibits

Caption: Phage-encoded counter-defense against DarTG1.

InVivo_Validation_Workflow start Start: Bacterial Culture (with DarTG1 or control) infection Phage Infection (Varying MOIs) start->infection incubation Incubation infection->incubation measurements Quantitative Measurements incubation->measurements growth_curve Growth Curve (OD600) measurements->growth_curve cfu_assay CFU Assay measurements->cfu_assay pfu_assay PFU Assay (One-step growth) measurements->pfu_assay dna_extraction DNA Extraction & Sequencing measurements->dna_extraction analysis Data Analysis & Comparison growth_curve->analysis cfu_assay->analysis pfu_assay->analysis dna_extraction->analysis

Caption: Experimental workflow for in vivo validation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Bacterial Growth Curves
  • Objective: To assess the impact of phage infection on bacterial population growth in the presence and absence of a functional DarTG1 system.

  • Method:

    • Grow overnight cultures of E. coli strains containing either the DarTG1 plasmid or an empty vector control.

    • Dilute the overnight cultures into fresh media in a 96-well plate.

    • Add bacteriophage (e.g., RB69) at various Multiplicities of Infection (MOIs), such as 0.01, 0.1, and 1.

    • Incubate the plate in a plate reader with shaking at 37°C.

    • Measure the optical density at 600 nm (OD600) at regular intervals (e.g., every 15 minutes) for several hours.

    • Plot OD600 versus time to visualize bacterial growth dynamics.

Colony Forming Unit (CFU) Assay for Bacterial Survival
  • Objective: To quantify the number of viable bacterial cells remaining after phage infection.

  • Method:

    • Grow bacterial cultures as described for the growth curve experiment.

    • Infect the cultures with a high MOI of phage (e.g., MOI of 5).

    • At specific time points post-infection (e.g., 15 and 30 minutes), take aliquots from the infected cultures.

    • Perform serial dilutions of the aliquots in fresh media or saline.

    • Plate the dilutions onto agar plates.

    • Incubate the plates overnight at 37°C.

    • Count the number of colonies on the plates to determine the CFU/mL.

One-Step Phage Growth Curve (PFU Assay)
  • Objective: To measure the production of new phage particles from an infected bacterial culture.

  • Method:

    • Grow a mid-log phase bacterial culture.

    • Infect the bacteria with a low MOI of phage (e.g., 0.01) to ensure a single round of infection.

    • Allow the phage to adsorb to the bacteria for a short period (e.g., 5 minutes).

    • Centrifuge the culture to remove unadsorbed phages and resuspend the infected cells in fresh media.

    • Take samples at regular time intervals over a period that covers the phage latent period and burst (e.g., every 10 minutes for 90 minutes).

    • Immediately dilute the samples and plate them with a susceptible bacterial lawn using the soft agar overlay method to determine the Plaque Forming Units (PFU)/mL.

    • Plot PFU/mL versus time to determine the latent period and burst size.

Phage Evolution and Escape Mutant Characterization
  • Objective: To identify phage mutations that confer resistance to the DarTG1 defense system.

  • Method:

    • Serially passage a phage stock on a lawn of bacteria expressing the DarTG1 system.

    • After each passage, harvest the phages from the plaques that do form.

    • Continue this process for several rounds to enrich for phage mutants that can overcome the defense.

    • Isolate single plaques from the evolved phage population.

    • Extract DNA from the isolated escape phage clones.

    • Perform whole-genome sequencing of the escape mutants and compare the sequences to the wild-type phage genome to identify mutations.[1]

This comparative guide highlights the potent in vivo efficacy of the DarTG1 system as a phage defense mechanism and sheds light on the evolutionary arms race between bacteria and bacteriophages. The provided data and protocols offer a solid foundation for researchers investigating these systems and for professionals in the field of drug development exploring novel antibacterial strategies.

References

Unraveling the Efficiency of DarTG1 Homologs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing evolutionary arms race between bacteria and bacteriophages, toxin-antitoxin (TA) systems have emerged as a crucial line of defense. Among these, the DarTG system, a recently discovered family of TA systems, provides potent protection against phage infection through a novel mechanism: DNA ADP-ribosylation. This guide offers a comparative overview of the efficiency of different DarTG1 homologs, providing researchers, scientists, and drug development professionals with essential data to inform their work in microbial defense systems and novel antimicrobial strategies.

The DarTG1 system is a two-component system comprising a toxin, DarT1, and an antitoxin, DarG1. The DarT1 toxin is a DNA ADP-ribosyltransferase that, upon phage infection, modifies the phage's DNA, thereby inhibiting its replication and preventing the production of new viral particles.[1][2] The cognate antitoxin, DarG1, is an ADP-ribosylglycohydrolase that reverses this modification, protecting the host cell from the toxic effects of DarT1 in the absence of phage infection.[1]

This guide will delve into the available experimental data to compare the efficiency of DarTG1 homologs from different bacterial species, focusing on their enzymatic activity, substrate specificity, and in vivo phage defense capabilities.

Quantitative Comparison of DarTG1 Homolog Efficiency

A direct comparison of the enzymatic efficiency of different DarT1 homologs is hampered by the limited availability of published kinetic data (kcat and Km). However, in vivo studies provide valuable insights into their phage defense capabilities. The "Efficiency of Plaquing" (EOP) is a common metric used to quantify the extent to which a defense system prevents phage propagation. A lower EOP indicates a more effective defense.

Homolog OriginTarget Phage(s)Host OrganismEfficiency of Plaquing (EOP)Substrate Specificity (Sequence)Reference
Escherichia coli (DarTG1)RB69, T5E. coli MG1655~10-6 (for RB69)TCT/TTT[1][3]
Escherichia coli (DarTG2)T5, SECϕ18, LustE. coli MG1655~10-5 (for T5)Not specified[1][3]
Thermus aquaticusNot specified-Not availableNNTNTCN[1]
Mycobacterium tuberculosisNot specified-Not availableTTTT/A[1]

Note: The table highlights the current gap in quantitative enzymatic data for DarT1 homologs. Further biochemical characterization is required to determine and compare their kinetic parameters.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental approaches, the following diagrams are provided in the DOT language for use with Graphviz.

DarTG1 Phage Defense Signaling Pathway

DarTG1_Phage_Defense cluster_host Bacterial Host Cell cluster_phage Bacteriophage DarTG1_operon darTG1 operon DarT1 DarT1 Toxin (ADP-ribosyltransferase) DarTG1_operon->DarT1 expression DarG1 DarG1 Antitoxin (ADP-ribosylglycohydrolase) DarTG1_operon->DarG1 expression Phage_DNA Phage DNA DarT1->Phage_DNA ADP-ribosylates DarG1->DarT1 inhibition Host_DNA Host DNA Phage Phage Particle Phage->Phage_DNA injection Phage_DNA->DarT1 activates Replication_Blocked Replication Blocked Phage_DNA->Replication_Blocked

Caption: The DarTG1 phage defense mechanism.

General Experimental Workflow for Assessing DarTG1 Efficiency

DarTG1_Efficiency_Workflow cluster_cloning 1. Cloning and Expression cluster_in_vivo 2. In Vivo Phage Defense Assay cluster_in_vitro 3. In Vitro Enzymatic Assay Clone_DarTG1 Clone darTG1 homolog into expression vector Transform_Host Transform vector into host bacteria (e.g., E. coli) Clone_DarTG1->Transform_Host Plaque_Assay Perform plaque assay with specific bacteriophage Transform_Host->Plaque_Assay Express_Purify Heterologously express and purify DarT1 homolog Transform_Host->Express_Purify Calculate_EOP Calculate Efficiency of Plaquing (EOP) Plaque_Assay->Calculate_EOP ADP_Assay Perform in vitro ADP-ribosylation assay Express_Purify->ADP_Assay Kinetic_Analysis Determine kinetic parameters (kcat, Km) ADP_Assay->Kinetic_Analysis

Caption: Workflow for evaluating DarTG1 homolog efficiency.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the comparison of DarTG1 homologs.

Heterologous Expression and Purification of DarT1 Toxins

The expression of active DarT1 toxins can be challenging due to their toxicity to the expression host. A common strategy involves co-expression with the cognate DarG1 antitoxin to neutralize its activity during production.

Protocol:

  • Gene Synthesis and Cloning: Codon-optimize the darT1 and darG1 genes for expression in Escherichia coli. Clone the genes into a co-expression vector, such as a pETDuet vector, with each gene under the control of a separate T7 promoter. Often, a hexahistidine (6xHis) tag is fused to the N- or C-terminus of the DarG1 protein for affinity purification of the toxin-antitoxin complex.

  • Transformation and Expression: Transform the expression vector into an E. coli expression strain, such as BL21(DE3). Grow the cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM and incubate for 3-4 hours at 30°C or overnight at 18°C.

  • Cell Lysis and Complex Purification: Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication or high-pressure homogenization. Clarify the lysate by centrifugation.

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. Elute the His-tagged DarG1, which will be in a complex with DarT1, using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).

  • Further Purification (Optional): For higher purity, the eluted complex can be further purified by size-exclusion chromatography to separate the complex from any remaining contaminants and aggregates.

In Vitro ADP-Ribosylation Assay

This assay is used to determine the enzymatic activity of purified DarT1.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing the following components in a final volume of 20-50 µL:

    • Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

    • Purified DarT1 enzyme (concentration to be optimized, e.g., 100-500 nM)

    • DNA substrate (a single-stranded oligonucleotide containing the target sequence, e.g., 1-5 µM)

    • NAD+ (Nicotinamide adenine dinucleotide), including a labeled version for detection (e.g., 32P-NAD+, Biotin-NAD+, or etheno-NAD+), at a concentration near the expected Km.

  • Reaction Initiation and Incubation: Initiate the reaction by adding the DarT1 enzyme. Incubate the reaction at 37°C for a specified time course (e.g., 10, 20, 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg2+) or by heat inactivation.

  • Detection and Quantification: The method of detection depends on the label used:

    • 32P-NAD+: Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE) and visualize the radiolabeled DNA by autoradiography. The amount of incorporated radioactivity can be quantified using a phosphorimager.

    • Biotin-NAD+: Separate the products by PAGE and transfer to a nitrocellulose or nylon membrane. Detect the biotinylated DNA using a streptavidin-HRP conjugate followed by a chemiluminescent substrate.

    • Etheno-NAD+: This fluorescent analog allows for a continuous, real-time assay by monitoring the increase in fluorescence upon transfer of the ADP-ribose moiety to the DNA substrate.

  • Kinetic Analysis: To determine the kinetic parameters (kcat and Km), perform the assay with varying concentrations of the DNA substrate and NAD+. Measure the initial reaction velocities and fit the data to the Michaelis-Menten equation.

Phage Plaque Assay (Efficiency of Plaquing - EOP)

This in vivo assay measures the ability of a DarTG1 system to defend a bacterial population against phage infection.

Protocol:

  • Bacterial Culture Preparation: Grow the bacterial strain carrying the DarTG1 system (and a control strain with an empty vector) to mid-log phase (OD600 ≈ 0.5) in appropriate liquid media.

  • Phage Dilution Series: Prepare a serial dilution of the bacteriophage stock in a suitable buffer (e.g., SM buffer).

  • Infection and Plating: In a sterile tube, mix a small volume of the bacterial culture (e.g., 100 µL) with a small volume of each phage dilution (e.g., 10 µL). Incubate at 37°C for 15-20 minutes to allow for phage adsorption.

  • Top Agar Overlay: Add the bacteria-phage mixture to molten soft agar (e.g., LB with 0.7% agar) kept at ~45-50°C. Quickly pour the mixture onto a pre-warmed nutrient agar plate and allow it to solidify.

  • Incubation and Plaque Counting: Incubate the plates overnight at 37°C. Count the number of plaques (clear zones of bacterial lysis) on the plates.

  • EOP Calculation: The Efficiency of Plaquing is calculated as the ratio of the phage titer (plaque-forming units per milliliter, PFU/mL) on the strain with the DarTG1 system to the phage titer on the control strain.

Conclusion

The DarTG1 system represents a fascinating and potent mechanism of anti-phage defense. While in vivo studies have demonstrated the high efficiency of certain DarTG1 homologs in protecting against specific phages, a comprehensive understanding of their comparative efficiency is currently limited by the lack of quantitative enzymatic data. The protocols and information presented in this guide are intended to provide a foundation for researchers to further investigate these important toxin-antitoxin systems, ultimately contributing to our understanding of bacterial defense mechanisms and potentially paving the way for novel therapeutic interventions.

References

Structural Showdown: NADAR vs. Other ADP-Ribosylglycohydrolases in Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The reversible post-translational modification of proteins by ADP-ribosylation is a critical regulatory mechanism in a multitude of cellular processes, including DNA repair, chromatin remodeling, and signal transduction. The enzymes that remove these modifications, ADP-ribosylglycohydrolases, are gaining prominence as potential therapeutic targets. This guide provides a detailed structural and functional comparison of the recently characterized NADAR ("NAD- and ADP-ribose"-associated) enzymes with other key families of ADP-ribosylglycohydrolases, including the ARH and Macrodomain families.

At a Glance: Comparative Overview of ADP-Ribosylglycohydrolase Families

The landscape of ADP-ribose removal is diverse, with different enzyme families exhibiting distinct substrate specificities and structural features. This table summarizes the key characteristics of NADAR, ARH, and Macrodomain families.

FeatureNADAR FamilyARH Family (ARH1 & ARH3)Macrodomain Family (TARG1, MacroD1, MacroD2)
Primary Substrate ADP-ribosylated guanine on DNA[1][2]ARH1: Mono(ADP-ribosyl)-arginine[3] ARH3: Poly(ADP-ribose), O-acetyl-ADP-ribose[3]TARG1: Glutamate-linked mono- or poly(ADP-ribose)[4][5] MacroD1/D2: O-acetyl-ADP-ribose, mono(ADP-ribosyl)ated proteins[5]
Catalytic Core NADAR domainD-x-D-x-T/S motif within a binuclear metal center[5]Macrodomain fold, often with a GGG-motif for phosphate binding[6]
Metal Dependence To be fully elucidated, but some members show activity in the presence of divalent cations.Requires Mg²⁺ for activity[3]Generally metal-independent
Biological Role Antitoxin in prokaryotic DarT-NADAR systems, DNA repair[1][2]ARH1: Tumor suppression, response to bacterial toxins[3][6] ARH3: PAR degradation in response to DNA damage, suppression of parthanatos[3]TARG1: DNA repair, cellular proliferation[4][7] MacroD1/D2: Diverse roles in signaling and metabolism

Structural Insights into Catalytic Mechanisms

The distinct substrate specificities of these enzyme families are rooted in their unique three-dimensional structures and active site architectures.

NADAR: A New Fold for DNA De-ADP-Ribosylation

While detailed structural information for NADAR is still emerging, initial analyses reveal a novel fold dedicated to recognizing and reversing ADP-ribosylation on DNA, specifically on guanine bases. This function as an antitoxin in DarT-NADAR operons highlights its crucial role in bacterial defense mechanisms.[1][2]

The ARH Family: A Tale of Two Substrates

The ARH family members, ARH1 and ARH3, share significant sequence similarity but have distinct substrate preferences.[3] Their structure is characterized by a compact, globular fold with a central core of alpha-helices.[5] The active site contains a binuclear metal center, typically coordinating two Mg²⁺ ions, which are essential for catalysis.[3][5] This metal center is crucial for activating a water molecule to hydrolyze the glycosidic bond between ADP-ribose and the acceptor.

The Macrodomain Family: Versatile ADP-Ribose Binders and Erasers

The Macrodomain-containing proteins, such as TARG1, MacroD1, and MacroD2, represent a large and diverse family. The core of their structure is the macrodomain, a globular domain that binds ADP-ribose and related molecules in a deep cleft.[5] Unlike the ARH family, their catalytic mechanism is generally metal-independent. For TARG1, structural studies have revealed that substrate-binding regions encircle the terminal ADP-ribose, which is ideal for its role in removing terminal ADP-ribose modifications from proteins.[4][7] In contrast, the exposed surfaces of enzymes like PARG are better suited for binding and cleaving the internal ribose-ribose bonds of poly(ADP-ribose) chains.[4][7]

Signaling Pathways and Enzyme Function

The following diagram illustrates the central role of ADP-ribosylation in cellular signaling and the points of intervention for different hydrolase families.

ADP_Ribosylation_Cycle cluster_writers Writers (PARPs, Sirtuins) cluster_erasers Erasers (Hydrolases) cluster_substrates Substrates PARPs PARPs / ARTs ADPr_Protein ADP-ribosylated Acceptor PARPs->ADPr_Protein modifies Sirtuins Sirtuins OAADPr O-acetyl-ADPr Sirtuins->OAADPr produces NADAR NADAR Free_ADPr Free ADPr / PAR NADAR->Free_ADPr ARH1 ARH1 Protein_Arg Protein-Arg-ADPr ARH1->Protein_Arg ARH1->Free_ADPr ARH3 ARH3 ARH3->Free_ADPr TARG1 TARG1 Protein_Glu Protein-Glu-(ADPr)n TARG1->Protein_Glu TARG1->Free_ADPr MacroD MacroD1/2 MacroD->Free_ADPr PARG PARG PARG->Free_ADPr Protein_Arg->ARH1 hydrolyzes Protein_Glu->TARG1 hydrolyzes DNA_Gua DNA-Gua-ADPr DNA_Gua->NADAR hydrolyzes OAADPr->ARH3 hydrolyzes OAADPr->MacroD hydrolyzes PAR_chain Poly(ADP-ribose) PAR_chain->ARH3 hydrolyzes PAR_chain->PARG hydrolyzes (endo/exo) NAD NAD+ NAD->PARPs consumes NAD->Sirtuins Protein Acceptor (Protein, DNA) Protein->PARPs ADPr_Protein->ARH1 ADPr_Protein->TARG1 ADPr_Protein->DNA_Gua ADPr_Protein->PAR_chain

Caption: The ADP-ribosylation cycle, highlighting the roles of writer and eraser enzymes.

Experimental Protocols: Assessing Hydrolase Activity

A variety of assays can be employed to measure the activity of ADP-ribosylglycohydrolases. Below are detailed methodologies for two common approaches.

Fluorogenic Assay for ARH3 and PARG Activity

This method is designed to measure the hydrolase activity of enzymes like ARH3 and PARG in a high-throughput format.[8]

Principle: The assay utilizes a fluorogenic ADP-ribose substrate where the fluorophore is quenched. Enzymatic hydrolysis of the bond between ribose and the fluorophore releases the fluorophore, resulting in a detectable increase in fluorescence.

Experimental Workflow:

Fluorogenic_Assay_Workflow start Start reagents Prepare Assay Buffer, Enzyme (ARH3/PARG), Fluorogenic Substrate, and Test Compounds start->reagents plate Add Assay Buffer, Enzyme, and Test Compound to 96-well plate reagents->plate incubate1 Pre-incubate at room temperature (e.g., 15 minutes) plate->incubate1 add_substrate Initiate reaction by adding Fluorogenic Substrate incubate1->add_substrate incubate2 Incubate at 37°C (e.g., 30-60 minutes) add_substrate->incubate2 read Measure fluorescence (Ex: 385 nm, Em: 502 nm) incubate2->read analyze Analyze data: Normalize to controls and calculate IC50 if applicable read->analyze end End analyze->end

Caption: Workflow for a fluorogenic ADP-ribosylglycohydrolase activity assay.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer appropriate for the enzyme (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT).

    • Enzyme: Dilute recombinant ARH3 or PARG to the desired concentration in Assay Buffer.

    • Substrate: Reconstitute the fluorogenic ADP-ribose substrate in an appropriate solvent (e.g., DMSO) and then dilute in Assay Buffer.

    • Test Compounds: Prepare serial dilutions of inhibitor compounds in DMSO.

  • Assay Procedure:

    • To a 96-well plate, add 50 µL of the diluted enzyme solution.

    • Add 2 µL of the test compound dilution (or DMSO for controls).

    • Pre-incubate the plate at room temperature for 15 minutes to allow for compound binding.

    • Initiate the reaction by adding 50 µL of the diluted fluorogenic substrate to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity using a plate reader with excitation at ~385 nm and emission at ~502 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data to the positive control (enzyme with DMSO) to determine the percent inhibition for each compound concentration.

    • Plot the percent inhibition versus compound concentration and fit the data to a suitable model to determine the IC50 value.

Activity-Based Screening Assay using α-NAD⁺

This assay is suitable for screening inhibitors against mono-ADP-ribosylhydrolases like MacroD1 and MacroD2.[9]

Principle: Some hydrolases can accept the α-anomer of NAD⁺ (α-NAD⁺) as a substrate, which resembles the protein-linked ADP-ribose. The assay measures the amount of α-NAD⁺ remaining after the enzymatic reaction by chemically converting it to a fluorescent product.[9]

Detailed Protocol:

  • Enzymatic Reaction:

    • Set up a reaction mixture containing the purified hydrolase (e.g., MacroD2), α-NAD⁺, and the test compound in an appropriate buffer.

    • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction, for example, by heat inactivation or the addition of a chemical denaturant.

  • Fluorescent Detection of α-NAD⁺:

    • Transfer the reaction mixture to a microtiter plate.

    • Add a developing solution that chemically converts the remaining α-NAD⁺ into a fluorescent compound. This can involve a multi-step chemical process.

    • Incubate the plate to allow for the development of the fluorescent signal.

    • Measure the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • A lower fluorescence signal corresponds to higher enzyme activity (more α-NAD⁺ consumed).

    • Calculate the percent inhibition for each test compound relative to controls.

    • Determine IC50 values as described in the previous protocol.

Concluding Remarks

The study of ADP-ribosylglycohydrolases is a rapidly evolving field. The discovery of NADAR and its unique specificity for DNA-linked ADP-ribose expands our understanding of the complexity of ADP-ribosylation signaling. Structural and functional comparisons between NADAR, ARH, and Macrodomain families reveal distinct evolutionary solutions for the removal of ADP-ribose modifications from diverse substrates. The development of robust and specific assays for these enzymes is paramount for elucidating their biological roles and for the discovery of novel therapeutic agents targeting diseases such as cancer and neurodegeneration.

References

Unraveling the Host Interactions of DarTG1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the validation methods used to investigate the interaction of the bacterial toxin DarTG1 with the host cellular machinery. While the primary target of DarTG1 within the host cell is DNA, this guide will also draw comparisons with other bacterial effector proteins that target host proteins, offering a broader perspective on the validation of host-pathogen interactions.

Executive Summary

DarTG1 is the toxin component of a toxin-antitoxin (TA) system that plays a role in defending bacteria against bacteriophage infection. Its primary mechanism of action is the ADP-ribosylation of single-stranded DNA (ssDNA), which inhibits DNA replication and transcription.[1] This activity has been validated through various biochemical and molecular biology techniques. To date, there is a notable lack of evidence for stable, direct interactions of DarTG1 with host proteins. This guide will detail the experimental validation of DarTG1's activity on its known host substrate, DNA, and compare its mechanism to that of other bacterial ADP-ribosylating toxins that target host proteins.

Data Presentation: Comparative Analysis of Bacterial ADP-Ribosylating Effectors

The following table summarizes the key characteristics of DarTG1 and provides a comparison with other well-characterized bacterial ADP-ribosylating toxins that target different components of the host cellular machinery.

FeatureDarTG1Pierisin-1Diphtheria Toxin (DT)Cholera Toxin (CT)
Primary Host Target Single-stranded DNA (Thymidine/Guanine)[2][3][4]Guanine in DNA[5]Eukaryotic Elongation Factor 2 (eEF2)Alpha subunit of the stimulatory G protein (Gsα)
Molecular Activity Mono-ADP-ribosylation[1]Mono-ADP-ribosylation[5]Mono-ADP-ribosylationMono-ADP-ribosylation
Host Process Affected DNA replication, transcription[4]Apoptosis[5]Protein synthesisSignal transduction (cAMP production)
Validation of Interaction In vitro ADP-ribosylation assays, DNA sequencing, cell viability assays[2]In vitro ADP-ribosylation of DNA, apoptosis assaysIn vitro ADP-ribosylation of eEF2, cytotoxicity assaysADP-ribosylation of Gsα, cAMP level measurements

Experimental Protocols: Validating Toxin-Host Interactions

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

Protocol 1: In Vitro ADP-Ribosylation Assay for DarTG1

This protocol is designed to validate the enzymatic activity of DarTG1 on a DNA substrate.

1. Reagents and Materials:

  • Purified recombinant DarT1 protein

  • Single-stranded DNA oligonucleotide substrate (e.g., a poly-dT or a specific sequence)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • ³²P-labeled NAD+ (for radioactive detection) or biotinylated NAD+ (for non-radioactive detection)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Stop solution (e.g., EDTA)

  • Urea-PAGE gels and electrophoresis apparatus

  • Phosphorimager or streptavidin-HRP and chemiluminescent substrate

2. Procedure:

  • Set up the reaction mixture in the reaction buffer containing the ssDNA substrate and purified DarT1 protein.

  • Initiate the reaction by adding NAD+ (and a tracer amount of labeled NAD+).

  • Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the stop solution.

  • Separate the reaction products by Urea-PAGE to resolve the ssDNA.

  • Visualize the ADP-ribosylated DNA using a phosphorimager (for ³²P) or by blotting and detection with streptavidin-HRP (for biotin).

Protocol 2: Pull-Down Assay to Screen for Protein Interactors

This protocol describes a general workflow for identifying potential protein binding partners of a toxin like DarTG1. It is important to note that such experiments have not yet successfully identified protein interactors for DarTG1.

1. Reagents and Materials:

  • Expression vector for tagged "bait" protein (e.g., GST-DarT1, His-DarT1)

  • Bacterial or eukaryotic cell line for expression

  • Cell lysis buffer (non-denaturing, e.g., containing NP-40 or Triton X-100)

  • Affinity resin (e.g., Glutathione-agarose for GST, Ni-NTA agarose for His-tag)

  • Wash buffer (lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., containing reduced glutathione for GST, imidazole for His-tag)

  • "Prey" protein source (e.g., host cell lysate)

  • SDS-PAGE and Western blotting reagents or Mass Spectrometry facility

2. Procedure:

  • Express and purify the tagged "bait" protein.

  • Immobilize the bait protein on the affinity resin.

  • Incubate the immobilized bait with the "prey" cell lysate to allow for binding.

  • Wash the resin extensively with wash buffer to remove non-specific binders.

  • Elute the bait protein and any interacting "prey" proteins.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting (if a specific interactor is suspected) or by mass spectrometry to identify unknown interactors.[6][7][8][9][10]

Protocol 3: Yeast Two-Hybrid (Y2H) Screening

This protocol provides a general outline for using the Y2H system to identify protein-protein interactions.

1. Reagents and Materials:

  • Y2H vectors (one for the "bait" protein, one for the "prey" library)

  • Yeast reporter strain (e.g., auxotrophic for histidine and adenine)

  • cDNA library from the host organism cloned into the "prey" vector

  • Yeast transformation reagents

  • Selective growth media (lacking specific nutrients to select for interactions)

2. Procedure:

  • Clone the gene for the "bait" protein (e.g., DarT1) into the Y2H bait vector.

  • Transform the bait plasmid into the yeast reporter strain.

  • Confirm that the bait protein itself does not activate the reporter genes.

  • Transform the "prey" cDNA library into the yeast strain containing the bait plasmid.

  • Plate the transformed yeast on selective media. Only yeast cells where the bait and prey proteins interact will grow.

  • Isolate the prey plasmids from the positive colonies and sequence the cDNA inserts to identify the interacting proteins.[11][12][13][14][15]

Visualizations

The following diagrams illustrate the known signaling pathway of DarTG1 and the general workflows of the experimental protocols described.

DarTG1_Signaling_Pathway cluster_host Host Cell Phage_Infection Phage Infection DarT1_Activation DarT1 Activation Phage_Infection->DarT1_Activation triggers ssDNA Host/Phage ssDNA DarT1_Activation->ssDNA targets ADPR_ssDNA ADP-ribosylated ssDNA ssDNA->ADPR_ssDNA ADP-ribosylates Replication_Block Replication/Transcription Inhibition ADPR_ssDNA->Replication_Block

Caption: DarTG1 signaling pathway upon phage infection.

Experimental_Workflow_PullDown cluster_workflow Pull-Down Assay Workflow Bait_Expression Express & Purify Tagged Bait Protein (e.g., GST-DarT1) Immobilization Immobilize Bait on Affinity Resin Bait_Expression->Immobilization Incubation Incubate with Host Cell Lysate (Prey) Immobilization->Incubation Washing Wash to Remove Non-specific Binders Incubation->Washing Elution Elute Bait-Prey Complexes Washing->Elution Analysis Analyze by SDS-PAGE and Mass Spectrometry Elution->Analysis

Caption: General workflow for a pull-down assay.

Experimental_Workflow_Y2H cluster_workflow Yeast Two-Hybrid Workflow Bait_Cloning Clone Bait (DarT1) into BD Vector Transformation Co-transform Yeast with Bait and Prey Plasmids Bait_Cloning->Transformation Prey_Library Prepare Host cDNA Prey Library in AD Vector Prey_Library->Transformation Selection Plate on Selective Media Transformation->Selection Identification Isolate & Sequence Prey Plasmids from Positive Colonies Selection->Identification

Caption: General workflow for a yeast two-hybrid screen.

Conclusion

The validation of DarTG1's interaction with the host cellular machinery has robustly demonstrated its role as a DNA ADP-ribosyltransferase. While this provides a clear mechanism for its function in phage defense, the exploration of potential host protein interactions remains an open area of research. The experimental protocols and comparative data presented in this guide offer a framework for further investigation into the intricate interplay between DarTG1 and the host cell. Future studies employing sensitive proteomic approaches will be crucial in determining whether DarTG1's activity is solely directed towards nucleic acids or if it encompasses a yet-to-be-discovered protein interactome within the host.

References

A Functional Showdown: DarTG1 vs. Restriction-Modification Systems in Bacterial Defense

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the diverse arsenal of bacterial defense mechanisms against bacteriophages is crucial. This guide provides a detailed functional comparison of the recently characterized DarTG1 toxin-antitoxin system and the classical restriction-modification (R-M) systems. We delve into their distinct mechanisms of action, present comparative quantitative data, and provide detailed experimental protocols for their characterization.

The constant evolutionary battle between bacteria and their viral predators, bacteriophages, has led to the development of sophisticated defense strategies. Among these, restriction-modification (R-M) systems have long been considered a primary line of defense. However, the discovery and characterization of other systems, such as the DarTG toxin-antitoxin (TA) system, reveal a more complex and multifaceted bacterial immunity landscape. This guide aims to provide a clear comparison of the functional aspects of DarTG1 and R-M systems, supported by experimental data and detailed methodologies.

At a Glance: Key Functional Differences

FeatureDarTG1 SystemRestriction-Modification (R-M) Systems
Primary Mechanism Enzymatic modification of phage DNA (ADP-ribosylation) leading to abortive infection.[1][2]Enzymatic cleavage (restriction) of foreign DNA, with self-DNA protected by methylation.
Target Modification Covalent addition of ADP-ribose to thymidine bases in single-stranded DNA.[3]Methylation of adenine or cytosine bases within specific recognition sequences.
Outcome for the Host Cell Often leads to host cell death to prevent phage propagation (abortive infection).[1][4]Survival of the host cell upon successful degradation of foreign DNA.
Molecular Machinery A two-component system: a DarT toxin (ADP-ribosyltransferase) and a DarG antitoxin (hydrolase).[3]Varies by type; typically consists of a restriction endonuclease and a methyltransferase. Type II systems, for example, have separate enzymes for restriction and modification.[5]
Recognition Sequence Shows a preference for TCT/TTT sequences.[3]Highly specific, often palindromic, recognition sequences (e.g., 4-8 base pairs for Type II).[6]
Energy Requirement Utilizes NAD+ as a substrate for ADP-ribosylation.Varies by type; Type I systems require ATP and S-adenosylmethionine (SAM), while Type II systems typically only require Mg2+ for cleavage.[6]

Phage Defense Efficiency: A Quantitative Look

The effectiveness of both DarTG1 and R-M systems in preventing phage propagation can be quantified using the Efficiency of Plaquing (EOP) assay. The EOP is the ratio of the phage titer on the defensive strain to the titer on a non-defensive control strain. A lower EOP indicates a more effective defense mechanism.

Defense SystemPhageEfficiency of Plaquing (EOP)Reference
DarTG1 RB69~10-5[7]
DarTG1 T-even phages (T2, T4, T6)~1.0 (Resistant)[7]
EcoRI R-M System Lambda (λ) phageVaries depending on expression levels[8]

Note: The efficiency of R-M systems can be influenced by factors such as the number of recognition sites on the phage genome and the relative activities of the restriction and modification enzymes.

Delving into the Mechanisms: Signaling and Workflow

To visualize the functional differences, we present diagrams of the signaling pathway for DarTG1 activation and the general workflow of a Type II restriction-modification system.

DarTG1_Signaling_Pathway cluster_host Bacterial Host Cell Phage_Infection Phage Infection (DNA Injection) Free_DarT Active DarT Toxin Phage_Infection->Free_DarT Triggers release of DarT DarTG_Complex DarT (Toxin) - DarG (Antitoxin) Complex (Inactive) DarTG_Complex->Free_DarT Phage_DNA Phage DNA Free_DarT->Phage_DNA ADP-ribosylates ssDNA (uses NAD+) ADP_Ribosylated_DNA ADP-ribosylated Phage DNA Phage_DNA->ADP_Ribosylated_DNA Replication_Block Replication Blocked ADP_Ribosylated_DNA->Replication_Block Abortive_Infection Abortive Infection (Cell Death) Replication_Block->Abortive_Infection

Caption: DarTG1 signaling pathway leading to abortive infection.

RM_System_Workflow cluster_host Bacterial Host Cell cluster_protection Self-Protection cluster_defense Defense Host_DNA Host DNA with Recognition Sites Methyltransferase Methyltransferase (MTase) Host_DNA->Methyltransferase Recognizes sites Methylated_DNA Methylated Host DNA (Protected) Methyltransferase->Methylated_DNA Methylates Foreign_DNA Foreign Phage DNA with Unmethylated Sites Restriction_Endonuclease Restriction Endonuclease (REase) Foreign_DNA->Restriction_Endonuclease Recognizes sites Cleaved_DNA Cleaved Phage DNA Restriction_Endonuclease->Cleaved_DNA Cleaves

Caption: General workflow of a Type II Restriction-Modification system.

Experimental Protocols

Accurate characterization of these defense systems relies on robust experimental protocols. Below are detailed methodologies for key assays.

Protocol 1: Efficiency of Plaquing (EOP) Assay

This assay quantifies the reduction in phage infectivity due to a bacterial defense system.[1][4]

Materials:

  • Bacterial strains (with and without the defense system)

  • Phage lysate of known titer

  • LB or M9 medium

  • 0.5% and 1.2% agar plates

  • Incubator

Procedure:

  • Grow overnight cultures of the bacterial strains to be tested.

  • Mix 100 µL of the overnight culture with 3 mL of melted 0.5% top agar and pour over a 1.2% agar plate. Allow the top agar to solidify.

  • Prepare ten-fold serial dilutions of the phage lysate.

  • Spot 10 µL of each phage dilution onto the bacterial lawns.

  • Incubate the plates overnight at the optimal temperature for the host bacterium (e.g., 37°C for E. coli).[1]

  • Count the number of plaques for each dilution on both the control and the experimental plates.

  • Calculate the phage titer (Plaque Forming Units per mL) for each strain.

  • Determine the EOP by dividing the phage titer on the strain with the defense system by the phage titer on the control strain.

Protocol 2: In Vitro Restriction Digest Assay

This assay assesses the ability of a restriction endonuclease to cleave DNA at specific recognition sites.[9]

Materials:

  • Purified plasmid or phage DNA (1 µg)

  • Restriction enzyme (10-20 units)

  • 10x restriction enzyme buffer

  • Nuclease-free water

  • Incubator or water bath (37°C)

  • Agarose gel electrophoresis equipment

  • DNA loading dye

Procedure:

  • Set up the following reaction in a microcentrifuge tube on ice:

    • 1 µg of DNA

    • 5 µL of 10x reaction buffer

    • 1 µL of restriction enzyme

    • Nuclease-free water to a final volume of 50 µL.[10]

  • Mix the components gently by pipetting.

  • Incubate the reaction at 37°C for 1-4 hours, or as recommended by the enzyme manufacturer.[9][10]

  • Add DNA loading dye to the reaction mixture.

  • Analyze the digested DNA by agarose gel electrophoresis to visualize the DNA fragments.

Protocol 3: Methyltransferase Activity Assay

This assay measures the activity of a methyltransferase enzyme. The MTase-Glo™ Methyltransferase Assay is a commercially available kit that provides a convenient method.

Materials:

  • MTase-Glo™ Methyltransferase Assay Kit (Promega)

  • Purified methyltransferase enzyme

  • Substrate DNA or peptide

  • S-adenosylmethionine (SAM)

  • Microplate reader for luminescence detection

Procedure (based on the MTase-Glo™ protocol): [11]

  • Prepare a reaction mixture containing the methyltransferase, substrate, and SAM in the provided reaction buffer.

  • Incubate the reaction to allow for the methylation to occur, which converts SAM to S-adenosylhomocysteine (SAH).

  • Add the MTase-Glo™ Reagent, which converts SAH to ADP in a reaction that consumes ATP.

  • Add the Kinase-Glo® Reagent to detect the remaining ATP levels via a luciferase reaction.

  • Measure the luminescence using a plate reader. The light output is inversely proportional to the methyltransferase activity.

  • To quantify the enzyme activity, a standard curve with known concentrations of SAH should be generated.

Protocol 4: Dot Blot Assay for ADP-ribosylated DNA

This method is used to detect the presence of ADP-ribosylated DNA.

Materials:

  • Nitrocellulose or PVDF membrane

  • DNA samples

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific for poly(ADP-ribose)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Spot 2 µL of the DNA sample onto the nitrocellulose membrane and allow it to air dry.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-poly(ADP-ribose) antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 5 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 5 minutes each.

  • Apply the chemiluminescent substrate and visualize the signal using an imaging system.

Experimental_Workflow_EOP Start Start: Bacterial Cultures & Phage Lysate Prepare_Plates Prepare Bacterial Lawns (Control & Defense Strain) Start->Prepare_Plates Serial_Dilution Serially Dilute Phage Lysate Start->Serial_Dilution Spot_Phages Spot Phage Dilutions onto Lawns Prepare_Plates->Spot_Phages Serial_Dilution->Spot_Phages Incubate Incubate Overnight Spot_Phages->Incubate Count_Plaques Count Plaques (PFU) Incubate->Count_Plaques Calculate_Titer Calculate Phage Titer (PFU/mL) Count_Plaques->Calculate_Titer Calculate_EOP Calculate EOP = (Titer on Defense Strain) / (Titer on Control Strain) Calculate_Titer->Calculate_EOP End End: Quantitative Measure of Defense Calculate_EOP->End

Caption: Experimental workflow for the Efficiency of Plaquing (EOP) assay.

Conclusion

Both DarTG1 and restriction-modification systems represent effective, yet fundamentally different, strategies for bacterial defense against bacteriophages. R-M systems act as a classical innate immune system, recognizing and directly destroying foreign DNA while protecting the host's own genome. In contrast, the DarTG1 system employs a "scorched earth" tactic of abortive infection, sacrificing the individual cell to protect the bacterial population. The choice of defense mechanism likely depends on the specific bacterial species, its environment, and the types of phages it commonly encounters. Understanding the intricacies of these systems not only enhances our knowledge of microbial evolution and ecology but also opens avenues for the development of novel antimicrobial strategies and tools for synthetic biology.

References

Unveiling the Power of DarTG1: A Comparative Guide to a Novel Anti-Phage Defense System

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of bacterial defense against bacteriophages (phages) is paramount. This guide provides a comprehensive comparison of the DarTG1 toxin-antitoxin (TA) system, a key player in interbacterial competition, with other phage defense mechanisms. We present supporting experimental data, detailed protocols for key validation assays, and visual workflows to facilitate a deeper understanding of this novel system.

The DarTG1 system represents a potent abortive infection mechanism employed by bacteria to thwart phage predation. This defense strategy culminates in the death of the infected bacterial cell, thereby preventing the propagation of phage progeny and protecting the overall bacterial population. At the heart of this system lies the DarT1 toxin, a DNA ADP-ribosyltransferase, which, upon phage infection, modifies the phage's genomic DNA. This modification effectively stalls DNA replication, halting the phage life cycle in its tracks. The cognate antitoxin, DarG1, functions to reverse this modification, ensuring the system remains dormant in the absence of a phage threat.

Performance Comparison of Phage Defense Systems

To objectively evaluate the efficacy of DarTG1, we compare its performance against a well-characterized CRISPR-Cas system. The primary metric for this comparison is the Efficiency of Plaquing (EOP), which quantifies the reduction in phage infectivity.

Defense SystemBacterial HostChallenging PhageGrowth ConditionsEfficiency of Plaquing (EOP)Reference
DarTG1 Escherichia coliPhage RB69Fast Growth (LB Medium)Complete prevention of plaquing[1]
DarTG2 Escherichia coliPhage T5Slow Growth (M9-glucose)Robust defense[1]
CRISPR-Cas Type I-E Escherichia coliPhage λvirNot specified10-5 - 10-9[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of the DarTG1 system and the general workflow for its experimental validation.

DarTG1_Signaling_Pathway cluster_infection Phage Infection cluster_bacterium Bacterial Cell Phage_Infection Phage RB69 Infection DarTG1_Complex DarT1-DarG1 Complex (Inactive) Phage_Infection->DarTG1_Complex Triggers dissociation DarT1_Active Active DarT1 Toxin DarTG1_Complex->DarT1_Active DarG1 DarG1 Antitoxin DarTG1_Complex->DarG1 Phage_DNA Phage DNA DarT1_Active->Phage_DNA ADP-ribosylates ADP_Ribosylated_DNA ADP-ribosylated Phage DNA Phage_DNA->ADP_Ribosylated_DNA Replication_Blocked Phage Replication Blocked ADP_Ribosylated_DNA->Replication_Blocked Experimental_Workflow cluster_setup Experimental Setup cluster_assays Phage Defense Assays cluster_mechanism Mechanism Validation Bacterial_Culture Grow E. coli with DarTG1 plasmid Plaque_Assay Plaque Assay Bacterial_Culture->Plaque_Assay One_Step_Growth One-Step Growth Curve Bacterial_Culture->One_Step_Growth Phage_Stock Prepare Phage RB69 stock Phage_Stock->Plaque_Assay Phage_Stock->One_Step_Growth DNA_Replication_Assay Phage DNA Replication Assay (qPCR) Plaque_Assay->DNA_Replication_Assay Confirm defense One_Step_Growth->DNA_Replication_Assay Confirm abortive infection ADPr_Assay In Vitro DNA ADP-ribosylation Assay DNA_Replication_Assay->ADPr_Assay Investigate mechanism Dot_Blot Dot Blot for ADP-ribosylated DNA ADPr_Assay->Dot_Blot Validate modification

References

Safety Operating Guide

Essential Safety and Handling Guide for DG046 (Dodecachloropentacyclooctadecadiene)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides immediate, essential safety and logistical information for handling DG046, which has been identified as Dodecachloropentacyclooctadecadiene. It includes detailed operational and disposal plans to ensure the safety of laboratory personnel and the environment.

Hazard Identification and Personal Protective Equipment (PPE)

Dodecachloropentacyclooctadecadiene is a complex chlorinated hydrocarbon. While a specific Safety Data Sheet (SDS) for this compound was not located, related compounds and its classification as a potential endocrine disruptor and novel flame retardant suggest that it should be handled with a high degree of caution. The following PPE is mandatory to prevent exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection Type Required PPE Specifications & Rationale
Respiratory Protection NIOSH-approved RespiratorA full-face respirator with organic vapor cartridges and P100 particulate filters is recommended to prevent inhalation of vapors, aerosols, or dust.
Eye and Face Protection Chemical Safety Goggles & Full-face ShieldMust be worn in conjunction with a full-face respirator to provide maximum protection against splashes and airborne particles.
Skin and Body Protection Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Double-gloving is advised for extended handling.
Chemical-resistant Apron or Lab CoatTo protect against splashes and contamination of personal clothing.
Closed-toe ShoesLeather or other chemical-resistant material.
Hand Protection Chemical-resistant GlovesAs specified above. Ensure gloves are inspected for integrity before each use.

Safe Handling and Operational Plan

Adherence to a strict operational protocol is crucial when working with this compound. The following step-by-step guide outlines the procedure for safe handling.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area gather_ppe Assemble PPE prep_area->gather_ppe gather_mats Gather Materials & Spill Kit gather_ppe->gather_mats don_ppe Don PPE gather_mats->don_ppe conduct_exp Conduct Experiment in Fume Hood don_ppe->conduct_exp secure_this compound Secure this compound in Labeled Container conduct_exp->secure_this compound decontam_area Decontaminate Work Area secure_this compound->decontam_area decontam_ppe Doff & Decontaminate/Dispose of PPE decontam_area->decontam_ppe dispose_waste Dispose of Waste decontam_ppe->dispose_waste

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

Experimental Protocol:

  • Preparation:

    • Designate a specific, well-ventilated area for handling this compound, preferably within a chemical fume hood.

    • Assemble all required PPE as detailed in Table 1.

    • Ensure a spill kit containing appropriate absorbent materials, neutralizing agents (if applicable), and waste disposal bags is readily accessible.

    • Review the Safety Data Sheet (SDS) for any reagents being used in conjunction with this compound.

  • Handling:

    • Don all required PPE before entering the designated handling area.

    • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.

    • Use appropriate laboratory equipment (e.g., spatulas, glassware) dedicated to handling this compound to prevent cross-contamination.

    • After handling, securely close and properly label all containers of this compound.

  • Cleanup and Disposal:

    • Decontaminate the work surface with an appropriate solvent (e.g., isopropanol, ethanol) followed by a soap and water wash.

    • Carefully doff PPE, avoiding contact with contaminated surfaces. Reusable PPE must be decontaminated, while disposable items should be placed in a designated hazardous waste container.

    • Dispose of all this compound waste and contaminated materials according to the disposal plan outlined below.

Spill Response Plan

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Spill Response Procedure for this compound

spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate assess Assess Spill Size & Hazard evacuate->assess small_spill Small, Controllable Spill? assess->small_spill don_ppe Don Appropriate PPE small_spill->don_ppe Yes large_spill Large or Uncontrolled Spill small_spill->large_spill No contain Contain Spill with Absorbent Material don_ppe->contain cleanup Clean Up Residue contain->cleanup dispose Dispose of Contaminated Materials as Hazardous Waste cleanup->dispose report Report Incident to Safety Officer dispose->report evacuate_lab Evacuate Laboratory large_spill->evacuate_lab call_emergency Call Emergency Response Team evacuate_lab->call_emergency

Caption: Logical decision-making workflow for responding to a this compound spill.

Spill Response Protocol:

  • Immediate Actions:

    • Evacuate the immediate area and alert all personnel in the vicinity.

    • If the spill is large or involves a significant release of dust or vapor, evacuate the entire laboratory and contact your institution's emergency response team.

  • For Small, Controllable Spills:

    • If the spill is small and you are trained and equipped to handle it, don the appropriate PPE.

    • Contain the spill using a chemical absorbent pad or other suitable material.

    • Carefully clean the area, working from the outside of the spill inwards.

    • Place all contaminated materials, including absorbent and PPE, into a labeled hazardous waste container.

    • Report the incident to your laboratory supervisor and/or safety officer.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Plan for this compound Waste

Waste Type Disposal Container Disposal Procedure
Solid this compound Waste Labeled, sealed, and chemical-resistant hazardous waste container.Collect all solid this compound waste in a designated container. The container must be clearly labeled with "Hazardous Waste" and the chemical name.
Contaminated Labware (disposable) Labeled hazardous waste bag or container.All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, absorbent pads) must be disposed of as hazardous waste.
Contaminated Labware (reusable) N/ADecontaminate reusable labware by rinsing with an appropriate solvent, followed by a thorough wash with soap and water. The solvent rinseate must be collected and disposed of as hazardous waste.
Liquid this compound Waste Labeled, sealed, and chemical-resistant hazardous waste container.Collect all liquid waste containing this compound in a designated container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.

All waste must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DG046
Reactant of Route 2
DG046

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.